Propionylthiocholine iodide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97015. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Quaternary Ammonium Compounds - Trimethyl Ammonium Compounds - Choline - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
trimethyl(2-propanoylsulfanylethyl)azanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18NOS.HI/c1-5-8(10)11-7-6-9(2,3)4;/h5-7H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJQIXLJDWWVGAE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)SCC[N+](C)(C)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18INOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
24578-90-3 (Parent) | |
| Record name | Trimethyl(2-propionylthioethyl)ammonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001866735 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40940118 | |
| Record name | N,N,N-Trimethyl-2-(propanoylsulfanyl)ethan-1-aminium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40940118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1866-73-5 | |
| Record name | Ethanaminium, N,N,N-trimethyl-2-[(1-oxopropyl)thio]-, iodide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1866-73-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethyl(2-propionylthioethyl)ammonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001866735 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propionylthiocholine iodide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97015 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N,N-Trimethyl-2-(propanoylsulfanyl)ethan-1-aminium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40940118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethyl(2-propionylthioethyl)ammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.893 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Propionylthiocholine Iodide (CAS No. 1866-73-5): A Senior Application Scientist's In-Depth Technical Guide to its Core Utility in Cholinesterase Research
Introduction
Propionylthiocholine iodide (PTC), a synthetic choline ester, serves as an indispensable tool in the realm of neuroscience and clinical diagnostics. Its structural similarity to the endogenous neurotransmitter acetylcholine allows it to act as a substrate for both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the two principal classes of cholinesterases in vertebrates. The enzymatic hydrolysis of PTC forms the basis of a widely used colorimetric assay for quantifying cholinesterase activity. This guide provides a comprehensive technical overview of this compound, from its fundamental physicochemical properties to its practical application in robust enzymatic assays, tailored for researchers, scientists, and drug development professionals.
Physicochemical Properties and Safety Profile
A thorough understanding of the physical and chemical characteristics of this compound is paramount for its proper handling, storage, and application in experimental settings.
Table 1: Physicochemical Properties of this compound [1][2][][4][5][6]
| Property | Value |
| CAS Number | 1866-73-5 |
| Molecular Formula | C₈H₁₈INOS |
| Molecular Weight | 303.20 g/mol |
| Appearance | White to off-white powder or crystals |
| Melting Point | 200-202 °C |
| Solubility | Soluble in water |
| Storage Temperature | -20°C |
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling to minimize exposure.[6] Adherence to the safety protocols outlined in the material safety data sheet (MSDS) is mandatory.
Table 2: Safety and Handling Information for this compound [6][7][8]
| Hazard Classification | Precautionary Measures |
| Skin Irritation (Category 2) | Wear protective gloves and clothing. In case of contact, wash with plenty of soap and water. |
| Serious Eye Damage (Category 1) | Wear eye and face protection. In case of contact, rinse cautiously with water for several minutes. |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | Avoid breathing dust. Use only in a well-ventilated area. |
| Personal Protective Equipment (PPE) | Safety glasses, gloves, and a dust mask (e.g., N95) are recommended. |
Mechanism of Action: A Substrate for Cholinesterases
The utility of this compound lies in its role as a chromogenic substrate for cholinesterases. The enzymatic reaction it undergoes is the cornerstone of the widely adopted Ellman's assay, a simple and reliable method for measuring cholinesterase activity.[9][10][11]
The Ellman's Assay: A Two-Step Reaction
-
Enzymatic Hydrolysis: Cholinesterase cleaves the thioester bond in Propionylthiocholine, releasing propionic acid and thiocholine.[]
-
Colorimetric Detection: The free thiol group of the newly formed thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which has a strong absorbance at 412 nm.[9][10][11][13] The rate of TNB formation is directly proportional to the cholinesterase activity.
Caption: A streamlined workflow for the Ellman's assay using this compound.
Applications in Research and Diagnostics
The measurement of cholinesterase activity using this compound has significant applications in various fields of research and clinical diagnostics.
A. Alzheimer's Disease Research
Cholinesterase inhibitors are a major class of drugs used to treat the symptoms of Alzheimer's disease. Assays utilizing this compound are employed to screen for and characterize novel cholinesterase inhibitors, aiding in the development of more effective therapeutics.
Caption: Workflow for Alzheimer's drug discovery using this compound-based assays.
B. Detection of Organophosphate and Carbamate Pesticides
Organophosphate and carbamate pesticides are potent inhibitors of cholinesterases. [14]Assays based on this compound can be used for the sensitive detection of these pesticides in environmental and biological samples, serving as a valuable tool for toxicology studies and food safety monitoring. [14] C. Diagnosis of Myasthenia Gravis
Myasthenia gravis is an autoimmune disorder characterized by the presence of antibodies against the acetylcholine receptor. [15][16][17][18][19]While direct measurement of these antibodies is the primary diagnostic method, cholinesterase activity assays can provide supportive evidence and help in monitoring the efficacy of treatment with cholinesterase inhibitors.
Conclusion
This compound is a versatile and reliable substrate for the measurement of cholinesterase activity. Its well-characterized properties and its central role in the robust Ellman's assay make it an indispensable tool for researchers in neuroscience, toxicology, and clinical diagnostics. A comprehensive understanding of its mechanism of action, its comparative advantages, and the nuances of the experimental protocols in which it is used is essential for generating high-quality, reproducible data. This guide serves as a foundational resource for both novice and experienced scientists seeking to leverage the power of this compound in their research endeavors.
References
- ChemWhat. (n.d.). This compound CAS#: 1866-73-5.
- Komers, K., et al. (2006). Kinetics and Mechanism of Hydrolysis of Acetylthiocholine by Butyrylcholine Esterase.
- Worek, F., et al. (2016). History and New Developments of Assays for Cholinesterase Activity and Inhibition. Journal of Analytical & Bioanalytical Techniques, 7(5), 1000331.
- Taylor, P., et al. (2013). Hydrolysis of low concentrations of the acetylthiocholine analogs acetyl(homo)thiocholine and acetyl(nor)thiocholine by acetylcholinesterase may be limited by selective gating at the enzyme peripheral site. Chemico-Biological Interactions, 203(1), 38-43.
- Carl ROTH. (n.d.). Safety Data Sheet: Acetylthiocholine iodide.
- Mohammadi, M., et al. (2018). Ellman's method is still an appropriate method for measurement of cholinesterases activities. Journal of Reports in Pharmaceutical Sciences, 7(1), 1-2.
- BMG Labtech. (2018). Ellman's assay for in-solution quantification of sulfhydryl groups.
- Komers, K., et al. (2005). Kinetics of hydrolysis of acetylthiocholine and acetylcholine by cholinesterases. Chemico-Biological Interactions, 157-158, 387-388.
- Arduini, F., et al. (2013). Critical Evaluation of Acetylthiocholine Iodide and Acetylthiocholine Chloride as Substrates for Amperometric Biosensors Based on Acetylcholinesterase. International Journal of Electrochemical Science, 8, 2341-2356.
- Lin, Y. T., et al. (2025). Portable Thiocholine-Based Sensor for Monitoring Blood Cholinesterase Activity and Detecting Organophosphate and Carbamate Pesticides Using Personal Glucose Meters. Biosensors, 15(3), 123.
- Komers, K., et al. (2007). Kinetics of Total Enzymatic Hydrolysis of Acetylcholine and Acetylthiocholine.
- Tecan. (n.d.). State-of-the-art assays for myasthenia gravis.
- Grover, G., et al. (2021). Evaluation of the Ellman's Reagent Protocol for Free Sulfhydryls Under Protein Denaturing Conditions. International Journal of Molecular Sciences, 22(16), 8753.
- Radic, Z., et al. (2012). Hydrolysis of low concentrations of the acetylthiocholine analogs acetyl(homo)thiocholine and acetyl(nor)thiocholine by acetylcholinesterase may be limited by selective gating at the enzyme peripheral site. Chemico-Biological Interactions, 203(1), 38-43.
- Masson, P., et al. (2007). Kinetic analysis of butyrylcholinesterase-catalyzed hydrolysis of acetanilides. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1774(9), 1139-1147.
- Vincent, A., et al. (1981). Acetylcholine receptor antibody as a diagnostic test for myasthenia gravis: results in 153 validated cases and 2967 diagnostic assays.
- Oger, J., et al. (1987). Acetylcholine receptor antibodies in myasthenia gravis: use of a qualitative assay for diagnostic purposes. The Canadian Journal of Neurological Sciences, 14(3), 297-302.
- Li, Y., et al. (2019). Serological diagnosis of myasthenia gravis and its clinical significance.
- Meriggioli, M. N., & Sanders, D. B. (2012). Diagnosis of Myasthenia Gravis. Current Neurology and Neuroscience Reports, 12(3), 255-263.
Sources
- 1. This compound CAS#: 1866-73-5 [amp.chemicalbook.com]
- 2. CAS # 1866-73-5, this compound - chemBlink [chemblink.com]
- 4. S-碘化丙酰硫代胆碱 ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. S-碘化丙酰硫代胆碱 ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. biosynth.com [biosynth.com]
- 9. Ellman's method is still an appropriate method for measurement of cholinesterases activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bmglabtech.com [bmglabtech.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Portable Thiocholine-Based Sensor for Monitoring Blood Cholinesterase Activity and Detecting Organophosphate and Carbamate Pesticides Using Personal Glucose Meters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tecan.com [tecan.com]
- 16. Acetylcholine receptor antibody as a diagnostic test for myasthenia gravis: results in 153 validated cases and 2967 diagnostic assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Acetylcholine receptor antibodies in myasthenia gravis: use of a qualitative assay for diagnostic purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cdn.amegroups.cn [cdn.amegroups.cn]
- 19. mdpi.com [mdpi.com]
Propionylthiocholine iodide molecular weight
An In-depth Technical Guide to Propionylthiocholine Iodide: Properties, Application, and Best Practices in Cholinesterase Assays
Introduction
This compound (PTC) is a synthetic choline ester that has become an indispensable tool for researchers in neurobiology, toxicology, and clinical chemistry. As a sulfur-containing analog of the endogenous neurotransmitter acetylcholine, it serves as a specific chromogenic substrate for cholinesterase enzymes, particularly butyrylcholinesterase (BChE). The hydrolysis of PTC by BChE is the foundational principle of the Ellman's assay, a robust and widely adopted method for quantifying cholinesterase activity.[1] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the physicochemical properties of this compound, the scientific rationale behind its use, and a detailed, field-proven protocol for its application in enzymatic assays.
Part 1: Core Physicochemical Properties
A precise understanding of a reagent's properties is the bedrock of reproducible science. This compound is a quaternary ammonium salt, presenting as a white to very light yellow crystalline powder.[2] Its structure is key to its function; the thioester bond is susceptible to enzymatic cleavage, and the positively charged quaternary amine ensures its solubility in aqueous buffers and recognition by the active site of cholinesterases.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Weight | 303.20 g/mol | [3][][5] |
| Chemical Formula | C₈H₁₈NOSI | [3][5] |
| CAS Number | 1866-73-5 | [3][][5][6] |
| Synonyms | (2-Mercaptoethyl)trimethylammonium iodide propionate, S-Propionylthiocholine iodide | [2][3][5] |
| Appearance | White to light yellow crystalline powder | [2] |
| Melting Point | 200-202 °C | [2][7] |
| Storage Temperature | -20°C | [3][7] |
| Purity | Typically ≥98% | [3][5] |
Part 2: The Scientific Rationale - Application in Cholinesterase Research
The primary utility of this compound lies in its role as a substrate in the colorimetric determination of cholinesterase activity, a method first described by George Ellman.[8] This assay is elegant in its simplicity and powerful in its application, from diagnosing pesticide exposure to screening for novel Alzheimer's disease therapeutics.[9][10]
The Enzymatic Reaction Mechanism
The assay proceeds in two sequential steps. First, butyrylcholinesterase in the sample hydrolyzes the propionylthiocholine substrate, cleaving the thioester bond. This enzymatic reaction releases two products: propionate and thiocholine.
Second, the newly formed thiocholine, which contains a free sulfhydryl (-SH) group, immediately reacts with the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent. This non-enzymatic reaction cleaves the disulfide bond of DTNB, producing a mixed disulfide and the bright yellow dianion, 5-thio-2-nitrobenzoate (TNB²⁻).[8][11] The rate of TNB²⁻ formation, which is directly proportional to the cholinesterase activity, can be monitored by measuring the increase in absorbance at 412 nm.[12][13]
Causality Behind Experimental Choices
-
Substrate Specificity: While structurally similar to acetylthiocholine (ATC), PTC is often the preferred substrate for measuring BChE activity. BChE hydrolyzes PTC at a significant rate, whereas its activity towards ATC can be lower, making PTC a more sensitive choice for specifically characterizing BChE in samples where both BChE and acetylcholinesterase (AChE) may be present.[9][10]
-
Buffer pH: The reaction is typically performed in a phosphate buffer at a slightly alkaline pH (7.4 to 8.0).[10][11] This is a critical compromise. The enzymatic activity of BChE is generally optimal within this physiological range. Furthermore, the reaction between the sulfhydryl group of thiocholine and DTNB is favored at pH > 7.0, and the resulting TNB²⁻ product has a maximal molar extinction coefficient at 412 nm at pH 8.0, ensuring maximum sensitivity.[11]
-
Wavelength Selection (412 nm): The choice of 412 nm is dictated by the spectral properties of the TNB²⁻ anion, which exhibits a strong, distinct absorbance peak at this wavelength.[13] The reactants (PTC, thiocholine, DTNB) do not absorb significantly at 412 nm, providing a clean, low-background signal that is directly proportional to the product concentration.
Part 3: Field-Proven Experimental Protocol
This protocol describes a robust method for quantifying BChE activity in biological samples, such as serum or plasma, using a 96-well microplate reader.
Experimental Workflow Diagram
Step-by-Step Methodology
1. Reagent Preparation:
-
Reaction Buffer: Prepare 100 mM sodium phosphate buffer, pH 7.4.
-
DTNB Stock Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of Reaction Buffer. Store protected from light at 4°C.
-
PTC Substrate Stock Solution (100 mM): Dissolve 30.3 mg of this compound in 1 mL of deionized water. Prepare fresh daily. Expertise Note: Preparing the substrate fresh is critical as the thioester bond can undergo slow, spontaneous hydrolysis in aqueous solution over time, leading to elevated background readings.
2. Sample Preparation:
-
Dilute biological samples (e.g., human serum) 1:100 to 1:400 in Reaction Buffer.[10]
-
Trustworthiness Principle: The appropriate dilution factor is crucial to ensure the reaction rate is linear over the measurement period. A high enzyme concentration will deplete the substrate too quickly, leading to an underestimation of activity. It is recommended to test several dilutions for unknown samples.[10]
3. Microplate Setup (Final Volume: 200 µL/well):
-
For each sample, prepare at least two wells: a "Test Well" and a "Sample Blank Well".
-
To all wells, add:
-
160 µL of Reaction Buffer
-
10 µL of DTNB Stock Solution (Final concentration: 0.5 mM)
-
-
To Test Wells and Sample Blank Wells, add:
-
10 µL of your diluted sample.
-
-
To a "Reagent Blank" well, add:
-
10 µL of Reaction Buffer (instead of sample).
-
4. Pre-incubation:
-
Incubate the plate for 5-10 minutes at 25°C.
-
Causality Note: This step allows any non-enzymatic reactions between free sulfhydryl groups already present in the sample and DTNB to go to completion, ensuring that the subsequent change in absorbance is due solely to enzymatic activity. The Sample Blank well will account for this baseline absorbance.
5. Reaction Initiation and Measurement:
-
To initiate the reaction, add 20 µL of PTC Substrate Stock Solution to the "Test Wells" and "Reagent Blank" well. (Final concentration: 10 mM).
-
To the "Sample Blank Wells," add 20 µL of Reaction Buffer (without substrate).
-
Immediately place the plate in a microplate reader and begin kinetic measurement. Record the absorbance at 412 nm every 60 seconds for 10-20 minutes.
Part 4: Data Interpretation and Validation
1. Calculating the Rate of Reaction:
-
For each well, plot absorbance (412 nm) versus time (minutes).
-
Determine the rate of reaction (ΔAbs/min) from the linear portion of the curve.
-
Calculate the corrected rate for each sample:
-
Corrected Rate (ΔAbs/min) = Rate(Test Well) - Rate(Sample Blank)
-
Self-Validating System: The Sample Blank corrects for any non-enzymatic increase in absorbance, ensuring the measured rate is specific to BChE activity.
-
2. Calculating Enzyme Activity:
-
Enzyme activity is calculated using the Beer-Lambert law (A = εcl).
-
Activity (U/L) = (ΔAbs/min * Total Volume (µL)) / (ε * Path Length (cm) * Sample Volume (µL)) * Dilution Factor * 10⁶
-
ΔAbs/min: The corrected rate of absorbance change.
-
Total Volume: 200 µL.
-
ε (Molar Extinction Coefficient of TNB²⁻): 14,150 M⁻¹cm⁻¹.[11]
-
Path Length (c): Typically determined by the plate reader or by using a standard volume (e.g., for 200 µL, path length is often ~0.5-0.6 cm, but this should be verified for your instrument).
-
Sample Volume: 10 µL.
-
Dilution Factor: e.g., 100 or 400.
-
10⁶: Factor to convert units to micromoles/min/Liter (U/L).
-
Part 5: Safety and Handling
This compound is classified as an irritant, causing potential skin, eye, and respiratory irritation.[3][7]
-
Handling: Always handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust.[7]
-
Storage: Store the solid compound tightly sealed at -20°C to ensure long-term stability and prevent degradation.[3][7]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[14]
Conclusion
This compound, defined by its molecular weight of 303.20 g/mol , is more than just a chemical reagent; it is a key that unlocks the quantitative study of butyrylcholinesterase.[3][][5] Its well-characterized physicochemical properties and reliable reactivity in the Ellman's assay provide the foundation for accurate and reproducible results. A thorough understanding of the scientific principles behind the assay—from substrate choice and buffer pH to kinetic analysis—is paramount for any researcher. By employing the validated protocols and expert insights detailed in this guide, scientists can confidently leverage this compound to advance our understanding of cholinergic systems in health and disease.
References
- PubChem. (n.d.). This compound.
- National Center for Biotechnology Information. (n.d.). Identification of Compounds for Butyrylcholinesterase Inhibition.
- Pećina, M., et al. (2015). New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter. PLoS ONE.
- BMG Labtech. (n.d.). Ellman's assay for in-solution quantification of sulfhydryl groups.
- National Center for Biotechnology Information. (n.d.). New findings about Ellman's method to determine cholinesterase activity.
- Wikipedia. (n.d.). Ellman's reagent.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound CAS#: 1866-73-5 [amp.chemicalbook.com]
- 3. This compound = 98 1866-73-5 [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. CAS # 1866-73-5, this compound - chemBlink [chemblink.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Ellman's reagent - Wikipedia [en.wikipedia.org]
- 9. Identification of Compounds for Butyrylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Solubility and Handling of Propionylthiocholine Iodide in Water and DMSO
For researchers, scientists, and drug development professionals, the precise and reliable preparation of substrate solutions is a foundational step for generating reproducible data. Propionylthiocholine iodide, a key substrate for cholinesterases, is central to numerous enzymatic assays, particularly in neurobiology and toxicology. Its behavior in different solvents is not merely a matter of solubility but a critical parameter that dictates experimental design, data integrity, and the long-term viability of stored reagents.
This guide provides a detailed examination of the solubility, stability, and handling of this compound in two of the most common laboratory solvents: water and dimethyl sulfoxide (DMSO). Moving beyond simple data points, we will explore the underlying chemical principles and provide field-proven protocols to ensure the success of your experiments.
Core Physicochemical Properties of this compound
Understanding the fundamental properties of a reagent is the first step toward its effective use. This compound is a quaternary ammonium salt, a structural feature that is the primary determinant of its solubility characteristics.
| Property | Value | Source(s) |
| Chemical Name | (2-Mercaptoethyl)trimethylammonium iodide propionate | [1] |
| CAS Number | 1866-73-5 | [1] |
| Molecular Formula | C₈H₁₈INOS | [1][] |
| Molecular Weight | 303.20 g/mol | [1] |
| Appearance | White to very light yellow crystalline powder | |
| Melting Point | 200-202 °C | |
| Storage (Solid) | -20°C, desiccated, protected from light |
Solubility Profile: Water vs. DMSO
The choice of solvent is a critical decision point in experimental design. For this compound, both water and DMSO are effective solvents, but they serve distinct purposes dictated by their performance in terms of solution stability.
-
Water (Polar Protic Solvent): As an ionic salt, this compound readily dissolves in water. The polar water molecules effectively solvate the quaternary ammonium cation and the iodide anion, leading to high solubility. This makes water the ideal solvent for preparing fresh, ready-to-use working solutions for immediate application in aqueous biochemical assays, such as the Ellman's method.[]
-
DMSO (Polar Aprotic Solvent): DMSO is a highly polar organic solvent capable of dissolving a wide range of compounds, including ionic salts.[3] While it is an excellent solvent for this compound, its primary advantage lies in its ability to be stored at low temperatures without freezing solid (M.P. 19°C) and its role in preserving the stability of many dissolved compounds compared to aqueous solutions.[4][5]
While specific quantitative solubility data for this compound is not widely published, extensive data from its close structural analog, acetylthiocholine iodide, provides a reliable benchmark for practical laboratory work.
| Solvent | Reported Solubility of Acetylthiocholine Iodide (Analog) | Inferred Practical Solubility of this compound | Primary Application |
| Water | ~50 g/L to 100 mg/mL | High. Readily soluble for all typical assay concentrations. | Preparation of fresh working solutions for immediate use. |
| DMSO | ≥ 58 mg/mL to ≥ 100 mg/mL | High. Readily soluble for creating concentrated stocks. | Preparation of concentrated stock solutions for long-term storage. |
Note: The solubility data for the acetylthiocholine iodide analog is provided as a close approximation.[6][7][8][9][10] Researchers should always perform a small-scale test to confirm solubility at their desired concentration.
Strategic Solvent Selection: A Workflow
The decision to use water or DMSO is contingent on the experimental timeline and requirements. This workflow provides a logical framework for making that choice.
Caption: Decision workflow for solvent selection.
Experimental Protocols
Adherence to a validated protocol is essential for reproducibility. The following methods are based on best practices and established procedures for analogous compounds.
Protocol 1: Preparation of a Fresh Aqueous Working Solution
Causality: This protocol is designed for immediate use in an enzymatic assay. The core principle is to minimize the time the substrate spends in an aqueous environment where it is susceptible to hydrolysis, thereby ensuring the accuracy of kinetic measurements. Aqueous solutions of similar thiocholine esters are not recommended for storage for more than one day.[7][11]
Methodology:
-
Pre-calculation: Determine the final concentration and volume of the this compound solution required for your assay. Calculate the mass of solid needed (Mass = Concentration × Volume × Molecular Weight).
-
Weighing: Accurately weigh the calculated mass of this compound powder. Expert Tip: As the compound can be hygroscopic, perform this step quickly and in a low-humidity environment if possible. Always handle with appropriate personal protective equipment (PPE).[12]
-
Dissolution: Add the powder to the appropriate volume of your chosen aqueous buffer (e.g., 0.1 M Phosphate Buffer, pH 7.0-8.0).
-
Mixing: Vortex the solution gently until the solid is completely dissolved. The dissolution should be rapid.
-
Storage: Place the solution on ice and use it within the same day. Do not store aqueous solutions.
Protocol 2: Preparation of a Concentrated DMSO Stock Solution
Causality: This protocol is designed to create a stable, long-term stock that can be reliably used over multiple experiments. DMSO is used because it enhances the stability of the thioester bond at low temperatures compared to aqueous solutions.[4] Aliquoting is a self-validating step that prevents degradation from repeated freeze-thaw cycles.[11][13]
Caption: Workflow for DMSO stock solution preparation.
Methodology:
-
Pre-calculation: Decide on a convenient stock concentration (e.g., 100 mM or 50 mg/mL). Calculate the mass of solid needed.
-
Weighing: Weigh the this compound into a chemical-resistant tube (e.g., glass or polypropylene).
-
Solvent Addition: Add the appropriate volume of anhydrous (dry) DMSO. Expert Tip: The presence of water in DMSO can accelerate the degradation of susceptible compounds during storage. Using a fresh, sealed bottle of anhydrous DMSO is a critical step for ensuring long-term stability.[4]
-
Dissolution: Vortex the solution until all solid material is dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary, though it is typically not required.[14]
-
Aliquoting: Dispense the stock solution into smaller, single-use volumes in sterile cryovials. This is the most critical step for preserving the integrity of the stock.
-
Storage: Store the aliquots at -20°C for short-to-medium term storage (up to 3-6 months is a common practice for similar compounds) or at -80°C for long-term storage.[10][11] Always protect from light.
Stability and Storage: A Comparative Summary
| Parameter | Aqueous Solution | DMSO Stock Solution | Rationale & Field Insights |
| Recommended Use | Immediate | Long-term stock | Aqueous solutions are prone to hydrolysis of the thioester bond, altering the effective substrate concentration. |
| Storage Duration | Not recommended. Prepare fresh daily. | Up to 3-6 months at -20°C; >6 months at -80°C (in aliquots) | Low temperatures and the aprotic nature of DMSO significantly slow degradation pathways.[10][11] |
| Storage Conditions | On ice, protected from light, for the duration of the experiment. | Tightly sealed aliquots, protected from light, at -20°C or -80°C. | Minimizing light exposure and freeze-thaw cycles are paramount for maintaining compound integrity. |
Conclusion
The effective use of this compound hinges on a clear understanding of its solvent-dependent behavior. While its high solubility in both water and DMSO offers flexibility, the profound difference in solution stability dictates their strategic application. Aqueous solutions are exclusively for immediate use, whereas anhydrous DMSO is the superior choice for creating reliable, long-term stock solutions. By implementing the validated protocols and workflows outlined in this guide, researchers can ensure the integrity of their substrate, leading to more accurate, reproducible, and trustworthy experimental outcomes.
References
- ResearchGate. (2017). How to store the c-PTIO stock solution?.
- Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304.
- Kozikowski, B. A., et al. (2004). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Assay and Drug Development Technologies, 2(2), 205-212.
- Carl ROTH. (n.d.). Safety data sheet - Acetylthiocholine iodide.
- PubChem. (n.d.). Dimethyl Sulfoxide. National Center for Biotechnology Information.
Sources
- 1. scbt.com [scbt.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Acetylthiocholine iodide | TargetMol [targetmol.com]
- 9. carlroth.com [carlroth.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. fishersci.com [fishersci.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to the Mechanism of Action of Propionylthiocholine Iodide with Cholinesterase
This guide provides a comprehensive examination of the interaction between propionylthiocholine (PTC) iodide and cholinesterases, intended for researchers, scientists, and professionals in drug development. We will explore the core biochemical mechanism, differentiate its interaction with key cholinesterase enzymes, and provide a field-proven experimental protocol for its application.
Introduction: The Significance of Cholinesterase and its Substrates
Cholinesterases are a family of serine hydrolase enzymes critical for regulating cholinergic neurotransmission.[1][2] The two primary types are Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), which, despite being structurally similar, exhibit distinct substrate specificities and physiological roles.[3][4] AChE is a key enzyme for terminating nerve impulses by rapidly hydrolyzing the neurotransmitter acetylcholine.[5][6] BChE, while capable of hydrolyzing acetylcholine, also metabolizes a broader range of esters and serves as a backup for AChE.[1]
The study of these enzymes is paramount in neuroscience and pharmacology, particularly in the context of neurodegenerative diseases like Alzheimer's, where cholinesterase inhibitors are a primary therapeutic strategy.[1][5] To accurately measure the activity of these enzymes and screen for potential inhibitors, researchers rely on synthetic substrates that produce a quantifiable signal upon hydrolysis. Propionylthiocholine iodide is one such critical tool, a thio-analog of the natural substrate that enables a robust and sensitive colorimetric assay.
The Core Reaction Cascade: A Two-Step Mechanistic Pathway
The use of this compound to measure cholinesterase activity is based on a two-step coupled enzymatic reaction, famously known as the Ellman's assay.[5][7] This method is valued for its speed, reliability, and cost-effectiveness.[8]
Step 1: Enzymatic Hydrolysis of Propionylthiocholine
The primary reaction involves the hydrolysis of propionylthiocholine by a cholinesterase enzyme. The enzyme's active site contains a catalytic triad of amino acids (serine, histidine, and an acidic residue) that facilitates this process.[6] The reaction proceeds as follows:
-
Binding: Propionylthiocholine binds to the active site of the cholinesterase.
-
Acylation: The serine residue performs a nucleophilic attack on the carbonyl group of the propionyl ester. This forms a transient tetrahedral intermediate.
-
Thiocholine Release: The intermediate collapses, releasing the first product, thiocholine , which possesses a free sulfhydryl (-SH) group. The enzyme is left in a temporary, propionylated state.
-
Deacylation: A water molecule, activated by the histidine residue, hydrolyzes the propionyl-enzyme bond, releasing propionate and regenerating the free, active enzyme.
This hydrolysis mechanism is qualitatively similar to the natural hydrolysis of acetylcholine.[9][10]
Step 2: The Chromogenic Reporter Reaction
The thiocholine produced in the first step is colorless. To quantify the rate of the enzymatic reaction, a chromogenic reagent is required. This is the role of Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB.[7][11]
-
Thiol-Disulfide Exchange: The free sulfhydryl group on thiocholine rapidly attacks the disulfide bond of DTNB.[5]
-
Signal Generation: This reaction cleaves DTNB, producing a mixed disulfide (propionylthiocholine-TNB) and the vibrant yellow-colored anion, 5-thio-2-nitrobenzoate (TNB).[5][12]
The intensity of this yellow color, which has a strong absorbance maximum at 412 nm, is directly proportional to the concentration of thiocholine produced.[7][13] By measuring the rate of increase in absorbance over time, one can precisely calculate the rate of the cholinesterase-catalyzed reaction.[5]
Mechanism of Propionylthiocholine Hydrolysis and DTNB Reaction
Caption: Step-by-step workflow for the Ellman's assay.
Detailed Step-by-Step Procedure
-
Plate Setup: Designate wells for:
-
Blank: Contains Assay Buffer, DTNB, and PTC, but no enzyme. This corrects for spontaneous substrate hydrolysis.
-
Control: Contains all reagents, including the enzyme, to measure uninhibited activity.
-
Test Sample: Contains all reagents plus the test compound (inhibitor).
-
-
Reagent Addition: To each well of the 96-well plate, add the components in the following order (example volumes for a 200 µL final reaction):
-
140 µL of Assay Buffer
-
10 µL of 10 mM DTNB Stock
-
20 µL of Enzyme Solution (or buffer for blanks)
-
10 µL of Test Compound (or vehicle for controls)
-
-
Pre-incubation: Mix gently and pre-incubate the plate for 5-10 minutes at a controlled temperature (e.g., 25°C or 37°C). This allows the enzyme and any inhibitor to interact before the reaction starts.
-
Reaction Initiation: To start the reaction, add 20 µL of 10 mM PTC Stock to all wells. Use a multichannel pipette for simultaneous addition to ensure consistent timing.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and begin measuring the absorbance at 412 nm every 60 seconds for 15-30 minutes. [5]
Data Analysis
-
Calculate Reaction Rate: For each well, plot absorbance (Y-axis) versus time (X-axis). The slope of the linear portion of this curve represents the reaction rate (V) in units of ΔAbs/min.
-
Correct for Blank: Subtract the rate of the blank from the rates of all control and test wells. This accounts for any non-enzymatic reaction.
-
Calculate Enzyme Activity: Use the Beer-Lambert law (A = εbc) to convert the rate of absorbance change into the rate of product formation.
-
Activity (mol/min/L) = (ΔAbs/min) / (ε × b)
-
ΔAbs/min: The blank-corrected rate of absorbance change.
-
ε (Molar Extinction Coefficient): 14,150 M⁻¹cm⁻¹. [11] * b (Path Length): The path length of the sample in the well (in cm). This is typically provided by the plate manufacturer or can be determined empirically.
-
-
-
Determine Inhibition (if applicable):
-
% Inhibition = [1 - (Rate of Test Sample / Rate of Control)] × 100
-
Conclusion
This compound serves as an indispensable tool for the functional study of cholinesterases. Its mechanism of action, based on enzymatic hydrolysis followed by a robust colorimetric reaction with DTNB, provides a reliable and quantifiable method for measuring enzyme activity. Furthermore, its differential hydrolysis by AChE and BChE offers valuable insight into the specific cholinesterase profiles within biological samples. The standardized protocol detailed herein provides a framework for obtaining reproducible and accurate data, essential for advancing research in neuropharmacology and drug discovery.
References
- Dingova, D., Leroy, J., Cheĺ, A., Garaj, V., Krejci, E., & Hrabovska, A. (2014). Optimal detection of cholinesterase activity in biological samples: modifications to the standard Ellman's assay. Analytical Biochemistry, 462, 67–75. [Link]
- Pohanka, M. (2014). Cholinesterase assay by an efficient fixed time endpoint method. Chemico-Biological Interactions, 222, 28-32. [Link]
- Sinko, G., Calić, M., Bosak, A., & Kovarik, Z. (2007). Limitation of the Ellman method: cholinesterase activity measurement in the presence of oximes. Analytical Biochemistry, 370(2), 223–227. [Link]
- ResearchGate. (n.d.). Substrate specificity of AChE B. The rate of hydrolysis of acetylthiocholine (f), acetyl-[-methyl]thiocholine (), propionylthiocholine () and butyrylthiocholine (OE). [Link]
- Pediaa. (2024, January 22). What is the Difference Between Acetylcholinesterase and Butyrylcholinesterase. Pediaa.com. [Link]
- Pang, Y. P., & Gao, Y. (2011). Active Site Gating and Substrate Specificity of Butyrylcholinesterase and Acetylcholinesterase: Insights from Molecular Dynamics Simulations. Journal of molecular graphics & modelling, 30, 134–144. [Link]
- Mohammadi, M., & Hafezi, S. (2017). Ellman’s method is still an appropriate method for measurement of cholinesterases activities. Journal of Reports in Pharmaceutical Sciences, 6(2), 121-122. [Link]
- Stariat, J., & Dvorak, J. (2005). Kinetics of hydrolysis of acetylthiocholine and acetylcholine by cholinesterases. Chemico-Biological Interactions, 157-158, 387-388. [Link]
- ResearchGate. (2002). Kinetics and Mechanism of Hydrolysis of Acetylthiocholine by Butyrylcholine Esterase. [Link]
- Gosset, J. (n.d.). Acetylcholinesterase and butyrylcholinesterase (AChE and BChE). [Link]
- BMG Labtech. (2018).
- Worek, F., & Thiermann, H. (2013). History and New Developments of Assays for Cholinesterase Activity and Inhibition. In Anticholinesterase Pesticides. Springer.
- Dvorak, J., & Stariat, J. (2006). Two new methods monitoring kinetics of hydrolysis of acetylcholine and acetylthiocholine.
- Pohanka, M. (2011). Acetylcholinesterase inhibitors: a patent review (2008-present).
- Dvorak, J., & Stariat, J. (2006). Kinetics of total enzymatic hydrolysis of acetylcholine and acetylthiocholine. Zeitschrift für Naturforschung C, 61(3-4), 289-294. [Link]
- Wikipedia. (n.d.). Cholinesterase inhibitor. [Link]
- Kunkulol, R. (2015). Acetylcholinesterase inhibitors. SlideShare. [Link]
- Khandhar, P. B., & Tuck, B. (2023). Physiology, Acetylcholinesterase. In StatPearls.
- Alila Medical Media. (2020, June 9).
Sources
- 1. gosset.ai [gosset.ai]
- 2. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. differencebetween.com [differencebetween.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 8. Optimal detection of cholinesterase activity in biological samples: modifications to the standard Ellman's assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetics of hydrolysis of acetylthiocholine and acetylcholine by cholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinetics of total enzymatic hydrolysis of acetylcholine and acetylthiocholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. Limitation of the Ellman method: cholinesterase activity measurement in the presence of oximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bmglabtech.com [bmglabtech.com]
Introduction: The Cholinergic System and the Need for Measurement
An In-Depth Technical Guide to Propionylthiocholine Iodide in Neuroscience
This guide provides a comprehensive technical overview of Propionylthiocholine (PTC) iodide, a critical tool for researchers, scientists, and drug development professionals in the field of neuroscience. We will delve into its mechanism of action, substrate specificity, detailed experimental protocols, and key applications, moving beyond simple procedural lists to explain the causal reasoning behind experimental design and choices.
The cholinergic system, pivotal for processes ranging from muscle contraction to memory and learning, is primarily modulated by the neurotransmitter acetylcholine (ACh).[1] The precise regulation of ACh at the synaptic cleft is managed by cholinesterases, enzymes that catalyze its rapid hydrolysis.[2] Two principal types of cholinesterases exist: Acetylcholinesterase (AChE), which is highly specific to acetylcholine and is a key component of neuromuscular junctions and cholinergic brain synapses, and Butyrylcholinesterase (BChE), which has a broader substrate specificity and is found in plasma and various tissues.[3][4][5]
Dysregulation of cholinesterase activity is a hallmark of several neurological conditions, including Alzheimer's disease and myasthenia gravis, and is the target of various toxins like organophosphate pesticides and nerve agents.[6][7][8] Consequently, the accurate quantification of AChE and BChE activity is fundamental to diagnosing disease, screening for therapeutic inhibitors, and in toxicological assessments. This compound serves as an invaluable synthetic substrate for this purpose, enabling robust and quantifiable measurement of cholinesterase activity.[]
Physicochemical Properties of this compound
A foundational understanding of the reagent is critical for its proper use and storage.
| Property | Value |
| Chemical Formula | C₈H₁₈INOS[10] |
| Molecular Weight | 303.20 g/mol [11][12] |
| Appearance | White to light yellow crystalline powder[10] |
| Melting Point | 200-202 °C[10][11] |
| CAS Number | 1866-73-5[11][12] |
| Storage Conditions | Store at -20°C, desiccated and protected from light[10][11][13] |
Mechanism of Action: The Ellman's Assay
The utility of this compound is realized through its application in the Ellman's assay, a reliable and widely adopted colorimetric method for quantifying free thiol groups.[14][15] The assay is a coupled enzymatic reaction:
-
Enzymatic Hydrolysis: In the first step, cholinesterase (either AChE or BChE) present in the biological sample catalyzes the hydrolysis of the thioester bond in Propionylthiocholine. This reaction yields propionate and a thiol-containing molecule, thiocholine.[][]
-
Colorimetric Reaction: The newly formed thiocholine possesses a free sulfhydryl group. This group immediately reacts with Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB, which is also present in the assay mixture. This reaction cleaves the disulfide bond of DTNB, producing a mixed disulfide (thiocholine-TNB) and the highly chromogenic 5-thio-2-nitrobenzoate (TNB) anion.[15][17][18] TNB has a distinct yellow color and exhibits a strong absorbance at 412 nm.[6]
The rate of TNB production is directly proportional to the rate of thiocholine formation, which in turn is a direct measure of the cholinesterase activity in the sample.[2]
Substrate Specificity: A Comparative Perspective
The choice of substrate is a critical decision in experimental design, dictated by the specific research question. While structurally similar, thiocholine esters exhibit different affinities and hydrolysis rates by AChE and BChE.
-
Acetylthiocholine (ATCh): Structurally the closest analog to the natural substrate acetylcholine, ATCh is preferentially hydrolyzed by AChE. This makes it the substrate of choice for specifically measuring AChE activity.[1][5]
-
Butyrylthiocholine (BTCh): With a longer acyl group, BTCh is the preferred substrate for BChE, which hydrolyzes it at a much higher rate than ATCh.[5]
-
Propionylthiocholine (PTC): PTC sits between ATCh and BTCh in terms of its structure and specificity. It is hydrolyzed efficiently by both AChE and BChE. This property makes it particularly useful in clinical diagnostics for identifying patients with cholinesterase variants who may experience prolonged paralysis following treatment with certain muscle relaxants. One study concluded that propionylthiocholine was the best substrate for identifying affected individuals with no false positives.
Table 1: Comparative Substrate Specificity of Cholinesterases
| Substrate | Primary Target Enzyme | Vmax (Relative Rate) | Key Application |
| Acetylthiocholine (ATCh) | Acetylcholinesterase (AChE) | High for AChE | Specific measurement of AChE activity.[5][19][20] |
| Propionylthiocholine (PTC) | AChE & BChE | Intermediate for both | General cholinesterase screening; Phenotyping of BChE variants. [] |
| Butyrylthiocholine (BTCh) | Butyrylcholinesterase (BChE) | High for BChE | Specific measurement of BChE activity.[21] |
Note: Kinetic parameters can vary significantly based on enzyme source, purity, pH, and temperature.
Detailed Experimental Protocol: Quantifying Cholinesterase Activity
This protocol provides a robust methodology for measuring cholinesterase activity in a 96-well microplate format. All steps should be performed with careful attention to accuracy in pipetting.
A. Reagent Preparation
-
Reaction Buffer (0.1 M Sodium Phosphate, pH 8.0): Prepare a solution of 0.1 M sodium phosphate. Adjust the pH to 8.0. This slightly alkaline condition is optimal for the reaction of thiocholine with DTNB.[17][22] Some protocols recommend adding 1mM EDTA to chelate divalent metal ions that can cause non-enzymatic oxidation of thiols.[22][23]
-
DTNB Stock Solution (10 mM): Dissolve 3.96 mg of DTNB in 1 mL of Reaction Buffer. Store this solution in a light-protected tube at 4°C. It is recommended to prepare this solution fresh.[18][22]
-
This compound Stock Solution (75 mM): Prepare the substrate solution in deionized water. The exact concentration may need to be optimized depending on the expected enzyme activity in the sample.
B. Assay Procedure
-
Plate Setup: Designate wells for blanks (Reaction Buffer only), samples, and positive controls (purified AChE or BChE).
-
Reagent Addition: In each well of a clear 96-well plate, add the following in order:
-
150 µL of Reaction Buffer
-
5 µL of DTNB Stock Solution
-
25 µL of your sample (or buffer for the blank).
-
-
Pre-incubation: Mix gently and incubate the plate at a constant temperature (e.g., 25°C or 37°C) for 5-10 minutes to allow the sample and reagents to equilibrate.
-
Reaction Initiation: Start the enzymatic reaction by adding 20 µL of the PTC Iodide Stock Solution to each well.
-
Measurement: Immediately place the plate in a microplate reader. Measure the change in absorbance at 412 nm over time (kinetic mode), taking readings every 30-60 seconds for 10-20 minutes.
C. Calculation of Enzyme Activity
-
Determine the rate of reaction (ΔAbsorbance/minute) from the linear portion of the kinetic curve.
-
Correct the rate by subtracting the rate of the blank (to account for non-enzymatic hydrolysis of the substrate).
-
Calculate the enzyme activity using the Beer-Lambert law:
Activity (µmol/min/mL) = (ΔAbs/min) * (Total Assay Volume) / (ε * Path Length * Sample Volume)
-
ΔAbs/min: The rate of absorbance change from step 1.
-
ε (Molar Extinction Coefficient of TNB): 14,150 M⁻¹cm⁻¹ at 412 nm.[17]
-
Path Length: The path length of the light through the well (cm). This is often provided by the plate manufacturer or can be determined empirically. For many 96-well plates, it is not 1 cm and must be corrected.
-
Applications in Neuroscience Research
The measurement of cholinesterase activity using PTC iodide is a cornerstone technique in several areas of neuroscience:
-
Drug Discovery and Development: The assay is a primary high-throughput screening method for identifying and characterizing inhibitors of AChE. Such inhibitors are the main therapeutic strategy for symptomatic treatment of Alzheimer's disease.[6]
-
Toxicology: It is used to assess the neurotoxic effects of compounds that inhibit cholinesterases, such as organophosphate and carbamate pesticides.
-
Clinical Diagnostics: The assay helps in phenotyping individuals with genetic variants of BChE, which is crucial for predicting adverse reactions to certain anesthetics like succinylcholine.[]
-
Fundamental Research: Researchers use this assay to study the role of the cholinergic system in various physiological and pathological processes, including neuroinflammation and neurodegeneration.[8]
Technical Considerations and Troubleshooting
Achieving accurate and reproducible results requires an awareness of potential pitfalls.
-
High Blanks: High absorbance in wells without enzyme can be caused by the spontaneous hydrolysis of PTC or the presence of other free sulfhydryl groups in the sample or buffer.
-
Substrate Inhibition: At very high concentrations, thiocholine ester substrates, including PTC, can inhibit the activity of AChE.
-
Solution: It is essential to determine the optimal substrate concentration by running a substrate titration curve to find the saturating concentration that does not cause inhibition.[]
-
-
Chemical Interference: Compounds in the sample that absorb light at or near 412 nm (e.g., hemoglobin) can interfere.
-
Solution: Include appropriate sample blanks that contain the sample and all reagents except the PTC substrate.
-
-
Buffer Choice: While phosphate buffers are standard, Tris buffers have been reported to interfere with the assay in some cases. It is advisable to validate the chosen buffer system.[22]
Conclusion
This compound is a versatile and robust substrate for the measurement of cholinesterase activity. Its utility in the classic Ellman's assay provides a simple yet powerful method for researchers in basic neuroscience, pharmacology, and clinical diagnostics. A thorough understanding of its mechanism, its specificity relative to other substrates, and the potential for experimental error is paramount for generating high-quality, reliable data. By applying the principles and protocols outlined in this guide, researchers can confidently employ this essential tool to further unravel the complexities of the cholinergic system in health and disease.
References
- Cepham Life Sciences. (n.d.). Acetylcholinesterase Assay Kit.
- Biomax.Ltd. (n.d.). PicoSens™ Acetylcholinesterase (AChE) Activity Assay Kit.
- MDPI. (n.d.). Evaluation of the Ellman's Reagent Protocol for Free Sulfhydryls Under Protein Denaturing Conditions.
- ResearchGate. (n.d.). Effect of daylight on the reaction of thiols with Ellman's reagent, 5,5'-dithiobis(2-nitrobenzoic acid) | Request PDF.
- Scribd. (n.d.). Ellman Esterase Assay Protocol.
- BMG Labtech. (2018, November). Ellman's assay for in-solution quantification of sulfhydryl groups.
- National Institutes of Health (NIH). (2011, June 17). Active Site Gating and Substrate Specificity of Butyrylcholinesterase and Acetylcholinesterase: Insights from Molecular Dynamics Simulations.
- Dojindo Molecular Technologies. (n.d.). Instruction manual.
- PubMed. (n.d.). Drug and pro-drug substrates and pseudo-substrates of human butyrylcholinesterase.
- PubMed. (2011, July 14). Active site gating and substrate specificity of butyrylcholinesterase and acetylcholinesterase: insights from molecular dynamics simulations.
- ACS Publications. (n.d.). History and New Developments of Assays for Cholinesterase Activity and Inhibition.
- ResearchGate. (n.d.). Three synthetic substrates, namely, acetylthiocholine iodide (ATC),....
- Wikipedia. (n.d.). Acetylthiocholine.
- National Institutes of Health (NIH). (n.d.). Acetylthiocholine | C7H16NOS+ | CID 20544 - PubChem.
- Neural Regeneration Research. (n.d.). Rethinking neurodegenerative diseases: neurometabolic concept linking lipid oxidation to diseases in the central nervous system.
- medRxiv. (2024, May 27). Using Retinal diagnostics as a Biomarker for Neurodegenerative Diseases: Protocol for a systematic review.
- Carney Institute for Brain Science. (n.d.). New biomarkers for neurodegenerative disease.
- PubMed. (2023, February 6). Nicotinic acetylcholine receptors: Key targets for attenuating neurodegenerative diseases.
- MDPI. (2024, November 4). Neurobiology Research on Neurodegenerative Disorders.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Amplite® Colorimetric Acetylcholinesterase Assay Kit | AAT Bioquest [aatbio.com]
- 3. Active Site Gating and Substrate Specificity of Butyrylcholinesterase and Acetylcholinesterase: Insights from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Active site gating and substrate specificity of butyrylcholinesterase and acetylcholinesterase: insights from molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. cephamls.com [cephamls.com]
- 7. Rethinking neurodegenerative diseases: neurometabolic concept linking lipid oxidation to diseases in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nicotinic acetylcholine receptors: Key targets for attenuating neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound CAS#: 1866-73-5 [amp.chemicalbook.com]
- 11. S-碘化丙酰硫代胆碱 ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 12. scbt.com [scbt.com]
- 13. goldbio.com [goldbio.com]
- 14. mdpi.com [mdpi.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. broadpharm.com [broadpharm.com]
- 18. scribd.com [scribd.com]
- 19. selleckchem.com [selleckchem.com]
- 20. scbt.com [scbt.com]
- 21. custombiotech.roche.com [custombiotech.roche.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. assets.fishersci.com [assets.fishersci.com]
- 24. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis and Purity of Propionylthiocholine Iodide
For Researchers, Scientists, and Drug Development Professionals
Propionylthiocholine iodide (PTCI) is a crucial substrate for the determination of cholinesterase activity, playing a significant role in toxicological studies and the development of anticholinesterase agents. This guide provides a comprehensive overview of the chemical synthesis of PTCI, detailing the underlying principles and experimental protocols. Furthermore, it establishes a robust framework for assessing the purity of the final product through modern analytical techniques, ensuring the reliability and reproducibility of research outcomes.
The Synthetic Pathway: A Two-Step Approach to this compound
The synthesis of this compound is most effectively achieved through a two-step process: the formation of the thioester intermediate, S-2-(dimethylamino)ethyl propionylthioate, followed by its quaternization with methyl iodide. This method offers a clear and efficient route to the desired product.
Step 1: Thioesterification of 2-(Dimethylamino)ethanethiol with Propionyl Chloride
The initial step involves the acylation of 2-(dimethylamino)ethanethiol with propionyl chloride. This reaction forms the thioester bond, a key structural feature of the target molecule.
Causality Behind Experimental Choices:
-
Reaction Type: This is a classic nucleophilic acyl substitution reaction. The sulfur atom of the thiol group in 2-(dimethylamino)ethanethiol acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of propionyl chloride.
-
Reagents:
-
2-(Dimethylamino)ethanethiol Hydrochloride: A common and stable starting material for this synthesis. The hydrochloride salt is typically used for ease of handling and stability.
-
Propionyl Chloride: A reactive acylating agent that readily participates in the thioesterification reaction.
-
Base (e.g., Triethylamine or Sodium Hydroxide): The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid that is liberated during the reaction. This prevents the protonation of the dimethylamino group, which would render it non-nucleophilic, and drives the reaction to completion.
-
Experimental Protocol: Synthesis of S-2-(Dimethylamino)ethyl propionylthioate
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(dimethylamino)ethanethiol hydrochloride in a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Add a stoichiometric equivalent of a base (e.g., triethylamine) to the solution to liberate the free amine.
-
Cool the reaction mixture in an ice bath to 0-5 °C.
-
Slowly add propionyl chloride dropwise to the stirred solution. The addition should be controlled to maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine to remove the salt byproduct and any unreacted starting materials.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude S-2-(dimethylamino)ethyl propionylthioate.
Diagram of the Synthesis Workflow: Step 1
Caption: Workflow for the synthesis of the thioester intermediate.
Step 2: Quaternization of S-2-(Dimethylamino)ethyl propionylthioate with Methyl Iodide
The second and final step is the quaternization of the tertiary amine group of the thioester intermediate with methyl iodide. This reaction forms the quaternary ammonium salt, yielding this compound.
Causality Behind Experimental Choices:
-
Reaction Type: This is a classic bimolecular nucleophilic substitution (SN2) reaction, often referred to as the Menschutkin reaction.[1] The lone pair of electrons on the nitrogen atom of the dimethylamino group acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide. The iodide ion is the leaving group.[2][3]
-
Reagents:
-
Solvent: A polar aprotic solvent, such as acetonitrile or acetone, is typically used to dissolve the reactants and facilitate the SN2 reaction. These solvents can solvate the cation but not the nucleophile, thus increasing the nucleophilicity of the amine.[6]
Experimental Protocol: Synthesis of this compound
-
Dissolve the crude S-2-(dimethylamino)ethyl propionylthioate in a suitable organic solvent, such as acetonitrile or acetone, in a round-bottom flask.
-
Add a stoichiometric excess of methyl iodide to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. The product will precipitate out of the solution as a white solid.
-
Monitor the completion of the reaction by TLC.
-
Collect the precipitated solid by vacuum filtration and wash it with a small amount of cold solvent to remove any unreacted starting materials.
-
The crude this compound can be further purified by recrystallization.
Diagram of the Synthesis Workflow: Step 2
Caption: Workflow for the quaternization and purification of the final product.
Purification: Achieving High-Purity this compound
Recrystallization is a powerful technique for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization.
Causality Behind Solvent Selection:
-
Solubility Profile: An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. For this compound, a mixture of a polar solvent in which it is soluble (like ethanol or methanol) and a less polar solvent in which it is less soluble (like diethyl ether or ethyl acetate) is often effective.
-
Impurity Solubility: The impurities should either be insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (remaining in the mother liquor after cooling).
Experimental Protocol: Recrystallization of this compound
-
Dissolve the crude this compound in a minimal amount of hot ethanol.
-
If any insoluble impurities are present, perform a hot filtration.
-
Slowly add diethyl ether to the hot solution until a slight turbidity persists.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Purity Assessment: A Multi-Technique Approach
Ensuring the purity of the synthesized this compound is paramount for its use in sensitive biological assays. A combination of chromatographic and spectroscopic techniques provides a comprehensive purity profile.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of non-volatile organic compounds.[7] A reversed-phase HPLC method with UV detection is well-suited for the analysis of this compound.[8][9][10]
Causality Behind Method Development:
-
Stationary Phase: A C18 column is a common choice for reversed-phase chromatography, providing good retention and separation of moderately polar organic molecules.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium formate) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The buffer controls the pH and ionic strength, while the organic modifier adjusts the polarity of the mobile phase to achieve optimal separation.[11][12]
-
Detection: The thioester functional group in this compound exhibits UV absorbance, typically around 210-230 nm, allowing for sensitive detection.
Experimental Protocol: HPLC-UV Purity Analysis
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 20 mM Ammonium formate in water, pH 4.5; B: Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in the initial mobile phase composition (e.g., 95:5 A:B) |
The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for structural elucidation and purity confirmation. The spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule.[13][14][15]
Expected Chemical Shifts (δ) in ppm (referenced to TMS):
-
¹H NMR (in D₂O):
-
~3.6-3.8 (m, 2H, -S-CH₂-CH₂-N⁺-)
-
~3.2-3.4 (m, 2H, -S-CH₂-CH₂-N⁺-)
-
~3.1 (s, 9H, -N⁺(CH₃)₃)
-
~2.5 (q, 2H, -CO-CH₂-CH₃)
-
~1.1 (t, 3H, -CO-CH₂-CH₃)
-
-
¹³C NMR (in D₂O):
-
~198-200 (C=O)
-
~65-67 (-CH₂-N⁺-)
-
~53-55 (-N⁺(CH₃)₃)
-
~30-32 (-CO-CH₂-)
-
~25-27 (-S-CH₂-)
-
~9-11 (-CH₂-CH₃)
-
The absence of signals corresponding to starting materials or byproducts confirms the purity of the sample.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity and purity.[16][17]
Expected Fragmentation Pattern (Electron Ionization - EI):
The molecular ion [M]⁺ of Propionylthiocholine (the cation) is expected at m/z 176. The iodide is a counter-ion and will not be observed in the positive ion mode. Key fragmentation pathways would likely involve:
-
Loss of the propionyl group: leading to a fragment at m/z 119.
-
Cleavage of the C-S bond: giving rise to fragments corresponding to the propionyl group and the thiocholine moiety.
-
Fragmentation of the ethyl chain.
The observation of the correct molecular ion peak and a fragmentation pattern consistent with the proposed structure provides strong evidence for the identity and purity of the synthesized this compound.
Conclusion
The successful synthesis and rigorous purity assessment of this compound are fundamental to its reliable application in research and development. The detailed protocols and the rationale behind the experimental choices provided in this guide offer a comprehensive framework for researchers to produce and validate high-quality PTCI. By adhering to these methodologies, scientists can ensure the accuracy and reproducibility of their experimental results, ultimately advancing our understanding of cholinesterase function and inhibition.
References
- Shibukawa, M., Takekoshi, M., & Oguma, K. (1999). Determination of Quaternary Ammonium Compounds by HPLC with a Hydrophilic Polymer Column and Conductometric Detection after Trace Enrichment by Solid Phase Extraction. Chemical Journal of Chinese Universities, 20(S1), 213.
- Thermo Fisher Scientific. (2015). Quick analysis of quaternary ammonium salts by HPLC-UV. AppsLab Library.
- Okeke, Z., et al. (2019). SN2 mechanism of quaternary ammonium salt formation.
- Li, Y., et al. (2015). Determination of five quaternary ammonium compounds in foodstuffs using high performance liquid chromatography-tandem mass spectrometry. Analytical Methods, 7(24), 10275-10281.
- Fairman, B., et al. (2011). Analysis of quaternary ammonium compounds in estuarine sediments by LC-ToF-MS: very high positive mass defects of alkylamine ions provide powerful diagnostic tools for identification and structural elucidation. Journal of the American Society for Mass Spectrometry, 22(7), 1276-1286.
- SIELC Technologies. HPLC Method for Analysis of Tetramethylammonium on Newcrom AH Column.
- Fodor, G., & Koczka, K. (1952). A new method of quaternizing amines and its use in amino acid and peptide chemistry. Journal of the Chemical Society (Resumed), 850-854.
- BenchChem. (2025).
- Sommers, A. H. (1973). U.S. Patent No. 3,755,334. Washington, DC: U.S.
- Deady, L. W., & Korytsky, O. L. (1979). Alkylation of Amines: A New Method for the Synthesis of Quaternary Ammonium Compounds from Primary and Secondary Amines.
- BenchChem. (2025). Application Note: HPLC Analysis for Purity Validation of Synthesized Octanoic Acid Triethanolamine Salt.
- Cama-Marqués, M., et al. (2014). Unusual solvent effect on a SN2 reaction. A quantum-mechanical and kinetic study of the Menshutkin reaction between 2-amino-1-methylbenzimidazole and iodomethane in the gas phase and in acetonitrile. The Journal of Physical Chemistry A, 118(48), 11406-11420.
- The Organic Chemistry Tutor. (2020, November 25). Amine Synthesis via SN2 [Video]. YouTube.
- Hellsten, M., & Andersson, K. (2005). U.S.
- Ashenhurst, J. (2012, July 4). The SN2 Reaction Mechanism. Master Organic Chemistry.
- Jasperse, C. P. Reactions of Amines.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Kumar, V., & Sharma, V. (2020). Validation of Organic Impurities Method for Albuterol Sulfate by HPLC.
- Reich, H. J. NMR Spectroscopy – 1H NMR Chemical Shifts. University of Wisconsin-Madison.
- Sharma, S., & Singh, A. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. World Journal of Pharmaceutical and Medical Research, 9(11), 01-08.
- Kim, H., et al. (2006). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. Journal of Pharmaceutical and Biomedical Analysis, 40(3), 735-741.
- Sigma-Aldrich. This compound.
- White, D. E., et al.
- ChemicalBook. Acetylthiocholine iodide(1866-15-5) 13C NMR spectrum.
- Santa Cruz Biotechnology. This compound | CAS 1866-73-5.
- Reich, H. J. NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin-Madison.
- Borges, K. B., et al. (2016). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. Forensic Chemistry, 2, 53-63.
- Cayman Chemical.
- de Graaf, R. A., & Behar, K. L. (2003). Quantification of High-Resolution 1H[13C] NMR Spectra from Rat Brain Extracts. Proceedings of the International Society for Magnetic Resonance in Medicine, 11, 1538.
- Doc Brown's Chemistry.
- Sigma-Aldrich. This compound.
- Hattan, C. M., et al. (2013). Synthesis of 3-(1-Methyl-1 H -imidazol-2-ylthio)propanoic Acid and ( E ) -3-(1-Methyl-1 H -imidazol-2-ylthio)acrylic Acid.
- GoldBio. S-Acetylthiocholine iodide.
- Doc Brown's Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US3755334A - New quaternization method - Google Patents [patents.google.com]
- 6. Unusual solvent effect on a SN2 reaction. A quantum-mechanical and kinetic study of the Menshutkin reaction between 2-amino-1-methylbenzimidazole and iodomethane in the gas phase and in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ijarsct.co.in [ijarsct.co.in]
- 9. researchgate.net [researchgate.net]
- 10. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of five quaternary ammonium compounds in foodstuffs using high performance liquid chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. HPLC Method for Analysis of Tetramethylammonium on Newcrom AH Column | SIELC Technologies [sielc.com]
- 13. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 14. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 15. organicchemistrydata.org [organicchemistrydata.org]
- 16. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mass spectrum of 2-iodopropane C3H7I CH3CHICH3 fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-Depth Technical Guide to the Safe Handling and Application of Propionylthiocholine Iodide
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the critical safety protocols and handling procedures for propionylthiocholine iodide. Synthesizing data from safety data sheets, peer-reviewed literature, and established laboratory practices, this document aims to foster a culture of safety and ensure experimental integrity when utilizing this important chemical reagent.
Core Chemical Identity and Properties
This compound (CAS No. 1866-73-5) is a synthetic choline ester and a sulfur-containing analog of the neurotransmitter acetylcholine.[1] Its primary utility in research is as a chromogenic substrate for cholinesterase enzymes, including both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1] The enzymatic hydrolysis of propionylthiocholine forms the basis of the Ellman's assay, a ubiquitous method for quantifying cholinesterase activity.[2][3]
| Property | Value | Source(s) |
| CAS Number | 1866-73-5 | [4][5] |
| Molecular Formula | C₈H₁₈INOS | [5][] |
| Molecular Weight | 303.20 g/mol | [4][] |
| Appearance | White to very light yellow crystalline powder | [5] |
| Melting Point | 200-202 °C | [5] |
| Recommended Storage | -20°C, protected from light and moisture | [4][7] |
Hazard Identification and Toxicological Profile
This compound is classified as a hazardous substance and must be handled with a high degree of caution. The primary risks are associated with direct contact and inhalation. A critical point to note is that the complete toxicological properties of this material have not been thoroughly investigated, which necessitates treating it as potentially more hazardous than currently classified.[8]
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement | Source(s) |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [4][9] |
| Serious Eye Damage/Irritation | 1 | H318: Causes serious eye damage | [4][9] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | [4][9] |
| Signal Word | Danger | [4] |
Furthermore, it is assigned a Water Hazard Class 3 (WGK 3) in Germany, indicating it is severely hazardous to water.[4][5] This has significant implications for spill management and waste disposal, as the substance must be prevented from entering the environment.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is mandatory to minimize exposure risk.
Engineering Controls
The primary engineering control is to handle this compound powder within a certified chemical fume hood to contain dust and prevent inhalation.[7][10] The workspace should be equipped with readily accessible safety showers and eyewash stations.[11][12]
Personal Protective Equipment (PPE)
-
Eye and Face Protection : Chemical safety goggles that comply with EU EN166 or OSHA 29 CFR 1910.133 standards are required.[10][12] For operations with a higher risk of splashing, a full-face shield should be used in addition to goggles.
-
Hand Protection : Wear compatible, chemical-resistant gloves (e.g., nitrile rubber) that have been inspected for integrity prior to use.[10][11][13] Follow proper glove removal technique to avoid skin contact.
-
Body Protection : A standard laboratory coat is required. For tasks involving larger quantities, a chemical-resistant apron should be worn.[11]
-
Respiratory Protection : When handling the solid compound outside of a fume hood (not recommended) or if dust generation is unavoidable, a NIOSH-approved N95 (US) or CEN-approved FFP3 (EU) particulate respirator is necessary.[4][10]
References
- This compound ≥98% (Sigma-Aldrich). Source
- This compound ≥98% (Sigma-Aldrich, altern
- SAFETY DATA SHEET PROPIDIUM IODIDE (Bio-Rad Antibodies). Source
- This compound ≥98% (Sigma-Aldrich, India). Source
- This compound CAS#: 1866-73-5 (ChemicalBook). Source
- Safety D
- CAS 1866-73-5 this compound (BOC Sciences). Source
- SAFETY DATA SHEET (Generic Propidium Iodide). Source
- MATERIAL SAFETY DATA SHEETS THIOCHOLINE IODIDE (Cleanchem Labor
- Propionyl choline iodide (Biosynth). Source
- This compound [CAS# 1866-73-5] (chemBlink). Source
- Propidium Iodide Reagent - Safety D
- This compound (Santa Cruz Biotechnology). Source
- SAFETY DATA SHEET (Fisher Scientific, Acetylthiocholine iodide). Source
- DetectX® - Butyrylcholinesterase - Fluorescent Activity Kit (Arbor Assays). Source
- SAFETY DATA SHEET (Fisher Scientific, Propidium Iodide). Source
- SAFETY DATA SHEET (Sigma-Aldrich, Acetylthiocholine iodide). Source
- SAFETY DATA SHEET (Sigma-Aldrich, Propidium iodide solution). Source
- Safety Data Sheet: Acetylthiocholine iodide (Carl ROTH). Source
- History and New Developments of Assays for Cholinesterase Activity and Inhibition (ACS Public
- Safety Data Sheet: Acetylthiocholine iodide (Carl ROTH, altern
- PRODUCT INFORMATION Acetylthiocholine (iodide) (Cayman Chemical). Source
- Understanding Butyrylcholinesterase Activity: The Role of S-Butyrylthiocholine Iodide (NINGBO INNO PHARMCHEM CO.,LTD.). Source
- Technical Manual Acetylcholinesterase (AchE) Activity Assay Kit (Abbexa). Source
- Butyrylcholinesterase Activity Kit (Colorimetric) (Sigma-Aldrich). Source
- An In-depth Technical Guide to the Chemical Properties of Acetylthiocholine Iodide (Benchchem). Source
- Application Notes and Protocols for Acetylcholinesterase Activity Assay Using Acetylthiocholine (Benchchem). Source
- New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter (PubMed Central). Source
- Acetylcholinesterase Activity Assay Kit (Sigma-Aldrich). Source
- Cholinesterase assay by an efficient fixed time endpoint method (PMC - NIH). Source
- CAS 7161-73-1 Thiocholine iodide (BOC Sciences). Source
- How to prevent degradation of Acetylcholine Iodide in experimental buffers (Benchchem). Source
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. This compound = 98 1866-73-5 [sigmaaldrich.com]
- 5. This compound CAS#: 1866-73-5 [amp.chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. biosynth.com [biosynth.com]
- 9. CAS # 1866-73-5, this compound - chemBlink [chemblink.com]
- 10. cleanchemlab.com [cleanchemlab.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. fishersci.com [fishersci.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide on the Spontaneous Hydrolysis Rate of Propionylthiocholine Iodide
This guide provides a comprehensive exploration of the spontaneous, non-enzymatic hydrolysis of propionylthiocholine iodide. It is intended for researchers, scientists, and drug development professionals who utilize this substrate in assays for cholinesterase activity and inhibitor screening. Understanding the intrinsic stability of this compound in aqueous solutions is paramount for accurate and reproducible experimental outcomes.
Introduction: The Unseen Reaction in Cholinesterase Assays
This compound is a widely used substrate in biochemical assays, particularly for measuring the activity of cholinesterases such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Its enzymatic hydrolysis yields thiocholine, which can be readily quantified. However, like all esters, propionylthiocholine is susceptible to spontaneous hydrolysis in aqueous environments. This non-enzymatic breakdown can be a significant source of error in sensitive assays, leading to an overestimation of enzyme activity or misinterpretation of inhibitor potency. This guide delineates the fundamental principles governing the spontaneous hydrolysis of this compound, providing the necessary framework to mitigate its impact on experimental results.
The Mechanism of Spontaneous Thioester Hydrolysis
The spontaneous hydrolysis of this compound is a chemical reaction where the thioester bond is cleaved by water, yielding propionic acid and thiocholine. This process can be influenced by both acidic and basic conditions.[1]
The overall reaction is as follows:
Propionylthiocholine + H₂O → Propionic Acid + Thiocholine
The rate of this reaction is significantly dependent on the pH of the solution.[1][2] At neutral pH, the reaction with water is slow. However, it is catalyzed by both hydronium ions (acid-catalyzed) and hydroxide ions (base-catalyzed).[1][3][4] For thioesters, base-catalyzed hydrolysis is typically the more dominant pathway in the physiological pH range.[1]
Figure 1: Conceptual diagram of the spontaneous hydrolysis of this compound and key influencing factors.
Critical Factors Influencing the Hydrolysis Rate
The rate of spontaneous hydrolysis of this compound is not constant but is influenced by several environmental factors.
The Role of pH
The pH of the buffer system is arguably the most critical factor. The rate of hydrolysis varies as a function of pH, with both acidic and basic conditions accelerating the reaction compared to a neutral pH.[1] This is because the reaction can be catalyzed by either H+ (acid catalysis) or OH- (base catalysis).[1] For thioesters, the rate of hydrolysis generally increases as the pH moves further from neutral in either direction.[1][2] It is crucial to maintain a stable and consistent pH throughout an experiment to ensure reproducible results.
The Impact of Temperature
As with most chemical reactions, the rate of spontaneous hydrolysis of this compound is temperature-dependent. An increase in temperature will increase the kinetic energy of the molecules, leading to more frequent and energetic collisions, thus accelerating the rate of hydrolysis.[5] Therefore, it is essential to conduct experiments at a constant and controlled temperature. When comparing results across different experiments, it is vital that the temperature conditions were identical.
Buffer Composition and Ionic Strength
The composition of the buffer can also play a role. Different buffer salts may contribute unequally to the observed rates of hydrolysis.[1] The ionic strength of the solution can also affect the activities of the reactants and thus the reaction rate.[1] It is good practice to use the same buffer composition and ionic strength in all related experiments to minimize variability.
Experimental Determination of the Spontaneous Hydrolysis Rate
To accurately quantify the contribution of spontaneous hydrolysis in an enzymatic assay, it is necessary to measure it directly under the same experimental conditions, but in the absence of the enzyme. The following protocol is adapted from the well-established Ellman's method.[6][7][8]
Figure 2: Experimental workflow for the determination of the spontaneous hydrolysis rate of this compound.
Protocol for Measuring Spontaneous Hydrolysis
-
Reagent Preparation:
-
Buffer: Prepare a 0.1 M phosphate buffer at the desired pH (e.g., pH 7.4).
-
DTNB Stock Solution: Prepare a 10 mM solution of 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) in the buffer.
-
Substrate Stock Solution: Prepare a 20 mM solution of this compound in the buffer.[8] Keep on ice.
-
-
Assay Setup (96-well plate format):
-
In each well, add:
-
170 µL of buffer.
-
10 µL of DTNB stock solution.
-
-
Include a "no substrate" control with 180 µL of buffer and 10 µL of DTNB.
-
Pre-incubate the plate at the desired experimental temperature (e.g., 37°C) for at least 5 minutes.
-
-
Initiation and Measurement:
-
To initiate the reaction, add 20 µL of the this compound stock solution to each well (except the "no substrate" control).
-
Immediately place the plate in a microplate reader capable of kinetic measurements.
-
Measure the absorbance at 412 nm at regular intervals (e.g., every minute) for a defined period (e.g., 30 minutes).
-
-
Data Analysis:
-
For each well, plot the absorbance at 412 nm against time.
-
Determine the slope of the linear portion of the curve, which represents the rate of change in absorbance per minute (ΔAbs/min).
-
Calculate the rate of spontaneous hydrolysis using the Beer-Lambert law:
-
Rate (M/min) = (ΔAbs/min) / (ε * l)
-
Where:
-
ε (extinction coefficient) for the TNB anion is 14,150 M⁻¹cm⁻¹.[9]
-
l (path length) in cm. This is specific to the microplate and volume used.
-
-
-
Data Interpretation and Implications for Research
The calculated rate of spontaneous hydrolysis represents the background signal in your enzymatic assays. This value should be subtracted from the rate observed in the presence of the enzyme to obtain the true enzymatic rate.
Table 1: Comparative Hydrolysis Data for Thioesters
| Thioester | Condition | Rate Constant | Half-life | Reference |
| S-methyl thioacetate | pH 7, 23°C | k_w = 3.6 x 10⁻⁸ s⁻¹ | 155 days | [10] |
| S-methyl thioacetate | - | k_a = 1.5 x 10⁻⁵ M⁻¹s⁻¹ | - | [10] |
| S-methyl thioacetate | - | k_b = 1.6 x 10⁻¹ M⁻¹s⁻¹ | - | [10] |
Key Implications:
-
Accurate Enzyme Kinetics: Failing to account for spontaneous hydrolysis will lead to an artificially inflated Vmax and could potentially affect the calculated Km.
-
Inhibitor Screening: A high background hydrolysis rate can mask the effects of weak inhibitors, leading to false negatives.
-
Assay Optimization: If the spontaneous hydrolysis rate is found to be excessively high under your current assay conditions, consider optimizing the pH, temperature, or substrate concentration to minimize this background reaction. For instance, performing assays at a lower pH or temperature might be necessary, provided the enzyme retains sufficient activity.
Conclusion
The spontaneous hydrolysis of this compound is a critical, yet often overlooked, factor in cholinesterase research. By understanding the underlying chemical principles, the factors that influence its rate, and by implementing the appropriate controls to measure it, researchers can significantly enhance the accuracy and reliability of their experimental data. This guide provides the foundational knowledge and practical steps necessary to account for this phenomenon, thereby ensuring the integrity of your scientific findings.
References
- Ellman's method is still an appropriate method for measurement of cholinesterases activities. (URL not available)
- Ellmans Protocol Colorimetric Determination of Cholinesterase Activities. Scribd. [Link]
- Komersová, A., Komers, K., & Cegan, A. (2007). New findings about Ellman's method to determine cholinesterase activity. Zeitschrift für Naturforschung C, 62(1-2), 150-154. [Link]
- Ellman Esterase Assay Protocol. Scribd. [Link]
- Dayton, B. D. (1990). pH-dependence of the acetylcholinesterase - catalyzed oxygen exchange. Purdue e-Pubs. [Link]
- The Relative Rates of Thiol–Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in W
- Komers, K., Komersová, A., & Bartoš, M. (2002). Kinetics and Mechanism of Hydrolysis of Acetylthiocholine by Butyrylcholine Esterase.
- Pohanka, M. (2011). History and New Developments of Assays for Cholinesterase Activity and Inhibition. Chemical Reviews, 110(9), 5217-5233. [Link]
- Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acryl
- Beri, V., et al. (2012). Hydrolysis of low concentrations of the acetylthiocholine analogs acetyl(homo)thiocholine and acetyl(nor)thiocholine by acetylcholinesterase may be limited by selective gating at the enzyme peripheral site. The FEBS journal, 279(21), 4065-4077. [Link]
- Liu, J., et al. (2005). Hydrolysis of acetylthiocholine iodide and reactivation of phoxim-inhibited acetylcholinesterase by pralidoxime chloride, obidoxime chloride and trimedoxime. Environmental toxicology and pharmacology, 19(3), 449-455. [Link]
- The Relative Rates of Thiol-Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in Water.
- Bergmann, F., Segal, R., Shimoni, A., & Wurzel, M. (1956). The pH-dependence of enzymic ester hydrolysis. The Biochemical journal, 63(4), 684-690. [Link]
- Wessler, I., Kirkpatrick, C. J., & Racké, K. (2015). pH-dependent hydrolysis of acetylcholine: Consequences for non-neuronal acetylcholine. International immunopharmacology, 29(1), 27-30. [Link]
- Lane, N., et al. (2024). Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments. iScience, 27(11), 111088. [Link]
- Hydrolysis of Thioesters, Esters, and Amides. (2022). Chemistry LibreTexts. [Link]
- Komersová, A., Komers, K., & Zdražilová, P. (2006). Kinetics of Total Enzymatic Hydrolysis of Acetylcholine and Acetylthiocholine.
- Degradation of thioester elastomers placed in pH 9.0 buffer with and....
- Snyder, P. W., et al. (2011). The relative rates of thiol-thioester exchange and hydrolysis for alkyl and aryl thioalkanoates in water. Origins of life and evolution of the biosphere, 41(5), 459-479. [Link]
- Komers, K., Komersová, A., & Bartoš, M. (2002). Kinetics and mechanism of hydrolysis of acetylthiocholine by butyrylcholine esterase. Zeitschrift für Naturforschung C, 57(11-12), 1072-1077. [Link]
- Cholinesterase assay by an efficient fixed time endpoint method. (URL not available)
- Beri, V., et al. (2012). Hydrolysis of low concentrations of the acetylthiocholine analogs acetyl(homo)thiocholine and acetyl(nor)thiocholine by acetylcholinesterase may be limited by selective gating at the enzyme peripheral site. The FEBS journal, 279(21), 4065-4077. [Link]
- Hydrolysis of acetylthiocholine iodide and reactivation of phoxim-inhibited acetylcholinesterase by pralidoxime chloride, obidoxime chloride and trimedoxime.
- Hydrolysis of low concentrations of the acetylthiocholine analogs acetyl(homo)thiocholine and acetyl(nor)thiocholine by acetylcholinesterase may be limited by selective gating at the enzyme peripheral site. Semantic Scholar. [Link]
- Stability of Ready-to-Use Solutions of Acetylcholine for Intracoronary Provoc
- Stability of acetylcholine chloride solution in autonomic testing. (URL not available)
Sources
- 1. gmwgroup.harvard.edu [gmwgroup.harvard.edu]
- 2. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydrolysis of acetylthiocholine iodide and reactivation of phoxim-inhibited acetylcholinesterase by pralidoxime chloride, obidoxime chloride and trimedoxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ellman's method is still an appropriate method for measurement of cholinesterases activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 8. scribd.com [scribd.com]
- 9. Hydrolysis of low concentrations of the acetylthiocholine analogs acetyl(homo)thiocholine and acetyl(nor)thiocholine by acetylcholinesterase may be limited by selective gating at the enzyme peripheral site - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The relative rates of thiol-thioester exchange and hydrolysis for alkyl and aryl thioalkanoates in water - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Ellman's Assay Using Propionylthiocholine Iodide for Cholinesterase Activity Measurement
This guide provides a comprehensive overview of the fundamental principles and practical applications of the Ellman's assay, with a specific focus on the use of propionylthiocholine iodide as a substrate for measuring cholinesterase activity. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic details, experimental nuances, and data interpretation, ensuring a thorough understanding of this widely used biochemical technique.
Core Principles of the Ellman's Assay
The Ellman's assay, first introduced by George L. Ellman in 1959, is a rapid, sensitive, and reliable spectrophotometric method for quantifying free sulfhydryl (thiol) groups.[1][2] Its application has been extensively adapted for measuring the activity of cholinesterases, enzymes that play a crucial role in terminating neuronal transmission and signaling by hydrolyzing the neurotransmitter acetylcholine.[3][4] The assay's ingenuity lies in its two-step reaction process, which generates a colored product directly proportional to the enzymatic activity.
The Two-Step Reaction: A Symphony of Hydrolysis and Color Change
The core of the Ellman's assay for cholinesterase activity involves two sequential reactions:
-
Enzymatic Hydrolysis: The cholinesterase enzyme catalyzes the hydrolysis of a thiocholine ester substrate, in this case, propionylthiocholine. This reaction cleaves the thioester bond, releasing propionic acid and a free thiol-containing molecule, thiocholine.[5]
-
Chromogenic Reaction: The newly formed thiocholine, with its reactive sulfhydryl group, immediately reacts with Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). This is a thiol-disulfide exchange reaction that produces a mixed disulfide and the highly colored 2-nitro-5-thiobenzoate (TNB²⁻) anion.[1][2][6]
The intensity of the yellow color produced by the TNB²⁻ anion is measured spectrophotometrically at a wavelength of 412 nm.[3][6] The rate of color formation is directly proportional to the amount of thiocholine produced, which in turn is a direct measure of the cholinesterase activity.[3]
The Role of this compound: A Specific Substrate
This compound serves as a synthetic analog to the natural substrate, acetylcholine.[7] Its chemical structure allows it to be recognized and hydrolyzed by cholinesterases. While various thiocholine esters can be used, propionylthiocholine has demonstrated particular utility as a substrate, especially for butyrylcholinesterase (BChE), also known as plasma cholinesterase.[8] The choice of substrate is critical as it can influence the specificity and kinetics of the assay.
The Chromogenic Reporter: 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
DTNB, or Ellman's reagent, is the cornerstone of the colorimetric detection in this assay.[9][10] It is a water-soluble compound that specifically reacts with free sulfhydryl groups at neutral or slightly alkaline pH.[1] The reaction with the thiol group of thiocholine results in the stoichiometric formation of the TNB²⁻ anion, which exhibits a strong absorbance at 412 nm.[2][6]
In-Depth Mechanistic Insights & Causality
A deeper understanding of the underlying chemical and enzymatic mechanisms is paramount for accurate and reproducible results.
The Enzymatic Reaction: A Closer Look at Hydrolysis
Cholinesterases are serine hydrolases that employ a catalytic triad in their active site to hydrolyze choline esters. The hydrolysis of this compound by a cholinesterase follows a well-established mechanism for ester hydrolysis, resulting in the formation of thiocholine and propionate.
Caption: The chromogenic reaction between thiocholine and DTNB.
Why Measure at 412 nm?
The choice of 412 nm for spectrophotometric measurement is based on the unique spectral properties of the TNB²⁻ anion. This anion exhibits a strong molar extinction coefficient at this wavelength, providing high sensitivity for its detection. [1][6]The molar extinction coefficient of TNB²⁻ is widely cited as 14,150 M⁻¹cm⁻¹ at 412 nm and pH 8.0, although this value can be influenced by the solvent and salt concentration. [1][11]
Practical Considerations and Field-Proven Insights
While the Ellman's assay is robust, several factors can influence its accuracy and reproducibility.
-
Substrate Specificity: Propionylthiocholine is hydrolyzed by both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), but it is often favored for BChE assays due to kinetic preferences. [8]
-
Potential Interferences:
-
Light Sensitivity of DTNB: DTNB is sensitive to daylight, particularly UV radiation around 325 nm, which can lead to its degradation and a decrease in the apparent cholinesterase activity. [12][13]Therefore, it is recommended to perform the assay in artificial room light and protect DTNB solutions from direct daylight. [12][13] * Presence of Other Thiols: The assay is not entirely specific to thiocholine, as any free sulfhydryl groups in the sample can react with DTNB. [14]This can lead to a high background signal.
-
Product Inhibition: The product of the reaction between thiocholine and DTNB can act as a competitive inhibitor of cholinesterases, which may affect the reaction kinetics, especially at high product concentrations. [15][16] * DTNB Inhibition: A high excess of DTNB relative to the substrate concentration can inhibit the enzymatic hydrolysis, leading to an underestimation of the enzyme activity. [9][10]
-
-
Optimizing Assay Conditions:
-
pH: The reaction is typically performed at a slightly alkaline pH (around 7.0-8.0) to ensure the ionization of the thiol group for its reaction with DTNB. [1][17] * Temperature: Enzyme activity is temperature-dependent, so maintaining a constant temperature is crucial for consistent results.
-
Reagent Concentrations: The concentrations of the substrate and DTNB should be optimized to ensure that the reaction rate is linear and not limited by either component.
-
Experimental Protocol: A Self-Validating System
This protocol provides a step-by-step guide for performing the Ellman's assay using this compound.
Materials and Reagents
-
This compound
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Sodium phosphate buffer (0.1 M, pH 7.4)
-
Cholinesterase enzyme source (e.g., purified enzyme, serum, or tissue homogenate)
-
Microplate reader or spectrophotometer capable of reading absorbance at 412 nm
-
96-well microtiter plates
Step-by-Step Procedure
-
Preparation of Reagents:
-
Phosphate Buffer (0.1 M, pH 7.4): Prepare by mixing appropriate volumes of monobasic and dibasic sodium phosphate solutions to achieve the desired pH.
-
DTNB Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of 0.1 M sodium phosphate buffer (pH 7.0).
-
This compound Solution (10 mM): Dissolve 30.3 mg of this compound in 10 mL of deionized water.
-
Working DTNB/Substrate Solution: Prepare a fresh solution before each assay by mixing the DTNB and this compound solutions in the phosphate buffer to achieve the desired final concentrations in the reaction mixture.
-
-
Assay Setup (for a 200 µL final volume in a 96-well plate):
-
Add 160 µL of 0.1 M sodium phosphate buffer (pH 7.4) to each well.
-
Add 10 µL of the DTNB solution to each well.
-
Add 10 µL of the enzyme sample (appropriately diluted) to the test wells. For blank wells, add 10 µL of the corresponding buffer.
-
Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for 5 minutes.
-
Initiate the reaction by adding 20 µL of the this compound solution to all wells.
-
-
Spectrophotometric Measurement:
-
Immediately after adding the substrate, start monitoring the increase in absorbance at 412 nm over time (e.g., every 30 seconds for 5-10 minutes) using a microplate reader in kinetic mode.
-
Data Analysis
-
Calculate the rate of change in absorbance per minute (ΔA/min) for each well by determining the slope of the linear portion of the absorbance versus time plot.
-
Correct for the blank: Subtract the ΔA/min of the blank from the ΔA/min of the sample.
-
Calculate the enzyme activity using the Beer-Lambert law:
Activity (µmol/min/mL) = (ΔA/min * Total Volume (mL)) / (ε * Path Length (cm) * Sample Volume (mL))
Where:
-
ΔA/min is the rate of change in absorbance per minute.
-
Total Volume is the final reaction volume in the well (e.g., 0.2 mL).
-
ε is the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹).
-
Path Length is the light path through the well (this needs to be determined for the specific microplate and reader used).
-
Sample Volume is the volume of the enzyme sample added to the well (e.g., 0.01 mL).
-
Quantitative Data Presentation
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) for TNB²⁻ | 412 nm | [3][6] |
| Molar Extinction Coefficient (ε) of TNB²⁻ | 14,150 M⁻¹cm⁻¹ | [1][11] |
| Optimal pH Range | 7.0 - 8.0 | [1][17] |
Troubleshooting
| Problem | Potential Cause(s) | Solution(s) |
| High background absorbance | - Presence of other thiols in the sample.- Spontaneous hydrolysis of the substrate. | - Run a blank without the enzyme to subtract the background.- Prepare fresh substrate solution. |
| Non-linear reaction rate | - Substrate depletion.- Product inhibition.- Enzyme instability. | - Use a lower enzyme concentration or a shorter measurement time.- Dilute the sample. |
| Low or no activity | - Inactive enzyme.- Presence of inhibitors in the sample.- Incorrect pH or temperature. | - Check enzyme activity with a positive control.- Dilute the sample to reduce inhibitor concentration.- Verify buffer pH and assay temperature. |
| Decreasing absorbance over time | - Degradation of DTNB due to light exposure. | - Protect DTNB solution from light. [12][13] |
Conclusion
The Ellman's assay, when employed with this compound, stands as a powerful and versatile tool for the quantitative determination of cholinesterase activity. Its simplicity, sensitivity, and adaptability have made it a staple in both basic research and clinical diagnostics. By understanding the core principles, mechanistic details, and potential pitfalls, researchers can effectively harness this technique to gain valuable insights into enzyme kinetics, inhibitor screening, and the broader field of neurobiology. Adherence to a well-structured and validated protocol is key to ensuring the generation of accurate and reliable data, thereby upholding the highest standards of scientific integrity.
References
- Komersová, A., Komers, K., & Čegan, A. (2007). New findings about Ellman's method to determine cholinesterase activity.
- Augustinsson, K. B., Eriksson, H., & Faijersson, F. (1978). Effect of daylight on the reaction of thiols with Ellman's reagent, 5,5'-dithiobis(2-nitrobenzoic acid). Clinica Chimica Acta, 89(2), 235-242.
- Scribd. (n.d.). Ellman Esterase Assay Protocol.
- ResearchGate. (n.d.). New Findings about Ellman's Method to Determine Cholinesterase Activity.
- BMG Labtech. (n.d.). Ellman's assay for in-solution quantification of sulfhydryl groups.
- Wlodek, L., Iciek, M., & Chwatko, G. (2014). Optimal detection of cholinesterase activity in biological samples: modifications to the standard Ellman's assay. Analytical Biochemistry, 462, 67-75.
- Masson, P., et al. (2020). The product of Ellman's reaction inhibits cholinesterases. Protein Science, 29(12), 2465-2475.
- ResearchGate. (n.d.). Effect of daylight on the reaction of thiols with Ellman's reagent, 5,5'-dithiobis(2-nitrobenzoic acid).
- G-Biosciences. (n.d.). Ellman's Reagent.
- Wikipedia. (n.d.). Ellman's reagent.
- Kharasch, E. D., et al. (1997). Interaction of nitric oxide with 2-thio-5-nitrobenzoic acid: implications for the determination of free sulfhydryl groups by Ellman's reagent. Analytical Biochemistry, 248(1), 149-155.
- ResearchGate. (n.d.). Selective optical sensing of biothiols with Ellman's reagent: 5,5'-Dithio-bis(2-nitrobenzoic acid)-modified gold nanoparticles.
- ResearchGate. (n.d.). The product of Ellman's reaction inhibits cholinesterases.
- Zorbaz, T., et al. (2015). New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter. PLoS ONE, 10(10), e0139480.
- de Oliveira, G. A., et al. (2021). A Review on the in vitro Evaluation of the Anticholinesterase Activity Based on Ellman's Method. Mini-Reviews in Medicinal Chemistry, 22(12), 1629-1639.
- Semantic Scholar. (n.d.). New Findings about Ellman's Method to Determine Cholinesterase Activity.
- ResearchGate. (n.d.). (PDF) Ellman's method is still an appropriate method for measurement of cholinesterases activities.
- National Center for Biotechnology Information. (n.d.). Identification of Compounds for Butyrylcholinesterase Inhibition.
- EMBL-EBI. (n.d.). Inhibition of human serum BuChE using butyrylthiocholine iodide as substrate preincubated for 15 mins before substrate addition by Ellman's me....
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind S-Butyrylthiocholine Iodide: From Hydrolysis to High-Throughput Screening.
- Andris, J. (2019). History and New Developments of Assays for Cholinesterase Activity and Inhibition. Journal of Analytical & Bioanalytical Techniques, 10(2), 1-10.
- ResearchGate. (n.d.). Colorimetric determination of cholinesterase activities - Ellman's assay.
- Public Health Toxicology. (2023). Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology, 3(3), 1-7.
- National Center for Biotechnology Information. (2013). Critical Evaluation of Acetylthiocholine Iodide and Acetylthiocholine Chloride as Substrates for Amperometric Biosensors Based on Acetylcholinesterase. Sensors, 13(2), 1681-1694.
Sources
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. Ellman's reagent - Wikipedia [en.wikipedia.org]
- 3. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New findings about Ellman's method to determine cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Effect of daylight on the reaction of thiols with Ellman's reagent, 5,5'-dithiobis(2-nitrobenzoic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Optimal detection of cholinesterase activity in biological samples: modifications to the standard Ellman's assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The product of Ellman's reaction inhibits cholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. scribd.com [scribd.com]
Propionylthiocholine Iodide: A Technical Guide for Cholinergic Research
This guide provides an in-depth exploration of propionylthiocholine iodide, a critical tool for researchers, scientists, and drug development professionals in the field of cholinergic signaling. Moving beyond a simple datasheet, this document offers a comprehensive understanding of its application, the causality behind experimental choices, and detailed protocols for its use in quantifying cholinesterase activity.
Introduction: Deconstructing the Role of Propionylthiocholine
This compound is a synthetic choline ester that serves as a substrate for cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). While sometimes broadly categorized with cholinergic agonists, its primary utility is not in directly activating cholinergic receptors. Instead, its value lies in its enzymatic hydrolysis, which forms the basis of a widely used colorimetric assay for quantifying cholinesterase activity. Understanding the nuances of its interaction with these enzymes is paramount for accurate and reproducible experimental outcomes.
This guide will delve into the mechanism of action, provide a detailed experimental workflow using the Ellman's assay, present key kinetic data, and discuss the rationale for selecting propionylthiocholine over other substrates in specific research contexts, particularly in the clinical phenotyping of BChE variants.
Mechanism of Action: The Enzymatic Hydrolysis of Propionylthiocholine
The core of propionylthiocholine's utility is its role as a substrate in a two-step enzymatic and chemical reaction, famously known as the Ellman's assay.
First, cholinesterase (either AChE or BChE) catalyzes the hydrolysis of this compound. This reaction cleaves the thioester bond, yielding two products: propionate and thiocholine.
Following the enzymatic hydrolysis, the liberated thiocholine, which contains a free sulfhydryl group, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent. This reaction produces a mixed disulfide and the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion. The intensity of the yellow color, which can be quantified spectrophotometrically by measuring its absorbance at 412 nm, is directly proportional to the amount of thiocholine produced and, therefore, to the cholinesterase activity in the sample.
Figure 1: The two-step reaction mechanism of the Ellman's assay using propionylthiocholine.
Substrate Specificity and Kinetic Parameters
Both AChE and BChE can hydrolyze propionylthiocholine, but their efficiencies differ. Generally, AChE shows a higher affinity for acetylcholine, while BChE has a broader substrate specificity and can hydrolyze larger choline esters like butyrylcholine. Propionylcholine and its thio-analog, propionylthiocholine, are hydrolyzed by both enzymes. The choice of substrate is a critical experimental decision. For instance, propionylthiocholine is often recommended for the determination of total cholinesterase activity in serum and for the characterization of BChE genetic variants.[1][2]
The interaction between cholinesterases and propionylthiocholine can be quantified by the Michaelis-Menten kinetic parameters: the Michaelis constant (Km) and the maximum velocity (Vmax). Km represents the substrate concentration at which the reaction rate is half of Vmax and is an inverse measure of the enzyme's affinity for the substrate. Vmax is the maximum rate of the reaction when the enzyme is saturated with the substrate. These values can vary depending on the enzyme source (species and tissue) and experimental conditions (pH, temperature).
| Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg) | Source Organism | Reference |
| Cholinesterase | This compound | 0.61 | 1.83 | Monopterus albus (brain) | [3] |
| Butyrylcholinesterase | This compound | Not Specified | Not Specified | Human (serum) |
Note: The kinetic parameters for this compound are less frequently reported in the literature compared to acetylthiocholine iodide. The provided data should be considered as illustrative, and it is recommended to determine these parameters under your specific experimental conditions.
Experimental Protocol: The Ellman's Assay for Cholinesterase Activity
This section provides a detailed, step-by-step protocol for measuring cholinesterase activity using this compound in a 96-well microplate format. The causality behind key steps is explained to ensure a self-validating system.
Reagents and Materials
-
This compound
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)
-
Sodium phosphate buffer (0.1 M, pH 7.4)
-
Enzyme source (e.g., purified cholinesterase, serum sample, tissue homogenate)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm in kinetic mode
Preparation of Solutions
-
Phosphate Buffer (0.1 M, pH 7.4): Prepare a stock solution of 0.1 M sodium phosphate buffer and adjust the pH to 7.4. This buffer system maintains a stable pH for the enzymatic reaction, which is crucial as enzyme activity is pH-dependent.
-
DTNB Stock Solution (10 mM): Dissolve an appropriate amount of DTNB in the phosphate buffer. Protect this solution from light, as DTNB is light-sensitive.
-
This compound Stock Solution (100 mM): Dissolve this compound in deionized water. This stock solution should be prepared fresh daily.
-
Working Reagent: Prepare a fresh working reagent just before the assay by mixing the phosphate buffer, DTNB stock solution, and this compound stock solution. The final concentrations in the assay well should be optimized for your specific enzyme and experimental conditions. A common starting point is 0.5 mM DTNB and 1-5 mM this compound.
Assay Procedure
Figure 2: A streamlined workflow for the Ellman's assay.
-
Plate Setup: To each well of a 96-well microplate, add the appropriate volume of your working reagent (containing buffer and DTNB). Also, include a blank well containing the working reagent but no enzyme (add buffer instead).
-
Enzyme Addition: Add a small volume of your enzyme sample to each well. The amount of enzyme should be adjusted to ensure a linear rate of reaction over the measurement period.
-
Pre-incubation: Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a few minutes to allow the temperature of the reagents to equilibrate.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the this compound substrate to each well.
-
Kinetic Measurement: Immediately place the microplate in a plate reader and begin measuring the absorbance at 412 nm at regular intervals (e.g., every 15-30 seconds) for a period of 5-10 minutes.
-
Data Analysis: The rate of the reaction (change in absorbance per minute) is calculated from the linear portion of the kinetic curve. The cholinesterase activity can then be calculated using the Beer-Lambert law, with the molar extinction coefficient of TNB (typically around 14,150 M-1cm-1 at 412 nm).
Causality in Experimental Design: Why Choose Propionylthiocholine?
The selection of a cholinesterase substrate is a critical decision that influences the interpretation of the results. While acetylthiocholine is often the preferred substrate for measuring AChE activity due to its structural similarity to the natural substrate, propionylthiocholine offers distinct advantages in specific applications:
-
BChE Phenotyping: Propionylthiocholine is particularly useful in clinical laboratories for identifying individuals with genetic variants of BChE who may be at risk for prolonged paralysis after receiving the muscle relaxant succinylcholine.[2] Different BChE variants exhibit different hydrolysis rates for propionylthiocholine, aiding in their classification.[1]
-
Differentiating Cholinesterase Activity: In samples containing both AChE and BChE, the differential hydrolysis of various substrates, including acetylthiocholine, propionylthiocholine, and butyrylthiocholine, can help to distinguish the activity of each enzyme, especially when used in conjunction with selective inhibitors.
Conclusion: A Versatile Tool in Cholinergic Research
This compound is a valuable and versatile tool for the quantitative analysis of cholinesterase activity. Its utility in the robust and reliable Ellman's assay provides researchers with a means to investigate the fundamental aspects of cholinergic neurotransmission, screen for novel cholinesterase inhibitors, and conduct clinical diagnostics. By understanding the underlying principles of its enzymatic hydrolysis and the rationale for its use in specific contexts, scientists can leverage propionylthiocholine to generate accurate and meaningful data, advancing our knowledge of the cholinergic system and its role in health and disease.
References
- Whittaker, M., & Jones, J. W. (1979). Scope and limitations of propionylthiocholinesterase in the characterisation of cholinesterase variants. Clinica Chimica Acta, 95(3), 441-447. [Link]
- Whittaker, M. (1986). Cholinesterase phenotyping: clinical aspects and laboratory applications.
- Ellman, G. L., Courtney, K. D., Andres, V., & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88-95. [Link]
- Komersová, A., Komers, K., & Čegan, A. (2007). New findings about Ellman's method to determine cholinesterase activity. Zeitschrift für Naturforschung C, 62(1-2), 134-138. [Link]
- Radic, Z., & Taylor, P. (2006). Interactions between the peripheral site and the acylation site in acetylcholinesterase. Chemico-Biological Interactions, 157-158, 185-192. [Link]
- Sussman, J. L., Harel, M., Frolow, F., Oefner, C., Goldman, A., Toker, L., & Silman, I. (1991). Atomic structure of acetylcholinesterase from Torpedo californica: a prototypic acetylcholine-binding protein. Science, 253(5022), 872-879. [Link]
- Ordentlich, A., Barak, D., Kronman, C., Ariel, N., Segall, Y., Velan, B., & Shafferman, A. (1993). Dissection of the human acetylcholinesterase active center determinants of substrate specificity. Identification of residues constituting the anionic site, the hydrophobic site, and the acyl pocket. The Journal of Biological Chemistry, 268(23), 17083-17095. [Link]
- Lockridge, O. (1992). Cholinesterase: phenotyping and genotyping. Methods in Molecular Biology, 17, 239-253. [Link]
- Szegletes, T., Mallender, W. D., & Rosenberry, T. L. (2000). Acetylthiocholine binds to Asp74 at the peripheral site of human acetylcholinesterase as the first step in the catalytic pathway. Biochemistry, 39(26), 7753-7763. [Link]
- BMG LABTECH. (n.d.). Ellman's assay for in-solution quantification of sulfhydryl groups.
- Komers, K., Komersová, A., & Zdrážílová, P. (2006). Kinetics of total enzymatic hydrolysis of acetylcholine and acetylthiocholine. Zeitschrift für Naturforschung C, 61(3-4), 289-294. [Link]
- Komersová, A., Komers, K., & Zdrážílová, P. (2005). Kinetics of hydrolysis of acetylthiocholine and acetylcholine by cholinesterases. Chemico-Biological Interactions, 157-158, 387-388. [Link]
- Svensson, O., & Vesterberg, O. (1984). A steady-state kinetic model of butyrylcholinesterase from horse plasma. The Biochemical Journal, 223(1), 183-191. [Link]
- Zelinski, T., & Coghlan, G. (2011). Concordance of butyrylcholinesterase phenotype with genotype: implications for biochemical reporting. Clinical Biochemistry, 44(10-11), 859-861. [Link]
- Hagan, C. R., & Reid, J. C. (2022). Evaluation of the Ellman's Reagent Protocol for Free Sulfhydryls Under Protein Denaturing Conditions. International Journal of Molecular Sciences, 23(19), 11843. [Link]
- Kamal, M. A., Greig, N. H., & Al-Jafari, A. A. (2008). Kinetics of Human Serum Butyrylcholinesterase Inhibition by a Novel Experimental Alzheimer Therapeutic, Dihydrobenzodioxepine Cymserine. Current Alzheimer Research, 5(2), 154-160. [Link]
- Svensson, O. (1984). A steady-state kinetic model of butyrylcholinesterase from horse plasma. The Biochemical Journal, 223(1), 183-191. [Link]
- UKEssays. (November 2018). Enzyme Kinetics of Acetylcholinesterase. [Link]
- Komers, K., Komersová, A., & Čegan, A. (2004). Kinetics and Mechanism of Hydrolysis of Acetylthiocholine by Butyrylcholine Esterase.
- Stojiljkovic, M. P., et al. (2015). New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter. PLoS ONE, 10(10), e0139480. [Link]
- Komers, K., Komersová, A., & Zdrážílová, P. (2006). Kinetics of Total Enzymatic Hydrolysis of Acetylcholine and Acetylthiocholine. Zeitschrift für Naturforschung C, 61(3-4), 289-294. [Link]
- Adesanwo, J. K., et al. (2022). In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking. Frontiers in Nutrition, 9, 1008711. [Link]
- ResearchGate. (n.d.). Comparison table for maximum velocity (Vmax) and biomolecular constant... [Link]
Sources
- 1. Scope and limitations of propionylthiocholinesterase in the characterisation of cholinesterase variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cholinesterase phenotyping: clinical aspects and laboratory applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]
Propionylthiocholine Iodide: A Comprehensive Technical Guide for Researchers
This guide provides an in-depth exploration of Propionylthiocholine iodide, a crucial substrate in cholinesterase research. It is designed for researchers, scientists, and drug development professionals, offering a blend of historical context, detailed chemical insights, and practical experimental protocols.
Introduction: The Significance of this compound in Cholinergic Research
This compound is a synthetic choline ester that serves as a substrate for both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes pivotal to the regulation of the neurotransmitter acetylcholine.[1] The hydrolysis of acetylcholine is a fundamental process in terminating nerve impulses at cholinergic synapses.[1] The study of cholinesterase activity is therefore critical in understanding neurodegenerative diseases, the effects of pesticides, and the development of therapeutic drugs.[2][3] this compound's role as a reliable substrate in these investigations makes it an indispensable tool in neuroscience and pharmacology.
PART 1: Discovery and Historical Development
The journey to the widespread use of this compound is intertwined with the broader history of cholinesterase research. Early studies in the 1930s focused on the synthesis and characterization of various choline esters to understand the substrate specificity of cholinesterases. A foundational method for synthesizing thiocholine esters was established by Renshow et al. in 1938, paving the way for the development of novel substrates for these enzymes.[4]
The impetus for creating synthetic substrates like this compound arose from the need for more stable and versatile tools for studying cholinesterase activity. A significant advancement came with the work of George B. Koelle and Jonas S. Friedenwald in 1949, who developed a histochemical method for localizing cholinesterase activity, initially using acetylthiocholine.[5] This highlighted the utility of thio-analogs in cholinesterase research.
The development of a quantitative spectrophotometric assay by Ellman and colleagues in 1961 was a watershed moment. This method, which utilizes a thiol reagent like 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), provided a simple and reliable way to measure the activity of cholinesterases by detecting the thiocholine produced from the enzymatic hydrolysis of substrates such as acetylthiocholine and, subsequently, propionylthiocholine.[6] Propionylthiocholine proved to be a particularly effective substrate for identifying butyrylcholinesterase-sensitive individuals.
PART 2: Chemical Properties and Synthesis
This compound is a white to very light yellow crystalline powder with the chemical formula C8H18INOS and a molecular weight of 303.20 g/mol .[7]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1866-73-5 | [7] |
| Molecular Formula | C8H18INOS | [7] |
| Molecular Weight | 303.20 g/mol | [7] |
| Synonyms | (2-Mercaptoethyl)trimethylammonium iodide propionate, S-Propionylthiocholine iodide | |
| Melting Point | 200-202 °C | |
| Storage Temperature | -20°C | |
| Solubility | Soluble in water and organic solvents like DMSO and dimethyl formamide. | [8] |
Synthesis of this compound
While a definitive, publicly available step-by-step protocol for the synthesis of this compound is not readily found in primary literature, a general and plausible synthetic route can be inferred from established chemical principles and analogous syntheses, such as that for S-butyrylthiocholine iodide.[9] The synthesis is a multi-step process that can be broken down into four key stages: acylation, deprotection, methylation, and quaternization.
Diagram 1: Proposed Synthesis Pathway for this compound
Caption: Proposed four-step synthesis of this compound.
PART 3: Mechanism of Action in Cholinesterase Assays
This compound functions as a chromogenic substrate in the widely used Ellman's assay for measuring cholinesterase activity. The enzymatic reaction and subsequent colorimetric detection can be summarized in two main steps:
-
Enzymatic Hydrolysis: Cholinesterase (either AChE or BChE) catalyzes the hydrolysis of Propionylthiocholine, cleaving the thioester bond to produce propionate and thiocholine.
-
Colorimetric Reaction: The sulfhydryl group of the newly formed thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent. This reaction yields a mixed disulfide and the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified by measuring its absorbance at 412 nm.[6] The rate of color formation is directly proportional to the cholinesterase activity in the sample.[6]
Diagram 2: Mechanism of the Ellman's Assay
Caption: Enzymatic and colorimetric reactions in the Ellman's assay.
PART 4: Experimental Protocol for Cholinesterase Activity Assay
This section provides a detailed, step-by-step methodology for a standard cholinesterase activity assay using this compound in a 96-well plate format.
Materials and Reagents
-
This compound
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)
-
Sodium phosphate buffer (0.1 M, pH 8.0)
-
Cholinesterase enzyme source (e.g., purified enzyme, tissue homogenate, plasma sample)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
-
Multichannel pipette
Preparation of Reagents
-
0.1 M Sodium Phosphate Buffer (pH 8.0): Prepare solutions of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic. Mix them until a pH of 8.0 is achieved.
-
10 mM DTNB Solution: Dissolve 3.96 mg of DTNB in 1 mL of 0.1 M Sodium Phosphate Buffer (pH 7.0-8.0). Prepare this solution fresh and protect it from light.
-
14 mM this compound (PTCI) Solution: Dissolve 4.25 mg of PTCI in 1 mL of deionized water. This solution should be prepared fresh daily.
-
Enzyme Solution: Prepare a stock solution of the cholinesterase enzyme in 0.1 M Sodium Phosphate Buffer (pH 8.0). The optimal final concentration in the well should be determined empirically, but a starting point of 0.1-0.25 U/mL is common.[10]
Assay Procedure
This protocol is designed for a final reaction volume of 200 µL per well.
-
Plate Setup:
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL PTCI.
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL Enzyme solution + 10 µL DTNB + 10 µL solvent for test compound (if applicable).
-
Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL Enzyme solution + 10 µL DTNB + 10 µL test compound solution.
-
-
Add Reagents: In each well of the 96-well plate, add the components in the order listed above, except for the PTCI solution.
-
Pre-incubation: If screening for inhibitors, pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Add 10 µL of the PTCI solution to each well to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the absorbance at 412 nm in kinetic mode at regular intervals (e.g., every minute) for a set period (e.g., 10-20 minutes).
Data Analysis
-
Calculate the rate of reaction (ΔAbs/min): For each well, determine the slope of the linear portion of the absorbance versus time curve.
-
Correct for Blank: Subtract the rate of the blank from the rates of all other wells.
-
Calculate Enzyme Activity: Use the Beer-Lambert law (A = εcl) to convert the rate of change in absorbance to the rate of TNB formation, and thus, the enzyme activity. The molar extinction coefficient (ε) for TNB at 412 nm is 14,150 M⁻¹cm⁻¹.[6]
-
Determine IC50 Value (for inhibitor screening): Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Diagram 3: Workflow for Cholinesterase Activity Assay
Caption: Step-by-step workflow for a cholinesterase activity assay.
Conclusion
This compound remains a cornerstone in the field of cholinesterase research. Its well-characterized chemical properties, established synthesis routes, and straightforward application in the robust Ellman's assay ensure its continued relevance. This guide has provided a comprehensive overview, from its historical roots to practical experimental details, to empower researchers in their exploration of the cholinergic system and the development of novel therapeutics.
References
- Miao, Y., He, N., & Zhu, J. J. (2010). History and new developments of assays for cholinesterase activity and inhibition. Chemical reviews, 110(9), 5216–5234. [Link]
- Taylor, P. (1998). Development of acetylcholinesterase inhibitors in the therapy of Alzheimer's disease. Neurology, 51(1 Suppl 1), S30–S35. [Link]
- A Protocol for the Determination of Free Thiols. University of Utah. [Link]
- Yamada, M., Marui, Y., Hayashi, C., Miki, Y., & Takemura, S. (2001). New thiocholine ester substrates for the assay of human serum cholinesterase. Clinical chemistry, 47(11), 1962–1966. [Link]
- Singh, M., Kaur, M., Kukreja, H., Chugh, R., Silakari, O., & Singh, D. (2013). Acetylcholinesterase inhibitors as Alzheimer therapy: from nerve toxins to neuroprotection. European journal of medicinal chemistry, 70, 165–188. [Link]
- Pla, A., & Hernández, A. F. (2015). Cholinesterase assay by an efficient fixed time endpoint method. MethodsX, 2, 419–425. [Link]
- Ellman's assay for in-solution quantification of sulfhydryl groups. BMG LABTECH. [Link]
- Koelle, G. B., & Friedenwald, J. S. (1949). A histochemical method for localizing cholinesterase activity. Proceedings of the Society for Experimental Biology and Medicine, 70(4), 617–622. [Link]
- Thiol Detection Assay Kit (Ellman's method) Instruction manual. Dojindo Molecular Technologies. [Link]
- Acetylcholinesterase assay.
- Miao, Y., He, N., & Zhu, J. J. (2010). History and new developments of assays for cholinesterase activity and inhibition. Chemical reviews, 110(9), 5216–5234. [Link]
- How can I synthesis propionyl phloride?.
- "Determination of Cholinesterase in Blood and Tissue". In: Current Protocols in Toxicology.
- Radic, Z., Gibney, G., Kawamoto, S., MacPhee-Quigley, K., Bongiorno, C., & Taylor, P. (1993). Dissection of the human acetylcholinesterase active center determinants of substrate specificity. Identification of residues constituting the anionic site, the hydrophobic site, and the acyl pocket. The Journal of biological chemistry, 268(23), 17935–17944. [Link]
- Synthetic method of S-butyrylthiocholine iodide.
- Acetylcholine. Wikipedia. [Link]
Sources
- 1. Acetylcholine - Wikipedia [en.wikipedia.org]
- 2. Development of acetylcholinesterase inhibitors in the therapy of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New thiocholine ester substrates for the assay of human serum cholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. scbt.com [scbt.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. CN108586300B - Synthetic method of S-butyrylthiocholine iodide - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Technical Guide: The Propionylthiocholine Iodide (PTCI) Cholinesterase Assay
An Application Guide for Researchers and Drug Development Professionals
This guide provides a detailed protocol and the underlying scientific principles for the determination of cholinesterase activity using propionylthiocholine iodide (PTCI) as a substrate. Rooted in the classic Ellman's method, this assay is a robust tool for neuroscience, toxicology, and the development of therapeutic cholinesterase inhibitors.
Introduction: The Significance of Cholinesterase Measurement
Cholinesterases are a family of serine hydrolase enzymes critical for regulating neurotransmission. The two primary types are Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE).
-
Acetylcholinesterase (AChE) is predominantly found at neuromuscular junctions and cholinergic synapses in the nervous system. Its primary role is the rapid hydrolysis of the neurotransmitter acetylcholine, terminating the nerve impulse.[1]
-
Butyrylcholinesterase (BChE) , also known as pseudocholinesterase, is found in higher concentrations in the plasma, liver, and other tissues.[2] While its endogenous function is less defined, it hydrolyzes a broader range of choline esters and acts as a scavenger for various toxins and drugs.[2]
Inhibition of these enzymes, particularly AChE, is a primary therapeutic strategy for conditions like Alzheimer's disease and myasthenia gravis, as it increases the concentration of acetylcholine in the synaptic cleft.[3][4] Therefore, a reliable method to quantify cholinesterase activity is essential for screening potential inhibitors and assessing exposure to organophosphorus compounds.[5][6]
The most widely used method is the spectrophotometric assay developed by Ellman, which utilizes a thiocholine ester substrate and the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid), or DTNB.[7][8] This guide focuses on the use of propionylthiocholine (PTC), a substrate that is effectively hydrolyzed by both AChE and BChE and is particularly useful for identifying genetic variants of the enzyme.[9]
Principle of the Assay: A Two-Step Reaction Cascade
The PTCI cholinesterase assay is a coupled enzymatic reaction that results in a measurable color change. The rate of color development is directly proportional to the cholinesterase activity in the sample.[7][10]
-
Enzymatic Hydrolysis: Cholinesterase catalyzes the hydrolysis of the substrate, propionylthiocholine, cleaving it into thiocholine and propionic acid.[5]
-
Colorimetric Reaction: The free sulfhydryl group (-SH) on the newly formed thiocholine molecule rapidly reacts with DTNB (Ellman's Reagent). This reaction cleaves the disulfide bond of DTNB, producing a stoichiometric amount of the yellow-colored 5-thio-2-nitrobenzoate (TNB²⁻) anion.[8][11]
The concentration of the TNB²⁻ anion is quantified by measuring the increase in absorbance at or near 412 nm over time.[12][13]
Caption: The two-step reaction mechanism for cholinesterase activity measurement.
Materials, Reagents, and Equipment
-
96-well clear, flat-bottom microplate
-
Multichannel pipette
-
Microplate reader capable of kinetic measurements at 412 nm
-
Incubator (optional, for temperature control)
The following table summarizes the preparation of necessary reagents. It is crucial to use high-purity water and analytical-grade chemicals.
| Reagent | Component | Preparation Instructions | Storage & Stability |
| Assay Buffer | 0.1 M Sodium Phosphate Buffer, pH 8.0 | Dissolve appropriate amounts of sodium phosphate monobasic and dibasic to achieve a 0.1 M solution. Adjust pH to 8.0 with NaOH or H₃PO₄. | 2-8°C for up to 1 month. |
| DTNB Stock | 10 mM DTNB in Assay Buffer | Dissolve 3.96 mg of DTNB in 1 mL of Assay Buffer. Protect from light. | 2-8°C in a light-blocking tube for up to 1 week.[10] |
| PTCI Substrate Stock | 14 mM this compound | Dissolve ~4.3 mg of PTCI in 1 mL of deionized water. Prepare fresh daily. | Use immediately or store on ice for the duration of the experiment. |
| Enzyme Source | e.g., Purified AChE, BChE, cell/tissue lysate, plasma | Dilute the enzyme stock or sample to the desired concentration in Assay Buffer. Keep on ice. | Varies by sample type. Lysates should be freshly prepared or used within 24 hours if stored at 2-8°C.[1] |
| Test Compound (Optional) | Inhibitor or Vehicle Control (e.g., DMSO) | Prepare a stock solution of the test inhibitor. Further dilutions should be made in Assay Buffer. | Varies by compound. |
Detailed Experimental Protocol
This protocol is optimized for a 96-well plate format, allowing for high-throughput analysis. The final reaction volume is 200 µL.
Caption: Step-by-step experimental workflow for the PTCI cholinesterase assay.
A well-designed plate layout is critical for accurate results. Include the following controls:
-
Blank: Contains all reagents except the enzyme. This corrects for the non-enzymatic (spontaneous) hydrolysis of the substrate.
-
Negative Control: Contains the enzyme and all reagents but no test inhibitor (may contain vehicle, e.g., DMSO). This represents 100% enzyme activity.
-
Test Wells: Contain the enzyme, all reagents, and the test inhibitor at various concentrations.
Example Plate Layout and Reagent Volumes:
| Well Type | Assay Buffer | Enzyme Solution | Inhibitor / Vehicle | DTNB (10 mM) | PTCI (14 mM) | Total Volume |
| Blank | 160 µL | - | 10 µL (Vehicle) | 10 µL | 20 µL | 200 µL |
| Control | 150 µL | 10 µL | 10 µL (Vehicle) | 10 µL | 20 µL | 200 µL |
| Test | 150 µL | 10 µL | 10 µL (Inhibitor) | 10 µL | 20 µL | 200 µL |
-
Prepare the Plate: Add Assay Buffer, Enzyme solution, and Inhibitor/Vehicle to the appropriate wells as detailed in the table above.
-
Pre-incubation (for inhibitor screening): Gently tap the plate to mix and incubate for a defined period (e.g., 10-30 minutes) at a constant temperature (e.g., 25°C or 37°C). This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Add DTNB: Add 10 µL of 10 mM DTNB stock solution to all wells.
-
Initiate Reaction: Set the microplate reader to kinetic mode to measure absorbance at 412 nm at 60-second intervals for 10-20 minutes. To start the reaction, add 20 µL of the 14 mM PTCI substrate stock to all wells. Using a multichannel pipette is highly recommended for consistent timing.[10]
-
Measure Absorbance: Immediately place the plate in the reader and begin the kinetic measurement.
Data Analysis and Interpretation
For each well, plot absorbance (412 nm) versus time (minutes). The slope of the linear portion of this curve represents the rate of reaction (V) in ΔAbsorbance/min.[10]
Subtract the rate of the blank well from the rates of all other wells.
-
Vcorrected = Vsample - Vblank
Use the Beer-Lambert law to convert the rate of absorbance change into the rate of product formation.[11]
Activity (U/L) = (Vcorrected × Total Volume(mL) × 106) / (ε × l × Sample Volume(mL))
-
Vcorrected: Rate of absorbance change per minute (ΔAbs/min).
-
Total Volume: The final reaction volume in the well (e.g., 0.2 mL).
-
ε (Molar Extinction Coefficient): For the TNB anion, this is 14,150 M⁻¹cm⁻¹.[11][14]
-
l (Path Length): The light path length in the microplate well (in cm). This must be determined for your specific plate and reader volume. For a 200 µL volume in a standard 96-well plate, this is often ~0.5-0.6 cm.
-
Sample Volume: The volume of the enzyme solution added to the well (e.g., 0.01 mL).
-
106: Conversion factor to express activity in µmol/L (U/L).
One unit (U) of cholinesterase activity is defined as the amount of enzyme that catalyzes the hydrolysis of 1 µmole of substrate per minute at the specified conditions.
For inhibitor screening studies, calculate the percentage of inhibition for each inhibitor concentration.
% Inhibition = [ (Vcontrol - Vinhibitor) / Vcontrol ] × 100
-
Vcontrol: The corrected reaction rate of the negative control (enzyme + vehicle).
-
Vinhibitor: The corrected reaction rate in the presence of the inhibitor.
Expert Insights and Troubleshooting
-
Substrate Specificity: Propionylthiocholine is hydrolyzed efficiently by both AChE and BChE. To distinguish between the two, specific inhibitors can be used. For example, a selective BChE inhibitor can be used to isolate AChE activity.
-
DTNB Concentration: While DTNB is essential for the colorimetric reaction, excessively high concentrations relative to the substrate can paradoxically inhibit cholinesterase activity.[13][15] It is important to maintain a balanced ratio as described in the protocol.
-
Sample Interference: Samples containing compounds with free sulfhydryl groups can react directly with DTNB, leading to a high background signal. Running a sample control (sample + buffer + DTNB, but no PTCI substrate) can help identify this issue.
-
Linear Range: Ensure that the enzyme concentration and reaction time result in a linear increase in absorbance. If the curve plateaus quickly, the enzyme concentration is too high or the substrate is being depleted. Dilute the sample and repeat the assay.[1]
-
Solvent Effects: If testing inhibitors dissolved in organic solvents like DMSO, ensure the final concentration in the well is low (typically ≤1%) to avoid affecting enzyme activity.[16] Always include a vehicle control with the same solvent concentration as the test wells.
References
- BenchChem. (n.d.). Application Note: Quantification of Acetylcholinesterase Activity Using DTNB.
- Journal of AOAC INTERNATIONAL. (n.d.). Enzymatic-Spectrophotometric Method for Determination of Cholinesterase Activity in Whole Blood: Collaborative Study. Oxford Academic.
- BenchChem. (2025). Application Notes: Spectrophotometric Determination of Cholinesterase Activity.
- Komersová, A., Komers, K., & Cegan, A. (2007). New findings about Ellman's method to determine cholinesterase activity. Z Naturforsch C J Biosci., 62(1-2), 150-4.
- Bio-Techne. (n.d.). Cholinesterase Activity Assay Kit (Colorimetric) NBP3-25929 Manual.
- Grupo Mexlab. (n.d.). COD: 8002003 CHOLINESTERASE (PTC) REAGENT SET (KINETIC PROCEDURE).
- AAT Bioquest. (2021). How do I screen for acetylcholinesterase activity?.
- Komersová, A., et al. (2004). New Findings about Ellman's Method to Determine Cholinesterase Activity. ResearchGate.
- Public Health Toxicology. (2023). Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method.
- Komersová, A., et al. (2025). New Findings about Ellman's Method to Determine Cholinesterase Activity. ResearchGate.
- Elabscience. (n.d.). Cholinesterase (CHE) Activity Assay Kit (E-BC-K052-S).
- Thermo Fisher Scientific. (n.d.). Cholinesterase Reagent.
- Scribd. (n.d.). Ellmans Protocol Colorimetric Determination of Cholinesterase Activities.
- Linear Chemicals. (n.d.). CHOLINESTERASE.
- ResearchGate. (n.d.). Cholinesterase (ChE) Test Using Ellman's Photometric Method.
- Cliniqa. (n.d.). Cholinesterase Reagent.
- Pohanka, M. (n.d.). History and New Developments of Assays for Cholinesterase Activity and Inhibition. Chemical Reviews.
- Sigma-Aldrich. (n.d.). Butyrylcholinesterase (BChE) Activity Assay Kit, MAK551.
- Abcam. (n.d.). Butyrylcholinesterase Assay Kit (ab241010).
- Abcam. (n.d.). Acetylcholinesterase Assay Kit (AChE, Colorimetric) (ab138871).
- Sigma-Aldrich. (n.d.). Acetylcholinesterase Activity Assay Kit.
- Sigma-Aldrich. (n.d.). Butyrylcholinesterase Activity Kit (Colorimetric).
- Malachova, K., et al. (n.d.). Acetylcholinesterase Inhibitors Assay Using Colorimetric pH Sensitive Strips and Image Analysis by a Smartphone. NIH.
- Arbor Assays. (n.d.). Butyrylcholinesterase (BChE) Fluorescent Activity Kit.
- National Institutes of Health (NIH). (n.d.). Identification of Compounds for Butyrylcholinesterase Inhibition. PMC.
- Novus Biologicals. (n.d.). Acetylcholinesterase/ACHE Assay Kit (Fluorometric) (KA4131).
- United States Biological. (n.d.). Acetylcholinesterase (AchE) Assay Kit, BioAssay™ - Data Sheet.
- Sánchez-Hernández, J. C., et al. (n.d.). Cholinesterase assay by an efficient fixed time endpoint method. PMC - NIH.
- Smith, J. K., & Liddell, J. (1975). Scope and limitations of propionylthiocholinesterase in the characterisation of cholinesterase variants. Clin Biochem., 8(6), 384-90.
- Zhang, X., et al. (2017). A novel assay to determine acetylcholinesterase activity: The application potential for screening of drugs against Alzheimer's disease. Biomed Chromatogr., 31(10).
- Sigma-Aldrich. (1983). Comparison of a commercially available assay system with two reference methods for the determination of plasma cholinesterase variants.
- Shinotoh, H., et al. (n.d.). Acetylcholinesterase imaging: its use in therapy evaluation and drug design. PubMed.
- ResearchGate. (2018). How to assay acetylcholinesterase activity?.
- National Institutes of Health (NIH). (n.d.). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PMC.
- National Institutes of Health (NIH). (n.d.). The discovery of potential acetylcholinesterase inhibitors: A combination of pharmacophore modeling, virtual screening, and molecular docking studies. PMC.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. A novel assay to determine acetylcholinesterase activity: The application potential for screening of drugs against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The discovery of potential acetylcholinesterase inhibitors: A combination of pharmacophore modeling, virtual screening, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. grupomexlab.com [grupomexlab.com]
- 6. researchgate.net [researchgate.net]
- 7. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 8. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]
- 9. Scope and limitations of propionylthiocholinesterase in the characterisation of cholinesterase variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. academic.oup.com [academic.oup.com]
- 13. New findings about Ellman's method to determine cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. [PDF] New Findings about Ellman’s Method to Determine Cholinesterase Activity | Semantic Scholar [semanticscholar.org]
- 16. Acetylcholinesterase Inhibitors Assay Using Colorimetric pH Sensitive Strips and Image Analysis by a Smartphone - PMC [pmc.ncbi.nlm.nih.gov]
How to prepare Propionylthiocholine iodide stock solution
An Application Scientist's Guide to the Preparation and Handling of Propionylthiocholine Iodide (PTCI) Stock Solutions
Introduction
This compound (PTCI) is a pivotal substrate in biochemical research, primarily for the kinetic measurement of cholinesterase activity. As a synthetic analog of natural choline esters, its hydrolysis by enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a cornerstone of neurobiology, toxicology, and drug development. The accuracy and reproducibility of cholinesterase assays, particularly the widely used Ellman's method, are fundamentally dependent on the integrity of the PTCI substrate solution.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the preparation, storage, and quality control of PTCI stock solutions. Moving beyond a simple recitation of steps, this document elucidates the chemical principles and rationale behind the protocols, empowering researchers to mitigate common sources of error and ensure the highest fidelity in their experimental results.
The Role of this compound in Enzymatic Assays
Core Chemical Properties
Understanding the fundamental properties of PTCI is the first step toward its effective use. As a quaternary ammonium salt, it is a non-volatile, crystalline solid under standard conditions.
| Property | Value | Source(s) |
| CAS Number | 1866-73-5 | [1][2] |
| Molecular Formula | C₈H₁₈NOSI | [1][2] |
| Molecular Weight | 303.20 g/mol | [1][2] |
| Appearance | White to off-white powder/solid | [2] |
| Purity | ≥98% recommended for assays | [1][3] |
| Storage (Solid) | -20°C, desiccated, protected from light | [3][4] |
Mechanism of Detection in the Ellman's Assay
PTCI is not directly detectable in its native state. Its utility arises from its enzymatic hydrolysis, which initiates a two-step colorimetric reaction.
-
Enzymatic Hydrolysis: Cholinesterases catalyze the cleavage of the thioester bond in PTCI, releasing propionic acid and a thiol-containing molecule, thiocholine.
-
Colorimetric Reaction: The free thiol group on thiocholine rapidly reacts with Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). This reaction cleaves the disulfide bond of DTNB, producing the intensely yellow-colored 5-thio-2-nitrobenzoate (TNB²⁻) anion, which has a strong absorbance maximum at 412 nm.[5][6]
The rate of TNB²⁻ formation, measured as the increase in absorbance at 412 nm over time, is directly proportional to the rate of thiocholine production and thus reflects the activity of the cholinesterase enzyme.[7][8]
Critical Factor: The Instability of PTCI in Aqueous Solutions
The single most critical factor governing the success of PTCI-based assays is the inherent instability of its thioester bond in aqueous media . This instability is the primary reason that preparing solutions fresh is not merely a recommendation, but a requirement for robust data.
-
Spontaneous Chemical Hydrolysis: The thioester linkage in PTCI is susceptible to cleavage by water, a process that is significantly accelerated by alkaline conditions (pH > 8.0).[7][9][10] For every one-point increase in pH, the rate of hydrolysis can increase by approximately tenfold.[10] This non-enzymatic breakdown liberates thiocholine, leading to a high background signal (assay drift) and an overestimation of true enzyme activity.
-
Temperature Dependence: Like most chemical reactions, the rate of hydrolysis increases with temperature.[7][11] Preparing and storing solutions on ice can slow this degradation, but it does not prevent it.
Therefore, the cardinal rule is: Always prepare aqueous PTCI working solutions immediately before use. Storing aqueous solutions, even for a few hours at 4°C, can compromise experimental integrity.[7][12]
Protocols for Stock Solution Preparation
Mandatory Safety Precautions
This compound is a hazardous substance that can cause serious eye damage, skin irritation, and respiratory irritation. Adherence to standard laboratory safety protocols is essential.
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses with side shields when handling PTCI powder or its solutions.
-
Handling Powder: Handle solid PTCI in a chemical fume hood or a designated area with controlled ventilation to avoid inhaling the fine powder. Avoid creating dust.[4]
-
Disposal: Dispose of PTCI waste according to your institution's hazardous chemical waste guidelines.
Protocol 1: Aqueous Stock Solution (For Immediate Use)
This protocol is ideal for preparing a solution that will be used entirely within a single experiment on the same day.
Rationale: Dissolving PTCI directly in the assay buffer ensures pH and ionic strength compatibility. Phosphate buffer at a pH between 7.0 and 8.0 is a common choice, as it represents a compromise between substrate stability (favoring neutral pH) and optimal enzyme activity (often favoring a slightly alkaline pH of ~8.0).[9][13]
Materials:
-
This compound (PTCI, MW: 303.20 g/mol )
-
Assay Buffer (e.g., 0.1 M Sodium Phosphate Buffer, pH 7.4)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or glass vials
Procedure:
-
Calculate Required Mass: Determine the mass of PTCI needed for your desired concentration and volume.
-
Example for 1 mL of a 100 mM stock solution: Mass (g) = 0.1 mol/L * 0.001 L * 303.20 g/mol = 0.03032 g = 30.32 mg
-
-
Weighing: Accurately weigh the calculated amount of PTCI powder and place it into a sterile tube.
-
Dissolution: Add the calculated volume of room-temperature assay buffer to the tube.
-
Mixing: Vortex thoroughly until the solid is completely dissolved.
-
Storage: Immediately place the solution on ice and use it as soon as possible, ideally within 1-2 hours. Do not store this solution overnight.
Protocol 2: Concentrated DMSO Stock Solution (For Long-Term Storage)
For labs that use PTCI frequently, a concentrated stock in an anhydrous organic solvent like dimethyl sulfoxide (DMSO) offers a more stable long-term storage option.
Rationale: By dissolving PTCI in an anhydrous solvent, the risk of hydrolysis during storage is virtually eliminated. This allows for the creation of a stable, concentrated stock that can be stored for months at -20°C or colder.[12]
Materials:
-
This compound (PTCI, MW: 303.20 g/mol )
-
Anhydrous, molecular biology grade DMSO
-
Calibrated analytical balance
-
Sterile, low-retention microcentrifuge tubes with secure caps
Procedure:
-
Weighing: In a chemical fume hood, weigh the desired amount of PTCI into a sterile tube.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock (e.g., 1 M).
-
Mixing: Vortex extensively until the PTCI is fully dissolved. This may take longer than in aqueous buffers.
-
Aliquoting: Dispense the stock solution into small, single-use aliquots in low-retention tubes. The volume of each aliquot should be sufficient for a single experiment to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots in a sealed container with desiccant at -20°C or -80°C for up to one month at -20°C or longer at -80°C.[14]
Crucial Usage Note: When preparing the final working solution from a DMSO stock, ensure that the final concentration of DMSO in the assay well is kept very low (typically <1%, and ideally <0.5%) to prevent solvent-induced inhibition of the enzyme.[13]
Quality Control and Troubleshooting
A self-validating protocol requires built-in checks and a clear path for troubleshooting.
| Problem | Potential Cause | Recommended Solution |
| High background signal / Assay drift | Spontaneous hydrolysis of PTCI: The aqueous solution was prepared too far in advance, the buffer pH is too high (>8.5), or the temperature is elevated.[7][10] | Always prepare aqueous PTCI solutions immediately before adding to the assay plate. Keep the solution on ice. Verify that the final buffer pH is within the optimal range for your enzyme (typically 7.0-8.0). |
| Low or no signal in positive controls | Degraded PTCI stock: The solid was stored improperly, or the DMSO stock has undergone multiple freeze-thaw cycles. | Prepare a fresh stock solution from the solid PTCI, which should be stored at -20°C in a desiccator. Use a fresh, un-thawed aliquot of DMSO stock. |
| Inactive Enzyme: The enzyme stock is old or has been handled improperly. | Run the assay with a fresh aliquot of cholinesterase that has been stored correctly. | |
| Poor reproducibility between wells/plates | Inaccurate pipetting of PTCI: PTCI is typically the last reagent added to initiate the reaction, and inconsistent volumes will directly impact the reaction rate. | Ensure pipettes are calibrated. For viscous DMSO stocks, consider using reverse pipetting techniques for higher accuracy. |
| Inconsistent timing: Delay between adding PTCI and starting the kinetic read varies between wells or plates. | Use a multichannel pipette to add the PTCI solution to multiple wells simultaneously. Ensure the plate reader begins measuring immediately after substrate addition. |
Conclusion
The preparation of this compound stock solution is a deceptively simple procedure where meticulous attention to detail has an outsized impact on experimental success. By understanding the chemical rationale behind the protocols—particularly the critical vulnerability of PTCI to hydrolysis—researchers can proactively prevent the most common sources of error. Adherence to the principles of fresh preparation for aqueous solutions, proper aliquoting and storage for DMSO stocks, and consistent handling practices will ensure that this powerful substrate yields data that is both accurate and highly reproducible.
References
- ResearchGate. Effect of pH on iodine release. [Link]
- Lockridge, O., & La Du, B. N. (1986). History and New Developments of Assays for Cholinesterase Activity and Inhibition.
- Johnson, J. L., & Rosenberry, T. L. (2012). Hydrolysis of low concentrations of the acetylthiocholine analogs acetyl(homo)thiocholine and acetyl(nor)thiocholine by acetylcholinesterase may be limited by selective gating at the enzyme peripheral site. The FEBS Journal, 279(21), 4027-4040. [Link]
- Amerigo Scientific. This compound (≥98%). [Link]
- Radić, Z., & Taylor, P. (2013). Critical Evaluation of Acetylthiocholine Iodide and Acetylthiocholine Chloride as Substrates for Amperometric Biosensors Based on Acetylcholinesterase. Sensors, 13(2), 1773-1787. [Link]
- Carl ROTH.
- Liu, J., et al. (2007). Hydrolysis of acetylthiocholine iodide and reactivation of phoxim-inhibited acetylcholinesterase by pralidoxime chloride, obidoxime chloride and trimedoxime. Archives of Toxicology, 81(10), 737-744. [Link]
- Jamshidzadeh, A., et al. (2012). Comparative measurement of serum Acetyl Cholinesterase Enzyme using three different methods. Iranian Journal of Toxicology, 6(18), 653-658.
- Koudelka, J., et al. (2002). Kinetics and Mechanism of Hydrolysis of Acetylthiocholine by Butyrylcholine Esterase.
- Johnson, J. L., & Rosenberry, T. L. (2013). Hydrolysis of low concentrations of the acetylthiocholine analogs acetyl(homo)thiocholine and acetyl(nor)thiocholine by acetylcholinesterase may be limited by selective gating at the enzyme peripheral site. Chemical-Biological Interactions, 203(1), 38-43. [Link]
- Deer, H. M., & Beard, R. (2001). Effect of Water pH on the Chemical Stability of Pesticides.
Sources
- 1. scbt.com [scbt.com]
- 2. This compound = 98 1866-73-5 [sigmaaldrich.com]
- 3. This compound (≥98%) - Amerigo Scientific [amerigoscientific.com]
- 4. carlroth.com [carlroth.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 11. Hydrolysis of acetylthiocholine iodide and reactivation of phoxim-inhibited acetylcholinesterase by pralidoxime chloride, obidoxime chloride and trimedoxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Propionylthiocholine Iodide Assay for Butyrylcholinesterase Activity in Human Serum
Introduction: The Significance of Butyrylcholinesterase in Human Health
Butyrylcholinesterase (BChE), also known as plasma cholinesterase or pseudocholinesterase, is a serine hydrolase enzyme primarily synthesized in the liver and found in high concentrations in human plasma.[1][2][3][4] While structurally similar to acetylcholinesterase (AChE), the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine, BChE exhibits a broader substrate specificity.[5][6] Its physiological roles are not fully elucidated but include the hydrolysis of various choline esters and serving as a scavenger for anticholinesterase agents and other toxins.[3][4][5]
Clinically, the measurement of BChE activity in serum is a valuable diagnostic marker. It is crucial for identifying patients at risk of prolonged paralysis from neuromuscular blocking agents like succinylcholine, which is metabolized by BChE.[1][5][7] Furthermore, BChE activity serves as an indicator of exposure to pesticides and nerve agents, and altered levels have been correlated with liver diseases, Alzheimer's disease, obesity, and metabolic syndrome.[1][4][5][7] The propionylthiocholine iodide assay, based on the classic Ellman's method, provides a robust and sensitive spectrophotometric means to quantify BChE activity for both research and clinical applications.[1][8]
Principle of the Assay: A Two-Step Enzymatic and Colorimetric Reaction
The this compound assay for BChE activity is a modification of the well-established Ellman's method.[1][9] The principle is based on a coupled two-step reaction that results in a quantifiable color change.
-
Enzymatic Hydrolysis : Butyrylcholinesterase in the human serum sample catalyzes the hydrolysis of the substrate, propionylthiocholine (PTC) iodide. This enzymatic cleavage yields thiocholine and propionate.
-
Colorimetric Reaction : The freshly formed thiocholine possesses a free sulfhydryl group (-SH). This group readily reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent. This reaction cleaves the disulfide bond in DTNB, producing the yellow-colored anion 5-thio-2-nitrobenzoate (TNB²⁻).[8][10]
The rate of TNB²⁻ formation is directly proportional to the BChE activity in the sample. This is monitored by measuring the increase in absorbance at 412 nm over time using a spectrophotometer or a microplate reader.[8][9][10]
Caption: Workflow of the this compound Assay for BChE Activity.
Experimental Protocol: A Step-by-Step Guide
This protocol is optimized for a 96-well microplate format, allowing for high-throughput analysis.
I. Reagent Preparation
-
100 mM Sodium Phosphate Buffer (PB), pH 7.4 : Prepare a stock solution and adjust the pH to 7.4. This buffer is used for all dilutions.
-
DTNB Solution (2 mM) : Dissolve 5,5'-dithiobis-(2-nitrobenzoic acid) in the 100 mM PB. Prepare this solution fresh and protect it from light.
-
Propionylthiocholine (PTC) Iodide Solution (Varies, e.g., 50 mM stock) : Dissolve this compound in deionized water. The final concentration in the assay will need to be optimized, but a common final concentration is 5 mM.[1] Prepare this solution fresh daily.
-
Human Serum Samples : Collect blood samples and separate the serum according to standard clinical procedures. Store serum aliquots at -80°C to preserve enzyme activity.[1] Prior to the assay, thaw the samples on ice.
II. Sample Preparation and Dilution
A critical parameter for accurate BChE activity measurement is the serum dilution factor.[1][7] High concentrations of serum can lead to substrate inhibition and interfere with the assay kinetics.[7] A 400-fold dilution of human serum has been shown to yield a linear reaction rate.[1][7]
-
Perform an initial 1:20 dilution of the serum sample by adding 10 µL of serum to 190 µL of 100 mM PB (pH 7.4).[1]
-
Perform a subsequent 1:20 dilution of the initially diluted sample by adding 10 µL of the 1:20 diluted serum to 190 µL of 100 mM PB (pH 7.4) to achieve a final dilution of 1:400.
-
Thoroughly mix the dilutions, as the viscosity of serum can cause inaccurate pipetting.[1]
III. Assay Procedure (96-Well Plate)
The total reaction volume in each well will be 200 µL.[1]
| Well Type | Reagent | Volume (µL) | Purpose |
| Blank | 100 mM PB, pH 7.4 | 100 | Accounts for non-enzymatic hydrolysis of the substrate. |
| DTNB Solution (2 mM) | 50 | ||
| 100 mM PB, pH 7.4 | 50 | ||
| Sample | Diluted Serum (1:400) | 10 | Contains the BChE to be measured. |
| 100 mM PB, pH 7.4 | 40 | ||
| DTNB Solution (2 mM) | 50 | ||
| PTC Iodide Solution | 100 | Initiates the reaction. |
Step-by-Step Workflow:
-
Pre-incubation :
-
To the designated wells of a clear, flat-bottom 96-well microplate, add the diluted serum samples and buffer as indicated in the table.
-
Add 50 µL of the 2 mM DTNB solution to all wells (including blanks and samples).
-
Incubate the plate for 10 minutes at 25°C in the microplate reader. This allows for temperature equilibration and the reaction of any free sulfhydryl groups in the serum with DTNB.[1]
-
-
Reaction Initiation :
-
To initiate the enzymatic reaction, add 100 µL of the PTC iodide solution to all wells. The use of a multichannel pipette is recommended for consistent timing across the plate.
-
-
Kinetic Measurement :
-
Immediately place the plate in a microplate reader pre-set to 25°C.
-
Measure the absorbance at 412 nm every 60 seconds for a duration of 10-20 minutes.
-
Caption: Step-by-step experimental workflow for the BChE assay.
Data Analysis and Interpretation
-
Calculate the Rate of Reaction : For each well, plot the absorbance at 412 nm against time (in minutes). The slope of the linear portion of this curve represents the rate of reaction (ΔAbs/min). Ensure the R² value of the linear regression is greater than 0.99 for accurate results.
-
Correct for Blank : Subtract the rate of the blank well (which accounts for the spontaneous, non-enzymatic hydrolysis of PTC) from the rates of all sample wells.
-
Calculate Enzyme Activity : Use the Beer-Lambert law to convert the rate of absorbance change to the rate of product formation.
-
Enzyme Activity (U/L) = (ΔAbs/min * Total Volume (L)) / (ε * Path Length (cm) * Sample Volume (L)) * Dilution Factor
Where:
-
ΔAbs/min is the rate of absorbance change per minute (corrected for the blank).
-
Total Volume is the final reaction volume in the well (e.g., 200 µL or 0.0002 L).
-
ε (Molar Extinction Coefficient) for TNB²⁻ at 412 nm is 14,150 M⁻¹cm⁻¹.[10]
-
Path Length is the light path through the well, which is dependent on the volume and the specific 96-well plate used. This can be determined experimentally or provided by the plate manufacturer.
-
Sample Volume is the volume of the undiluted serum sample added to the reaction (e.g., if 10 µL of a 1:400 dilution was used, the equivalent undiluted sample volume is 0.025 µL or 2.5 x 10⁻⁸ L).
-
Dilution Factor is the dilution of the serum sample (e.g., 400).
-
Trustworthiness and Self-Validation
To ensure the reliability and reproducibility of the assay, the following quality control measures should be implemented:
-
Linearity of the Reaction : The rate of absorbance increase should be linear for at least 10 minutes.[1] If the rate decreases over time, it may indicate substrate depletion or product inhibition, suggesting that the serum sample needs to be further diluted.
-
Intra- and Inter-Assay Precision : Run samples in duplicate or triplicate to assess intra-assay variability. To assess inter-assay precision, the same control sample should be run on different days. The coefficient of variation (CV%) should ideally be below 10-15%.
-
Positive Control : Include a sample with known BChE activity or a purified BChE standard to validate the assay performance.
-
Substrate and DTNB Concentration : While this protocol provides a starting point, the optimal concentrations of PTC and DTNB may need to be determined empirically for specific experimental conditions. It is important to note that a high excess of DTNB relative to the thiocholine substrate can potentially inhibit the cholinesterase activity.[9][11]
Conclusion
The this compound assay is a sensitive, cost-effective, and high-throughput method for determining butyrylcholinesterase activity in human serum. By carefully controlling experimental variables, particularly the serum dilution factor, this protocol provides a reliable tool for researchers, clinicians, and drug development professionals. The insights gained from this assay can contribute to a better understanding of liver function, toxicology, and the pathogenesis of various diseases.
References
- Lockridge, O., & Li, B. (2015). New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter. PLoS ONE, 10(10), e0139480. [Link]
- Li, B., Duysen, E. G., & Lockridge, O. (2008). The butyrylcholinesterase knockout mouse is obese on a high-fat diet. Chemical Biology & Drug Design, 72(1), 88-91. [Link]
- Komers, K., & Cegan, A. (2004). New findings about Ellman's method to determine cholinesterase activity. Zeitschrift für Naturforschung C, 59(7-8), 555-560. [Link]
- Pohanka, M. (2014). Optimal detection of cholinesterase activity in biological samples: modifications to the standard Ellman's assay. Analytical Biochemistry, 466, 28-30. [Link]
- Scribd. (n.d.). Ellmans Protocol Colorimetric Determination of Cholinesterase Activities.
- Wikipedia. (n.d.). Butyrylcholinesterase.
- Gumpeny, S., et al. (2020). Butyrylcholinesterase–Protein Interactions in Human Serum. International Journal of Molecular Sciences, 21(21), 8289. [Link]
- Komers, K., Cegan, A., & Link, M. (2002). Kinetics and mechanism of hydrolysis of acetylthiocholine by butyrylcholine esterase. Zeitschrift für Naturforschung C, 57(11-12), 1072-1077. [Link]
- Sridhar, G. R., et al. (2024). Emerging significance of butyrylcholinesterase. World Journal of Experimental Medicine, 14(1), 1-10. [Link]
- Greig, N. H., et al. (2012). Kinetics of Human Serum Butyrylcholinesterase Inhibition by a Novel Experimental Alzheimer Therapeutic, Dihydrobenzodioxepine Cymserine. Journal of Alzheimer's Disease, 32(4), 983-993. [Link]
Sources
- 1. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Butyrylcholinesterase - Wikipedia [en.wikipedia.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Emerging significance of butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter | Semantic Scholar [semanticscholar.org]
- 8. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 9. New findings about Ellman's method to determine cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. [PDF] New Findings about Ellman’s Method to Determine Cholinesterase Activity | Semantic Scholar [semanticscholar.org]
Measuring cholinesterase activity in brain homogenates with Propionylthiocholine iodide
An Application Guide for the Accurate Measurement of Cholinesterase Activity in Brain Homogenates using Propionylthiocholine Iodide
Authored by: Gemini, Senior Application Scientist
Abstract and Introduction
Cholinesterases, primarily Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), are serine hydrolases critical to the regulation of cholinergic neurotransmission.[1] AChE, in particular, terminates synaptic signals by rapidly hydrolyzing the neurotransmitter acetylcholine.[2][3] Its activity is a key biomarker in neuroscience, toxicology, and the development of therapeutics for neurodegenerative disorders like Alzheimer's disease.[4][5] This application note provides a comprehensive, field-tested protocol for the reliable quantification of cholinesterase activity in brain tissue homogenates using the chromogenic substrate this compound.
The methodology is founded upon the robust and widely adopted Ellman's method, a spectrophotometric assay renowned for its simplicity and sensitivity.[6][7] We will delve into the biochemical principles, provide step-by-step protocols for both brain tissue homogenization and the kinetic enzyme assay, and discuss the critical parameters that ensure data integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a validated system for cholinesterase activity measurement.
Principle of the Assay: The Ellman's Method
The spectrophotometric assay for cholinesterase activity, first described by Ellman and colleagues, is an elegant two-step coupled reaction.[2][6][8]
-
Enzymatic Hydrolysis: In the primary reaction, cholinesterase present in the brain homogenate catalyzes the hydrolysis of the substrate analog, Propionylthiocholine. This reaction cleaves the thioester bond, yielding propionate and a sulfhydryl-containing molecule, thiocholine.[9][10]
-
Colorimetric Detection: The newly formed thiocholine is a reactive thiol. It immediately reacts with the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid), commonly known as DTNB or Ellman's Reagent. This thiol-disulfide exchange cleaves DTNB, producing the intensely yellow-colored 5-thio-2-nitrobenzoate (TNB²⁻) anion.[2][6]
The rate of TNB²⁻ formation is directly proportional to the cholinesterase activity in the sample. This is quantified by measuring the increase in absorbance at or near 412 nm over time using a spectrophotometer, typically in a kinetic mode.[3][6]
Substrate Selection: this compound
While acetylthiocholine is the most common substrate, mirroring the natural neurotransmitter, propionylthiocholine is also an excellent substrate for cholinesterases.[11] In some clinical contexts, propionylthiocholine has been shown to be a superior substrate for identifying certain patient populations with enzyme variants. Its use provides a robust and well-validated alternative for quantifying cholinesterase activity.
Protocol Part 1: Preparation of Brain Homogenate
The quality of the brain homogenate is paramount for accurate and reproducible results. The goal is to efficiently lyse the cells to release the enzymes into a buffered solution while preventing their degradation. Contamination with blood can interfere with the assay, and perfusion of the animal with ice-cold saline prior to brain extraction is recommended, though not strictly necessary.[12][13]
Workflow for Brain Homogenate Preparation
Reagents and Materials for Homogenization
-
Homogenization Buffer: 0.1 M Sodium Phosphate Buffer (pH 7.4 or 8.0).[14][15] An alternative is a sucrose-based buffer (e.g., 0.32 M Sucrose, 4 mM HEPES, pH 7.3).[16]
-
Protease Inhibitor Cocktail: Add to the homogenization buffer immediately before use to prevent protein degradation.[12]
-
Equipment: Dounce homogenizer, bead beater, or sonicator.[3][12] Refrigerated centrifuge.
Step-by-Step Homogenization Protocol
-
Tissue Preparation: Excise the brain (or specific brain region) and place it on an ice-cold surface. If not using immediately, flash-freeze in liquid nitrogen and store at -80°C.[12][17]
-
Weighing: Weigh the frozen or fresh tissue chunk accurately.
-
Homogenization:
-
Prepare a 10% (w/v) homogenate. For example, for 0.1 g of brain tissue, add 1 mL of ice-cold homogenization buffer containing protease inhibitors.[12][18] Some protocols may recommend a 5% homogenate to avoid overly concentrated enzymes.[15]
-
Perform homogenization on ice to minimize heat generation and enzyme denaturation. If using a Dounce homogenizer, perform ~10 strokes with the loose pestle followed by ~10 strokes with the tight pestle.[12]
-
-
Clarification: Centrifuge the crude homogenate at approximately 10,000 x g for 10-15 minutes at 4°C to pellet cell debris, nuclei, and mitochondria.[15][18]
-
Supernatant Collection: Carefully collect the resulting supernatant, which contains the cytosolic and microsomal fractions rich in cholinesterase activity. This is your working brain homogenate.[16]
-
Storage: Use the homogenate immediately for the assay. For future use, aliquot the supernatant into smaller volumes to avoid freeze-thaw cycles and store at -80°C.[12]
Protocol Part 2: Cholinesterase Activity Assay
This protocol is optimized for a 96-well microplate format, which is ideal for analyzing multiple samples, including inhibitor screening.
Reagents and Materials for Assay
| Reagent | Stock Concentration | Preparation | Final Assay Conc. |
| Assay Buffer | 0.1 M | Sodium Phosphate Buffer, pH 8.0 | 0.1 M |
| DTNB | 10 mM | 3.96 mg in 1 mL of Assay Buffer. Protect from light.[2] | 0.5 mM |
| PTCI Substrate | 100 mM | This compound in deionized water. Prepare fresh.[10] | 5 mM |
| Brain Homogenate | N/A | Prepared as in Part 1. Dilute in Assay Buffer if activity is too high. | Variable |
Step-by-Step Assay Protocol
-
Reagent Preparation: Prepare all reagents as described in the table above. Prepare a "Reaction Mix" containing Assay Buffer and DTNB to add to the wells before the sample.
-
Plate Setup:
-
Design a plate map including wells for Blanks, Controls, and Samples. It is critical to run all samples and controls in at least duplicate.
-
Blank Wells: Add 50 µL of Assay Buffer. These wells will be used to correct for the non-enzymatic (spontaneous) hydrolysis of the substrate.[19]
-
Sample Wells: Add 50 µL of your diluted or undiluted brain homogenate. The optimal dilution factor should be determined empirically to ensure the reaction rate is linear over the measurement period.
-
-
Assay Execution (Total Volume: 250 µL):
-
To all wells (Blanks and Samples), add 175 µL of Assay Buffer.
-
Add 25 µL of 10 mM DTNB stock solution to all wells.
-
Optional Pre-incubation: If screening for inhibitors, add the test compound and pre-incubate the plate for a defined period (e.g., 10-15 minutes) at room temperature before initiating the reaction.[2]
-
-
Reaction Initiation and Measurement:
-
Set up the microplate reader to measure absorbance at 412 nm in kinetic mode, taking readings every 60 seconds for 10-20 minutes.
-
To initiate the reaction, add 25 µL of 100 mM PTCI substrate solution to all wells. Using a multichannel pipette is highly recommended for consistent timing.[2]
-
Immediately place the plate in the reader and begin data acquisition.
-
Data Analysis and Calculation
-
Calculate Reaction Rate (ΔAbs/min): For each well, plot absorbance (Y-axis) against time in minutes (X-axis). Determine the slope of the linear portion of this curve. This slope is your reaction rate (V) in units of ΔAbs/min.
-
Correct for Blank: Subtract the average rate of the Blank wells from the rate of all Sample wells. This corrected rate (Vcorr) represents the true enzyme-catalyzed reaction.
-
Vcorr = Vsample - Vblank
-
-
Calculate Enzyme Activity: Use the Beer-Lambert law to convert the rate of absorbance change into the rate of product formation.[6]
Activity (U/mL) = (Vcorr × Total Assay Volume) / (ε × pathlength × Sample Volume)
-
Vcorr: Corrected rate (ΔAbs/min).
-
Total Assay Volume: 0.250 mL.
-
ε (Molar Extinction Coefficient of TNB): 14,150 M⁻¹cm⁻¹.[6]
-
Pathlength (l): This is specific to the microplate and volume used. It must be measured or calculated. For many 96-well plates with a 250 µL volume, it is not 1 cm. If the pathlength is unknown, a standard curve with known concentrations of thiocholine can be used for more accurate quantification.[19]
-
Sample Volume: 0.050 mL.
-
-
Normalize Activity: Express the final enzyme activity relative to the total protein concentration of the homogenate (e.g., in U/mg protein), which should be determined by a standard protein assay (e.g., Bradford or BCA).
Assay Validation and Trustworthiness
To ensure the integrity of your results, several factors must be considered:
-
Linearity: The reaction rate should be linear with respect to both time and enzyme concentration. If the absorbance curve plateaus quickly, the sample is too concentrated and must be diluted.
-
Substrate and DTNB Concentration: While the provided concentrations are a good starting point, they may require optimization. Importantly, a high excess of DTNB relative to the substrate can paradoxically inhibit cholinesterase activity.[20][21] It is crucial to maintain a balanced ratio.
-
Controls: Always include a negative control (blank) and, if possible, a positive control with a known amount of purified cholinesterase to validate the assay's performance.[3]
By following this detailed guide, researchers can confidently and accurately measure cholinesterase activity, generating reliable data for neuroscience research and drug discovery applications.
References
- Synaptic Systems. (n.d.). Protocol for Preparation of Brain Lysate, P2, LP1 and LP2 Fractions.
- BenchChem. (2025). Application Note: Quantification of Acetylcholinesterase Activity Using DTNB.
- Thermo Fisher Scientific. (n.d.). Cholinesterase Reagent.
- BenchChem. (2025). Application Notes: Spectrophotometric Determination of Cholinesterase Activity.
- Komersová, A., Komers, K., & Cegan, A. (2007). New findings about Ellman's method to determine cholinesterase activity. Z Naturforsch C J Biosci., 62(1-2), 150-4.
- CureFFI.org. (2014). Brain homogenate preparation.
- Komersová, A., Komers, K., & Cegan, A. (2007). New Findings about Ellman's Method to Determine Cholinesterase Activity. ResearchGate.
- Various Authors. (2025). Determination of Cholinesterase Activity in Brain and Blood Samples Using a Plate Reader. Multiple Sources.
- MDPI. (2021). Analysis of Acetylcholinesterase Activity in Cell Membrane Microarrays of Brain Areas as a Screening Tool to Identify Tissue Specific Inhibitors.
- ResearchGate. (2013). How to prepare mice brain tissue homogenate for anti-oxidant (enzymatic and non-enzymatic) assays?
- NIBSC. (n.d.). Brain Tissue Preparation.
- SlideShare. (n.d.). Determination of plasma cholinesterase activity by an electrometric method.
- Labcare Diagnostics. (n.d.). Cholinesterase.
- Naik, R. S., et al. (2012). Development and validation of a simple assay for the determination of cholinesterase activity in whole blood of laboratory animals. Journal of Applied Toxicology.
- AAT Bioquest. (2021). How do I screen for acetylcholinesterase activity?
- Maksimović, M., et al. (2021). Preparing a rat brain tissue samples for acetylcholinesterase activity measurement - the MM method. Scripta Medica.
- Komersová, A., et al. (2007). New Findings about Ellman's Method to Determine Cholinesterase Activity. ResearchGate.
- Wąsowicz, M., et al. (2023). Spectroscopic Determination of Acetylcholine (ACh): A Representative Review. PMC.
- Enzopak. (2020). CHOLINESTERASE (Kinetic Method).
- Elsevier. (n.d.). Inhibition of rat brain and human red cell acetylcholinesterase by thiocarbamate herbicides.
- UTHealth Houston. (n.d.). Protocol to Purify Aggregates from Patients Brain.
- SciSpace. (2015). Validation of Cholinesterase (Acetyl and Butyryl) Activity Estimation in the Blood and Brain of Wistar Rats.
- Public Health Toxicology. (2023). Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method.
- BenchChem. (2025). A Comparative Guide: Nicotinoylcholine Iodide vs. Acetylthiocholine Iodide as Cholinesterase Substrates.
- ACS Publications. (2023). Validation of Acetylcholinesterase Inhibition Machine Learning Models for Multiple Species.
- ResearchGate. (2025). Measurement of Blood Cholinesterase.
- Jorge, G. C., et al. (n.d.). Cholinesterase assay by an efficient fixed time endpoint method. PMC - NIH.
- BenchChem. (2025). A Comparative Guide to Acetylcholine Iodide and Acetylthiocholine Iodide as Acetylcholinesterase Substrates.
- Sigma-Aldrich. (n.d.). Acetylcholinesterase Activity Assay Kit.
- Elabscience. (n.d.). Cholinesterase (CHE) Activity Assay Kit (E-BC-K052-S).
- Cliniqa. (n.d.). Cholinesterase Reagent.
- Spectrum Diagnostics. (n.d.). CHOLINESTERASE DGKC.
- Arduini, F., et al. (2013). Critical evaluation of acetylthiocholine iodide and acetylthiocholine chloride as substrates for amperometric biosensors based on acetylcholinesterase. Sensors (Basel).
- Pohanka, M. (n.d.). History and New Developments of Assays for Cholinesterase Activity and Inhibition.
- Protocols.io. (2023). Quantifying Acetylcholinesterase activity in striatal brain tissue with DTNB assay.
Sources
- 1. spectrum-diagnostics.com [spectrum-diagnostics.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Analysis of Acetylcholinesterase Activity in Cell Membrane Microarrays of Brain Areas as a Screening Tool to Identify Tissue Specific Inhibitors [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 8. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. reckondiagnostics.com [reckondiagnostics.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. cureffi.org [cureffi.org]
- 13. Preparing a rat brain tissue samples for acetylcholinesterase activity measurement - the MM method | Scripta Medica [aseestant.ceon.rs]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. sysy.com [sysy.com]
- 17. NIBSC - Brain Tissue Preparation [nibsc.org]
- 18. Protocol to Purify Aggregates from Patients Brain | McGovern Medical School [med.uth.edu]
- 19. Cholinesterase assay by an efficient fixed time endpoint method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. New findings about Ellman's method to determine cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Measuring Cholinesterase Activity: A Detailed Guide to Using Propionylthiocholine Iodide in a 96-Well Plate Colorimetric Assay
Introduction: Unraveling Cholinesterase Dynamics
Cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are serine hydrolase enzymes critical to the regulation of cholinergic signaling.[1][2] Their principal role involves the rapid hydrolysis of choline esters, most notably the neurotransmitter acetylcholine, which terminates impulse transmission at cholinergic synapses.[2][3] The activity of these enzymes is a key biomarker in various physiological and pathological states. Altered cholinesterase activity has been implicated in Alzheimer's disease, liver disease, and as an indicator of exposure to organophosphorus compounds and pesticides.[1][4] Propionylthiocholine, a synthetic substrate, is particularly effective for identifying butyrylcholine-sensitive individuals.
This application note provides a comprehensive guide to measuring cholinesterase activity in a 96-well plate format using propionylthiocholine iodide. The methodology is based on the well-established Ellman's assay, a robust and widely adopted colorimetric method prized for its simplicity, speed, and suitability for high-throughput analysis.[5][6]
Principle of the Assay: The Ellman's Reaction
The assay's foundation lies in the enzymatic hydrolysis of this compound by a cholinesterase. This reaction yields propionate and thiocholine. The liberated thiocholine, containing a free sulfhydryl (-SH) group, then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent. This reaction cleaves the disulfide bond in DTNB to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB²⁻) anion.[7][8] The intensity of the yellow color, which can be quantified by measuring its absorbance at or near 412 nm, is directly proportional to the amount of thiocholine produced and, consequently, to the cholinesterase activity in the sample.[2][4]
The stoichiometric nature of this reaction, where one mole of thiol releases one mole of TNB, allows for accurate quantification of enzyme activity.[7] The molar extinction coefficient of TNB is widely accepted as 14,150 M⁻¹cm⁻¹.[7][8]
Figure 1. The enzymatic and colorimetric reaction pathway of the cholinesterase assay.
Materials and Equipment
Reagents
-
This compound (PTC) (CAS: 1866-73-5)[9]
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) (Ellman's Reagent)
-
Phosphate Buffer (e.g., 100 mM, pH 7.4)[5]
-
Purified water
-
Enzyme source (e.g., purified cholinesterase, serum, plasma, tissue homogenate, or cell lysate)[2][4]
-
(Optional) Known cholinesterase inhibitor for control experiments
Equipment
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 412 nm[2]
-
Multichannel pipette
-
Standard laboratory pipettes and tips
-
Reagent reservoirs
-
Vortex mixer
-
(Optional) Incubator set to a controlled temperature (e.g., 25°C or 37°C)[5][10]
Protocol: Step-by-Step Methodology
This protocol is designed for a total reaction volume of 200 µL per well. Adjust volumes proportionally for different total volumes. All samples and controls should be run in at least duplicate.[4]
Part 1: Reagent Preparation
Causality Behind Choices:
-
Buffer pH: A pH of 7.4 to 8.0 is optimal for both the enzymatic reaction and the subsequent colorimetric reaction with DTNB.[8][10]
-
Reagent Freshness: Aqueous solutions of thiocholine esters are not recommended for storage for more than one day.[11][12] Freshly prepared solutions are crucial for reproducibility. DTNB is also light-sensitive, and exposure to daylight can lead to degradation and inaccurate results.[13][14]
-
Phosphate Buffer (100 mM, pH 7.4): Prepare a 100 mM phosphate buffer and adjust the pH to 7.4. This will serve as the primary reaction buffer.
-
DTNB Solution (e.g., 2 mM): Dissolve the appropriate amount of DTNB in the phosphate buffer. Protect this solution from light by wrapping the container in aluminum foil or using an amber tube.[13]
-
This compound (PTC) Solution (e.g., 10 mM): Shortly before initiating the assay, dissolve the required amount of PTC in the phosphate buffer. Keep this solution on ice.[5]
-
Sample Preparation:
-
Serum/Plasma: Dilute samples as necessary with phosphate buffer. A starting dilution of 1:100 to 1:400 is often recommended to ensure the readings fall within the linear range of the assay.[4][5]
-
Tissue/Cell Lysates: Homogenize tissue or cells in an appropriate ice-cold buffer (e.g., phosphate buffer with protease inhibitors) and centrifuge to remove debris. The resulting supernatant is used for the assay.[2][4]
-
Part 2: Assay Procedure in a 96-Well Plate
The following steps outline the setup for a kinetic assay, which is the preferred method as it measures the rate of the reaction.
Figure 2. Step-by-step experimental workflow for the cholinesterase assay.
-
Plate Setup: Design a plate map that includes wells for blanks, controls, and samples.
-
Sample Wells: Will contain the enzyme source.
-
Sample Background Control Wells: Contain the sample but no substrate (PTC). This is crucial to correct for any non-enzymatic reactions or color from the sample itself.
-
Blank Wells: Contain all reagents except the enzyme source.
-
-
Reagent Addition (Pre-reaction):
-
Pre-incubation: Incubate the plate for 10 minutes at a constant temperature (e.g., 25°C). This step allows the temperature to equilibrate and for any sulfhydryl groups present in the sample to react with DTNB before the enzymatic reaction begins.[4][5]
-
Initiate the Reaction:
-
Using a multichannel pipette, add 100 µL of the PTC solution to all "Sample" and "Blank" wells.[5]
-
For the "Sample Background Control" wells, add 100 µL of phosphate buffer instead of the PTC solution.
-
-
Kinetic Measurement: Immediately place the plate in the microplate reader and begin measuring the absorbance at 412 nm. Take readings at regular intervals (e.g., every 1 minute) for a duration of 10-20 minutes.[5]
Data Analysis and Interpretation
The rate of the reaction is determined by the change in absorbance over time (ΔAbs/min).
-
Plot the Data: For each well, plot absorbance (Y-axis) versus time (X-axis).
-
Determine the Linear Range: Identify the time interval where the reaction rate is linear for your samples. This is critical for accurate calculations. For highly active samples, this linear phase may be short.
-
Calculate the Rate: Determine the slope of the linear portion of the curve for each well. This slope represents the rate of reaction (ΔAbs/min).
-
Correct for Background: Subtract the rate of the "Sample Background Control" from the rate of the corresponding "Sample" to get the corrected rate.
-
Calculate Enzyme Activity: Use the Beer-Lambert law to calculate the enzyme activity.
Formula for Enzyme Activity:
Activity (U/L) = (ΔAbs/min * Total Volume (L)) / (ε * Path Length (cm) * Sample Volume (L)) * 10⁶
Where:
-
ΔAbs/min: The corrected rate of absorbance change per minute.
-
Total Volume: The final reaction volume in the well (e.g., 0.0002 L).
-
ε (Molar Extinction Coefficient of TNB): 14,150 M⁻¹cm⁻¹.[7][8]
-
Path Length: The light path length through the well. For most 96-well plates, this is volume-dependent and must be determined or a standard curve must be used. For a 200 µL volume, it is often ~0.5-0.6 cm. Check your plate reader specifications.
-
Sample Volume: The initial volume of the undiluted sample added to the well (e.g., 0.00001 L).
-
10⁶: Conversion factor to express activity in µmol/min (Units).
One unit (U) of cholinesterase activity is defined as the amount of enzyme that catalyzes the production of 1.0 µmole of thiocholine per minute under the specified conditions. [2]
Self-Validating Systems and Quality Control
To ensure the trustworthiness of your results, incorporate the following controls:
| Control Type | Purpose | Expected Outcome | Troubleshooting if Outcome is Not Met |
| Blank | To measure the rate of spontaneous, non-enzymatic hydrolysis of PTC. | The rate of absorbance increase should be negligible. | High blank rate suggests contaminated reagents or instability of PTC. Prepare fresh reagents. |
| Sample Background | To correct for absorbance changes not related to PTC hydrolysis (e.g., sample color, reaction of sample thiols with DTNB). | Rate should be stable after the initial pre-incubation. | A continuously increasing rate suggests an ongoing reaction in the sample that is independent of PTC. |
| Positive Control | To validate that the assay system is working correctly. Use a known concentration of purified cholinesterase. | Activity should fall within a pre-determined, acceptable range. | If activity is low, check reagent preparation, temperature, and instrument settings. |
| Inhibitor Control | To confirm the measured activity is from a cholinesterase. Use a known cholinesterase inhibitor. | A significant reduction in enzyme activity should be observed. | No inhibition may indicate the measured activity is from a non-cholinesterase source. |
Conclusion
The use of this compound in a 96-well plate colorimetric assay is a powerful and efficient method for quantifying cholinesterase activity. By understanding the underlying principles of the Ellman's reaction, carefully preparing reagents, and incorporating appropriate controls, researchers can generate reliable and reproducible data. This protocol provides a robust framework for applications ranging from basic research into neurotransmission to high-throughput screening in drug development and clinical diagnostics.
References
- New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter. PubMed Central. [Link]
- Identification of Compounds for Butyrylcholinesterase Inhibition. PubMed Central. [Link]
- History and New Developments of Assays for Cholinesterase Activity and Inhibition.
- A Smartphone Camera Colorimetric Assay of Acetylcholinesterase and Butyrylcholinesterase Activity. MDPI. [Link]
- Cholinesterase assay by an efficient fixed time endpoint method. PubMed Central. [Link]
- Ellman's reagent. Wikipedia. [Link]
- Critical Evaluation of Acetylthiocholine Iodide and Acetylthiocholine Chloride as Substrates for Amperometric Biosensors Based on Acetylcholinesterase.
- Ellman's assay for in-solution quantification of sulfhydryl groups. BMG Labtech. [Link]
- Choline Assay Kit (Colorimetric). Cell Biolabs. [Link]
- Limitation of the Ellman method: cholinesterase activity measurement in the presence of oximes. PubMed. [Link]
- Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central. [Link]
- Effect of daylight on the reaction of thiols with Ellman's reagent, 5,5'-dithiobis(2-nitrobenzoic acid). PubMed. [Link]
- PREPARATION OF 6-IODO-1-HEXENE. Organic Syntheses. [Link]
- Acetylcholinesterase Inhibitors Assay Using Colorimetric pH Sensitive Strips and Image Analysis by a Smartphone.
- Inhibition of Cholinesterases and an Evaluation of the Methods Used to Measure their Inhibition.
- The protocol for AO/PI staining for mammalian cells in 96 well plates?.
- Lipid Quantification Kit (Colorimetric). Cell Biolabs, Inc.. [Link]
- Effect of daylight on the reaction of thiols with Ellman's reagent, 5,5'-dithiobis(2-nitrobenzoic acid).
- Acetylcholine Assay Kit (Colorimetric). Cell Biolabs, Inc.. [Link]
- Triglyceride (TG) Colorimetric Assay Kit (Single Reagent, GPO-PAP Method). Elabscience. [Link]
Sources
- 1. Butyrylcholinesterase Assay Kit (ab241010) | Abcam [abcam.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Acetylcholinesterase Inhibitors Assay Using Colorimetric pH Sensitive Strips and Image Analysis by a Smartphone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ellman's reagent - Wikipedia [en.wikipedia.org]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. This compound = 98 1866-73-5 [sigmaaldrich.com]
- 10. Cholinesterase assay by an efficient fixed time endpoint method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Effect of daylight on the reaction of thiols with Ellman's reagent, 5,5'-dithiobis(2-nitrobenzoic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Ellman's Method for Cholinesterase Activity Using Propionylthiocholine Iodide
Introduction: The Principle of the Ellman's Assay for Cholinesterase Activity
The Ellman's method is a robust and widely adopted spectrophotometric assay for the quantification of cholinesterase activity.[1][2][3] Developed by George L. Ellman, this assay relies on the measurement of the rate of formation of a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which absorbs light strongly at 412 nm.[1][4][5] This application note provides a detailed protocol for determining cholinesterase activity using propionylthiocholine iodide as the substrate. Propionylthiocholine has demonstrated utility as an effective substrate for identifying cholinesterase variants.
The core of the assay is a two-step enzymatic and chemical reaction. First, cholinesterase hydrolyzes the substrate, propionylthiocholine, to yield thiocholine and propionic acid. Subsequently, the sulfhydryl group of the released thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent. This reaction cleaves the disulfide bond in DTNB, producing the intensely yellow TNB anion and a mixed disulfide.[4][6] The rate of TNB formation is directly proportional to the cholinesterase activity in the sample.[7]
Reaction Mechanism
The enzymatic and subsequent chemical reactions can be summarized as follows:
-
Enzymatic Hydrolysis: Propionylthiocholine + H₂O ---(Cholinesterase)---> Thiocholine + Propionic Acid
-
Chromogenic Reaction: Thiocholine + DTNB → TNB + Propionylthiocholine-TNB disulfide
The concentration of TNB is determined by measuring the absorbance at 412 nm and can be calculated using the Beer-Lambert law, with a molar extinction coefficient for TNB of 14,150 M⁻¹cm⁻¹.[4][6][8]
Materials and Reagents
Consistent and accurate results are contingent upon the quality and proper preparation of all reagents.
| Reagent | Supplier | Catalog Number | Storage |
| This compound | Sigma-Aldrich | P2630 | 2-8°C |
| 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) | Sigma-Aldrich | D8130 | Room Temperature |
| Sodium Phosphate Monobasic (NaH₂PO₄) | Fisher Scientific | S369 | Room Temperature |
| Sodium Phosphate Dibasic (Na₂HPO₄) | Fisher Scientific | S374 | Room Temperature |
| Purified Cholinesterase (e.g., from human serum) | Sigma-Aldrich | C3389 | -20°C |
| 96-well flat-bottom microplates | Corning | 3596 | Room Temperature |
Reagent Preparation
1. 0.1 M Sodium Phosphate Buffer (pH 8.0)
-
Prepare stock solutions of 0.1 M NaH₂PO₄ and 0.1 M Na₂HPO₄.
-
To prepare 100 mL of the buffer, mix approximately 90.5 mL of 0.1 M Na₂HPO₄ with 9.5 mL of 0.1 M NaH₂PO₄.
-
Adjust the pH to 8.0 using a calibrated pH meter. Store at 4°C.
2. 10 mM DTNB Stock Solution
-
Dissolve 39.6 mg of DTNB in 10 mL of 0.1 M Sodium Phosphate Buffer (pH 7.0).
-
Store this stock solution in an amber-colored bottle at 2-8°C for up to one month.[1] Some protocols suggest dissolving DTNB in DMSO for a more concentrated stock that can be stored for longer periods at 4°C.
3. 100 mM this compound Substrate Stock Solution
-
Dissolve 28.9 mg of this compound in 1 mL of deionized water.
-
Prepare this solution fresh on the day of the experiment to avoid spontaneous hydrolysis.
4. Working DTNB/Buffer Solution
-
On the day of the assay, dilute the 10 mM DTNB stock solution to a final concentration of 0.5 mM in 0.1 M Sodium Phosphate Buffer (pH 8.0). For example, add 5 mL of 10 mM DTNB to 95 mL of buffer.
Experimental Protocol: Cholinesterase Activity Assay
This protocol is optimized for a 96-well microplate format, allowing for high-throughput analysis.
Assay Workflow Diagram
Caption: Workflow for the Ellman's method using propionylthiocholine.
Step-by-Step Procedure
-
Prepare the Microplate:
-
Design the plate layout to include blanks, controls, and samples in triplicate.
-
Blank: Contains all reagents except the enzyme. This is crucial to account for the non-enzymatic hydrolysis of the substrate.
-
No Inhibitor Control: Contains the enzyme and all reagents to determine the maximum enzyme activity.
-
Test Wells: Contain the enzyme, all reagents, and the test compound (inhibitor).
-
-
Reagent Addition: (Final volume per well = 200 µL)
-
Add 170 µL of the 0.5 mM Working DTNB/Buffer Solution to all wells.
-
Add 10 µL of the enzyme solution (diluted in 0.1 M Sodium Phosphate Buffer, pH 8.0) to the appropriate wells. For blank wells, add 10 µL of buffer.
-
For inhibitor screening, add 10 µL of the test compound at various concentrations to the test wells. Add 10 µL of the solvent used for the test compounds to the "No Inhibitor Control" and "Blank" wells.
-
Pre-incubate the plate at room temperature for 15 minutes to allow for any interaction between the enzyme and potential inhibitors.[7]
-
-
Initiate the Reaction:
-
To start the reaction, add 20 µL of the 100 mM this compound substrate stock solution to all wells.
-
Immediately place the microplate in a plate reader.
-
-
Data Acquisition:
-
Measure the absorbance at 412 nm.
-
Kinetic Assay (Recommended): Take readings every minute for 10-15 minutes. The rate of the reaction is determined from the linear portion of the absorbance versus time curve.
-
Endpoint Assay: Incubate the plate for a fixed time (e.g., 15 minutes) at room temperature and then measure the final absorbance.[8] This method is suitable when a large number of samples are processed simultaneously.[9]
-
Data Analysis
The rate of the reaction is calculated as the change in absorbance per minute (ΔAbs/min). The cholinesterase activity is then calculated using the Beer-Lambert law:
Activity (µmol/min/mL) = (ΔAbs/min) / (ε × l) × (Total Volume / Sample Volume) × 10⁶
Where:
-
ΔAbs/min: The rate of change in absorbance at 412 nm.
-
ε (Molar Extinction Coefficient of TNB): 14,150 M⁻¹cm⁻¹[4][6][8]
-
l (Path Length): The path length of the light in the microplate well (in cm). This needs to be determined for the specific plate and volume used.
-
Total Volume: The final reaction volume in the well (in mL).
-
Sample Volume: The volume of the enzyme solution added to the well (in mL).
For inhibitor screening, the percentage of inhibition is calculated as follows:
% Inhibition = [1 - (Rate of Sample / Rate of No Inhibitor Control)] × 100
In-Depth Scientific Rationale and Considerations
Choice of Substrate: Propionylthiocholine vs. Acetylthiocholine
While acetylthiocholine is the most common substrate for cholinesterase assays, propionylthiocholine offers certain advantages. It can be a better substrate for distinguishing between different cholinesterase variants and may have a lower rate of spontaneous hydrolysis compared to acetylthiocholine, leading to a lower background signal.
pH Optimum
The reaction is typically performed at a slightly alkaline pH (around 8.0). This is a compromise between the optimal pH for many cholinesterases and the pH required for the rapid reaction between the sulfhydryl group of thiocholine and DTNB.[6][8]
Potential Interferences
-
Compounds with Free Sulfhydryl Groups: Any compound in the sample containing a free sulfhydryl group can react with DTNB, leading to a false-positive result.[2] A proper blank containing the sample without the substrate should be included to account for this.
-
Light Sensitivity of DTNB: DTNB is known to be sensitive to daylight, particularly UV radiation.[10] It is advisable to prepare DTNB solutions fresh and protect them from light to ensure reproducibility.
-
Turbidity and Color of Samples: Highly colored or turbid samples can interfere with the absorbance reading at 412 nm. A sample blank (containing the sample and all reagents except the substrate) should be run to correct for this.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background absorbance | Spontaneous hydrolysis of the substrate; Contamination of reagents with sulfhydryl compounds. | Prepare substrate solution fresh; Use high-purity reagents. |
| Low or no enzyme activity | Inactive enzyme; Incorrect pH of the buffer. | Use a fresh batch of enzyme; Verify the pH of all buffers. |
| Non-linear reaction kinetics | Substrate depletion; Enzyme instability. | Use a lower concentration of the enzyme or a higher concentration of the substrate; Check for enzyme stability under assay conditions. |
Conclusion
The Ellman's method using this compound provides a reliable and sensitive platform for the determination of cholinesterase activity. This assay is highly adaptable for high-throughput screening of cholinesterase inhibitors, making it an invaluable tool in drug discovery and development, as well as in the field of toxicology for assessing exposure to organophosphates and carbamates.[11] By understanding the underlying principles and potential pitfalls, researchers can generate accurate and reproducible data.
References
- BMG Labtech.
- Wikipedia. Ellman's reagent. [Link]
- Taylor & Francis Online. Ellman's reagent – Knowledge and References. [Link]
- G-Biosciences. Ellman's Reagent. [Link]
- ResearchGate. Effect of daylight on the reaction of thiols with Ellman's reagent, 5,5'-dithiobis(2-nitrobenzoic acid) | Request PDF. [Link]
- ACS Publications. History and New Developments of Assays for Cholinesterase Activity and Inhibition. [Link]
- Public Health Toxicology. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Published September 28, 2023. [Link]
- ResearchGate. What if my test compound reacts with dtnb in ellman's assay?. Published March 6, 2020. [Link]
- PubMed Central. Acetylcholinesterase Inhibition Assays for High-Throughput Screening. [Link]
- Journal of Pharmaceutical Research International. Screening for new choline esters and their effect as inhibitors for acetylcholine esterase. Published December 17, 2024. [Link]
- Interchim. Quantitation of sulfhydryls DTNB, Ellman's reagent. [Link]
- ResearchGate. (PDF) Oxidation of 5-thio-2-nitrobenzoic acid, by the biologically relevant oxidants peroxynitrite anion, hydrogen peroxide and hypochlorous acid. [Link]
- Scribd. Ellmans Protocol Colorimetric Determination of Cholinesterase Activities | PDF. [Link]
- Inter-disciplinary Toxicology. Ellman's method is still an appropriate method for measurement of cholinesterases activities. [Link]
- PubMed. New thiocholine ester substrates for the assay of human serum cholinesterase. [Link]
- PubMed Central. Cholinesterase assay by an efficient fixed time endpoint method. [Link]
Sources
- 1. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]
- 2. Ellman's method is still an appropriate method for measurement of cholinesterases activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 4. Ellman's reagent - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Cholinesterase assay by an efficient fixed time endpoint method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
Kinetic analysis of enzyme inhibition with Propionylthiocholine iodide
Application Notes & Protocols
Topic: Kinetic Analysis of Enzyme Inhibition with Propionylthiocholine Iodide
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the kinetic analysis of enzyme inhibition, specifically focusing on cholinesterases using Propionylthiocholine (PTC) iodide as a substrate. It outlines the foundational principles of the Ellman's assay, delivers detailed, step-by-step protocols for determining key inhibition parameters such as IC50 and the inhibition constant (Ki), and explains how to elucidate the mechanism of inhibition. This guide is designed to equip researchers with the theoretical knowledge and practical methodologies required to conduct robust and reproducible enzyme inhibition studies, crucial for neuroscience research and the development of therapeutic agents targeting cholinergic pathways.
Introduction: The Central Role of Cholinesterase Inhibition
Cholinesterases, primarily Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), are serine hydrolases critical to the regulation of neurotransmission.[1] AChE terminates nerve impulses at cholinergic synapses by rapidly hydrolyzing the neurotransmitter acetylcholine.[2] Inhibition of this enzymatic activity leads to an accumulation of acetylcholine, a mechanism that is a cornerstone for treating various neurological and neuromuscular disorders, including Alzheimer's disease and myasthenia gravis.[2][3] Therefore, the precise characterization of cholinesterase inhibitors is a fundamental aspect of drug discovery and development.
Propionylthiocholine (PTC), a structural analog of acetylcholine, serves as an excellent substrate for these kinetic studies. Its hydrolysis by cholinesterases can be monitored spectrophotometrically using the classic Ellman's method, providing a reliable and high-throughput means to assess enzyme activity and inhibition.[4][5]
Principle of the Assay: The Ellman's Method
The most widely adopted method for measuring cholinesterase activity is the spectrophotometric assay developed by Ellman.[4][6] This assay is based on a coupled enzymatic reaction.
-
Enzymatic Hydrolysis: Cholinesterase hydrolyzes the thioester substrate, Propionylthiocholine (PTC), yielding propionate and thiocholine.
-
Chromogenic Reaction: The liberated thiocholine, which contains a free sulfhydryl group, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent).[7] This reaction cleaves the disulfide bond of DTNB to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion.[4][8]
-
Spectrophotometric Detection: The rate of TNB formation is directly proportional to the cholinesterase activity. This can be quantified by measuring the increase in absorbance at or near 412 nm.[4][9] The molar extinction coefficient for TNB at pH 8.0 is commonly cited as 14,150 M⁻¹cm⁻¹.[4][7]
It is important to note that a high excess of DTNB relative to the thiocholine substrate can potentially inhibit the cholinesterase, leading to an underestimation of enzyme activity.[9]
Figure 1. Biochemical workflow of the Ellman's assay.
Experimental Design & Protocols
Materials and Reagents
-
Enzyme: Acetylcholinesterase (AChE) from electric eel or recombinant human AChE.
-
Substrate: this compound (PTC).
-
Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB).
-
Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.
-
Test Compounds: Potential inhibitors dissolved in a suitable solvent (e.g., DMSO).
-
Control Inhibitor: A known cholinesterase inhibitor (e.g., Donepezil, Eserine).[2]
-
Equipment: 96-well microplates, microplate reader capable of kinetic measurements at 412 nm, multichannel pipettes.
Reagent Preparation
Proper reagent preparation is critical for assay consistency. Solutions should be prepared fresh, especially the substrate and DTNB, which can be sensitive to light and degradation.[10][11]
| Reagent | Stock Concentration | Preparation | Storage |
| Phosphate Buffer | 0.1 M, pH 8.0 | Standard preparation. | 4°C |
| DTNB | 10 mM | Dissolve in buffer. | Prepare fresh, protect from light.[12] |
| PTC Iodide | 14 mM - 100 mM | Dissolve in deionized water. | Prepare fresh daily.[2][12] |
| AChE Enzyme | (User-determined) | Dilute in buffer to a working concentration (e.g., 0.1-0.25 U/mL final).[12] | Aliquot and store at -20°C or -80°C. |
| Test Inhibitors | (User-determined) | Prepare a serial dilution series in buffer/solvent. | Varies by compound. |
Protocol 1: IC50 Determination
The IC50 value represents the concentration of an inhibitor required to reduce enzyme activity by 50%.[2][13] It is a key measure of inhibitor potency.
Procedure (96-well plate, 200 µL final volume):
-
Plate Setup:
-
Blank: 150 µL Buffer + 20 µL DTNB + 20 µL PTC.
-
100% Activity Control: 140 µL Buffer + 20 µL DTNB + 10 µL Enzyme + 10 µL Solvent.
-
Test Wells: 140 µL Buffer + 20 µL DTNB + 10 µL Enzyme + 10 µL of each inhibitor dilution.
-
-
Pre-incubation: Add all components except the substrate (PTC). Incubate the plate for 10-15 minutes at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.[6]
-
Initiate Reaction: Add 20 µL of PTC solution to all wells to start the reaction. Mix gently.
-
Kinetic Measurement: Immediately begin reading the absorbance at 412 nm every 60 seconds for 10-15 minutes.[2]
-
Data Analysis:
-
Calculate the rate of reaction (V₀) for each well by determining the slope (ΔAbs/min) of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V₀_control - V₀_inhibitor) / V₀_control] * 100[6]
-
Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC50 value.[14]
-
Figure 2. Experimental workflow for IC50 determination.
Protocol 2: Mechanism of Inhibition (MOI) Analysis
Understanding how an inhibitor interacts with the enzyme and substrate is critical.[15][16] This is achieved by measuring reaction rates at various substrate and inhibitor concentrations. The resulting data can be visualized using graphical methods like the Lineweaver-Burk or Dixon plots to determine the inhibition type (e.g., competitive, non-competitive) and the inhibition constant (Ki).[17][18]
Procedure:
-
Experimental Setup: Design a matrix of experiments. Use at least 3-4 fixed inhibitor concentrations (including a zero-inhibitor control) and for each, vary the PTC substrate concentration across a range (e.g., 0.25x to 10x the substrate's Km value).
-
Assay Execution: For each condition in the matrix, perform the kinetic assay as described in Protocol 1 (steps 3-5a) to determine the initial reaction rate (V₀).
-
Data Analysis & Visualization:
-
Lineweaver-Burk Plot: This is a double reciprocal plot of 1/V₀ versus 1/[S].[18][19] It linearizes the Michaelis-Menten relationship, making it easier to visualize the effects of inhibitors.[20]
-
Competitive Inhibition: Lines intersect on the Y-axis (Vmax is unchanged, apparent Km increases).[19]
-
Non-competitive Inhibition: Lines intersect on the X-axis (Km is unchanged, apparent Vmax decreases).[19]
-
Uncompetitive Inhibition: Lines are parallel (both apparent Vmax and Km decrease).[18]
-
Mixed Inhibition: Lines intersect in the second quadrant (off-axis).[18]
-
-
Dixon Plot: This is a plot of 1/V₀ versus inhibitor concentration [I] at different fixed substrate concentrations.[21][22] It is particularly useful for determining the inhibition constant, Ki.[23][24]
-
For competitive inhibition , the lines will intersect at a point where the x-coordinate equals -Ki.[25]
-
-
Figure 3. Characteristic patterns of inhibition types on a Lineweaver-Burk plot.
Data Interpretation and Best Practices
-
Linear Range: Ensure your measurements are taken within the linear range of the assay, where the rate of absorbance change is constant. This typically means using less than 10% of the substrate.[26]
-
Controls are Key: Always include appropriate controls: a no-enzyme blank to account for non-enzymatic substrate hydrolysis, a no-inhibitor control (100% activity), and a positive control with a known inhibitor to validate the assay's performance.[2]
-
Solvent Effects: If inhibitors are dissolved in a solvent like DMSO, ensure the final concentration is low (typically <1%) and consistent across all wells, including controls, to avoid solvent-induced artifacts.[15]
-
Data Fitting: While Lineweaver-Burk plots are excellent for visualization, modern non-linear regression analysis of the raw V₀ versus [S] data is statistically more robust for determining kinetic parameters like Km and Vmax.[18]
Conclusion
The kinetic analysis of cholinesterase inhibition using this compound is a robust and highly informative methodology. By employing the protocols detailed in this guide, researchers can accurately determine the potency (IC50) and elucidate the mechanism of action of novel inhibitors. A thorough understanding of these kinetic parameters is indispensable for the rational design and development of new therapeutics targeting the cholinergic system.
References
- Komersová, A., Komers, K., & Cegan, A. (2007). New findings about Ellman's method to determine cholinesterase activity. Zeitschrift für Naturforschung C, 62(1-2), 150-154. [Link]
- Fiveable. (n.d.). How to Use Dixon's Plot for Enzyme Inhibition Kinetics: The 1/Vi vs. [I] Approach. Fiveable.
- Cornish-Bowden, A. (1974). The graphical determination of Km and Ki. Biochemical Journal, 137(1), 143-144. [Link]
- Fiveable. (n.d.). Dixon Plots Definition. Fiveable.
- Lush, I. E. (1990). Spectrophotometric determination of circulating cholinesterases in rats. Aviation, Space, and Environmental Medicine, 61(4), 374-378. [Link]
- MedSchoolCoach. (2023). Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. MedSchoolCoach.
- Wikipedia. (n.d.). Lineweaver–Burk plot. Wikipedia.
- Jung, H. J., & Lee, C. H. (2008). A graphical method for determining inhibition constants. FEBS Letters, 582(21-22), 3162-3164. [Link]
- Microbe Notes. (2022). Lineweaver–Burk Plot. Microbe Notes.
- Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Khan Academy.
- Thompson, H. M., & Richardson, G. M. (1995). Enzymatic-Spectrophotometric Method for Determination of Cholinesterase Activity in Whole Blood: Collaborative Study.
- ResearchGate. (2007). New Findings about Ellman's Method to Determine Cholinesterase Activity. ResearchGate.
- ResearchGate. (2020). Statistical model for IC50 determination of acetylcholinesterase enzyme for Alzheimer's disease. ResearchGate.
- MedSchoolCoach. (n.d.). Lineweaver Burk Plots – MCAT Biochemistry. MedSchoolCoach.
- University College London. (n.d.). Enzyme inhibitors. UCL.
- Kovářová, M., Komers, K., Štěpánková, Š., Pařík, P., & Čegan, A. (2013). New Method for the Determination of the Half Inhibition Concentration (IC50) of Cholinesterase Inhibitors. Zeitschrift für Naturforschung C, 68(3-4), 133-138. [Link]
- IEEE Xplore. (2024). An Automated Approach for Prediction of Half-Maximal Inhibitory Concentration (pIC50) Values, Bioactivity Classes of Acetylcholinesterase Inhibitors and Its Application to Alzheimer's Disease. IEEE Xplore.
- ResearchGate. (n.d.). Chemical mechanism of Ellman's method. ResearchGate.
- Pohanka, M. (2010). History and New Developments of Assays for Cholinesterase Activity and Inhibition. Chemical Reviews, 110(9), 5213-5234. [Link]
- ResearchGate. (n.d.). Effect of daylight on the reaction of thiols with Ellman's reagent, 5,5'-dithiobis(2-nitrobenzoic acid). ResearchGate.
- Kamal, M. A., Al-Jafari, A. A., & Greig, N. H. (2002). Kinetics of human acetylcholinesterase inhibition by the novel experimental Alzheimer therapeutic agent, tolserine. Biochemical Pharmacology, 63(8), 1547-1556. [Link]
- Wikipedia. (n.d.). Ellman's reagent. Wikipedia.
- ResearchGate. (n.d.). Kinetic study of acetylcholinesterase (AChE) inhibition mechanism with compound 4b. ResearchGate.
- Rosen, G. M., Rauckman, E. J., & Abou-Donia, M. B. (1977). Kinetics of inhibition of acetylcholinesterase by spin labeled acetylcholine analogs. Biochemical Pharmacology, 26(8), 695-698. [Link]
- ResearchGate. (n.d.). Acetylcholinesterase inhibition kinetics analysis of compounds. ResearchGate.
- ResearchGate. (2006). Kinetics of Total Enzymatic Hydrolysis of Acetylcholine and Acetylthiocholine. ResearchGate.
- Hofer, P., & Fringeli, U. P. (1981). Acetylcholinesterase kinetics. Biophysics of Structure and Mechanism, 8(1-2), 45-59. [Link]
- Komers, K., Komersová, A., & Cegan, A. (2006). Kinetics of total enzymatic hydrolysis of acetylcholine and acetylthiocholine. Zeitschrift für Naturforschung C, 61(7-8), 583-590. [Link]
- Brimijoin, S., & Hammond, P. (2012). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Assay and Drug Development Technologies, 10(4), 329-340. [Link]
- Cao, Y., Christensen, L. P., & Cedergreen, N. (2020). A comparative study of acetylcholinesterase and general-esterase activity assays using different substrates, in vitro and in vivo exposures and model organisms. Ecotoxicology and Environmental Safety, 189, 109954. [Link]
- National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. [Link]
- Jomaa, M., & Jomaa, M. (2020). Thyroid Peroxidase Activity is Inhibited by Phenolic Compounds—Impact of Interaction. Molecules, 25(21), 5045. [Link]
- Inglese, J., Johnson, R. L., & Shults, M. D. (2012). Mechanism of Action Assays for Enzymes. Assay and Drug Development Technologies, 10(5), 384-396. [Link]
- Jomaa, M., & Jomaa, M. (2019). Mechanism of Action and Interactions between Thyroid Peroxidase and Lipoxygenase Inhibitors Derived from Plant Sources. Molecules, 24(21), 3918. [Link]
- Royal Society of Chemistry. (2018). Detection of acetylcholinesterase and butyrylcholinesterase in vitro and in vivo using a new fluorescent probe. Chemical Communications.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. An Automated Approach for Prediction of Half-Maximal Inhibitory Concentration (pIC50) Values, Bioactivity Classes of Acetylcholinesterase Inhibitors and Its Application to Alzheimer’s Disease | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. Ellman's reagent - Wikipedia [en.wikipedia.org]
- 9. New findings about Ellman's method to determine cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. assaygenie.com [assaygenie.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. znaturforsch.com [znaturforsch.com]
- 14. researchgate.net [researchgate.net]
- 15. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Mechanism of Action Assays for Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 2minutemedicine.com [2minutemedicine.com]
- 18. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]
- 19. microbenotes.com [microbenotes.com]
- 20. Khan Academy [khanacademy.org]
- 21. letstalkacademy.com [letstalkacademy.com]
- 22. fiveable.me [fiveable.me]
- 23. The graphical determination of Km and Ki - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Untitled Document [ucl.ac.uk]
- 25. tandfonline.com [tandfonline.com]
- 26. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
Propionylthiocholine Iodide for High-Throughput Screening of Cholinesterase Inhibitors: A Detailed Methodological Guide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: The inhibition of cholinesterases, particularly acetylcholinesterase (AChE), is a cornerstone for the symptomatic treatment of Alzheimer's disease and a mechanism of action for various pesticides and nerve agents.[1][2] High-throughput screening (HTS) is essential for the rapid identification and characterization of novel cholinesterase inhibitors from large compound libraries.[3][4] This guide provides a comprehensive protocol for an HTS-compatible colorimetric assay using propionylthiocholine iodide as a substrate, based on the foundational Ellman's method.[5][6] We delve into the causality behind experimental choices, provide detailed, self-validating protocols, and offer insights into data analysis and potential assay interferences, ensuring a robust and reliable screening cascade.
Introduction: The Critical Role of Cholinesterase Inhibition
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are serine hydrolases responsible for terminating nerve impulses by hydrolyzing the neurotransmitter acetylcholine.[1][7] In neurodegenerative diseases like Alzheimer's, enhancing cholinergic neurotransmission by inhibiting AChE is a key therapeutic strategy.[2] Consequently, the discovery of new, potent, and selective cholinesterase inhibitors is a major focus of drug development.
High-throughput screening (HTS) enables the rapid evaluation of thousands of compounds, making it a vital tool in modern drug discovery.[8][9] The most widely adopted method for measuring cholinesterase activity in an HTS format is the colorimetric assay developed by Ellman, which is simple, cost-effective, and robust.[10][11]
This application note details the use of propionylthiocholine (PTC), a thioester analog of acetylcholine, as the enzyme substrate within the Ellman's assay framework for screening inhibitor libraries. While acetylthiocholine (ATC) is more commonly used, PTC can be a valuable alternative, particularly in studies investigating substrate specificity or screening for inhibitors of BChE, for which PTC can be a more specific substrate.
The Ellman's Assay: Principle of Detection
The Ellman's assay is a two-step enzymatic reaction that produces a quantifiable color change.[8]
-
Enzymatic Hydrolysis: Cholinesterase hydrolyzes the this compound substrate, yielding propionate and thiocholine.
-
Chromogenic Reaction: The liberated thiocholine, which contains a free sulfhydryl group, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent). This reaction cleaves the disulfide bond of DTNB to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB⁻) anion, which is measured spectrophotometrically at or near 412 nm.[10][12]
The rate of yellow color formation is directly proportional to the cholinesterase activity. When an inhibitor is present, the rate of this reaction decreases, providing a clear and quantifiable measure of inhibition.
Figure 1: Mechanism of the Ellman's assay using propionylthiocholine.
High-Throughput Screening Protocol
This protocol is optimized for a 96-well microplate format but can be readily adapted for 384- or 1536-well plates by scaling down volumes.[8]
-
Enzyme: Purified human recombinant Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE).
-
Substrate: this compound (PTCI) (CAS 1866-73-5)[13]
-
Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.[10]
-
Inhibitor: Known cholinesterase inhibitor for use as a positive control (e.g., Eserine/Physostigmine).
-
Solvent: DMSO for dissolving test compounds.
-
Equipment: 96-well clear, flat-bottom microplates, multichannel pipettes, and a microplate reader capable of kinetic measurements at 412 nm.
Proper reagent preparation is critical for assay success. Aqueous solutions of thiocholine esters are not stable long-term and should be prepared fresh daily and kept on ice.[14]
| Reagent | Stock Concentration | Solvent | Working Concentration | Final Assay Concentration |
| Phosphate Buffer | 0.1 M (pH 8.0) | Deionized H₂O | N/A | 0.1 M |
| DTNB | 10 mM | 0.1 M Phosphate Buffer | 0.5 mM | 0.25 mM |
| PTCI (Substrate) | 20 mM | Deionized H₂O | 2 mM | 1 mM |
| Cholinesterase | 100 U/mL | 0.1 M Phosphate Buffer | 0.2 U/mL | 0.02 U/mL |
| Test Compounds | 10 mM | DMSO | Varies (serial dilution) | Varies (e.g., 0.1-100 µM) |
| Positive Control | 1 mM (Eserine) | DMSO | 10 µM | 1 µM |
Causality Note: The pH of 8.0 is a compromise between optimal enzyme activity and the stability of the thiocholine substrate, which can undergo spontaneous hydrolysis at higher pH. The final substrate concentration (1 mM) is typically set well above the Michaelis-Menten constant (Kₘ) to ensure the reaction velocity is near its maximum (Vₘₐₓ) and is sensitive to competitive inhibitors.[15]
The "mix-incubate-measure" nature of this assay makes it highly amenable to automation.[5]
Figure 2: High-throughput screening experimental workflow.
Detailed Protocol:
-
Plate Setup: Design a 96-well plate map to include all necessary controls. A typical layout is provided below.
-
Reagent Addition I: To each well of a 96-well plate, add reagents in the following order:
-
140 µL of 0.1 M Phosphate Buffer (pH 8.0).
-
20 µL of the test compound at various concentrations (dissolved in buffer, final DMSO concentration should be ≤1%). For control wells, add:
-
Negative Control (100% Activity): 20 µL of buffer containing the same percentage of DMSO as the test wells.
-
Positive Control (Max Inhibition): 20 µL of a known inhibitor (e.g., Eserine).
-
Blank (No Enzyme Activity): 20 µL of buffer/DMSO. Add enzyme buffer without enzyme in the next step.
-
-
-
Enzyme Addition: Add 20 µL of the cholinesterase working solution (0.2 U/mL) to all wells except the blanks.
-
Pre-incubation: Gently mix the plate and pre-incubate at a controlled temperature (e.g., 37°C) for 15 minutes. This step allows any potential inhibitors to bind to the enzyme before the substrate is introduced.[10]
-
Reaction Initiation: Prepare a fresh 1:1 mixture of 2 mM PTCI and 0.5 mM DTNB. To initiate the reaction, add 20 µL of this PTCI/DTNB mixture to all wells simultaneously using a multichannel pipette.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and begin measuring the absorbance at 412 nm every 30-60 seconds for 10-15 minutes.[10]
A robust plate design includes multiple controls to validate the results of each screen.
| Well Type | Description | Purpose |
| Blank | All reagents except the enzyme. | Corrects for non-enzymatic hydrolysis of the substrate and background absorbance from reagents/compounds. |
| Negative Control | All reagents, including enzyme and vehicle (DMSO). | Represents 100% enzyme activity (0% inhibition). |
| Positive Control | All reagents, including enzyme and a known saturating inhibitor. | Represents 0% enzyme activity (100% inhibition). |
| Test Wells | All reagents, including enzyme and test compounds. | Used to determine the inhibitory effect of the test compounds. |
Data Analysis and Interpretation
-
Calculate Reaction Rates: For each well, determine the rate of reaction (V) by calculating the change in absorbance per minute (ΔAbs/min) from the linear portion of the kinetic curve.
-
Correct for Background: Subtract the rate of the blank wells from the rates of all other wells.
-
Calculate Percent Inhibition: Use the following formula to determine the percentage of inhibition for each concentration of the test compound:
% Inhibition = [ 1 - ( (V_inhibitor - V_blank) / (V_negative_control - V_blank) ) ] x 100
-
Determine IC₅₀ Values: Plot the percent inhibition against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[16]
Assay Trustworthiness: Quality Control and Potential Interferences
A successful HTS campaign relies on robust and reproducible assay performance.
-
Z'-Factor: This statistical parameter is used to evaluate the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[17] It is calculated using the means (µ) and standard deviations (σ) of the positive (p) and negative (n) controls:
Z' = 1 - [ (3σ_p + 3σ_n) / |µ_p - µ_n| ]
-
Compound Interference:
-
Colored Compounds: Compounds that absorb light at 412 nm can cause false results. A counter-screen of the compound library in the absence of the enzyme can identify these interfering compounds.
-
Thiol-Reactive Compounds: Compounds containing free sulfhydryl groups can react directly with DTNB, leading to a false positive signal.[11]
-
Light Sensitivity: DTNB solutions are sensitive to daylight, particularly UV radiation, which can cause degradation and increased background absorbance. It is recommended to perform the assay under artificial light and protect stock solutions from light.[18][19] The iodide counter-ion in PTCI can also be electrochemically active, which is a consideration for electrochemical detection methods but is less of a concern for this colorimetric assay.[20][21]
-
References
- Acetylcholinesterase Inhibition Assays for High-Throughput Screening.PubMed Central.[Link]
- Acetylcholinesterase Inhibition Assays for High-Throughput Screening.PubMed.[Link]
- Development and Validation of Cell-Based Assays in Quantitative High-throughput Formats for Identification of Acetylcholinesterase Inhibitors.NIH Research Festival.[Link]
- Ellmans Protocol Colorimetric Determination of Cholinesterase Activities.Scribd.[Link]
- Acetylcholinesterase Inhibition Assays for High-Throughput Screening.
- QuantiChrom™ Acetylcholinesterase Inhibitor Screening Kit.BioAssay Systems.[Link]
- Validation of Acetylcholinesterase Inhibition Machine Learning Models for Multiple Species.
- Ellman Esterase Assay Protocol.Scribd.[Link]
- Ellman's method is still an appropriate method for measurement of cholinesterases activities.
- Development of a High-throughput Assay to Identify Novel Reactivators of Acetylcholinesterase.bioRxiv.[Link]
- Synthesis, Pharmacological Assessment, and Molecular Modeling of Acetylcholinesterase/Butyrylcholinesterase Inhibitors: Effect against Amyloid-β-Induced Neurotoxicity.PubMed Central.[Link]
- High throughput screening via mass spectrometry: a case study using acetylcholinesterase.PubMed.[Link]
- Effect of daylight on the reaction of thiols with Ellman's reagent, 5,5'-dithiobis(2-nitrobenzoic acid).PubMed.[Link]
- Targeting Acetylcholinesterase: Identification of Chemical Leads by High Throughput Screening, Structure Determination and Molecular Modeling.PubMed Central.[Link]
- High-throughput screening for identifying acetylcholinesterase inhibitors: Insights on novel inhibitors and the use of liver microsomes.
- Critical evaluation of acetylthiocholine iodide and acetylthiocholine chloride as substrates for amperometric biosensors based on acetylcholinesterase.PubMed.[Link]
- Effect of daylight on the reaction of thiols with Ellman's reagent, 5,5'-dithiobis(2-nitrobenzoic acid).
- Critical Evaluation of Acetylthiocholine Iodide and Acetylthiocholine Chloride as Substrates for Amperometric Biosensors Based on Acetylcholinesterase.PubMed Central.[Link]
- History and New Developments of Assays for Cholinesterase Activity and Inhibition.
- High-throughput screening for identifying acetylcholinesterase inhibitors: Insights on novel inhibitors and the use of liver microsomes.PubMed.[Link]
- Kinetic models on acetylcholinesterase modulation by self-substrate and polyamines. Estimation of interaction parameters and rate constants for free and acetylated states of the enzyme.
- Optimal detection of cholinesterase activity in biological samples: modifications to the standard Ellman's assay.PubMed.[Link]
- Cholinesterase assay by an efficient fixed time endpoint method.PubMed Central.[Link]
- Kinetics and mechanism of hydrolysis of acetylthiocholine by butyrylcholine esterase.PubMed.[Link]
- Kinetics of hydrolysis of acetylthiocholine and acetylcholine by cholinesterases.PubMed.[Link]
- Evaluation of the Ellman's Reagent Protocol for Free Sulfhydryls Under Protein Den
- Ellman's assay for in-solution quantification of sulfhydryl groups.BMG Labtech.[Link]
- High-throughput screening for myelination promoting compounds using human stem cell-derived oligodendrocyte progenitor cells.PubMed.[Link]
- High-throughput screening identifies small molecule inhibitors of thioesterase superfamily member 1: Implications for the management of non-alcoholic f
Sources
- 1. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-throughput screening for identifying acetylcholinesterase inhibitors: Insights on novel inhibitors and the use of liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bioassaysys.com [bioassaysys.com]
- 6. researchgate.net [researchgate.net]
- 7. Kinetics of hydrolysis of acetylthiocholine and acetylcholine by cholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. High-throughput screening for myelination promoting compounds using human stem cell-derived oligodendrocyte progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Optimal detection of cholinesterase activity in biological samples: modifications to the standard Ellman's assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bmglabtech.com [bmglabtech.com]
- 13. scbt.com [scbt.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. Synthesis, Pharmacological Assessment, and Molecular Modeling of Acetylcholinesterase/Butyrylcholinesterase Inhibitors: Effect against Amyloid-β-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeting Acetylcholinesterase: Identification of Chemical Leads by High Throughput Screening, Structure Determination and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development and Validation of Cell-Based Assays in Quantitative High-throughput Formats for Identification of Acetylcholinesterase Inhibitors | NIH Research Festival [researchfestival.nih.gov]
- 18. Effect of daylight on the reaction of thiols with Ellman's reagent, 5,5'-dithiobis(2-nitrobenzoic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Critical evaluation of acetylthiocholine iodide and acetylthiocholine chloride as substrates for amperometric biosensors based on acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Critical Evaluation of Acetylthiocholine Iodide and Acetylthiocholine Chloride as Substrates for Amperometric Biosensors Based on Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Propionylthiocholine Iodide for the Detection of Organophosphate and Carbamate Pesticides
Introduction: The Critical Role of Cholinesterase Inhibition in Pesticide Detection
Organophosphate (OP) and carbamate (CP) pesticides are widely utilized in agriculture to enhance crop yields.[1] However, their widespread use raises significant concerns regarding food safety and environmental contamination due to their potential neurotoxicity in non-target organisms, including humans.[2][3][4] The primary mechanism of toxicity for these pesticide classes is the inhibition of acetylcholinesterase (AChE), a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine in the nervous system.[2][3][5] This inhibition leads to an accumulation of acetylcholine, resulting in overstimulation of nerve responses, which can lead to severe health issues and even death.[2]
The principle of AChE inhibition forms the basis of a simple, rapid, and cost-effective colorimetric method for detecting OP and CP pesticides.[3][6][7] This method, often referred to as the Ellman assay, utilizes a substrate analog, such as propionylthiocholine iodide, and a chromogenic reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).[8][9][10] In the absence of inhibitory pesticides, AChE hydrolyzes this compound to produce thiocholine.[8][11] This thiocholine then reacts with DTNB to yield a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified spectrophotometrically at 412 nm.[8][9][10] When OP or CP pesticides are present, they inhibit AChE activity, leading to a decrease in the rate of thiocholine production and a corresponding reduction in the intensity of the yellow color.[3][12] The degree of inhibition is directly proportional to the concentration of the pesticide, allowing for quantitative analysis.[13]
This application note provides a detailed protocol for the use of this compound in a cholinesterase inhibition-based assay for the detection of organophosphate and carbamate pesticides. It is intended for researchers, scientists, and professionals in drug development and food safety analysis.
Assay Principle: A Visual Workflow
The enzymatic reaction and the principle of pesticide detection are outlined in the workflow diagram below. In the normal enzymatic reaction, propionylthiocholine is hydrolyzed by a cholinesterase (like AChE or BChE) to produce thiocholine. This product then reacts with DTNB (Ellman's reagent) to produce a measurable yellow color. In the presence of organophosphate or carbamate pesticides, the enzyme is inhibited, preventing the hydrolysis of propionylthiocholine and thus reducing or eliminating the color change.
Caption: Workflow of the cholinesterase inhibition assay for pesticide detection.
Materials and Reagents
Instrumentation
-
UV-Vis Spectrophotometer or Microplate Reader capable of measuring absorbance at 412 nm.
-
Calibrated Micropipettes and tips.
-
Vortex mixer.
-
Centrifuge (for sample preparation).
Reagents
-
This compound (PTC) (CAS: 1866-73-5)[14]
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent)
-
Acetylcholinesterase (AChE) from electric eel or Butyrylcholinesterase (BChE) from equine serum.[15]
-
Phosphate Buffer (0.1 M, pH 7.4).[16]
-
Pesticide standards (e.g., chlorpyrifos, carbofuran, paraoxon, dichlorvos).[5][9][17]
-
Organic solvent (e.g., acetonitrile or methanol) for dissolving pesticide standards and sample extraction.[18]
Preparation of Solutions
-
Phosphate Buffer (0.1 M, pH 7.4): Prepare by mixing appropriate volumes of 0.1 M monobasic and dibasic sodium phosphate solutions to achieve a pH of 7.4.[16]
-
DTNB Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of 0.1 M phosphate buffer (pH 7.4). Store protected from light at 4°C.
-
This compound (PTC) Solution (75 mM): Dissolve 22.74 mg of PTC in 1 mL of deionized water. Prepare this solution fresh daily.[16] Note: Acetylthiocholine iodide (ATCI) is also commonly used as a substrate.[8][16][19][20]
-
Cholinesterase Solution (e.g., 0.5 U/mL): Prepare a stock solution of the enzyme in 0.1 M phosphate buffer (pH 7.4). The final concentration used in the assay should be optimized based on the specific activity of the enzyme lot. Store at -20°C in aliquots.
-
Pesticide Standard Stock Solutions (e.g., 1 mg/mL): Accurately weigh and dissolve the pesticide standard in a suitable organic solvent (e.g., acetonitrile).
-
Pesticide Working Solutions: Prepare serial dilutions of the stock solution in the appropriate solvent to create a calibration curve.
Experimental Protocol: A Step-by-Step Guide
This protocol is designed for a 96-well microplate format but can be adapted for cuvette-based spectrophotometers.
-
Sample Preparation:
-
For environmental or food samples, extract the pesticides using an appropriate method, such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[1][12]
-
Dissolve the final extract in a solvent compatible with the assay (e.g., a low percentage of acetonitrile in buffer). Ensure the final solvent concentration does not inhibit the enzyme.
-
-
Assay Setup:
-
Prepare the following reaction mixtures in triplicate in a 96-well plate:
-
Blank: 140 µL Phosphate Buffer + 20 µL Solvent (used for pesticide dilutions) + 20 µL PTC Solution.
-
Control (Uninhibited Enzyme): 140 µL Phosphate Buffer + 20 µL Cholinesterase Solution + 20 µL Solvent.
-
Test Sample/Standard: 140 µL Phosphate Buffer + 20 µL Cholinesterase Solution + 20 µL of Pesticide Working Solution or Sample Extract.
-
-
-
Pre-incubation with Pesticide:
-
Gently mix the contents of the wells.
-
Incubate the plate at room temperature (or a controlled temperature, e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes) to allow the pesticide to inhibit the enzyme.[17]
-
-
Initiation of Enzymatic Reaction:
-
To each well, add 20 µL of the PTC substrate solution.
-
Immediately add 20 µL of the DTNB solution to all wells.
-
-
Kinetic Measurement:
-
Place the microplate in the reader and immediately start measuring the absorbance at 412 nm.
-
Record the absorbance every 30-60 seconds for a period of 5-10 minutes. The rate of change in absorbance (slope) is proportional to the enzyme activity.
-
Data Analysis and Interpretation
-
Calculate the Rate of Reaction (ΔAbs/min): Determine the slope of the linear portion of the absorbance versus time plot for each well.
-
Calculate the Percentage of Inhibition: Use the following formula to calculate the percentage of enzyme inhibition for each pesticide concentration or sample:
% Inhibition = [(RateControl - RateSample) / RateControl] x 100
Where:
-
RateControl is the rate of the uninhibited enzyme reaction.
-
RateSample is the rate of the reaction in the presence of the pesticide or sample.
-
-
Generate a Calibration Curve: Plot the percentage of inhibition versus the logarithm of the pesticide concentration for the standards. This will yield a sigmoidal dose-response curve.
-
Determine IC50 Values: The IC50 value is the concentration of a pesticide that causes 50% inhibition of the enzyme activity. This is a key parameter for comparing the inhibitory potency of different pesticides.[3]
-
Quantify Pesticides in Unknown Samples: Determine the percentage of inhibition caused by the unknown sample and use the calibration curve to interpolate the concentration of the pesticide.
Example Data Presentation
| Pesticide Concentration (µg/mL) | Average Rate (ΔAbs/min) | % Inhibition |
| 0 (Control) | 0.050 | 0 |
| 0.01 | 0.045 | 10 |
| 0.1 | 0.035 | 30 |
| 1 | 0.025 | 50 |
| 10 | 0.010 | 80 |
| 100 | 0.002 | 96 |
Troubleshooting and Method Optimization
-
High Background Absorbance: This may be due to the non-enzymatic hydrolysis of the substrate or the reaction of DTNB with other thiol-containing compounds in the sample matrix. Running a proper blank (without the enzyme) is crucial.
-
Low Enzyme Activity: Ensure the enzyme is stored correctly and has not lost activity. Optimize the enzyme concentration to obtain a robust signal in the control wells.
-
Matrix Effects: Components in the sample extract may interfere with the assay.[13] Perform spike and recovery experiments to assess the matrix effect. Diluting the sample extract can sometimes mitigate these effects.
-
Solvent Inhibition: High concentrations of organic solvents can inhibit the enzyme. Keep the final solvent concentration in the reaction mixture low (typically <1-2%).
-
Incubation Time: The pre-incubation time of the enzyme with the pesticide can be varied to increase the sensitivity of the assay. Longer incubation times may be necessary for slowly binding inhibitors.
Conclusion and Future Perspectives
The cholinesterase inhibition assay using this compound provides a reliable, sensitive, and high-throughput method for the screening of organophosphate and carbamate pesticides.[6][7] Its simplicity and low cost make it an attractive alternative to traditional chromatographic techniques, especially for rapid screening of a large number of samples.[2][6][7] Further developments in this area are focused on the development of biosensors that immobilize the enzyme on various matrices, enhancing stability and reusability.[6][21] The integration of nanomaterials and different transducer technologies continues to improve the sensitivity and portability of these detection systems.[22]
References
- Pundir, C. S., & Chauhan, N. (2012). Acetylcholinesterase inhibition-based biosensors for pesticide determination: a review. Analytical Biochemistry, 429(1), 19-31.
- Andreescu, S., & Marty, J. L. (2006). Twenty years research in cholinesterase biosensors: from basic research to practical applications. Biomolecular Engineering, 23(1), 1-15.
- Pundir, C. S., & Chauhan, N. (2012). Acetylcholinesterase inhibition-based biosensors for pesticide determination: A review.
- Dhull, V., Gahlaut, A., Dilbaghi, N., & Hooda, V. (2013). Acetylcholinesterase biosensors for electrochemical detection of organophosphorus compounds: a review.
- Karami, H., Taher, M. A., & Beitollahi, H. (2012). The effect of mixtures of organophosphate and carbamate pesticides on acetylcholinesterase and application of chemometrics to identify pesticides in mixtures. Environmental Monitoring and Assessment, 184(11), 6689-6698.
- Koukouvinos, G., Zacharis, C. K., & Tzanavaras, P. D. (2020). Screening of Carbamate and Organophosphate Pesticides in Food Matrices Using an Affordable and Simple Spectrophotometric Acetylcholinesterase Assay. Foods, 9(1), 84.
- Lee, J. H., & Lee, S. H. (2007). Cholinesterase-based dipstick assay for the detection of organophosphate and carbamate pesticides. Analytica Chimica Acta, 591(2), 146-152.
- Pundir, C. S., & Chauhan, N. (2012).
- Jin, S., Xu, Z., Chen, J., Liang, X., Wu, Y., & Qian, X. (2004). Determination of organophosphate and carbamate pesticides based on enzyme inhibition using a pH-sensitive fluorescence probe. Analytica Chimica Acta, 523(1), 117-123.
- Ellman, G. L., Courtney, K. D., Andres, V., & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88-95.
- Worek, F., Thiermann, H., & Szinicz, L. (2005). Kinetic analysis of interactions between human acetylcholinesterase, organophosphates, and oximes. Chemico-Biological Interactions, 157-158, 269-272.
- Arduini, F., Amine, A., & Moscone, D. (2010). Acetylcholinesterase immobilized on magnetic beads for pesticides detection: application to olive oil analysis. Sensors, 10(5), 5123-5138.
- Collaborations Pharma. (2023). Validation of Acetylcholinesterase Inhibition Machine Learning Models for Multiple Species. ACS Omega.
- Lionetto, M. G., Caricato, R., Calisi, A., Giordano, M. E., & Schettino, T. (2013). Acetylcholinesterase as a biomarker in environmental and occupational medicine: new insights and future perspectives.
- Zhang, W., Ge, X., Tang, Y., & Yu, S. (2013). Nanomaterials-based optical techniques for the detection of acetylcholinesterase and pesticides. Sensors, 13(10), 13448-13464.
- Poomrat, R., Chansuvarn, W., & Chailapakul, O. (2022).
- Sankar, P., & Vegesna, R. (2019). Evaluation of rapid enzyme inhibition test for pesticides detection and validation by spectrophotometer and GC/MS.
- Worek, F., & Thiermann, H. (2013). Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning.
- Chauhan, N., & Pundir, C. S. (2019). Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology, 1(1), 1-7.
- Sankar, P., & Vegesna, R. (2019). Evaluation of rapid enzyme inhibition test for pesticides detection and validation by spectrophotometer and GC/MS. Semantic Scholar.
- BOC Sciences. (n.d.). This compound.
- Kumar, A., & Kumar, A. (2015). Assessment of acetylcholinesterase and butyrylcholinesterase activities in blood plasma of agriculture workers.
- Chen, L., Tian, X., Li, Y., et al. (2021). Broad-spectrum pesticide screening by multiple cholinesterases and thiocholine sensors assembled high-throughput optical array system.
- John, S., & Thiermann, H. (2021). Evidence of exposure to organophosphorus toxicants by detection of the propionylated butyrylcholinesterase-derived nonapeptide-a.
- Sigma-Aldrich. (n.d.). This compound.
- Li, Y., Wang, Y., Sun, C., et al. (2021). Fluorescent Determination of Butyrylcholinesterase Activity and Its Application in Biological Imaging and Pesticide Residue Detection. ACS Sensors, 6(3), 1138-1146.
- Pohanka, M. (2021). A Smartphone Camera Colorimetric Assay of Acetylcholinesterase and Butyrylcholinesterase Activity. Sensors, 21(5), 1796.
- Santa Cruz Biotechnology. (n.d.). This compound.
- Kumar, A., & Kumar, A. (2024). Pesticide residue detection techniques for increasing productivity and yield: recent progress and future outlooks. Frontiers in Plant Science, 15, 1358993.
- Chaiyo, S., & Siangproh, W. (2023). Portable Thiocholine-Based Sensor for Monitoring Blood Cholinesterase Activity and Detecting Organophosphate and Carbamate Pesticides Using Personal Glucose Meters. Sensors, 23(18), 7808.
- Cayman Chemical. (n.d.). Acetylthiocholine (iodide).
- Tembhre, M. (2015). What if my test compound reacts with dtnb in ellman's assay?.
Sources
- 1. [PDF] Evaluation of rapid enzyme inhibition test for pesticides detection and validation by spectrophotometer and GC/MS | Semantic Scholar [semanticscholar.org]
- 2. Acetylcholinesterase Biosensors for Electrochemical Detection of Organophosphorus Compounds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Validation of Acetylcholinesterase Inhibition Machine Learning Models for Multiple Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of mixtures of organophosphate and carbamate pesticides on acetylcholinesterase and application of chemometrics to identify pesticides in mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acetylcholinesterase inhibition-based biosensors for pesticide determination: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]
- 11. Nanomaterials-Based Optical Techniques for the Detection of Acetylcholinesterase and Pesticides | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Cholinesterase-based dipstick assay for the detection of organophosphate and carbamate pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scbt.com [scbt.com]
- 15. Assessment of acetylcholinesterase and butyrylcholinesterase activities in blood plasma of agriculture workers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Determination of organophosphate and carbamate pesticides based on enzyme inhibition using a pH-sensitive fluorescence probe - East China Normal University [pure.ecnu.edu.cn]
- 18. Pesticide residue detection techniques for increasing productivity and yield: recent progress and future outlooks - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
- 21. ftb.com.hr [ftb.com.hr]
- 22. [PDF] Acetylcholinesterase inhibition-based biosensors for pesticide determination: a review. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Use of Propionylthiocholine Iodide in Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Evolving Role of Cholinesterases in Alzheimer's Disease and the Utility of Propionylthiocholine Iodide
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a decline in cognitive function. The cholinergic hypothesis, a foundational theory in AD research, posits that a deficiency in the neurotransmitter acetylcholine (ACh) contributes significantly to these cognitive deficits.[1] Consequently, inhibiting the enzymes that hydrolyze ACh—acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)—has been a primary therapeutic strategy. While AChE is predominant in the healthy brain, BuChE activity progressively increases in the brains of individuals with AD, making it an increasingly important therapeutic target.[] Therefore, the accurate measurement of cholinesterase activity is paramount for both basic research and the development of novel AD therapeutics.
This compound is a synthetic substrate for both AChE and BuChE. Its hydrolysis by these enzymes produces thiocholine, a thiol that can be readily quantified using the classic Ellman's method. This colorimetric assay provides a robust and high-throughput-compatible means of assessing cholinesterase activity and screening for potential inhibitors. The use of propionylthiocholine is particularly relevant in the context of AD research, where the interplay between AChE and BuChE is of significant interest.
The Enzymatic Reaction: A Visual Representation
The core of the assay lies in the enzymatic hydrolysis of this compound by a cholinesterase, followed by the reaction of the resulting thiocholine with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). This second reaction produces the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified spectrophotometrically.
Caption: Enzymatic hydrolysis of propionylthiocholine and subsequent colorimetric detection.
Comparative Enzyme Kinetics: Substrate Specificity of Cholinesterases
The choice of substrate is a critical parameter in designing cholinesterase assays. While acetylthiocholine is the most common substrate for AChE, propionylthiocholine and butyrylthiocholine can also be hydrolyzed by both AChE and BuChE, often with different efficiencies. Understanding these kinetic differences is crucial for interpreting experimental results, particularly when studying BuChE in the presence of AChE.
| Substrate | Vmax (µmol/min/mg protein) | Km (mM) |
| Acetylthiocholine Iodide (ATC) | 0.566 | 0.191 |
| This compound (PTC) | Not Reported | Not Reported |
| Butyrylthiocholine Iodide (BTC) | Not Reported | Not Reported |
| Data adapted from a study on Monopterus albus brain cholinesterase.[3] |
Note: While this data is from a non-human source, it illustrates the principle of differential substrate hydrolysis by cholinesterases. It is imperative for researchers to determine the specific kinetic parameters for their experimental system. For reference, the Km of human erythrocyte AChE for acetylthiocholine iodide has been reported to be 0.124 mM.[4]
Experimental Protocols
Protocol 1: Determination of Cholinesterase Activity using this compound
This protocol outlines the use of the Ellman's method to determine the activity of a cholinesterase (AChE or BuChE) in a given sample, such as a brain homogenate or a purified enzyme preparation.
Materials:
-
This compound (PTC)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)
-
Sodium phosphate buffer (0.1 M, pH 7.4)
-
Cholinesterase source (e.g., purified human BuChE, brain tissue homogenate)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Reagent Preparation:
-
PTC Stock Solution (100 mM): Dissolve the appropriate amount of this compound in deionized water. Prepare fresh daily.
-
DTNB Stock Solution (10 mM): Dissolve DTNB in sodium phosphate buffer (0.1 M, pH 7.0). Store protected from light.
-
Working Substrate-DTNB Solution: Prepare a fresh solution containing the desired final concentrations of PTC and DTNB in sodium phosphate buffer (0.1 M, pH 7.4). A common starting point is 1 mM PTC and 0.5 mM DTNB.
Assay Procedure:
-
Enzyme Preparation: Prepare serial dilutions of the cholinesterase source in cold sodium phosphate buffer.
-
Reaction Setup: To each well of a 96-well plate, add:
-
50 µL of sodium phosphate buffer (for blank) or the diluted enzyme solution.
-
-
Initiate Reaction: Add 150 µL of the working Substrate-DTNB solution to all wells.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm every 30 seconds for 10-15 minutes at a constant temperature (e.g., 37°C).
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbsorbance/minute) for each well from the linear portion of the kinetic curve.
-
Subtract the rate of the blank (non-enzymatic hydrolysis of the substrate) from the rates of the enzyme-containing wells.
-
Calculate the cholinesterase activity using the Beer-Lambert law:
-
Activity (µmol/min/mL) = (ΔA/min) / (ε * l) * (Total Volume / Enzyme Volume) * 10^6
-
Where:
-
ΔA/min is the rate of change in absorbance.
-
ε is the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹ at 412 nm).
-
l is the path length of the cuvette or microplate well (in cm).
-
-
-
Protocol 2: Screening for Butyrylcholinesterase Inhibitors
This protocol is designed for the high-throughput screening of compound libraries to identify potential inhibitors of BuChE.
Caption: Workflow for screening BuChE inhibitors.
Materials:
-
Same as Protocol 1.
-
Purified human butyrylcholinesterase (BuChE).
-
Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO).
-
Positive control inhibitor (e.g., rivastigmine).
Assay Procedure:
-
Compound Plating: Prepare serial dilutions of test compounds and the positive control in the assay buffer. Add a small volume (e.g., 1-5 µL) of each compound dilution to the wells of a 96-well plate. Include wells with solvent only as a negative control (100% activity).
-
Enzyme Addition: Add a pre-determined concentration of human BuChE solution to all wells except the blank. The final enzyme concentration should be chosen to give a robust and linear reaction rate.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature to allow for the interaction between the enzyme and the potential inhibitors.
-
Reaction Initiation: Add the working Substrate-DTNB solution (containing this compound) to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately measure the absorbance at 412 nm over time, as described in Protocol 1.
-
Data Analysis:
-
Calculate the reaction rate for each well.
-
Determine the percentage of inhibition for each compound concentration using the following formula:
-
% Inhibition = [1 - (Rate of sample / Rate of negative control)] * 100
-
-
Plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Trustworthiness and Self-Validation
To ensure the reliability and reproducibility of the data generated using these protocols, it is crucial to incorporate a system of self-validation:
-
Linearity of the Assay: Confirm that the rate of the enzymatic reaction is linear with respect to both time and enzyme concentration within the chosen assay window. This validates that the substrate is not being depleted and the enzyme is not denaturing.
-
Positive and Negative Controls: Always include a known inhibitor (positive control) to confirm the assay's ability to detect inhibition and a solvent control (negative control) to establish the baseline enzyme activity.
-
Z'-Factor: For high-throughput screening, calculate the Z'-factor to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
Substrate Stability: Periodically check the rate of non-enzymatic hydrolysis of this compound by running blank reactions.
By adhering to these principles of scientific integrity and incorporating rigorous controls, researchers can confidently utilize this compound as a valuable tool in the quest for novel Alzheimer's disease therapeutics.
References
- Alzheimer's Disease: Targeting the Cholinergic System. (n.d.). PubMed Central.
- Comparison table for maximum velocity (Vmax) and biomolecular constant... (n.d.). ResearchGate.
- Kinetics of human erythrocyte acetylcholinesterase inhibition by a novel derivative of physostigmine: phenserine. (1998). PubMed.
- Kinetics of Human Serum Butyrylcholinesterase Inhibition by a Novel Experimental Alzheimer Therapeutic, Dihydrobenzodioxepine Cymserine. (n.d.). PubMed Central.
- Discovery of Selective Butyrylcholinesterase (BChE) Inhibitors through a Combination of Computational Studies and Biological Evaluations. (n.d.). PubMed Central.
- New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter. (2015). PubMed Central.
- Kinetics of human serum butyrylcholinesterase and its inhibition by a novel experimental Alzheimer therapeutic, bisnorcymserine. (n.d.). PubMed.
- Discovery of potent and selective butyrylcholinesterase inhibitors through the use of pharmacophore-based screening. (2019). PubMed Central.
- Identification of Compounds for Butyrylcholinesterase Inhibition. (n.d.). PubMed Central.
- Kinetics of human acetylcholinesterase inhibition by the novel experimental Alzheimer therapeutic agent, tolserine. (n.d.). PubMed.
- Computational and Kinetic Studies of Acetylcholine Esterase Inhibition by Phenserine. (n.d.). PubMed.
- Structure, activities and biomedical applications of human butyrylcholinesterase. (n.d.). PubMed.
- Targeting acetylcholinesterase and butyrylcholinesterase in dementia. (n.d.). PubMed.
- Kinetics of hydrolysis of acetylthiocholine and acetylcholine by cholinesterases. (2005). PubMed.
- Kinetics of total enzymatic hydrolysis of acetylcholine and acetylthiocholine. (2006). PubMed.
- Comparison of kinetic parameters for acetylthiocholine, soman, ketamine and fasciculin towards acetylcholinesterase in liposomes and in solution. (n.d.). PubMed.
- Species variation in the specificity of cholinesterases in human and rat blood samples. (n.d.). PubMed.
- Choline as a prevention for Alzheimer's disease. (n.d.). PubMed Central.
- Propionate and Alzheimer's Disease. (2021). PubMed Central.
- Is dietary choline intake related to dementia and Alzheimer's disease risks? Results from the Framingham Heart Study. (n.d.). National Institutes of Health.
- Association between choline supplementation and Alzheimer's disease risk: a systematic review protocol. (2023). PubMed Central.
Sources
Application Note: Characterizing Cholesterinase Variants Using Propionylthiocholine Iodide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical enzymes in neurobiology and pharmacology.[1] While structurally similar, their distinct substrate specificities and expression patterns in health and disease necessitate precise characterization.[2][3] This guide provides a comprehensive framework for utilizing propionylthiocholine (PTC) iodide, a chromogenic substrate, to differentiate and characterize cholinesterase variants. We detail the underlying principles of the Ellman's assay, provide a robust step-by-step protocol for kinetic analysis, and explain how to interpret the resulting data to distinguish between AChE, BChE, and their genetic variants. This methodology is invaluable for basic research, toxicological studies, and the development of therapeutics targeting the cholinergic system.[1]
Introduction: The Significance of Cholinesterase Variants
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are serine hydrolases that catalyze the breakdown of choline esters.[1] AChE's primary role is the rapid hydrolysis of the neurotransmitter acetylcholine at synaptic junctions, ensuring high-fidelity nerve impulse transmission.[1][4] BChE, also known as pseudocholinesterase, is found predominantly in plasma and liver, exhibiting broader substrate specificity and acting as a scavenger for various toxins and drugs.[1][2][5]
The distinction between these enzymes is crucial for several reasons:
-
Drug Development: In diseases like Alzheimer's, where cholinergic function is compromised, BChE activity increases while AChE activity declines, making selective BChE inhibition a viable therapeutic strategy.[3][6]
-
Toxicology: Organophosphorus compounds, found in pesticides and nerve agents, irreversibly inhibit both enzymes. Understanding variant-specific interactions is vital for developing effective bioscavengers and antidotes.[7][8]
-
Pharmacogenomics: Genetic variants of BChE can lead to altered enzyme activity, causing prolonged muscle paralysis in individuals administered drugs like succinylcholine.[8][9][10]
Propionylthiocholine (PTC) serves as an excellent substrate for differentiating these variants. While both enzymes can hydrolyze PTC, their kinetic profiles differ significantly, allowing for precise characterization. Propionylthiocholine has been shown to be a superior substrate for identifying succinylcholine-sensitive individuals compared to other common substrates.[9]
Principle of the Assay: The Ellman's Method
The characterization of cholinesterase activity using propionylthiocholine iodide is most commonly achieved via the Ellman's assay.[11][12][13] This robust and straightforward colorimetric method relies on a two-step reaction:
-
Enzymatic Hydrolysis: Cholinesterase catalyzes the hydrolysis of propionylthiocholine, yielding propionate and a thiol-containing compound, thiocholine.
-
Chromogenic Reaction: The free thiol group of thiocholine rapidly reacts with Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), cleaving the disulfide bond. This reaction produces 2-nitro-5-thiobenzoate (TNB), a yellow-colored anion, and a mixed disulfide.[12][13]
The intensity of the yellow color, which is directly proportional to the amount of thiocholine produced, is quantified by measuring its absorbance at 412 nm.[11][14] The rate of color formation reflects the enzyme's activity. The molar extinction coefficient of the TNB product is widely reported as 14,150 M⁻¹cm⁻¹ at pH 8.0, allowing for the direct calculation of enzymatic rates.[12][13]
Caption: Reaction pathway for cholinesterase activity measurement.
Materials and Reagents
-
Enzyme Source: Purified AChE (e.g., from electric eel or recombinant human), purified BChE (e.g., from equine or human serum), or biological samples (e.g., plasma, tissue homogenates).
-
Substrate: this compound (PTCI)
-
Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)
-
Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0 (Reaction Buffer).
-
Instrumentation: Spectrophotometric microplate reader capable of kinetic measurements at 412 nm and temperature control.
-
Labware: 96-well clear, flat-bottom microplates, multichannel pipettes, standard laboratory glassware.
-
(Optional) Inhibitors: Selective inhibitors for AChE (e.g., BW284c51) or BChE (e.g., Ethopropazine) for validation.[6]
Experimental Protocol: Kinetic Characterization
This protocol is designed for a 96-well plate format to determine the Michaelis-Menten kinetic parameters (Kₘ and Vₘₐₓ).
Reagent Preparation
-
Reaction Buffer (0.1 M Sodium Phosphate, pH 8.0): Prepare by mixing appropriate volumes of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic solutions to achieve a final pH of 8.0.
-
DTNB Stock Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of Reaction Buffer. Store protected from light at 4°C for up to one month.
-
PTCI Substrate Stock Solution (100 mM): Dissolve this compound in ultrapure water. Prepare fresh daily.
-
Enzyme Working Solution: Dilute the enzyme source (e.g., plasma sample, purified enzyme) in Reaction Buffer to a concentration that yields a linear rate of absorbance change (e.g., 0.01-0.1 ΔAbs/min) under initial test conditions. The optimal dilution must be determined empirically.
Assay Procedure
The following procedure describes setting up a single well. It is recommended to run all measurements in triplicate.
-
Plate Setup: In each well of a 96-well plate, add the following:
-
150 µL of Reaction Buffer (0.1 M Sodium Phosphate, pH 8.0)
-
20 µL of DTNB Stock Solution (10 mM)
-
10 µL of Enzyme Working Solution
-
-
Substrate Serial Dilution: Prepare a serial dilution of the 100 mM PTCI stock solution to create a range of concentrations for the kinetic curve (e.g., 10 mM, 5 mM, 2.5 mM, 1.25 mM, 0.625 mM, 0.313 mM, 0.156 mM, and a 0 mM blank).
-
Incubation: Pre-incubate the plate at a controlled temperature (e.g., 37°C) for 5 minutes to allow components to equilibrate.
-
Initiate Reaction: Start the enzymatic reaction by adding 20 µL of the appropriate PTCI dilution to each well. The final volume in each well will be 200 µL.
-
Kinetic Measurement: Immediately place the plate in the spectrophotometer and begin reading the absorbance at 412 nm every 30-60 seconds for 10-15 minutes.
Caption: Experimental workflow for kinetic analysis.
Data Analysis and Interpretation
Calculating Initial Velocity (V₀)
For each substrate concentration, determine the initial reaction velocity (V₀). This is the initial linear portion of the absorbance vs. time plot.
-
Calculate the rate of absorbance change (ΔAbs/min) from the kinetic data.
-
Convert this rate into enzyme activity (µmol/min/L or U/L) using the Beer-Lambert law:
-
Activity (U/L) = (ΔAbs/min × Total Volume (µL)) / (ε × Path Length (cm) × Sample Volume (µL)) × 10⁶
-
Michaelis-Menten Kinetics
Plot the calculated initial velocities (V₀) against the corresponding propionylthiocholine concentrations ([S]). Fit this data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism, R):
-
V₀ = (Vₘₐₓ × [S]) / (Kₘ + [S])
This analysis will yield the key kinetic parameters:
-
Kₘ (Michaelis Constant): The substrate concentration at which the reaction velocity is half of Vₘₐₓ. It is an inverse measure of the enzyme's affinity for the substrate. A lower Kₘ indicates a higher affinity.
-
Vₘₐₓ (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.
Differentiating Cholinesterase Variants
AChE and BChE exhibit distinct kinetic profiles with thiocholine substrates. This difference is the basis for their characterization.
| Enzyme Variant | Substrate Preference | Expected Kinetics with Propionylthiocholine (PTC) |
| Acetylcholinesterase (AChE) | Prefers acetyl-esters. Hydrolyzes acetylthiocholine (ATC) much faster than butyrylthiocholine (BTC).[2] | Hydrolyzes PTC at a moderate rate. Often exhibits substrate inhibition at high PTC concentrations, where the reaction rate decreases after reaching a peak.[15][16] |
| Butyrylcholinesterase (BChE) | Prefers longer-chain esters like butyryl- and propionyl-esters.[2] | Hydrolyzes PTC at a high rate, typically much faster than its hydrolysis of ATC. Follows standard Michaelis-Menten kinetics without significant substrate inhibition. |
| Genetic Variants (e.g., Atypical BChE) | Often show reduced affinity for choline esters and are less susceptible to certain inhibitors. | Exhibit a significantly higher Kₘ (lower affinity) for PTC compared to wild-type BChE.[10] |
By comparing the Kₘ and Vₘₐₓ values obtained with PTC to known literature values or by running parallel assays with acetylthiocholine and butyrylthiocholine, researchers can confidently identify the primary cholinesterase activity in their sample.
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| No or very low activity | Inactive enzyme; Incorrect buffer pH; Enzyme concentration too low. | Verify enzyme activity with a positive control. Check and adjust buffer pH to 8.0. Increase the concentration of the enzyme working solution. |
| Reaction rate is too fast (non-linear) | Enzyme concentration is too high. | Dilute the enzyme sample further and re-run the assay. Ensure readings are taken at short enough intervals to capture the initial linear phase. |
| High background absorbance (blank) | Spontaneous hydrolysis of PTCI; Contamination of reagents. | Prepare fresh substrate solution daily. Use high-purity water and reagents. Subtract the rate of the blank (no enzyme) from all sample rates. |
| Data is not fitting well to Michaelis-Menten model | Substrate inhibition (common for AChE); Incorrect substrate concentrations; Pipetting errors. | If a downturn is seen at high substrate concentrations, fit the data to a substrate inhibition model. Verify all dilution calculations and pipetting techniques. |
Conclusion
The use of this compound in conjunction with the Ellman's assay provides a powerful, reliable, and accessible method for the kinetic characterization of cholinesterase variants. By carefully determining the Kₘ and Vₘₐₓ, researchers can effectively distinguish between AChE and BChE activity, identify the presence of genetic variants, and probe the effects of novel inhibitors. This protocol serves as a foundational tool for professionals in neuroscience, pharmacology, and toxicology, enabling deeper insights into the complex roles of these vital enzymes.
References
- BMG Labtech.
- Wikipedia. Ellman's reagent. [Link]
- G-Biosciences. Ellman's Reagent. [Link]
- Bierl, C., et al. (2014).
- Wikipedia. Butyrylcholinesterase. [Link]
- Lockridge, O., & Masson, P. (2016). Naturally Occurring Genetic Variants of Human Acetylcholinesterase and Butyrylcholinesterase and Their Potential Impact on the Risk of Toxicity from Cholinesterase Inhibitors. Chemical Research in Toxicology. [Link]
- Geng, L., et al. (2012). Plants as a source of butyrylcholinesterase variants designed for enhanced cocaine hydrolase activity. PLoS ONE. [Link]
- Begum, A., et al. (2021).
- Worek, F., & Thiermann, H. (2013). History and New Developments of Assays for Cholinesterase Activity and Inhibition. Chemico-Biological Interactions. [Link]
- Smith, J. K., & Foldes, F. F. (1975). Scope and limitations of propionylthiocholinesterase in the characterisation of cholinesterase variants. Clinical Biochemistry. [Link]
- Gilbert, U., et al. (1980). Characterization of serum cholinesterase variants by kinetic analysis and isoelectric focusing. Biochemical and Experimental Biology. [Link]
- Gosset, J. (2024). Acetylcholinesterase and butyrylcholinesterase (AChE and BChE). [Link]
- Karlsson, E., et al. (1984). Comparison of kinetic parameters for acetylthiocholine, soman, ketamine and fasciculin towards acetylcholinesterase in liposomes and in solution. Biochemical Journal. [Link]
- Estévez, J., et al. (2019). Interactions of human butyrylcholinesterase with phenylvalerate and acetylthiocholine as substrates and inhibitors: kinetic and molecular modeling approaches. Archives of Toxicology. [Link]
- Huang, L., et al. (2021). Identification of Compounds for Butyrylcholinesterase Inhibition. Molecules. [Link]
- Nachon, F., et al. (2013). Comparison of the Binding of Reversible Inhibitors to Human Butyrylcholinesterase and Acetylcholinesterase: A Crystallographic, Kinetic and Calorimetric Study. Journal of Neurochemistry. [Link]
- Taylor, P., & Lappi, S. (1975).
- Alvarez-Parrilla, E., et al. (2011). Kinetic models on acetylcholinesterase modulation by self-substrate and polyamines. Estimation of interaction parameters and rate constants for free and acetylated states of the enzyme. Journal of Inorganic Biochemistry. [Link]
- Darvesh, S., et al. (2003). Differential distribution of butyrylcholinesterase and acetylcholinesterase in the human thalamus.
Sources
- 1. gosset.ai [gosset.ai]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Differential distribution of butyrylcholinesterase and acetylcholinesterase in the human thalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Butyrylcholinesterase - Wikipedia [en.wikipedia.org]
- 6. Identification of Compounds for Butyrylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Human Butyrylcholinesterase Variants: Toward Organophosphonate Detoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Scope and limitations of propionylthiocholinesterase in the characterisation of cholinesterase variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of serum cholinesterase variants by kinetic analysis and isoelectric focusing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bmglabtech.com [bmglabtech.com]
- 12. Ellman's reagent - Wikipedia [en.wikipedia.org]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. broadpharm.com [broadpharm.com]
- 15. Role of the peripheral anionic site on acetylcholinesterase: inhibition by substrates and coumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Electrochemical Detection of Thiocholine for Monitoring Propionylcholinesterase Activity
Application Note AN-2026-01
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cholinesterases, such as Butyrylcholinesterase (BChE) and the lesser-known Propionylcholinesterase (PChE), are serine hydrolase enzymes with significant diagnostic and therapeutic relevance. Their activity is implicated in neurodegenerative diseases like Alzheimer's, liver function assessment, and toxicology, particularly in the detection of organophosphate and carbamate inhibitors[1]. This application note provides a detailed protocol for the real-time electrochemical monitoring of cholinesterase activity by detecting the enzymatic hydrolysis product, thiocholine.
The assay is based on the enzymatic hydrolysis of Propionylthiocholine Iodide (PTCI) by a cholinesterase, which yields thiocholine and propionic acid[2]. The generated thiocholine, containing a free thiol group, is electrochemically active and can be oxidized at the surface of a suitably prepared electrode[1][2]. The resulting oxidation current is directly proportional to the concentration of thiocholine, providing a direct measure of enzyme activity. This electrochemical approach offers significant advantages over traditional colorimetric methods (e.g., Ellman's assay), including higher sensitivity, simplicity, potential for miniaturization, and real-time detection capabilities[3].
This guide focuses on the use of Screen-Printed Carbon Electrodes (SPCEs) due to their disposability, low cost, and suitability for on-site analysis, making them an excellent platform for developing robust biosensors[4][5][6].
Principle of the Method
The detection scheme is a two-step process involving an enzymatic reaction followed by electrochemical detection.
-
Enzymatic Hydrolysis: Propionylcholinesterase (or Butyrylcholinesterase, which also efficiently hydrolyzes PTCI) catalyzes the hydrolysis of the substrate, this compound. This reaction cleaves the thioester bond, releasing propionate and the electroactive product, thiocholine (TCh)[2].
Propionylthiocholine + H₂O --(PChE/BChE)--> Thiocholine + Propionic Acid
-
Electrochemical Oxidation: The generated thiocholine diffuses to the surface of the working electrode. When a specific positive potential is applied, the thiol group (-SH) of thiocholine is oxidized. This process involves the transfer of electrons to the electrode, generating a measurable anodic current[2]. The primary oxidation product is a disulfide dimer[2].
2 Thiocholine --(Electrode at +V)--> Dithiobis(choline) + 2H⁺ + 2e⁻
The magnitude of the anodic current is directly proportional to the rate of thiocholine production, and thus, to the activity of the cholinesterase enzyme.
Apparatus and Reagents
Apparatus
-
Potentiostat with software for cyclic voltammetry and amperometry
-
Screen-Printed Carbon Electrodes (SPCEs)
-
Micropipettes (2-20 µL, 20-200 µL, 100-1000 µL)
-
Vortex mixer
-
pH meter
-
Analytical balance
-
Reaction vials (e.g., 1.5 mL microcentrifuge tubes)
Reagents
-
Butyrylcholinesterase (BChE) from equine serum (or other suitable cholinesterase)
-
This compound (PTCI)
-
Phosphate buffer solution (PBS), 0.1 M, pH 7.4
-
Sodium phosphate monobasic (NaH₂PO₄)
-
Sodium phosphate dibasic (Na₂HPO₄)
-
Potassium chloride (KCl)
-
Deionized (DI) water (≥18 MΩ·cm)
-
Bovine Serum Albumin (BSA) (optional, for enzyme stabilization)
Insight: A 0.1 M PBS at pH 7.4 is chosen as it mimics physiological conditions, providing optimal pH for BChE activity and a stable electrolyte environment for the electrochemical measurement without introducing interfering species.
Experimental Protocol
Part A: Reagent Preparation
-
0.1 M Phosphate Buffer (pH 7.4):
-
Prepare stock solutions of 0.1 M NaH₂PO₄ and 0.1 M Na₂HPO₄.
-
Mix the two solutions, typically in a ratio of approximately 19:81 (monobasic:dibasic), while monitoring the pH. Adjust to pH 7.4.
-
Add KCl to a final concentration of 0.1 M to increase conductivity. Store at 4°C.
-
-
Enzyme Stock Solution (e.g., 100 U/mL):
-
Accurately weigh the lyophilized BChE powder.
-
Dissolve in cold PBS (pH 7.4) to the desired stock concentration.
-
Expert Tip: Adding BSA to a final concentration of 0.1% (w/v) can help stabilize the enzyme and prevent denaturation. Aliquot into small volumes and store at -20°C to avoid repeated freeze-thaw cycles.
-
-
Substrate Stock Solution (e.g., 100 mM PTCI):
-
Dissolve this compound in DI water.
-
Prepare this solution fresh daily, as thioesters can undergo slow spontaneous hydrolysis. Store on ice when not in use.
-
Part B: Electrochemical Measurement
This protocol uses amperometry for sensitive, real-time detection. Cyclic Voltammetry (CV) should first be performed to determine the optimal oxidation potential for thiocholine with the specific electrode system being used.
-
Determine Thiocholine Oxidation Potential (via CV):
-
Prepare a solution of thiocholine (or allow the PTCI + BChE reaction to proceed to completion) in PBS. A concentration of ~1 mM is suitable.
-
Pipette 50 µL of this solution onto the active area of the SPCE.
-
Run a cyclic voltammogram from approximately 0 V to +0.8 V (vs. Ag/AgCl pseudo-reference on the SPCE).
-
Identify the anodic peak potential (Epa) for thiocholine oxidation. This is the potential you will apply for amperometry. It is typically observed between +200 mV and +500 mV depending on the electrode material and modifiers[7][8].
-
-
Amperometric Detection of Enzyme Activity:
-
Connect a new SPCE to the potentiostat.
-
Pipette 45 µL of 0.1 M PBS (pH 7.4) onto the working electrode area.
-
Apply the pre-determined oxidation potential (e.g., +300 mV) and record the current until a stable baseline is achieved.
-
Initiate the reaction by adding 5 µL of the BChE working solution (e.g., 1 U/mL final concentration) and mix gently.
-
After a brief stabilization period, add 5 µL of the PTCI substrate solution (e.g., 1 mM final concentration) to start the enzymatic reaction.
-
Record the amperometric response (current vs. time). The current will increase as thiocholine is produced. The rate of this increase (the slope of the linear portion of the curve) is proportional to the enzyme's activity.
-
Data Analysis and Interpretation
The primary output from the amperometric experiment is a plot of current (nA or µA) versus time (s). The initial part of the curve after substrate addition should be linear. The slope of this linear region (dI/dt) represents the initial reaction velocity.
Example Data:
The following table shows representative data for BChE activity measured at different enzyme concentrations using the described protocol.
| Sample ID | BChE Concentration (U/mL) | PTCI Concentration (mM) | Slope (nA/s) | R² of Linear Fit |
| 1 | 0.25 | 1.0 | 0.85 | 0.998 |
| 2 | 0.50 | 1.0 | 1.72 | 0.999 |
| 3 | 1.00 | 1.0 | 3.51 | 0.999 |
| 4 | 2.00 | 1.0 | 6.95 | 0.997 |
As expected, the reaction rate (slope) increases linearly with the enzyme concentration, demonstrating the assay's utility for quantifying enzyme activity. This same principle can be used to study enzyme inhibition by pre-incubating the enzyme with an inhibitor before adding the substrate, where a decrease in the slope indicates inhibition[1][5].
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Signal | 1. Inactive enzyme. 2. Incorrect potential applied. 3. Defective electrode. | 1. Use a fresh enzyme aliquot; verify activity with a standard colorimetric assay. 2. Re-run CV to confirm thiocholine oxidation potential. 3. Try a new SPCE from the same batch. |
| Unstable/Noisy Baseline | 1. Air bubble on electrode surface. 2. Electrical interference. 3. Insufficient buffer/electrolyte. | 1. Carefully inspect electrode surface and gently dislodge any bubbles. 2. Use a Faraday cage; ensure proper grounding. 3. Ensure the entire electrode area is covered with the solution. |
| Non-linear Response | 1. Substrate depletion (Michaelis-Menten kinetics). 2. Enzyme denaturation. | 1. Use a lower enzyme concentration or higher substrate concentration. Analyze only the initial linear portion of the curve. 2. Ensure reagents are kept on ice and buffer pH is correct. |
References
- Sensitive Acetylcholinesterase Biosensor Based on Screen-Printed Carbon Electrode Modified with Cerium Oxide-Chitosan/Mesoporous Carbon-Chitosan for Organophosphorus Pesticide Residue Detection. ACS Omega.
- Acetylcholinesterase sensor based on screen-printed carbon electrode modified with prussian blue. PubMed.
- Screen-printed electrode modified with carbon black and chitosan: a novel platform for acetylcholinesterase biosensor development. PubMed.
- Application of a Thiol-Specific Electrocatalytic Electrode for Real-Time Amperometric Monitoring of Enzymatic Hydrolysis. PubMed.
- Electrochemical Biosensors with Butyrylcholinesterase. Period 2016-2022. A review. MDPI.
- Electrochemistry and UV-vis spectroscopy of synthetic thiocholine: Revisiting the electro-oxidation mechanism. ResearchGate.
- Screen-Printed Electrodes: Promising Paper and Wearable Transducers for (Bio)Sensing. MDPI.
- Acetylcholinesterase Biosensors for Electrochemical Detection of Organophosphorus Compounds: A Review. PubMed Central (PMC).
- Electrochemical Biosensors with Butyrylcholinesterase. Period 2016-2022. A review. ResearchGate.
- Electrochemical MIP Sensor for Butyrylcholinesterase. PubMed.
- (A) Butyrylcholinesterase/butyrylthiocholine (BChE/BSCh) enzyme... ResearchGate.
- Planar Thiol-Sensitive Sensor Elements for the Determination of Butyrylcholinesterase Activity and Analysis of Its Inhibitors. Pleiades Publishing.
- Electrocatalytic oxidation of thiocholine at chemically modified cobalt hexacyanoferrate screen-printed electrodes. Francesco Ricci.
- Hydrolysis of acetylthiocholine by AChE (A), thiocholine oxidation (B). ResearchGate.
- Kinetics and Mechanism of Hydrolysis of Acetylthiocholine by Butyrylcholine Esterase. ResearchGate.
- Identification and molecular characterization of propionylcholinesterase, a novel pseudocholinesterase in rice. PubMed Central (PMC).
- New enzymatic assay of cholinesterase activity. PubMed.
- Cholinesterase assay by an efficient fixed time endpoint method. PubMed Central (PMC).
- Studies of the Electrochemical Detection of Thiols. Part 2. An Investigation of the Reactions Occurring in NAIAD, and the Effect. DTIC.
- History and New Developments of Assays for Cholinesterase Activity and Inhibition. ACS Publications.
- Design and Development of Acetylthiocholine Electrochemical Biosensor Based on Zinc Oxide-Cerium Oxide Nanohybrid Modified Platinum Electrode. PubMed.
- Thiol-Sensitive Electrochemical Sensors for Advance Detection of Neurotoxins in Water and Biomass. ResearchGate.
- Kinetics of hydrolysis of acetylthiocholine and acetylcholine by cholinesterases. PubMed.
- Kinetics and mechanism of hydrolysis of acetylthiocholine by butyrylcholine esterase. Z Naturforsch C J Biosci.
- The electrochemical oxidation mechanism of Catechol. ResearchGate.
- Two new methods monitoring kinetics of hydrolysis of acetylcholine and acetylthiocholine. Biomed Pap Med Fac Univ Palacky Olomouc Czech Repub.
Sources
- 1. electrochemsci.org [electrochemsci.org]
- 2. researchgate.net [researchgate.net]
- 3. francescoriccilab.com [francescoriccilab.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Screen-printed electrode modified with carbon black and chitosan: a novel platform for acetylcholinesterase biosensor development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Screen-Printed Electrodes: Promising Paper and Wearable Transducers for (Bio)Sensing [mdpi.com]
- 7. Acetylcholinesterase sensor based on screen-printed carbon electrode modified with prussian blue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Application of a thiol-specific electrocatalytic electrode for real-time amperometric monitoring of enzymatic hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Cholinesterase Activity Analysis Using Propionylthiocholine Iodide in Automated Systems
Introduction: The Critical Role of Cholinesterases in Neuroscience and Drug Discovery
Cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are serine hydrolases that play a pivotal role in regulating cholinergic neurotransmission by hydrolyzing the neurotransmitter acetylcholine.[1][2][3] AChE is a key enzyme in the central and peripheral nervous systems, responsible for terminating nerve impulses at cholinergic synapses.[2][3] In contrast, BChE, also known as pseudocholinesterase, has a broader substrate specificity and is found in various tissues, including plasma, liver, and the nervous system.[1] The activity of these enzymes is a critical biomarker for diagnosing and monitoring various pathological conditions, including organophosphate poisoning, liver dysfunction, and neurodegenerative diseases like Alzheimer's disease.[4][5][6] Consequently, the accurate and efficient measurement of cholinesterase activity is indispensable in clinical diagnostics, toxicology, and the development of therapeutic agents targeting the cholinergic system.[7]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of propionylthiocholine iodide in automated cholinesterase analysis systems. We will delve into the underlying principles of the assay, provide detailed, field-proven protocols, and offer insights into data interpretation and quality control, ensuring robust and reliable results.
Assay Principle: The Ellman's Method Adapted for Automation
The quantification of cholinesterase activity in automated systems is predominantly based on the spectrophotometric method developed by Ellman and colleagues.[8][9][10] This assay, commonly known as the Ellman's assay, utilizes a thiocholine ester, in this case, this compound, as the substrate for the cholinesterase enzyme. The enzymatic hydrolysis of propionylthiocholine yields thiocholine and propionic acid. The liberated thiocholine, which contains a free sulfhydryl group, then reacts with the chromogenic reagent 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent.[11][12] This reaction produces a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB²⁻), which has a strong absorbance at 412 nm.[11][12][13] The rate of TNB²⁻ formation is directly proportional to the cholinesterase activity in the sample.[2][10]
Propionylthiocholine is an effective substrate for both AChE and BChE, allowing for the determination of total cholinesterase activity.[14] This makes it a versatile tool for initial screening and broad-spectrum analysis.
Biochemical Reaction Pathway
The enzymatic reaction and subsequent colorimetric detection can be summarized in the following two steps:
-
Enzymatic Hydrolysis: Propionylthiocholine is hydrolyzed by cholinesterase to produce thiocholine and propionate.
-
Colorimetric Reaction: The resulting thiocholine reacts with DTNB to produce the yellow-colored TNB²⁻ anion.
Figure 1: Biochemical reaction pathway for cholinesterase activity measurement.
Quantitative Data and Reagent Properties
Accurate and reproducible results in automated cholinesterase assays hinge on the precise preparation and handling of reagents, as well as an understanding of key quantitative parameters.
| Parameter | Value | Source | Notes |
| Substrate | This compound | [15][16] | A synthetic substrate for both AChE and BChE. |
| Chromogen | 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) | [8][11][17] | Reacts with free sulfhydryl groups to produce a colored product. |
| Detection Wavelength (λmax) | 412 nm | [9][11][13] | The peak absorbance of the 5-thio-2-nitrobenzoate (TNB²⁻) anion. |
| Molar Extinction Coefficient (ε) of TNB²⁻ | 14,150 M⁻¹cm⁻¹ at pH 8.0 | [12][13] | This value is crucial for calculating enzyme activity using the Beer-Lambert law. |
| Optimal pH Range | 7.5 - 8.5 | [13] | Ensures optimal enzyme activity and stability of the TNB²⁻ product. |
| This compound Storage | -20°C | [15] | Store in a cool, dry place, protected from light. |
| DTNB Solution Stability | Light-sensitive | [13] | Prepare fresh and protect from light to prevent degradation. |
Experimental Protocol for Automated Cholinesterase Analysis
This protocol is designed for a 96-well microplate format, which is readily adaptable to most automated liquid handling systems and plate readers.
Reagent Preparation
-
Assay Buffer (0.1 M Sodium Phosphate Buffer, pH 8.0): Prepare a 0.1 M solution of sodium phosphate and adjust the pH to 8.0 using a pH meter. This buffer is used for diluting the enzyme, substrate, and DTNB.
-
DTNB Stock Solution (10 mM): Dissolve 3.96 mg of DTNB in 1 mL of Assay Buffer.[13] Store this solution protected from light.
-
This compound (PTCI) Stock Solution (100 mM): Dissolve 30.32 mg of this compound in 1 mL of deionized water. Prepare this solution fresh daily.
-
Enzyme Solution (e.g., 0.1 U/mL): Dilute the cholinesterase enzyme stock to the desired working concentration in Assay Buffer. The optimal concentration may vary depending on the enzyme source and purity and should be determined empirically. Keep the enzyme solution on ice.
-
Test Compounds (for inhibitor screening): Prepare serial dilutions of test compounds in an appropriate solvent (e.g., DMSO). Ensure the final solvent concentration in the assay does not exceed a level that affects enzyme activity (typically <1%).
Automated Assay Workflow
The following workflow can be programmed into an automated liquid handling system for high-throughput screening.
Figure 2: Automated workflow for cholinesterase activity assay.
Step-by-Step Procedure (96-Well Plate)
-
Plate Setup: Design the plate layout to include wells for blanks (no enzyme), controls (enzyme without inhibitor), and test samples (enzyme with inhibitor).
-
Reagent Addition:
-
Add 50 µL of Assay Buffer to the blank wells.
-
Add 50 µL of the diluted Enzyme Solution to the control and test wells.
-
Add a small volume (e.g., 1-2 µL) of the test compound or vehicle (e.g., DMSO) to the appropriate wells.
-
-
DTNB Addition: Add 25 µL of the 10 mM DTNB stock solution to all wells.
-
Pre-incubation: Incubate the plate at room temperature for 5-10 minutes to allow any inhibitors to interact with the enzyme.
-
Reaction Initiation: To start the reaction, add 25 µL of the 100 mM PTCI stock solution to all wells. The use of a multichannel pipette or an automated dispenser is recommended for consistent timing.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and begin measuring the absorbance at 412 nm in kinetic mode.[13] Record readings every 60 seconds for a period of 10-20 minutes.
Data Analysis and Interpretation
-
Calculate Reaction Rate: For each well, plot the absorbance at 412 nm against time. The slope of the linear portion of this curve represents the reaction rate (ΔAbs/min).[13]
-
Correct for Blank: Subtract the reaction rate of the blank wells from the rates of all other wells. This accounts for any non-enzymatic hydrolysis of the substrate.
-
Calculate Enzyme Activity: Use the Beer-Lambert law to convert the rate of absorbance change to the rate of product formation.
Enzyme Activity (U/mL) = (ΔAbs/min) / (ε × l) × 10⁶
Where:
-
ΔAbs/min is the rate of absorbance change per minute.
-
ε is the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹).[12][13]
-
l is the path length of the light in the well (in cm). This is typically provided by the plate reader manufacturer or can be determined experimentally.
-
10⁶ is the conversion factor from M to µM.
-
-
Inhibitor Potency (IC₅₀): For inhibitor screening, calculate the percentage of inhibition for each inhibitor concentration relative to the control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Causality and Experimental Choices: A Deeper Dive
-
Why Propionylthiocholine? While acetylthiocholine is the most common substrate for AChE, propionylthiocholine serves as an excellent alternative and is a good substrate for both AChE and BChE. This broader specificity is advantageous for screening efforts where the exact cholinesterase subtype may not be known or when assessing total cholinesterase activity is the primary goal.
-
The Importance of pH: The optimal pH range of 7.5-8.5 is a compromise.[13] While cholinesterase activity is generally high in this range, it also ensures the stability of the TNB²⁻ product, which is crucial for accurate spectrophotometric measurement.
-
Kinetic vs. Endpoint Assays: A kinetic assay, where the absorbance is measured continuously over time, is generally preferred over an endpoint assay.[13] This is because it allows for the verification of a linear reaction rate and can help to identify potential artifacts, such as substrate depletion or enzyme inactivation over time. Some modified endpoint methods have been developed to stop the reaction before measurement, which can be useful for high-throughput screening.[18]
-
DTNB Concentration: It is important to use an appropriate concentration of DTNB. While a sufficient amount is needed to react with all the thiocholine produced, an excessive concentration of DTNB can potentially inhibit cholinesterase activity.[8][9] Therefore, the recommended concentration should be adhered to.
Troubleshooting and Quality Control
-
High Background Absorbance: This could be due to the degradation of DTNB. Ensure that the DTNB solution is fresh and protected from light. Alternatively, free sulfhydryl groups in the sample may be reacting with DTNB.[19]
-
Non-linear Reaction Rates: This may indicate substrate depletion, enzyme instability, or the presence of an inhibitor that acts in a time-dependent manner. Consider using a lower enzyme concentration or a shorter reaction time.
-
High Well-to-Well Variability: This can be caused by inaccurate pipetting, especially when initiating the reaction. The use of automated liquid handlers or multichannel pipettes is highly recommended to minimize this variability.
Conclusion
The use of this compound in conjunction with the Ellman's method provides a robust, reliable, and highly adaptable platform for the automated analysis of cholinesterase activity. This high-throughput approach is invaluable for a wide range of applications, from fundamental enzyme characterization and inhibitor screening in drug discovery to clinical diagnostics and environmental monitoring. By understanding the underlying principles and adhering to the detailed protocols outlined in this application note, researchers can generate high-quality, reproducible data to advance their scientific endeavors.
References
- Worek, F., et al. (2016). On-site analysis of acetylcholinesterase and butyrylcholinesterase activity with the ChE check mobile test kit-Determination of reference values and their relevance for diagnosis of exposure to organophosphorus compounds. Toxicology Letters, 249, 22-28. [Link]
- Komers, K., et al. (2005). New findings about Ellman's method to determine cholinesterase activity.
- BMG LABTECH. (n.d.). Ellman's assay for in-solution quantification of sulfhydryl groups.
- Pohanka, M. (2011). Cholinesterases, a target of pharmacology and toxicology. Biomedical Papers, 155(3), 219-229. [Link]
- Li, B., et al. (2014). Optimal detection of cholinesterase activity in biological samples: modifications to the standard Ellman's assay. Analytical Biochemistry, 466, 33-39. [Link]
- Komers, K., et al. (2005). New Findings about Ellman's Method to Determine Cholinesterase Activity.
- Aapptec. (n.d.). Ellman Test.
- Pohanka, M. (2021). A Smartphone Camera Colorimetric Assay of Acetylcholinesterase and Butyrylcholinesterase Activity. Sensors, 21(5), 1888. [Link]
- Scribd. (n.d.). Ellman Esterase Assay Protocol. [Link]
- Taylor, P., & Radic, Z. (1994). The cholinesterases: from genes to proteins. Annual Review of Pharmacology and Toxicology, 34, 281-320. [Link]
- Worek, F., et al. (2016). On-site analysis of acetylcholinesterase and butyrylcholinesterase activity with the ChE check mobile test kit-Determination of reference values and their relevance for diagnosis of exposure to organophosphorus compounds. Toxicology Letters, 249, 22-28. [Link]
- Bio-protocol. (n.d.). Ellman's reagent assay. [Link]
- Worek, F., et al. (2016). On-site analysis of acetylcholinesterase and butyrylcholinesterase activity with the ChE check mobile test kit-Determination of reference values and their relevance for diagnosis of exposure to organophosphorus compounds.
- Colovic, M. B., et al. (2013). Cholinesterase assay by an efficient fixed time endpoint method. MethodsX, 1, 15-20. [Link]
- Augustinsson, K. B., & Ekedahl, G. (1962). Automated determination of cholinesterase activity in plasma and erythrocytes by flow-injection analysis, and application to identify subjects sensitive to succinylcholine. Clinica Chimica Acta, 7, 117-124. [Link]
- Cepham Life Sciences. (n.d.). Acetylcholinesterase Assay Kit. [Link]
- ResearchGate. (n.d.). Table S1.
- Pohanka, M., & Dobes, P. (2013). Critical Evaluation of Acetylthiocholine Iodide and Acetylthiocholine Chloride as Substrates for Amperometric Biosensors Based on Acetylcholinesterase. International Journal of Molecular Sciences, 14(2), 2390-2401. [Link]
- Osawa, S., et al. (2004). Development and application of serum cholinesterase activity measurement using benzoylthiocholine iodide. Clinical Chemistry and Laboratory Medicine, 42(11), 1269-1274. [Link]
Sources
- 1. A Comprehensive Review of Cholinesterase Modeling and Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. cephamls.com [cephamls.com]
- 4. mdpi.com [mdpi.com]
- 5. On-site analysis of acetylcholinesterase and butyrylcholinesterase activity with the ChE check mobile test kit-Determination of reference values and their relevance for diagnosis of exposure to organophosphorus compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and application of serum cholinesterase activity measurement using benzoylthiocholine iodide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. New findings about Ellman's method to determine cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. broadpharm.com [broadpharm.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. S-碘化丙酰硫代胆碱 ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 16. scbt.com [scbt.com]
- 17. Ellman’s reagent assay [bio-protocol.org]
- 18. Cholinesterase assay by an efficient fixed time endpoint method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Optimal detection of cholinesterase activity in biological samples: modifications to the standard Ellman's assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting high background in Propionylthiocholine iodide assay
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the Propionylthiocholine Iodide (PTC) assay. As a Senior Application Scientist, I understand that achieving reliable and reproducible results is paramount. This guide is designed to provide you with in-depth troubleshooting advice, focusing on one of the most common challenges encountered with this assay: high background. Here, you will find not just procedural steps, but the scientific reasoning behind them to empower you to diagnose and resolve issues effectively.
Understanding the this compound Assay
The Propionylthiocholine (PTC) assay is a widely used method for measuring the activity of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). It is a variation of the classic Ellman's assay. The fundamental principle involves the enzymatic hydrolysis of the substrate, propionylthiocholine, by a cholinesterase enzyme. This reaction produces thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate the yellow-colored product, 5-thio-2-nitrobenzoate (TNB). The rate of TNB formation, measured spectrophotometrically at 412 nm, is directly proportional to the cholinesterase activity.
Below is a diagram illustrating the reaction pathway:
Frequently Asked Questions (FAQs) for High Background
High background absorbance in your blank or control wells can obscure the true enzymatic signal, leading to inaccurate and unreliable data. This section addresses the most common causes and provides direct solutions.
Q1: My blank wells (containing buffer, DTNB, and PTC, but no enzyme) are turning yellow. What is causing this?
A1: This is a classic case of non-enzymatic signal generation, and there are two primary culprits: spontaneous substrate hydrolysis and DTNB degradation.
-
Spontaneous Hydrolysis of this compound: The ester bond in propionylthiocholine is susceptible to hydrolysis, especially in alkaline conditions (pH > 8.0)[1]. This non-enzymatic breakdown also releases thiocholine, which then reacts with DTNB to produce a yellow color, independent of any enzyme activity.
-
Degradation of DTNB: DTNB itself can be unstable under certain conditions. Exposure to daylight, particularly UV radiation around 325 nm, can cause DTNB to break down, leading to a yellow appearance in your solutions even before any reaction has occurred[2][3]. The stability of DTNB is also buffer-dependent, with some buffers providing better stability than others[4].
Troubleshooting Steps:
-
Check and Adjust pH: Ensure the pH of your assay buffer is within the optimal range, typically between 7.4 and 8.0. While cholinesterases often exhibit maximal activity at a slightly higher pH, this can be a trade-off with increased spontaneous substrate hydrolysis[1]. Consider performing a pH optimization experiment to find the best balance for your specific conditions.
-
Protect DTNB from Light: Always prepare and store DTNB solutions in amber vials or tubes wrapped in aluminum foil to protect them from light.[5] When running the assay, avoid direct exposure of your plate or cuvettes to sunlight. Perform the assay under artificial room light.[2][3]
-
Freshly Prepare Reagents: Prepare your PTC and DTNB solutions fresh for each experiment. Over time, these reagents can degrade, especially when in solution.
-
Buffer Selection: If you are using a standard sodium phosphate buffer, consider switching to a buffer system that enhances DTNB stability, such as a combination of Hepes and sodium phosphate.[4]
Q2: I'm observing high background when I add my biological sample, even without the substrate. What could be the issue?
A2: This points to an interaction between your sample and the DTNB reagent. Biological samples, such as tissue homogenates or plasma, often contain endogenous free sulfhydryl groups (thiols) from proteins and other molecules like glutathione. DTNB is not specific to thiocholine; it will react with any free sulfhydryl group to produce the yellow TNB product.[4]
Troubleshooting Steps:
-
Run a Sample Blank: To quantify this interference, prepare a control well containing your biological sample, the buffer, and DTNB, but without the PTC substrate. The absorbance in this well represents the background from endogenous thiols. You can then subtract this value from your test wells.
-
Sample Pre-treatment: In cases of very high interference, you may need to pre-treat your sample to block the endogenous sulfhydryl groups. One common method is to use N-ethylmaleimide (NEM). However, be cautious as NEM can also inhibit your enzyme of interest. A pilot experiment to determine the optimal NEM concentration and incubation time is necessary.
-
Modified Assay Protocol: A more advanced approach is to separate the enzymatic and colorimetric reactions.[4] First, incubate your sample with the PTC substrate to allow the enzyme to produce thiocholine. Then, stop the enzymatic reaction with a potent inhibitor. Finally, add DTNB to react with the accumulated thiocholine. This method minimizes the interaction of DTNB with the biological sample during the enzymatic reaction.[4]
Q3: My results are inconsistent and my background is variable between experiments. What should I check?
A3: Inconsistent results often stem from issues with reagent preparation, storage, and handling.
-
Reagent Stability: As mentioned, both PTC and DTNB have limited stability in solution. The age and storage conditions of your stock solutions are critical.
-
Contamination: The presence of reducing agents in your buffers or water can react with DTNB, leading to a high background.
-
Temperature Fluctuations: The rates of both enzymatic and non-enzymatic hydrolysis are temperature-dependent. Inconsistent incubation temperatures can lead to variable results.
Troubleshooting Steps:
-
Reagent Quality Control:
-
Always use high-purity water and fresh buffer solutions.
-
Store powdered DTNB and PTC in a desiccator at 4°C.
-
When preparing DTNB solutions, ensure it is fully dissolved. Sigma-Aldrich recommends that a 5 mM DTNB solution in 100 mM phosphate buffer (pH 7.2) with 0.1 mM EDTA is stable for over two months when stored in the dark at 0-5°C.[6]
-
-
Consistent Temperature Control: Use a temperature-controlled plate reader or water bath to ensure a consistent temperature throughout the assay.
-
Assay Workflow: Standardize your pipetting technique and timing between steps to minimize variability.
Below is a troubleshooting workflow to help you systematically identify the source of high background:
Experimental Protocols for Troubleshooting
Here are detailed protocols for key experiments to help you diagnose and resolve high background issues.
Protocol 1: Reagent Quality Control and Background Check
This protocol will help you determine if your reagents are the source of the high background.
Objective: To assess the non-enzymatic reaction rate between PTC and DTNB.
Materials:
-
96-well clear flat-bottom plate
-
Assay Buffer (e.g., 0.1 M phosphate buffer, pH 7.4)
-
This compound (PTC) solution (e.g., 10 mM)
-
DTNB solution (e.g., 10 mM)
-
Multichannel pipette
-
Spectrophotometer or plate reader capable of measuring absorbance at 412 nm
Procedure:
-
Set up the plate: In triplicate, add the following to the wells of a 96-well plate:
-
Blank: 180 µL Assay Buffer + 10 µL DTNB solution
-
No Enzyme Control: 170 µL Assay Buffer + 10 µL DTNB solution + 20 µL PTC solution
-
-
Incubation: Incubate the plate at your standard assay temperature (e.g., 25°C or 37°C) for a typical assay duration (e.g., 15-30 minutes).
-
Measurement: Measure the absorbance at 412 nm at regular intervals (e.g., every 5 minutes).
Data Analysis:
-
Calculate the rate of absorbance increase for the "No Enzyme Control" wells after subtracting the initial absorbance of the "Blank" wells.
-
A significant increase in absorbance over time indicates a high rate of spontaneous substrate hydrolysis or DTNB degradation.
| Result | Interpretation | Next Steps |
| High, rapid increase in absorbance | Spontaneous hydrolysis of PTC and/or DTNB degradation is significant. | Optimize buffer pH, prepare fresh reagents, and ensure light protection for DTNB. |
| Low, stable absorbance | Reagents are likely not the primary source of high background. | Proceed to investigate sample-specific interference. |
References
- Pohanka, M. (2011). Evaluation of Cholinesterase Activities During in Vivo Intoxication Using an Electrochemical Sensor Strip – Correlation With Intoxication Symptoms. MDPI.
- US EPA. (n.d.).
- Pohanka, M. (2021). A Smartphone Camera Colorimetric Assay of Acetylcholinesterase and Butyrylcholinesterase Activity. PMC - NIH.
- Arduini, F., et al. (2006). Extraction and Detection of Pesticides by Cholinesterase Inhibition in a Two‐Phase System: a Strategy to Avoid Heavy Metal Interference. ResearchGate.
- Benchchem. (n.d.). A Researcher's Guide to the Validation of Cholinesterase Assays: A Comparative Analysis with Nicotinoylcholine Iodide. Benchchem.
- Hrabovska, A., et al. (2014). Optimal detection of cholinesterase activity in biological samples: modifications to the standard Ellman's assay. PubMed.
- Drlogy. (n.d.). What factors can affect the accuracy of cholinesterase test results?. Drlogy.
- Wlodek, L., & Frei, B. (1995). Effect of daylight on the reaction of thiols with Ellman's reagent, 5,5'-dithiobis(2-nitrobenzoic acid). PubMed.
- Wlodek, L., & Frei, B. (1995). Effect of daylight on the reaction of thiols with Ellman's reagent, 5,5'-dithiobis(2-nitrobenzoic acid). ResearchGate.
- Cegan, A., et al. (2001). New Findings about Ellman's Method to Determine Cholinesterase Activity. ResearchGate.
- Vissers, M. C. M., & Winterbourn, C. C. (2014). Preparation of 2-nitro-5-thiobenzoate for the routine determination of reagent hypochlorous acid concentrations. NIH.
- Revvity. (n.d.). Guide to optimizing agonists of Gαi/o. Revvity.
- G-Biosciences. (n.d.). Ellman's Reagent. G-Biosciences.
- Pohanka, M. (2011). History and New Developments of Assays for Cholinesterase Activity and Inhibition.
- Albu, I., et al. (2013). Critical Evaluation of Acetylthiocholine Iodide and Acetylthiocholine Chloride as Substrates for Amperometric Biosensors Based on Acetylcholinesterase. NIH.
- Madeira, V. M. C., & Antunes-Madeira, M. C. (1976). Effects of pH and temperature on acetylcholinesterase from sarcoplasmic reticulum. ResearchGate.
- Golstein, P. E., et al. (1995). Methodology for assaying iodide conductance in proteoliposomes: specific induction by thyroid membrane protein. PubMed.
- Benchchem. (n.d.). Adjusting pH of Acetylcholine Iodide solutions for optimal activity. Benchchem.
- Vilanova, E., & Estévez, J. (2014). Cholinesterase assay by an efficient fixed time endpoint method. PMC - NIH.
- Hekmat, A., et al. (2008). Effects of pH on the activity and structure of choline oxidase from Alcaligenes species. PubMed.
- Liu, J., et al. (2000). Hydrolysis of acetylthiocholine iodide and reactivation of phoxim-inhibited acetylcholinesterase by pralidoxime chloride, obidoxime chloride and trimedoxime. PubMed.
- Atmanto, Y. K. A. A. (2022). Cholinesterase (ChE) Test Using Ellman's Photometric Method. ResearchGate.
- Rosenberry, T. L., et al. (2012). Hydrolysis of low concentrations of the acetylthiocholine analogs acetyl(homo)thiocholine and acetyl(nor)thiocholine by acetylcholinesterase may be limited by selective gating at the enzyme peripheral site. PMC - NIH.
- Kim, H., et al. (2014). Acetylcholine Detection Based on pH-Sensitive Liposomes. PMC.
- Osawa, S., et al. (2004). Development and application of serum cholinesterase activity measurement using benzoylthiocholine iodide. PubMed.
- Creative Biolabs. (n.d.). Propidium Iodide Assay Protocol.
- Sehgal, A., et al. (2018). An Image-based Assay for High-throughput Analysis of Cell Proliferation and Cell Death of Adherent Cells. NIH.
- Liu, J., et al. (2000). Hydrolysis of acetylthiocholine iodide and reactivation of phoxim-inhibited acetylcholinesterase by pralidoxime chloride, obidoxime chloride and trimedoxime. ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Effect of daylight on the reaction of thiols with Ellman's reagent, 5,5'-dithiobis(2-nitrobenzoic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimal detection of cholinesterase activity in biological samples: modifications to the standard Ellman's assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Optimizing Propionylthiocholine iodide concentration for cholinesterase assay
Here is the technical support center guide for optimizing Propionylthiocholine iodide concentration in cholinesterase assays.
Optimizing this compound (PTC) Concentration
Welcome to the technical guide for researchers, scientists, and drug development professionals. As Senior Application Scientists, we have designed this resource to provide in-depth, field-proven insights into optimizing your cholinesterase assays using this compound (PTC). This guide is structured in a question-and-answer format to directly address the specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is Propionylthiocholine (PTC) and why is it used as a substrate for cholinesterase assays?
Propionylthiocholine (PTC) is a synthetic analog of the natural neurotransmitter acetylcholine. It belongs to a family of thiocholine esters, which includes the more commonly known acetylthiocholine (ATCh) and butyrylthiocholine (BTCh).
Causality Behind Its Use: The core principle of the most common cholinesterase assay, the Ellman method, is the detection of a free thiol group.[1][2][3]
-
Enzymatic Hydrolysis: Cholinesterases (ChE), such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), hydrolyze PTC to produce propionate and a thiol-containing molecule, thiocholine.
-
Chromogenic Reaction: This thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, or Ellman's reagent), rapidly producing a yellow-colored anion, 5-thio-2-nitrobenzoic acid (TNB).[1][3]
-
Spectrophotometric Detection: The rate of TNB formation, which is directly proportional to the cholinesterase activity, can be measured by monitoring the increase in absorbance at approximately 412 nm.[3][4]
PTC is particularly useful because different cholinesterases hydrolyze it at different rates. While AChE typically hydrolyzes ATCh at the highest rate, BChE is more promiscuous and readily hydrolyzes longer-chain esters like PTC and BTCh. This makes PTC a valuable tool, especially in clinical chemistry for phenotyping ChE variants and identifying patients with sensitivity to certain anesthetic agents like succinylcholine.[5]
Q2: What is the fundamental goal of optimizing the PTC concentration?
The primary goal is to determine a PTC concentration that ensures the enzymatic reaction rate is maximal and directly proportional to the enzyme concentration, but not so high that it causes substrate inhibition. This concentration should be sensitive enough to detect subtle changes in enzyme activity, particularly when screening for inhibitors.
This process is governed by Michaelis-Menten kinetics, which describes the relationship between the substrate concentration [S] and the initial reaction velocity V₀.[6][7][8] The optimal concentration is typically at or slightly above the Michaelis constant (Kₘ), the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ). At concentrations well above the Kₘ, the enzyme becomes saturated with the substrate, and the reaction rate approaches Vₘₐₓ.
However, a unique characteristic of cholinesterases is substrate inhibition : at excessively high concentrations, the substrate can bind to a secondary, low-affinity site (the peripheral anionic site) on the enzyme, which allosterically inhibits its catalytic activity, leading to a decrease in the reaction rate.[9][10][11] Therefore, simply using a very high PTC concentration is counterproductive.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during your assay optimization and execution.
| Problem / Observation | Potential Root Cause(s) | Recommended Solution(s) |
| High background absorbance in "no-enzyme" control wells. | 1. Spontaneous hydrolysis of PTC: Thio-esters can slowly hydrolyze in aqueous solution, especially at alkaline pH. 2. DTNB instability or contamination: DTNB can degrade, particularly when exposed to light, or react with other free thiols in your sample matrix (e.g., serum).[12][13] | 1. Always prepare PTC and DTNB solutions fresh daily.[13] 2. Run the assay at a consistent, controlled pH (typically 7.4-8.0). 3. Protect DTNB solutions from direct daylight.[12] 4. Always subtract the rate of the "no-enzyme" blank from all other readings. |
| Reaction rate is very low or non-existent. | 1. Inactive enzyme: Improper storage or handling of the cholinesterase stock. 2. Incorrect buffer conditions: Suboptimal pH or ionic strength can drastically reduce enzyme activity. 3. Insufficient substrate: PTC concentration is far below the Kₘ. | 1. Verify enzyme activity with a positive control. Store enzyme stocks at -20°C or -80°C in appropriate buffers. 2. Ensure the final assay buffer pH is optimal for your specific enzyme (typically 7.4-8.0).[8] 3. Re-evaluate your PTC concentration range based on the optimization protocol below. |
| Results are inconsistent and not reproducible between replicates. | 1. Pipetting errors: Inaccurate pipetting of small volumes is a major source of variability.[13] 2. Temperature fluctuations: Cholinesterase activity is highly dependent on temperature.[13] 3. Inconsistent timing: In a kinetic assay, the precise timing of reagent addition and readings is critical.[13] | 1. Use calibrated pipettes and practice consistent technique. For 96-well plates, using a multichannel pipette for adding reagents can improve consistency.[13] 2. Pre-incubate all reagents and the plate reader at the desired assay temperature (e.g., 25°C or 37°C). 3. Automate reagent addition if possible, or be meticulous with manual timing. |
| Reaction starts fast but plateaus quickly (non-linear kinetics). | 1. Substrate depletion: The initial PTC concentration is too low for the amount of enzyme used, causing it to be consumed rapidly. 2. Enzyme concentration is too high: The reaction proceeds too quickly to measure the initial linear rate accurately.[13] | 1. Increase the initial PTC concentration. 2. Reduce the enzyme concentration. A good target is a steady, linear increase in absorbance for at least 10-15 minutes.[14] 3. Ensure your plate reader is taking readings frequently enough to capture the initial linear phase. |
Experimental Workflow & Protocols
Visualizing the Optimization Workflow
The following diagram outlines the logical steps for systematically determining the optimal PTC concentration for your specific experimental conditions.
Caption: Workflow for determining optimal PTC concentration.
Visualizing the Ellman's Reaction Pathway
This diagram illustrates the two-step chemical reaction that forms the basis of the assay.
Caption: The enzymatic and chromogenic reactions in the assay.
Protocol: Determining Kₘ and Optimal PTC Concentration
This self-validating protocol enables you to determine the key kinetic parameters for your enzyme under your specific assay conditions.
1. Reagent Preparation:
-
Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 7.4.[14] Prepare and store at 4°C.
-
DTNB Stock (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of Assay Buffer. Prepare fresh daily and protect from light.[13][15]
-
PTC Stock (100 mM): Dissolve 28.9 mg of this compound in 1 mL of deionized water. Store in aliquots at -20°C.
-
Enzyme Stock: Prepare a working dilution of your cholinesterase (e.g., from human erythrocytes or plasma) in Assay Buffer. The final concentration should produce a linear absorbance change of approximately 0.05-0.1 ΔAbs/min when using a moderate substrate concentration. This may require preliminary range-finding tests.
2. PTC Serial Dilution:
-
Perform a serial dilution of the 100 mM PTC stock to create a range of concentrations to test. A good starting range is 20 mM down to ~0.05 mM. This will result in final assay concentrations from 2 mM to 0.005 mM.
3. Assay Procedure (96-Well Plate Format):
-
Final Reaction Volume: 200 µL.
-
Step 1: Reagent Addition: In each well, add the following in order:
-
150 µL Assay Buffer
-
10 µL Enzyme working stock (or buffer for "no-enzyme" controls)
-
20 µL DTNB Stock (for a final concentration of 1 mM)
-
-
Step 2: Pre-incubation: Incubate the plate at the desired temperature (e.g., 25°C) for 5 minutes to allow thermal equilibration.[15]
-
Step 3: Initiate Reaction: Add 20 µL of each PTC dilution to the appropriate wells. This will create a 10-fold dilution of your PTC stocks.
-
Step 4: Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to the assay temperature. Measure the absorbance at 412 nm every 60 seconds for 15-20 minutes.[15]
4. Data Analysis:
-
Calculate Initial Velocity (V₀): For each PTC concentration, determine the slope of the linear portion of the absorbance vs. time curve. This slope (ΔAbs/min) is your V₀.
-
Convert V₀ to µmol/min: Use the Beer-Lambert law:
-
Plot and Analyze: Plot the calculated rate (V₀) against the final PTC concentration [S]. Use a non-linear regression software (e.g., GraphPad Prism) to fit the data to the Michaelis-Menten equation, and also to a substrate inhibition model to check for this effect.
-
Select Optimal Concentration: The analysis will yield values for Kₘ and Vₘₐₓ. A robust starting point for routine assays is a final PTC concentration equal to 1-2 times the experimentally determined Kₘ. This ensures the reaction is sensitive to inhibitors and is not limited by substrate availability, while minimizing the risk of substrate inhibition.
References
- Poziomek, E. J., Hackley, B. E., & Steinberg, G. M. (2015). New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter. PubMed Central. [Link]
- Pohanka, M. (2014). History and New Developments of Assays for Cholinesterase Activity and Inhibition.
- Huang, R., et al. (2021). Identification of Compounds for Butyrylcholinesterase Inhibition. PubMed Central. [Link]
- ResearchGate. (n.d.). Michaelis-Menten kinetics plot. [Link]
- Wlodek, L., & Rommelspacher, H. (1995). Effect of daylight on the reaction of thiols with Ellman's reagent, 5,5'-dithiobis(2-nitrobenzoic acid).
- Komersová, A., Komers, K., & Zdrazilová, P. (2005). Kinetics of hydrolysis of acetylthiocholine and acetylcholine by cholinesterases. PubMed. [Link]
- ResearchGate. (n.d.). Acetylcholinesterase (AChE) hydrolyzes the acetylthiocholine and forms... [Link]
- Camps, P., et al. (2015). Cholinesterase assay by an efficient fixed time endpoint method. PubMed Central. [Link]
- Shafferman, A., et al. (1992).
- Evans, R. T., & Wroe, J. (1975). Scope and limitations of propionylthiocholinesterase in the characterisation of cholinesterase variants. PubMed. [Link]
- Colletier, J. P., et al. (2006). Structural insights into substrate traffic and inhibition in acetylcholinesterase. PubMed Central. [Link]
- ResearchGate. (n.d.). Non-productive binding of butyryl(thio)
- Musilek, K., et al. (2007). Limitation of the Ellman method: cholinesterase activity measurement in the presence of oximes. PubMed. [Link]
- ResearchGate. (2024). Optical Imaging Probes for Selective Detection of Butyrylcholinesterase. [Link]
- Scribd. (n.d.). Ellman Esterase Assay Protocol. [Link]
- Kamal, M. A. (2007). Kinetics of human acetylcholinesterase inhibition by the novel experimental Alzheimer therapeutic agent, tolserine. PubMed. [Link]
- Komers, K., & Komersová, A. (2006). Kinetics of total enzymatic hydrolysis of acetylcholine and acetylthiocholine. PubMed. [Link]
- Liu, R., et al. (2023). Identification of potent and selective acetylcholinesterase/butyrylcholinesterase inhibitors by virtual screening. PubMed Central. [Link]
- Radić, Z., Reiner, E., & Taylor, P. (1991).
- ResearchGate. (2005). (PDF) Kinetics and Mechanism of Hydrolysis of Acetylthiocholine by Butyrylcholine Esterase. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. broadpharm.com [broadpharm.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Scope and limitations of propionylthiocholinesterase in the characterisation of cholinesterase variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Kinetics of hydrolysis of acetylthiocholine and acetylcholine by cholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetics of total enzymatic hydrolysis of acetylcholine and acetylthiocholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Substrate inhibition of acetylcholinesterase: residues affecting signal transduction from the surface to the catalytic center - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural insights into substrate traffic and inhibition in acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of the peripheral anionic site on acetylcholinesterase: inhibition by substrates and coumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Propionylthiocholine Iodide (PTCI) Solutions
Welcome to the technical support guide for Propionylthiocholine iodide (PTCI). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of PTCI solutions, ensuring the reliability and reproducibility of your experimental results.
Introduction
This compound (PTCI) is a widely used substrate in cholinesterase activity assays, particularly for butyrylcholinesterase (BChE). As a synthetic analog of acetylcholine, its integrity in solution is paramount for accurate enzymatic measurements. However, due to its chemical structure, PTCI is susceptible to degradation, which can be a significant source of experimental variability. This guide provides a comprehensive overview of the factors influencing PTCI stability and offers practical, field-proven strategies to mitigate its degradation.
Frequently Asked Questions (FAQs)
Here we address the most common questions our team of application scientists receives regarding the stability of this compound solutions.
Q1: What are the primary causes of this compound degradation in my experiments?
A1: The degradation of PTCI in aqueous solutions is primarily driven by two mechanisms:
-
Chemical Hydrolysis: The ester linkage in the PTCI molecule is vulnerable to cleavage by water, a process known as hydrolysis. This spontaneous chemical breakdown is significantly accelerated under alkaline (high pH) conditions and at elevated temperatures.[1][2][3] For every point increase in pH, the rate of hydrolysis can increase by approximately tenfold.[2]
-
Enzymatic Hydrolysis: In biological assays, the presence of cholinesterases (like acetylcholinesterase or butyrylcholinesterase) will lead to rapid enzymatic hydrolysis of PTCI into thiocholine and propionic acid.[1] This is the intended reaction in activity assays but can be a source of premature degradation if not properly controlled.
Q2: How should I store the solid this compound powder?
A2: To maintain its long-term integrity, solid PTCI should be stored at -20°C.[4][5][6] It is crucial to keep the container tightly sealed and protected from light and moisture, as the compound is both hygroscopic (absorbs moisture from the air) and light-sensitive.[7][8]
Q3: What is the best practice for preparing and storing PTCI stock solutions?
A3: The optimal strategy depends on the solvent used:
-
Aqueous Solutions: It is strongly recommended to prepare aqueous solutions of PTCI fresh for each experiment.[9] Storing aqueous solutions, even for a day, is not advised due to the high rate of hydrolysis.[7][9]
-
Organic Solvent Stocks: For a longer-term storage solution, concentrated stock solutions can be prepared in anhydrous organic solvents like dimethyl sulfoxide (DMSO). These can be stored for up to one month at -20°C or up to a year at -80°C.[7] To avoid the detrimental effects of repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.[1][7]
Q4: What is the optimal pH for my PTCI working solution?
A4: The ideal pH is a balance between maintaining chemical stability and ensuring optimal conditions for your specific biological system. For purely chemical stability, a slightly acidic pH is preferable to alkaline conditions to minimize hydrolysis.[1] However, since cholinesterase activity is often optimal in the pH range of 7.0-8.0, you will need to prepare your working solution immediately before use to minimize degradation during the course of your experiment.[1][3]
Q5: Can the iodide counter-ion interfere with my assay?
A5: Yes, in certain detection methods, the iodide ion can be electrochemically active and may cause interference, particularly in amperometric biosensor assays.[10] This can lead to a false signal that is independent of enzyme activity.[10] If you are using such a system, careful optimization of the working potential is necessary to avoid iodide oxidation.[10]
Troubleshooting Guide
This section provides solutions to common problems encountered during experiments involving this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or non-reproducible results | PTCI Degradation in Working Solution: The PTCI may be degrading over the course of the experiment. | Prepare fresh working solutions of PTCI immediately before each experiment. Avoid using solutions that have been stored, especially at room temperature.[1] |
| Improper Stock Solution Storage: Repeated freeze-thaw cycles or incorrect storage temperature of stock solutions. | Aliquot stock solutions into single-use volumes and store at -80°C for long-term stability.[1][7] | |
| Incorrect Buffer pH: The pH of your experimental buffer may be too alkaline, accelerating hydrolysis. | Verify the pH of your buffer. While the enzyme may be optimal at a higher pH, be aware that the substrate is less stable. Minimize the time the PTCI is in the high pH buffer before measurement.[1][3] | |
| Complete loss of activity or no signal | Complete PTCI Degradation: The PTCI may have fully hydrolyzed before the experiment began. | Check the preparation and storage of your PTCI solutions. If there is any doubt, prepare a fresh stock solution from the solid powder.[1] |
| Contaminated Buffer: Microbial or enzymatic contamination in the buffer could be degrading the PTCI. | Prepare fresh buffers using high-purity, sterile water and reagents.[1] |
Experimental Protocols
Protocol 1: Preparation of a Stable PTCI Stock Solution in DMSO
This protocol outlines the steps for preparing a concentrated stock solution of PTCI in DMSO for long-term storage.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
Procedure:
-
Allow the container of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture onto the powder.
-
Weigh out the desired amount of PTCI in a fume hood.
-
Dissolve the solid PTCI in the appropriate volume of anhydrous DMSO to achieve the desired stock concentration.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into single-use, amber microcentrifuge tubes.
-
Store the aliquots at -80°C for up to one year.
Protocol 2: Preparation of Fresh Aqueous Working Solution
This protocol describes the preparation of a ready-to-use aqueous working solution from a DMSO stock.
Materials:
-
PTCI stock solution in DMSO (from Protocol 1)
-
Experimental buffer (e.g., phosphate buffer, pH 7.4)
Procedure:
-
Retrieve a single aliquot of the PTCI stock solution from the -80°C freezer and thaw it at room temperature.
-
Immediately before starting your assay, dilute the stock solution to the final desired concentration using your experimental buffer.
-
Mix thoroughly by gentle inversion or vortexing.
-
Use the freshly prepared working solution without delay to minimize hydrolysis.
Workflow for Preventing PTCI Degradation
The following diagram illustrates the key decision points and steps to ensure the stability of your this compound solutions throughout your experimental workflow.
Caption: Decision workflow for handling this compound.
References
- This compound ≥98% | Sigma-Aldrich
- Safety Data Sheet - this compound | Biosynth
- How to prevent degradation of Acetylcholine Iodide in experimental buffers. | Benchchem
- Acetylthiocholine (iodide) | Cayman Chemical
- Hydrolysis of low concentrations of the acetylthiocholine analogs acetyl(homo)thiocholine and acetyl(nor)
- History and New Developments of Assays for Cholinesterase Activity and Inhibition | ACS Public
- Proper storage and handling conditions for Acetylcholine Iodide. | Benchchem
- Hydrolysis of acetylthiocholine iodide and reactivation of phoxim-inhibited acetylcholinesterase by pralidoxime chloride, obidoxime chloride and trimedoxime | PubMed
- Hydrolysis of an acetylthiocholine by pralidoxime iodide (2-PAM) | PubMed
- Stabilized choline solutions and methods for preparing the same | Google P
- Effect of Water pH on the Chemical Stability of Pesticides | Utah St
- This compound | Santa Cruz Biotechnology
- The effect of pH on available iodine.
- This compound ≥98% | Sigma-Aldrich (India)
- Safety Data Sheet: Acetylthiocholine iodide | Carl ROTH
- S-Acetylthiocholine iodide | GoldBio
- Thiocholine iodide | BOC Sciences
- Critical Evaluation of Acetylthiocholine Iodide and Acetylthiocholine Chloride as Substrates for Amperometric Biosensors Based on Acetylcholinesterase | MDPI
- Adjusting pH of Acetylcholine Iodide solutions for optimal activity. | Benchchem
- Identification of Degradation Products and Components in Shellfish Purple by Ultrahigh Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry | MDPI
- A Comprehensive Technical Guide to the Chemical Properties of Acetylcholine Iodide | Benchchem
- Hydrolysis of acetylthiocholine iodide and reactivation of phoxim-inhibited acetylcholinesterase by pralidoxime chloride, obidoxime chloride and trimedoxime | ResearchG
- This compound (≥98%) | Amerigo Scientific
- An In-depth Technical Guide to the Stability and Decomposition P
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound = 98 1866-73-5 [sigmaaldrich.com]
- 5. S-碘化丙酰硫代胆碱 ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound (≥98%) - Amerigo Scientific [amerigoscientific.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. carlroth.com [carlroth.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Navigating DTNB Interference in Propionylthiocholine Iodide Assays
Welcome to the Technical Support Center for cholinesterase activity assays. This guide is designed for researchers, scientists, and drug development professionals who utilize propionylthiocholine iodide in conjunction with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), commonly known as Ellman's reagent. While robust, this assay is susceptible to specific interferences that can compromise data integrity.
Here, we move beyond simple protocols to dissect the causality behind common experimental challenges. This resource provides in-depth troubleshooting guides and validated protocols to ensure the accuracy and reproducibility of your results.
The Core Chemistry: Visualizing the Assay
The measurement of cholinesterase activity using this compound and DTNB is a two-step enzymatic and chemical process. First, the cholinesterase enzyme hydrolyzes the propionylthiocholine substrate. The product of this reaction, thiocholine, then reacts with the chromogen, DTNB, to produce a quantifiable yellow-colored product (TNB).
Caption: Comparison of the intended signal pathway versus the interference pathway.
-
Validation & Correction Protocol:
-
Prepare a "Sample Blank": For each biological sample, set up a control well containing the buffer, DTNB, and the same amount of sample used in the experiment, but replace the substrate solution with buffer.
-
Incubate: Incubate this sample blank under the same conditions as your experimental wells.
-
Subtract Background: The absorbance value from this sample blank represents the contribution of endogenous thiols and sample color. Subtract this value from the reading of your corresponding experimental well to obtain the true enzyme-dependent signal. [1] 4. Advanced Solution: If interference remains high, consider sample preparation techniques such as dialysis or deproteinization to remove the interfering small molecules and proteins. [1][2]
-
Question 3: My enzyme activity appears lower than expected or is highly variable. Could the assay components be inhibiting the reaction?
Answer: Yes, it is possible for the assay components themselves, particularly DTNB, to interfere with the enzymatic reaction, leading to an underestimation of activity.
-
Cause: DTNB-Mediated Enzyme Inhibition. While DTNB is essential for detection, high concentrations of it relative to the substrate can paradoxically inhibit cholinesterase activity. [3]This leads to a nonlinear reaction rate and reduced overall activity measurement.
-
Solution: Modified Two-Step (End-Point) Assay. To circumvent this inhibition, the enzymatic hydrolysis and the colorimetric detection can be separated into two distinct steps. [2][4] 1. Step 1 (Enzymatic Reaction): Incubate the enzyme and propionylthiocholine substrate together in the buffer without DTNB for a fixed period. 2. Step 2 (Reaction Quench & Detection): Stop the enzymatic reaction (e.g., by adding a strong inhibitor or a detergent like SDS). [5][6]Then, add DTNB to the stopped reaction mixture to react with the accumulated thiocholine and produce the colorimetric signal. This end-point reading reflects the total amount of product formed during the incubation period. [5][2][4]
-
Quantitative Data Summary
| Parameter | Recommended Value/Condition | Rationale & Reference |
| Measurement Wavelength | 412 nm | This is the absorbance maximum (λmax) for the TNB anion product. [7][8] |
| TNB Molar Extinction Coeff. | 14,150 M⁻¹cm⁻¹ at pH 8.0 | Used for calculating enzyme activity from the rate of absorbance change. [8][9] |
| Assay Buffer pH | 7.4 - 8.0 | A compromise to maintain high enzyme activity while minimizing spontaneous substrate hydrolysis. [1][10] |
| Buffer Composition | 0.1 M Sodium Phosphate | A commonly used buffer that provides good stability. Tris buffers can sometimes be problematic. [10] |
| Additives | 1 mM EDTA | Recommended to chelate divalent metal ions that can catalyze the unwanted oxidation of thiols. [10] |
Experimental Protocols
Protocol 1: Standard Kinetic Cholinesterase Assay
This protocol is for the continuous monitoring of enzyme activity and includes the necessary controls.
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Sodium Phosphate, pH 7.4, containing 1 mM EDTA.
-
DTNB Solution: 10 mM DTNB in Assay Buffer. Prepare fresh and protect from light.
-
Substrate Solution: 10 mM this compound in Assay Buffer. Prepare fresh and keep on ice.
-
-
Assay Setup (96-well plate format):
-
Test Wells: Add 150 µL Assay Buffer, 10 µL DTNB Solution, and 20 µL of your enzyme sample.
-
Sample Blank (for each sample): Add 150 µL Assay Buffer, 10 µL DTNB Solution, and 20 µL of your enzyme sample.
-
Substrate Blank: Add 170 µL Assay Buffer and 10 µL DTNB Solution (no enzyme).
-
-
Reaction Initiation:
-
To initiate the reaction in the Test Wells and Substrate Blank , add 20 µL of the Substrate Solution.
-
To the Sample Blank wells, add 20 µL of Assay Buffer (instead of substrate).
-
-
Measurement: Immediately place the plate in a microplate reader and begin kinetic measurements at 412 nm, recording absorbance every 30-60 seconds for 10-15 minutes.
-
Calculation:
-
Calculate the rate (ΔAbs/min) for all wells.
-
Corrected Sample Rate = (Rate of Test Well) - (Rate of Sample Blank) - (Rate of Substrate Blank) .
-
Protocol 2: Modified Two-Step (End-Point) Assay
Use this protocol to avoid potential inhibition by DTNB.
-
Reagent Preparation: As per Protocol 1, with the addition of a Stopping Reagent (e.g., 2% SDS).
-
Step 1: Enzymatic Reaction
-
In separate tubes or a 96-well plate, combine 170 µL of Assay Buffer and 20 µL of your enzyme sample.
-
Initiate the reaction by adding 20 µL of the Substrate Solution.
-
Incubate for a precise, fixed time (e.g., 15 minutes) at a constant temperature.
-
-
Step 2: Stop and Develop Color
-
Stop the reaction by adding 50 µL of Stopping Reagent.
-
Add 10 µL of DTNB Solution to each well.
-
Incubate for 10 minutes at room temperature to allow for full color development.
-
-
Measurement: Read the final absorbance of each well at 412 nm. Remember to include appropriate blanks (sample and substrate) that are treated identically.
Frequently Asked Questions (FAQs)
Q: Can I use this compound for both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) activity? A: Yes, both AChE and BChE can hydrolyze propionylthiocholine. [7][11]However, their substrate specificities and hydrolysis rates will differ. If you need to distinguish between the two, you will need to use selective inhibitors.
Q: How should I store my stock solutions? A: this compound and DTNB solutions should be prepared fresh daily for best results. [1][12]DTNB stock solutions should be stored protected from light at 4°C. [12]Aqueous substrate solutions are not recommended for storage beyond one day. [12] Q: What are some alternatives if DTNB interference from my test compounds is unavoidable? A: If your test compounds (e.g., certain thiol-containing drugs or oximes) react directly with DTNB, the Ellman's method may be unsuitable. [13]In such cases, consider alternative substrates like indoxylacetate, which can be measured via different detection methods that do not involve DTNB. [13]
References
- A Comparative Guide to Acetylthiocholine and Alternative Substrates for Cholinesterase Kinetic Analysis. Benchchem.
- Background correction for high-background samples in AChE assay. Benchchem.
- Optimal detection of cholinesterase activity in biological samples: modifications to the standard Ellman's assay. PubMed, 2014-10-01.
- Optimal detection of cholinesterase activity in biological samples: Modifications to the standard Ellman's assay.
- Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. PMC, NIH, 2011-04-18.
- Optimal detection of cholinesterase activity in biological samples: modifications to the standard Ellman's assay. Sigma-Aldrich, 2014-06-15.
- substrate for analysis of acetylcholinesterase (AChE) activity. Sigma-Aldrich.
- Effect of daylight on the reaction of thiols with Ellman's reagent, 5,5'-dithiobis(2-nitrobenzoic acid).
- Effect of daylight on the reaction of thiols with Ellman's reagent, 5,5'-dithiobis(2-nitrobenzoic acid). PubMed.
- Critical evaluation of acetylthiocholine iodide and acetylthiocholine chloride as substrates for amperometric biosensors based on acetylcholinesterase. PubMed, 2013-01-25.
- AChE Substr
- A Comparative Guide: Nicotinoylcholine Iodide vs.
- History and New Developments of Assays for Cholinesterase Activity and Inhibition.
- New Findings about Ellman's Method to Determine Cholinesterase Activity.
- A Comparative Guide to Acetylcholine Iodide and Acetylthiocholine Iodide as Acetylcholinesterase Substr
- Acetylcholinesterase Assay Kit (AChE, Colorimetric) (ab138871). Abcam.
- Critical Evaluation of Acetylthiocholine Iodide and Acetylthiocholine Chloride as Substrates for Amperometric Biosensors Based on Acetylcholinesterase. NIH, 2013-01-25.
- A Researcher's Guide to the Validation of Cholinesterase Assays: A Comparative Analysis with Nicotinoylcholine Iodide. Benchchem.
- Technical Support Center: Troubleshooting Ellman's Assay. Benchchem.
- Cholinesterase assay by an efficient fixed time endpoint method. PMC, NIH.
- Reaction of the Ellman's reagent (DTNB) with a thiol.
- Ellman's Reagent. Fisher Scientific.
- Ellman's assay for in-solution quantific
- Hydrolysis of low concentrations of the acetylthiocholine analogs acetyl(homo)thiocholine and acetyl(nor)thiocholine by acetylcholinesterase may be limited by selective gating at the enzyme peripheral site. PMC, NIH, 2012-10-06.
- Ellman's Assay Protocol. BroadPharm, 2022-01-18.
- Instruction manual.
- Hydrolysis of low concentrations of the acetylthiocholine analogs acetyl(homo)thiocholine and acetyl(nor)thiocholine by acetylch. SciSpace.
- What if my test compound reacts with dtnb in ellman's assay?.
- An In-depth Technical Guide to the Chemical Properties of Acetylthiocholine Iodide. Benchchem.
- Assay: Inhibition of human recombinant AChe using acetylthiocholine iodide as substrate incubated for 10 mins by DTNB reagent based Ellman's method (...). ChEMBL, EMBL-EBI.
- 5,5 ?-Dithiobis(2-nitrobenzoic acid) (D8130)
- Cholinesterase assay by an efficient fixed time endpoint method. PubMed, 2014-11-04.
- I was preforming the acetylcholinesterase in vitro inhibition screening and the assay didnt work. anny suggesstions?.
- Quantitation of sulfhydryls DTNB, Ellman's reagent. Interchim.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Optimal detection of cholinesterase activity in biological samples: modifications to the standard Ellman's assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimal detection of cholinesterase activity in biological samples: modifications to the standard Ellman's assay. | Sigma-Aldrich [sigmaaldrich.com]
- 5. Cholinesterase assay by an efficient fixed time endpoint method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cholinesterase assay by an efficient fixed time endpoint method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acetylcholinesterase Assay Kit (AChE, Colorimetric) (ab138871) | Abcam [abcam.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. Hydrolysis of low concentrations of the acetylthiocholine analogs acetyl(homo)thiocholine and acetyl(nor)thiocholine by acetylcholinesterase may be limited by selective gating at the enzyme peripheral site - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing pH in Cholinesterase Assays with Propionylthiocholine Iodide
Welcome to the technical support center for cholinesterase assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing and troubleshooting your experiments, with a specific focus on the critical role of pH when using Propionylthiocholine Iodide as a substrate.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a cholinesterase assay using this compound?
The optimal pH for a cholinesterase assay is not a single value but rather a range that depends on the specific enzyme being studied—acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). Generally, the optimal pH for AChE activity is around 8.0.[1][2] For BChE, the maximum enzyme activity is often observed at a slightly more alkaline pH of 8.5–9.0.[3]
However, a critical consideration is the spontaneous, non-enzymatic hydrolysis of the substrate, this compound, which increases with rising pH.[3] To minimize this background reaction, a compromise is often struck. Many protocols recommend a pH of 7.2 to 7.4, which significantly reduces non-enzymatic hydrolysis without a substantial loss of enzyme activity.[3]
Q2: Why is pH so critical in this assay?
The pH of the reaction buffer is a pivotal parameter for several reasons:
-
Enzyme Activity: Like all enzymes, cholinesterases have an optimal pH at which their catalytic activity is maximal. Deviations from this optimum can lead to a significant decrease in reaction velocity.
-
Substrate Stability: this compound, an ester, is susceptible to hydrolysis, a process that is accelerated in alkaline conditions.[1] High pH can lead to a high background signal due to the chemical breakdown of the substrate, independent of enzyme activity.
-
Chromogen Reaction: The widely used Ellman's reagent, 5,5′-dithio-bis-(2-nitrobenzoic acid) (DTNB), reacts with the thiocholine product of the enzymatic reaction. This reaction, which produces the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, is itself pH-dependent and functions optimally in slightly alkaline conditions (pH 7-8).[4][5][6]
Q3: Which buffer should I use for my cholinesterase assay?
Sodium phosphate buffer is a common and recommended choice for cholinesterase assays.[1][3] It offers good buffering capacity in the desired pH range and is generally compatible with the assay components. Tris-HCl buffer has also been used; however, it's important to be aware that different buffer systems can influence enzyme kinetics.[1][7] For consistency, it is crucial to use the same buffer system throughout an experimental series.
Troubleshooting Guide
Problem 1: High background absorbance in my "no-enzyme" control wells.
-
Probable Cause: This is a classic sign of non-enzymatic hydrolysis of the this compound substrate.
-
Solution:
-
Check the pH of your reaction buffer. If it is above 8.0, consider lowering it to the 7.2-7.4 range to reduce the rate of spontaneous hydrolysis.[3]
-
Prepare your substrate solution fresh. Do not use substrate solutions that have been stored for extended periods, especially at room temperature or in alkaline buffers.
-
Incubate on ice. If the experimental setup allows, performing the reaction at a lower temperature can also decrease the rate of non-enzymatic hydrolysis.
-
Problem 2: My enzyme activity is lower than expected.
-
Probable Cause: The pH of your buffer may be suboptimal for your specific enzyme, or other factors could be inhibiting the reaction.
-
Solution:
-
Verify the pH of your buffer. Use a calibrated pH meter to ensure your buffer is at the intended pH.
-
Perform a pH profile experiment. To determine the optimal pH for your specific experimental conditions (enzyme source, purity, etc.), it is highly recommended to test a range of pH values (e.g., from 6.5 to 9.0).
-
Check for DTNB inhibition. At high concentrations, DTNB can inhibit cholinesterase activity.[8] Ensure you are using the recommended concentration of DTNB.
-
Problem 3: The color development in my assay is inconsistent or fades quickly.
-
Probable Cause: This could be related to the stability of the TNB product or issues with the DTNB reagent itself.
-
Solution:
-
Ensure the pH is stable throughout the assay. Poor buffering capacity can lead to a drop in pH as the reaction proceeds (due to the production of propionic acid), which can affect the stability and absorbance of the TNB anion.
-
Prepare DTNB solution fresh. A stock solution of DTNB is more stable at a neutral pH (around 7.0) and should be stored protected from light.
-
Experimental Protocol: Determining the Optimal pH
This protocol provides a step-by-step guide to determine the optimal pH for your cholinesterase assay using this compound.
Materials:
-
Cholinesterase enzyme (AChE or BChE)
-
This compound
-
5,5′-dithio-bis-(2-nitrobenzoic acid) (DTNB)
-
Sodium phosphate buffer (0.1 M) at various pH values (e.g., 6.5, 7.0, 7.5, 8.0, 8.5, 9.0)
-
Spectrophotometer (plate reader or cuvette-based)
Procedure:
-
Prepare a series of 0.1 M sodium phosphate buffers with pH values ranging from 6.5 to 9.0 in 0.5 unit increments.
-
Prepare a stock solution of DTNB in 0.1 M sodium phosphate buffer at pH 7.0.
-
Prepare a stock solution of this compound in deionized water. Prepare this solution fresh before each experiment.
-
For each pH value to be tested, set up the following reactions in a 96-well plate or cuvettes:
-
Blank: Add buffer and DTNB solution.
-
No-Enzyme Control: Add buffer, DTNB solution, and this compound solution.
-
Test Sample: Add buffer, DTNB solution, cholinesterase enzyme solution, and this compound solution.
-
-
Initiate the reaction by adding the this compound solution.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes) at a constant temperature.
-
Calculate the reaction rate (change in absorbance per minute) for each pH value.
-
Subtract the rate of the no-enzyme control from the rate of the test sample for each corresponding pH value to obtain the true enzymatic rate.
-
Plot the enzymatic rate as a function of pH. The pH at which the highest rate is observed is the optimal pH for your experimental conditions.
Data Presentation
| Cholinesterase Type | Typical Optimal pH Range | Recommended Compromise pH |
| Acetylcholinesterase (AChE) | ~8.0[1][2] | 7.2 - 7.4 |
| Butyrylcholinesterase (BChE) | 8.5 - 9.0[3] | 7.2 - 7.4 |
Visualizations
Caption: Workflow for determining the optimal pH in a cholinesterase assay.
Caption: The two-step reaction mechanism of the cholinesterase assay.
References
- Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology. (2023-09-28). [Link]
- Development and application of serum cholinesterase activity measurement using benzoylthiocholine iodide. PubMed. [Link]
- Cholinesterase (ChE) activity towards the substrates acetylthiocholine...
- Acetylcholinesterase and Butyrylcholinesterase – Important Enzymes of Human Body. [Link]
- History and New Developments of Assays for Cholinesterase Activity and Inhibition. [Link]
- Cholinesterase assay by an efficient fixed time endpoint method. PMC - NIH. [Link]
- Mobile phase pH dependence of AChE activity.
- The effects of some organic solvents on the modified Ellman procedure for the assay of cholinesterases. DergiPark. (2020-12-18). [Link]
- pH method for determination of cholinesterase in whole blood: collabor
- New Findings about Ellman's Method to Determine Cholinesterase Activity.
- Ellman's assay for in-solution quantification of sulfhydryl groups. BMG Labtech. [Link]
- Ellman's reagent. Wikipedia. [Link]
- Inhibition of Cholinesterases and an Evaluation of the Methods Used to Measure... NCBI - NIH. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. researchgate.net [researchgate.net]
Common sources of variability in the Ellman's assay
Welcome to the technical support center for the Ellman's Assay. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common sources of variability encountered during the quantification of free sulfhydryl groups using 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).
Section 1: Troubleshooting Guide
This section addresses specific issues encountered during the Ellman's assay in a question-and-answer format, providing potential causes and actionable solutions.
High Background or Increasing Blank Absorbance
Question: Why is my blank reading (absorbance at 412 nm without any thiol-containing sample) high or continuously increasing over time?
Answer: A high or rising blank reading is a common issue that indicates the spontaneous generation of the yellow-colored 2-nitro-5-thiobenzoate (TNB²⁻) anion in the absence of a sample thiol. This can obscure the signal from your sample and lead to inaccurate quantification.
Underlying Causes & Solutions:
-
DTNB Instability: The disulfide bond in DTNB can be susceptible to cleavage under certain conditions.
-
pH: The rate of spontaneous hydrolysis of DTNB increases with pH. While the reaction with thiols is more efficient at a slightly alkaline pH (typically 7.5-8.5), a very high pH can lead to a higher background.[1]
-
Light Exposure: DTNB is light-sensitive.[2] Exposure to ambient light can cause its degradation, leading to an increased blank reading.[1]
-
Solution: Prepare fresh DTNB solutions and protect them from light by storing them in amber vials or wrapping tubes in aluminum foil.[3][4] It is recommended to prepare the working solution fresh for each experiment.[3] While stock solutions in appropriate buffers can be stable for about a week at 4°C, freshness is key to minimizing variability.[5]
-
-
Buffer Contamination: The presence of trace amounts of thiol-containing contaminants in your buffer or water can react with DTNB.
-
Solution: Use high-purity, deionized water and analytical grade buffer components. If you suspect contamination, prepare fresh buffers with a new source of water.[2]
-
-
Presence of Nucleophiles: Certain nucleophiles other than thiols can react with DTNB, causing an increase in absorbance.
-
Examples: Cyanide, sulfite, and sulfide ions can interfere with the assay.[6]
-
Solution: Ensure your sample matrix is free from such interfering substances. If their presence is unavoidable, appropriate controls are necessary.
-
Experimental Protocol: Diagnosing High Background
This protocol helps determine the source of a high blank reading.
-
Objective: To identify whether the high background is due to buffer pH, light sensitivity, or reagent contamination.
-
Methodology:
-
pH Evaluation: Prepare your reaction buffer at slightly different pH values (e.g., 7.5, 8.0, and 8.5). Add your working concentration of DTNB to each buffer and measure the absorbance at 412 nm over 30-60 minutes. A significantly faster increase in absorbance at higher pH suggests pH-induced DTNB instability.[1]
-
Light Sensitivity Test: Prepare two sets of your blank solution (buffer + DTNB). Expose one set to ambient lab light and keep the other protected from light. Measure the absorbance of both sets at regular intervals. A more rapid increase in absorbance in the light-exposed set confirms light-induced degradation.[1]
-
Reagent Purity Check: Prepare three sets of blanks:
-
Set A: DTNB in your current buffer and water.
-
Set B: DTNB in freshly prepared buffer using a new source of high-purity water.
-
Set C: DTNB directly in the new high-purity water. A lower rate of absorbance increase in Set B compared to Set A points to contamination in your original buffer or water.[1]
-
-
Low or No Signal
Question: I am not observing the expected yellow color development, or the absorbance values are much lower than anticipated. What could be the cause?
Answer: A lack of signal or a significantly lower than expected signal suggests that the reaction between DTNB and the free sulfhydryl groups is not occurring as it should.
Underlying Causes & Solutions:
-
Oxidation of Thiols: Free sulfhydryl groups are susceptible to oxidation, forming disulfide bonds that do not react with DTNB.[5]
-
Cause: This can be facilitated by the presence of divalent metal ions or exposure to air (oxygen).[5][7]
-
Solution: Include a chelating agent like EDTA (1-5 mM) in your reaction buffer to sequester divalent metal ions.[5][8] Prepare your standards and samples fresh. If your sample has been stored, consider a pre-reduction step with a mild reducing agent like TCEP, followed by its removal before the assay.
-
-
Incorrect pH: The reaction of DTNB with thiols is pH-dependent. The target of DTNB is the thiolate anion (R-S⁻), and its concentration increases with pH.[8]
-
Cause: If the buffer pH is too low (below ~7.0), the reaction rate will be significantly slower, leading to an incomplete reaction within the standard incubation time.
-
Solution: Ensure your reaction buffer is at an optimal pH, typically between 7.5 and 8.5.[9] Verify the pH of your final reaction mixture, as acidic samples can lower the buffer's pH.[7]
-
-
Degraded DTNB Reagent: If the DTNB reagent itself has degraded, it will not react with the thiols in your sample.
-
Solution: A simple qualitative check can be performed by adding a small amount of a known thiol, like β-mercaptoethanol or cysteine, to your DTNB working solution. An immediate and strong yellow color indicates that the DTNB is active.[7] If no color develops, your DTNB reagent is likely compromised and should be replaced.
-
-
Sample Matrix Interference: Components in your sample matrix may inhibit the reaction.
-
Examples: High concentrations of detergents like SDS or Triton X-100 can interfere with the assay.[10]
-
Solution: Run appropriate controls with your sample buffer to check for interference. If interference is detected, sample cleanup steps like dialysis or buffer exchange may be necessary.
-
Workflow for Troubleshooting Low Signal
Caption: A troubleshooting workflow for diagnosing low or no signal in the Ellman's assay.
Assay Variability and Poor Reproducibility
Question: My results are not consistent between replicates or experiments. What are the common sources of this variability?
Answer: Poor reproducibility can stem from a combination of factors related to reagent handling, procedural inconsistencies, and sample characteristics.
Underlying Causes & Solutions:
-
Inconsistent Reagent Preparation:
-
Cause: Variations in the concentration of DTNB or the thiol standard between experiments will lead to inconsistent results. DTNB may not be completely pure and can require recrystallization for highly accurate work.[11]
-
Solution: Prepare stock solutions in larger volumes to be used across several experiments. Aliquot stock solutions to avoid repeated freeze-thaw cycles.[3] Always use a freshly prepared standard curve for each experiment.[12]
-
-
Sample Turbidity:
-
Cause: If your samples are turbid, the light scattering can contribute to the absorbance reading at 412 nm, leading to an overestimation of the thiol concentration.[13]
-
Solution: A proper blank correction is crucial. For each turbid sample, prepare a parallel control containing the sample and buffer, but no DTNB. Subtract the absorbance of this control from the absorbance of the complete reaction mixture.[13] Centrifuging the sample after the reaction can also be an option, as the TNB²⁻ product is soluble.[13]
-
-
Reaction Time and Temperature:
-
Cause: The reaction between DTNB and thiols is generally rapid, but the time to completion can vary depending on the accessibility of the sulfhydryl group.[8] Inconsistent incubation times will introduce variability.
-
Solution: Standardize the incubation time (typically 15 minutes at room temperature) and ensure all samples and standards are incubated for the same duration before reading the absorbance.[14][15]
-
| Parameter | Recommended Condition | Rationale |
| Reaction Buffer | 0.1 M Sodium Phosphate, 1 mM EDTA, pH 8.0 | Provides optimal pH for the reaction and prevents thiol oxidation by chelating metal ions.[4][8] |
| DTNB Solution | Prepare fresh from a stock solution. Protect from light. | DTNB is light-sensitive and can degrade, leading to high background.[2][3] |
| Incubation Time | 15 minutes at room temperature | Allows the reaction to go to completion for most common thiols.[14][15] |
| Wavelength | 412 nm | This is the maximal absorbance wavelength for the TNB²⁻ product.[11] |
| Molar Extinction Coefficient of TNB²⁻ | 14,150 M⁻¹cm⁻¹ at 412 nm, pH 8.0 | Use this value for accurate quantification when not using a standard curve.[5][8] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the chemical principle behind the Ellman's assay?
A1: The Ellman's assay is based on the reaction of 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) with a free sulfhydryl group (-SH). This reaction cleaves the disulfide bond in DTNB, resulting in a mixed disulfide and the release of one molecule of 2-nitro-5-thiobenzoate (TNB²⁻) per molecule of thiol.[8] The TNB²⁻ anion has a distinct yellow color and a strong absorbance at 412 nm, which allows for the spectrophotometric quantification of the original thiol concentration.[11][16]
Caption: The reaction of DTNB with a free thiol to produce the colored TNB²⁻ anion.
Q2: Can I use a buffer other than sodium phosphate?
A2: Yes, other buffers like Tris can be used. However, sodium phosphate at pH 8.0 is generally recommended.[5] If you use Tris buffer, ensure its buffering capacity is sufficient, as some thiol standards like cysteine hydrochloride can be acidic and may lower the final pH of the reaction mixture, inhibiting color development.[9] It is advisable to use a higher buffer concentration (e.g., 100 mM) and to include 1 mM EDTA.[9]
Q3: How should I prepare my DTNB solution?
A3: DTNB is not readily soluble in water. It is common to first prepare a concentrated stock solution in an organic solvent like DMSO or in the reaction buffer itself.[3] For a working solution, dissolve 4 mg of DTNB in 1 mL of reaction buffer (0.1 M sodium phosphate, pH 8.0, 1 mM EDTA).[3][8] This solution should be prepared fresh for optimal results, though it can be stable for about a week when stored at 4°C and protected from light.[5]
Q4: My sample has a very low concentration of thiols. How can I improve the sensitivity of the assay?
A4: While the Ellman's assay is quite robust, for very low thiol concentrations, other methods might be more suitable.[12][17] However, you can try to optimize the path length of your measurement (using a cuvette with a longer path length) or concentrate your sample before the assay. Ensure that your spectrophotometer has a low detection limit and that your blank readings are as low and stable as possible.
Q5: What substances are known to interfere with the Ellman's assay?
A5: Besides the nucleophiles mentioned earlier (cyanide, sulfite, sulfide), any compound in your sample that absorbs light at or near 412 nm can interfere.[6] High concentrations of some detergents can also cause issues.[10] It is always important to run a sample blank (sample + buffer, no DTNB) to correct for any intrinsic absorbance of your sample at this wavelength.
References
- Butt, F. A. (n.d.). Ellman's reagent: interference in mercapto group determination, with special reference to cigarette smoke. Analyst (RSC Publishing).
- Thermo Fisher Scientific. (n.d.). DTNB (Ellman's Reagent) (5,5-dithio-bis-(2-nitrobenzoic acid) - FAQs.
- ACS Publications. (2024). Ellman's Assay on the Surface: Thiol Quantification of Human Cofilin-1 Protein through Surface Plasmon Resonance. Langmuir.
- NIH. (n.d.). Preparation of 2-nitro-5-thiobenzoate for the routine determination of reagent hypochlorous acid concentrations.
- Sigma-Aldrich. (n.d.). 5,5'-Dithiobis(2-nitrobenzoic acid) (D8130) - Product Information Sheet.
- BenchChem. (n.d.). Preparation of DTNB Stock and Working Solutions: Application Notes and Protocols.
- ResearchGate. (2017). How to optimize ellman's reagent protocol?
- Fisher Scientific. (n.d.). Ellman's Reagent.
- MDPI. (n.d.). Evaluation of the Ellman's Reagent Protocol for Free Sulfhydryls Under Protein Denaturing Conditions.
- BenchChem. (2025). Technical Support Center: Troubleshooting DTNB Assays.
- BenchChem. (2025). Technical Support Center: Troubleshooting Ellman's Assay.
- BroadPharm. (2022). Ellman's Assay Protocol.
- G-Biosciences. (n.d.). Ellman's Reagent.
- NIH. (2024). Ellman's Assay on the Surface: Thiol Quantification of Human Cofilin-1 Protein through Surface Plasmon Resonance. PMC.
- BMG Labtech. (n.d.). Ellman's assay for in-solution quantification of sulfhydryl groups.
- ResearchGate. (2023). Why is my ellman's reagent not reacting?
- ResearchGate. (2022). What is the reason TNB loses color during Ellman's assay?
- ResearchGate. (2025). Ellman's Reagent Assay (sample: pea protein): How to correct for Turbidity?
- Wikipedia. (n.d.). Ellman's reagent.
- Encapsula NanoSciences. (n.d.). Ellman's Assay Protocol.
- Longdom Publishing. (n.d.). Ellman's Reagent Usage for Estimation of Thiol Groups in Laboratory.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. DTNB (Ellman's Reagent) (5,5-dithio-bis-(2-nitrobenzoic acid) - FAQs [thermofisher.com]
- 6. Ellman's reagent: interference in mercapto group determination, with special reference to cigarette smoke - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Ellman's reagent - Wikipedia [en.wikipedia.org]
- 12. bmglabtech.com [bmglabtech.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. broadpharm.com [broadpharm.com]
- 16. Ellman’s Assay on the Surface: Thiol Quantification of Human Cofilin-1 Protein through Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. longdom.org [longdom.org]
Technical Support Center: Propionylthiocholine Iodide in Cholinesterase Assays
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals utilizing Propionylthiocholine iodide in cholinesterase activity assays. This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the accuracy and reliability of your experimental data. The primary focus of this guide is to address a critical, yet often underestimated, variable: the non-enzymatic hydrolysis of this compound and the robust methodologies required to correct for it.
The Challenge: Spontaneous Hydrolysis
This compound is a widely used substrate for measuring the activity of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The enzymatic reaction yields thiocholine, which then reacts with Ellman's reagent (DTNB) to produce a quantifiable yellow product. However, the ester bond in Propionylthiocholine is also susceptible to spontaneous, non-enzymatic hydrolysis in aqueous solutions. This background reaction can lead to an overestimation of enzyme activity if not properly accounted for, compromising the integrity of your results.
The rate of this non-enzymatic hydrolysis is significantly influenced by the pH and temperature of the assay buffer.[1][2][3] Generally, as the pH and temperature increase, the rate of spontaneous hydrolysis also increases.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is non-enzymatic hydrolysis of this compound?
A1: Non-enzymatic hydrolysis is the chemical breakdown of this compound into thiocholine and propionate in the absence of a cholinesterase enzyme. This reaction is primarily driven by the pH and temperature of the aqueous buffer solution.[1][2][3]
Q2: Why is it crucial to correct for non-enzymatic hydrolysis?
A2: The product of non-enzymatic hydrolysis, thiocholine, is the same molecule produced by enzymatic activity. Therefore, any spontaneous hydrolysis will contribute to the signal in the Ellman's assay, leading to an artificially inflated measurement of enzyme activity. Correcting for this background signal is essential for accurate and reproducible results.
Q3: What are the main factors that influence the rate of non-enzymatic hydrolysis?
A3: The two primary factors are pH and temperature. Higher pH (more alkaline conditions) and higher temperatures accelerate the rate of spontaneous hydrolysis.[1][2] The choice of buffer can also have an effect on enzyme kinetics and stability.[4]
Q4: How do I set up the proper controls to correct for non-enzymatic hydrolysis?
A4: The key is to run a "blank" or "control" reaction for each experimental condition. This control should contain all the components of your assay (buffer, this compound, DTNB) except for the enzyme source. The rate of color change in this blank represents the rate of non-enzymatic hydrolysis.
Q5: What is the ideal buffer for minimizing non-enzymatic hydrolysis?
A5: While no buffer can completely eliminate spontaneous hydrolysis, a sodium phosphate buffer at a pH between 7.0 and 8.0 is a common and suitable choice for most cholinesterase assays.[5][6] This pH range offers a good compromise between maintaining optimal enzyme activity and keeping the non-enzymatic hydrolysis at a manageable level. It is important to maintain a consistent pH throughout your experiments.
Troubleshooting Guide
Consistently high background signal can be a significant source of frustration. The following table outlines common causes and solutions:
| Problem | Probable Cause(s) | Recommended Solution(s) |
| High background signal in all wells (including blanks) | - Incorrect buffer pH: The pH of the assay buffer may be too high (alkaline).- High assay temperature: The incubation temperature is too high.- Contaminated reagents: Buffer or substrate solutions may be contaminated. | - Verify the pH of your buffer and adjust if necessary. A pH of 7.0-8.0 is generally recommended.- Ensure your incubator or plate reader is set to the correct temperature.- Prepare fresh reagents, especially the this compound solution, for each experiment. |
| Inconsistent or drifting blank readings | - Temperature fluctuations: Inconsistent temperature control during the assay.- Light sensitivity of DTNB: Exposure of the assay plate to direct light can affect DTNB stability.[7] | - Ensure uniform and stable temperature across the assay plate.- Protect the assay plate from direct light, especially during incubation and reading. |
| Calculated enzyme activity is negative or very low | - Overcorrection for high background: The rate of non-enzymatic hydrolysis is very high, potentially exceeding the enzymatic rate.- Improper subtraction of blank: The blank reading was not correctly subtracted from the sample reading. | - Optimize assay conditions (lower pH or temperature) to reduce the rate of non-enzymatic hydrolysis.- Double-check your calculations for subtracting the blank. |
Experimental Protocol: Correcting for Non-Enzymatic Hydrolysis
This protocol provides a step-by-step method for a typical cholinesterase assay in a 96-well plate format, incorporating the essential correction for non-enzymatic hydrolysis.
Materials:
-
This compound
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)
-
Sodium Phosphate Buffer (e.g., 0.1 M, pH 7.4)
-
Enzyme sample (e.g., purified cholinesterase, tissue homogenate, or cell lysate)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
This compound Stock Solution: Prepare a concentrated stock solution in deionized water. This solution should be made fresh daily.
-
DTNB Stock Solution: Prepare a stock solution of DTNB in the assay buffer. This solution is more stable and can be stored protected from light at 4°C.
-
Working Solutions: On the day of the experiment, prepare working solutions of this compound and DTNB by diluting the stock solutions in the assay buffer to the desired final concentrations.
-
-
Assay Setup:
-
Sample Wells: To each sample well, add:
-
Assay Buffer
-
DTNB working solution
-
Enzyme sample
-
-
Blank/Control Wells: To each blank well, add:
-
Assay Buffer
-
DTNB working solution
-
The same volume of buffer or vehicle that the enzyme was dissolved in (instead of the enzyme sample).
-
-
It is recommended to run each sample and blank in triplicate.
-
-
Initiating the Reaction:
-
Pre-incubate the plate at the desired assay temperature for 5-10 minutes to ensure thermal equilibrium.
-
To start the reaction, add the this compound working solution to all sample and blank wells.
-
-
Measurement:
-
Immediately begin reading the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set period of time (e.g., 5-10 minutes) using the kinetic mode of the microplate reader.
-
-
Data Analysis:
-
For each well, calculate the rate of change in absorbance per minute (ΔAbs/min).
-
Calculate the average rate for your sample replicates and your blank replicates.
-
The Corrected Rate of Enzymatic Activity = (Average ΔAbs/min of Sample) - (Average ΔAbs/min of Blank)
-
This corrected rate can then be used to calculate the enzyme activity using the Beer-Lambert law.
-
Workflow for Correcting Non-Enzymatic Hydrolysis
Caption: Experimental workflow for accurate cholinesterase activity measurement.
References
- Worek, F., Mast, U., Kiderlen, D., Diepold, C., & Eyer, P. (1999). Improved determination of acetylcholinesterase activity in human whole blood.
- Rosenberry, T. L., Chang, H. W., & Chen, Y. T. (1972). Purification of acetylcholinesterase by affinity chromatography and determination of active site stoichiometry. Journal of Biological Chemistry, 247(5), 1555-1565.
- Zhang, X., Wang, X., Wu, Y., & Chen, J. (2007). Hydrolysis of acetylthiocholine iodide and reactivation of phoxim-inhibited acetylcholinesterase by pralidoxime chloride, obidoxime chloride and trimedoxime. Archives of Toxicology, 81(11), 785–792.
- Beri, R., Cocco, M. J., & Johnson, D. A. (2012). Hydrolysis of low concentrations of the acetylthiocholine analogs acetyl(homo)thiocholine and acetyl(nor)thiocholine by acetylcholinesterase may be limited by selective gating at the enzyme peripheral site. Chemico-Biological Interactions, 203(1), 16-21.
- Vidal, C. J., Muñoz-Delgado, E., & Yélamo, M. (2002). Cholinesterase assay by an efficient fixed time endpoint method. Analytical Biochemistry, 303(1), 43-50.
- PubMed. (2007). Hydrolysis of acetylthiocholine iodide and reactivation of phoxim-inhibited acetylcholinesterase by pralidoxime chloride, obidoxime chloride and trimedoxime.
- Osawa, S., Imai, F., & Sugiura, M. (2004). Development and application of serum cholinesterase activity measurement using benzoylthiocholine iodide. Clinica Chimica Acta, 350(1-2), 101-107.
- Higgins, D. A., & Gavey, C. J. (1990). Effect of daylight on the reaction of thiols with Ellman's reagent, 5,5'-dithiobis(2-nitrobenzoic acid). Clinical Chemistry, 36(9), 1644-1646.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Hydrolysis of acetylthiocholine iodide and reactivation of phoxim-inhibited acetylcholinesterase by pralidoxime chloride, obidoxime chloride and trimedoxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Development and application of serum cholinesterase activity measurement using benzoylthiocholine iodide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydrolysis of low concentrations of the acetylthiocholine analogs acetyl(homo)thiocholine and acetyl(nor)thiocholine by acetylcholinesterase may be limited by selective gating at the enzyme peripheral site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Solving Poor Reproducibility in Cholinesterase Activity Measurements
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for cholinesterase (ChE) activity assays. Poor reproducibility is a common and frustrating challenge that can compromise the validity of toxicological assessments and drug development studies. This guide is designed to provide researchers, scientists, and drug development professionals with a structured approach to troubleshooting and resolving these issues. Our methodology is rooted in explaining the "why" behind each experimental step, ensuring you can build robust, self-validating protocols.
The most widely used method for measuring ChE activity is the Ellman method.[1] This assay relies on the hydrolysis of a thiocholine ester substrate (like acetylthiocholine) by cholinesterase. The resulting thiocholine product reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, which is quantified by measuring its absorbance at 412 nm.[1][2][3] The rate of color formation is directly proportional to the enzyme's activity.
Caption: The Ellman method for cholinesterase activity measurement.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the most common issues encountered during cholinesterase activity measurements.
Section 1: Reagents and Sample Integrity
Errors in this category are the most frequent cause of poor reproducibility.
Q1: My control values are consistently out of the expected range, or my reagent blank has high absorbance. What's happening?
This issue points directly to reagent deterioration or improper preparation.
Causality & Solution:
-
Reagent Deterioration: The reconstituted working reagent, especially if it contains both the substrate and DTNB, has limited stability. When stored capped at 2-8°C, it is often stable for only a few days (e.g., at least 3 days).[4][5] Indications of deterioration include turbidity (cloudiness), or a high initial absorbance (>0.8 at 405/412nm) of the reagent itself.[4][5]
-
Improper Reconstitution: When reconstituting lyophilized reagents, use the specified volume of high-purity distilled or deionized water and mix gently until fully dissolved.[4][5] Vigorous shaking can denature the enzyme or other components.
-
Spontaneous Substrate Hydrolysis: The substrate, acetylthiocholine, can undergo spontaneous, non-enzymatic hydrolysis over time, especially at alkaline pH. This leads to a high background signal.[7]
-
Action: Prepare the substrate solution fresh. Run a "no-enzyme" blank to measure the rate of spontaneous hydrolysis and subtract this from your sample readings.
-
Q2: I'm observing high variability (%CV > 15%) between my technical replicates. What are the likely causes?
High coefficient of variation (CV) between replicates typically stems from inconsistencies in dispensing small volumes or inadequate mixing.
Causality & Solution:
-
Pipetting Inaccuracy: Small volume errors when adding the sample, substrate, or inhibitor are magnified in the final result.
-
Action: Ensure your pipettes are calibrated regularly. For viscous samples or when dispensing small volumes, use reverse pipetting techniques. Always use fresh tips for each sample and reagent to prevent carryover. A multichannel pipette can improve consistency when adding reagents to a 96-well plate, but verify that all channels dispense equal volumes.[8]
-
-
Inadequate Mixing: If the enzyme, substrate, and DTNB are not homogeneously mixed in the well at the start of the reaction, the reaction rate will vary across the well, leading to inconsistent readings.
-
Action: After adding the final reagent (usually the substrate to start the reaction), mix the contents of the wells thoroughly but gently. Use a plate shaker for a few seconds or carefully pipette up and down a few times, avoiding bubble formation.
-
-
Sample Inhomogeneity: If samples (e.g., tissue homogenates, thawed plasma) were not mixed properly before aliquoting, the enzyme concentration can vary between replicates.[8]
-
Action: Always vortex thawed samples or gently mix tissue homogenates before taking an aliquot for the assay.
-
Q3: How should I properly collect and handle my biological samples to ensure consistent results?
Improper sample handling can introduce numerous variables that significantly alter enzyme activity.
Causality & Solution:
-
Hemolysis: For serum or plasma samples, hemolysis (rupturing of red blood cells) is a critical issue. Red blood cells contain high concentrations of acetylcholinesterase (AChE).[9][10] Their lysis will release this AChE into the serum or plasma, falsely elevating the measured cholinesterase activity.[4]
-
Action: Use non-hemolyzed serum for the assay.[4] When collecting blood, use appropriate gauge needles and collection techniques to minimize shear stress on the cells. Centrifuge samples promptly and carefully separate the serum/plasma.
-
-
Storage Temperature and Time: Cholinesterase stability is highly dependent on storage conditions. In serum, the enzyme is stable for about 17 days between 4-23°C, but for months when stored below -20°C.[4] For whole blood, storage at 5°C can maintain activity for up to one week.[11] Repeated freeze-thaw cycles can degrade the enzyme; some studies show activity changes by less than 4% after two cycles, but this should be validated.[9]
-
Action: Aliquot samples after the first processing to avoid multiple freeze-thaw cycles. Store samples at -20°C or -80°C for long-term stability. Always document storage time and temperature.
-
-
Anticoagulants: The choice of anticoagulant for plasma collection can matter, though some methods report consistent results across different types.[12] It is crucial to be consistent with the anticoagulant used for all samples within a study.
Section 2: Assay Conditions and Interferences
The chemical and physical environment of the enzymatic reaction must be precisely controlled.
Q4: My results are inconsistent from one experiment to the next, even with the same samples. Could temperature or pH be the cause?
Yes, temperature and pH are critical parameters for any enzyme assay.
Causality & Solution:
-
Temperature: Cholinesterase activity is highly sensitive to temperature.[13] A true index of activity is often obtained only at a specific temperature, such as 37°C, as activity curves can differ between enzyme variants at other temperatures.[13] Inconsistent incubation temperatures between assays will lead directly to variable results.[14]
-
pH: The pH of the assay buffer dictates the enzyme's activity and the stability of the components. The optimal pH for cholinesterase is typically on the alkaline side, often between 7.5 and 9.0.[15][16][17] Deviations outside this optimal range will decrease the reaction rate. For example, the rate constants of inhibition and reactivation are strongly pH-dependent.[15]
Q5: I suspect issues with my substrate or a potential inhibitor in my sample. How can I troubleshoot this?
Substrate concentration and interfering compounds can dramatically affect the measured activity.
Causality & Solution:
-
Substrate Inhibition: Acetylcholinesterase can be inhibited by high concentrations of its own substrate.[19] If your substrate concentration is too high, you may see a lower-than-expected reaction rate.
-
Action: Perform a substrate concentration curve to determine the optimal concentration for your specific enzyme source and conditions, ensuring you are operating below the concentration that causes substrate inhibition.
-
-
Solvent Interference: If testing inhibitors dissolved in solvents like DMSO, the final concentration of the solvent in the well can affect enzyme activity.
-
Action: Keep the final solvent concentration constant across all wells (including controls) and ensure it is low (typically ≤1%). Run a "solvent control" to measure its specific effect on the reaction.
-
-
Interfering Substances: Various drugs, substances, and even other enzymes in the sample can interfere with the assay.[4] For instance, compounds with free thiol groups can react with DTNB, causing a false positive signal. Heavy metal cations like copper can also inhibit cholinesterase activity.[20]
-
Action: Review the literature for known interferences related to your sample type. If interference is suspected, a sample spike and recovery experiment can help determine the extent of the issue.
-
Caption: A logical workflow for diagnosing high variability between replicates.
Section 3: Protocols and Data Management
Standardizing procedures is the foundation of reproducible science.
Protocol 1: Standard Operating Procedure for Cholinesterase Assay (Ellman Method, 96-Well Plate)
-
Preparation:
-
Prepare Assay Buffer (e.g., 100 mM phosphate buffer, pH 7.5).
-
Prepare fresh DTNB stock solution (e.g., 10 mM in buffer).
-
Prepare fresh Acetylthiocholine (ATCh) substrate stock solution (e.g., 100 mM in water).[5] Keep on ice.
-
Bring all reagents and samples to the designated assay temperature (e.g., 25°C).
-
-
Assay Plate Setup:
-
Add 150 µL of Assay Buffer to each well.
-
Add 20 µL of DTNB solution to each well.
-
Add 20 µL of sample (or control, or blank) to the appropriate wells. Mix gently.
-
Optional for inhibitor studies: Add inhibitor and pre-incubate for a defined period.
-
-
Initiate Reaction:
-
Initiate the reaction by adding 20 µL of ATCh substrate solution to all wells. Use a multichannel pipette for consistency.
-
Immediately place the plate in a microplate reader pre-set to the assay temperature.
-
-
Measurement:
-
Measure the absorbance at 412 nm in kinetic mode, taking readings every 30-60 seconds for 10-15 minutes.
-
-
Calculation:
-
Determine the rate of change in absorbance (ΔAbs/min).
-
Calculate enzyme activity using the Beer-Lambert law, accounting for the extinction coefficient of TNB, path length, and sample dilution.
-
Q6: How do I properly establish a baseline for monitoring studies, for example, in pesticide exposure?
Establishing a true baseline is critical for interpreting changes in ChE activity.
Causality & Solution:
-
Individual Variability: Normal cholinesterase levels vary significantly among individuals.[21][22] Therefore, comparing an individual's post-exposure result to a general population "normal range" can be misleading.[23] The most accurate assessment comes from comparing post-exposure levels to that same individual's own baseline.
-
Action: For occupational health monitoring, a baseline should be established before any potential exposure.[24] This requires ensuring the individual has been free from exposure to organophosphates or carbamates for at least 30 days.[24] For improved precision, taking a second baseline measurement and averaging the two is recommended.[24] All subsequent tests for that individual should be performed by the same laboratory using the identical methodology to ensure results are comparable.[24]
-
Data Summary Table
| Parameter | Recommended Setting | Rationale & Common Pitfalls |
| Temperature | Constant (e.g., 25°C or 37°C) | Enzyme activity is highly temperature-dependent. Fluctuations cause variability.[13][14] |
| pH | Stable, 7.5 - 9.0 | Enzyme has an optimal pH range for activity. Incorrect pH reduces the reaction rate.[15][16] |
| Substrate [ATCh] | Empirically Determined (e.g., 1 mM) | Too low limits the reaction rate; too high can cause substrate inhibition.[6][19] |
| Reagent Stability | Prepare Fresh Daily | Reconstituted reagents, especially the substrate, have limited stability.[4][5] |
| Sample Handling | Avoid Hemolysis, Aliquot | Hemolysis falsely elevates results.[4] Freeze-thaw cycles degrade the enzyme.[9] |
| Mixing | Thorough but Gentle | Inadequate mixing is a primary cause of high replicate variability. |
References
- A Researcher's Guide to the Validation of Cholinesterase Assays: A Comparative Analysis with Nicotinoylcholine Iodide. (n.d.). Benchchem.
- Cholinesterase Reagent. (n.d.). Thermo Fisher Scientific.
- What factors can affect the accuracy of cholinesterase test results? (n.d.). Drlogy.
- Cholinesterase Tests. (2021, November 9). Testing.com.
- Effect of temperature on AChE storage conditions. AChE ) 40 mU mL -1 ,... (n.d.). ResearchGate.
- Multiple regression analysis of the cholinesterase activity with certain physiochemical factors. (1974, December). PubMed.
- Cholinesterase, Serum - Liver Health. (n.d.). HealthMatters.io.
- The temperature activity relationships of serum cholinesterases. (1970, November). PubMed.
- Cholinesterase (Kinetic Method). (2020, September). Enzopak.
- Micro-Electrometric Method for Assessing Cholinesterase Activity in Human Whole Blood. (2025, March 11). PMC - PubMed Central.
- Effect of pH on inhibition and spontaneous reactivation of acetylcholinesterase treated with esters of phosphorus acids and of carbamic acids. (n.d.). PMC - NIH.
- Effect of time and storage temperature on cholinesterase activity in blood from normal and organophosphorus insecticide-treated horses. (1986). PubMed.
- THE RELATIONSHIP BETWEEN pH AND THE ACTIVITY OF CHOLINESTERASE FROM FLIES. (1954, April). The Biological Bulletin.
- Acetylcholinesterase Inhibition Assay Kit (Colorimetric) (BA0160). (n.d.). Assay Genie.
- Effect of temperature (20, 25 and 30 @BULLET C) on the activity of... (n.d.). ResearchGate.
- A-098 Evaluation of an in-house cholinesterase assay for serum, plasma, and whole blood. (2025, October 4). Oxford Academic.
- Cholinesterase. (n.d.). Pathology Tests Explained.
- Acetylcholinesterase Inhibition Assays for High-Throughput Screening. (n.d.). PubMed Central.
- Cholinesterase assay by an efficient fixed time endpoint method. (n.d.). PMC - NIH.
- Cholinesterase Testing Protocols for Healthcare Providers. (n.d.). AgriSafe Network.
- Acetylcholinesterase Inhibition Assay (Tick or Eel). (n.d.). Attogene.
- Mobile phase pH dependence of AChE activity. The. (n.d.). ResearchGate.
- Rational Use of Cholinesterase Activity Testing in Pesticide Poisoning. (1999). Journal of the American Board of Family Practice.
- Acetylcholinesterase Activity Assay Kit. (n.d.). Sigma-Aldrich.
- Structural insights into substrate traffic and inhibition in acetylcholinesterase. (n.d.). PMC - NIH.
- Inhibition of Cholinesterase Activity by Copper Cations as New Biomarker Test. (2020, April 29). ResearchGate.
- Cholinesterase Test: What it is, What it's For & Results Explained. (2018, December 13). Healthengine Blog.
- Comparative analysis of cholinesterase activities in food animals using modified Ellman and Michel assays. (n.d.). NIH.
- ELISA Troubleshooting: Poor Reproducibility. (n.d.). Sino Biological.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. attogene.com [attogene.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. reckondiagnostics.com [reckondiagnostics.com]
- 6. Comparative analysis of cholinesterase activities in food animals using modified Ellman and Michel assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cholinesterase assay by an efficient fixed time endpoint method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sinobiological.com [sinobiological.com]
- 9. researchgate.net [researchgate.net]
- 10. Cholinesterase | Pathology Tests Explained [pathologytestsexplained.org.au]
- 11. Effect of time and storage temperature on cholinesterase activity in blood from normal and organophosphorus insecticide-treated horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Micro-Electrometric Method for Assessing Cholinesterase Activity in Human Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The temperature activity relationships of serum cholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Effect of pH on inhibition and spontaneous reactivation of acetylcholinesterase treated with esters of phosphorus acids and of carbamic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.uchicago.edu [journals.uchicago.edu]
- 17. researchgate.net [researchgate.net]
- 18. assaygenie.com [assaygenie.com]
- 19. Structural insights into substrate traffic and inhibition in acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. What factors can affect the accuracy of cholinesterase test results? | Drlogy [drlogy.com]
- 22. healthinfo.healthengine.com.au [healthinfo.healthengine.com.au]
- 23. jabfm.org [jabfm.org]
- 24. agrisafe.org [agrisafe.org]
Stability of Propionylthiocholine iodide in aqueous buffer solutions
Welcome to the technical support resource for Propionylthiocholine iodide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and practical solutions for handling and utilizing this compound in aqueous buffer solutions. Our goal is to ensure the integrity and reproducibility of your experiments by addressing the critical factor of substrate stability.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the stability and handling of this compound.
Q1: What is this compound and what is its primary application?
This compound is a synthetic analog of the neurotransmitter acetylcholine. Its primary use is as a chromogenic substrate for cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[] The enzymatic hydrolysis of Propionylthiocholine yields thiocholine, which can be detected using Ellman's reagent (DTNB), making it a cornerstone of the widely used Ellman's assay for quantifying cholinesterase activity.[2][3][4][5]
Q2: What are the primary factors that affect the stability of this compound in aqueous solutions?
The stability of this compound in an aqueous environment is primarily influenced by two types of hydrolysis:
-
Enzymatic Hydrolysis: This is the intended degradation pathway in experimental assays, catalyzed by cholinesterases.[6]
-
Chemical (Non-Enzymatic) Hydrolysis: This is a spontaneous degradation that can lead to high background signals and inaccurate results. The rate of chemical hydrolysis is significantly affected by:
-
pH: The ester linkage in Propionylthiocholine is susceptible to hydrolysis, and this reaction is accelerated at alkaline pH.[6][7][8][9][10]
-
Temperature: Higher temperatures increase the rate of both enzymatic and chemical hydrolysis.[6][8][11]
-
Light: The compound is light-sensitive, and exposure can lead to degradation.[12][13][14]
-
Moisture (for solid form): this compound is hygroscopic, meaning it readily absorbs moisture from the air, which can degrade the solid compound.[12][13][14]
-
Q3: What is the optimal pH for working with this compound solutions?
The optimal pH is a trade-off between minimizing chemical degradation and maintaining the desired biological activity.
-
For minimizing spontaneous hydrolysis, a slightly acidic to neutral pH is preferable.
-
However, for measuring acetylcholinesterase activity, the optimal pH is typically around 8.0.[6][7][15]
Therefore, it is crucial to prepare the solution fresh and use it immediately, especially when working at an alkaline pH required for enzyme assays.
Q4: How should I store this compound?
Proper storage is critical for the longevity of the compound.
-
Solid Form: Store the solid powder in a tightly sealed container, protected from light and moisture, at -20°C for long-term storage.[16][17][18] It is also hygroscopic, so keeping it in a desiccated environment is beneficial.[12][13]
-
Aqueous Solutions: Aqueous solutions are not recommended for long-term storage.[2][14][19] It is best practice to prepare them fresh for each experiment.[2][14] If short-term storage is unavoidable, keep the solution on ice and use it within the same day.
-
Stock Solutions in Organic Solvents: For preparing stock solutions, organic solvents like DMSO can be used. These can be stored at -20°C for about a month or at -80°C for longer periods.[2][14] It is advisable to aliquot these stock solutions to avoid repeated freeze-thaw cycles.[14]
Troubleshooting Guide
This section provides solutions to common problems encountered during experiments with this compound.
Problem 1: I am observing a high background signal in my cholinesterase assay.
A high background signal, often seen as an increase in absorbance in blank wells (containing no enzyme), is typically due to the non-enzymatic hydrolysis of this compound.
-
Cause 1: Suboptimal Buffer Conditions.
-
Explanation: The reaction of the detection reagent (DTNB) with the produced thiol is most efficient at a slightly alkaline pH (around 8.0), but this condition also accelerates the spontaneous hydrolysis of Propionylthiocholine.[9][10][15]
-
Solution:
-
Prepare all buffers fresh using high-purity, deionized water.[15]
-
Verify the pH of your buffer immediately before use.
-
Consider using a phosphate buffer, as Tris buffers have been reported to sometimes cause issues.[15]
-
Include 1mM EDTA in your buffer to chelate any divalent metal ions that could catalyze thiol oxidation.[15]
-
-
-
Cause 2: Degraded Substrate Solution.
Problem 2: My experimental results are inconsistent and not reproducible.
Inconsistent results are often traced back to the stability and handling of the substrate.
-
Cause 1: Improper Storage of Solid this compound.
-
Explanation: As a light-sensitive and hygroscopic solid, improper storage can lead to degradation of the powder, resulting in varying concentrations of the active substrate between experiments.[12][13][14]
-
Solution: Ensure the solid is stored in a tightly sealed container, protected from light and moisture, at -20°C.[16][17][18]
-
-
Cause 2: Repeated Freeze-Thaw Cycles of Stock Solutions.
-
Cause 3: Temperature Fluctuations During the Experiment.
Data Summary and Protocols
Table 1: Summary of this compound Stability in Aqueous Buffers
| Parameter | Condition | Stability & Recommendations | References |
| pH | Alkaline (e.g., pH 8.0) | Increased rate of chemical hydrolysis. Prepare fresh and use immediately. | [6][7][8][9][10] |
| Neutral to Acidic | More stable against chemical hydrolysis. | [6][7] | |
| Temperature | Higher Temperatures (e.g., >25°C) | Accelerates both chemical and enzymatic hydrolysis. | [6][8][11] |
| Lower Temperatures (e.g., 4°C) | Slows down the rate of degradation. | [6][7] | |
| Storage (Aqueous) | Room Temperature | Unstable; significant degradation can occur rapidly. | [6] |
| 4°C (Refrigerated) | Recommended for short-term use (within a day). | [2][7][14] | |
| Storage (Solid) | -20°C | Recommended for long-term storage, protected from light and moisture. | [16][17][18] |
Experimental Protocol: Preparation of this compound Working Solution
This protocol outlines the steps for preparing a fresh working solution of this compound for use in a standard cholinesterase assay.
-
Reagent Preparation:
-
Weighing the Compound:
-
Accurately weigh the required amount of this compound powder in a suitable container. Handle the powder in a well-ventilated area and use appropriate personal protective equipment.[14]
-
-
Dissolution:
-
Dissolve the weighed powder in a small volume of your reaction buffer.
-
Vortex gently until the solid is completely dissolved.
-
-
Final Dilution:
-
Bring the solution to the final desired volume with the reaction buffer.
-
-
Immediate Use:
-
Use the freshly prepared solution immediately to initiate your enzymatic reaction. Keep the solution on ice if there is a short delay before use.
-
Visualizing the Hydrolysis Pathway
The following diagram illustrates the chemical hydrolysis of Propionylthiocholine, a process that can interfere with experimental results if not properly controlled.
Caption: Chemical hydrolysis of this compound.
References
- Biosynth. (2022, May 19).
- Sigma-Aldrich. (2025, November 6).
- Benchchem. (n.d.). An In-depth Technical Guide to the Chemical Properties of Acetylthiocholine Iodide.
- Pohanka, M. (2014). History and New Developments of Assays for Cholinesterase Activity and Inhibition.
- TCI Chemicals. (2025, May 21).
- G-Biosciences. (n.d.).
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Ellman's Assay.
- Benchchem. (n.d.). How to prevent degradation of Acetylcholine Iodide in experimental buffers.
- Benchchem. (n.d.). Proper storage and handling conditions for Acetylcholine Iodide.
- Ruse, A., et al. (2013). Critical Evaluation of Acetylthiocholine Iodide and Acetylthiocholine Chloride as Substrates for Amperometric Biosensors Based on Acetylcholinesterase.
- Taylor, P., et al. (2012). Hydrolysis of low concentrations of the acetylthiocholine analogs acetyl(homo)thiocholine and acetyl(nor)thiocholine by acetylcholinesterase may be limited by selective gating at the enzyme peripheral site. PMC - NIH.
- Benchchem. (n.d.). Adjusting pH of Acetylcholine Iodide solutions for optimal activity.
- Liu, W., et al. (2007). Hydrolysis of acetylthiocholine iodide and reactivation of phoxim-inhibited acetylcholinesterase by pralidoxime chloride, obidoxime chloride and trimedoxime. PubMed.
- Gessner, A., et al. (2019). Non-Enzymatic Hydrolysis of Acetylthiocholine by Silver Nanoparticles. PDF.
- BOC Sciences. (n.d.). CAS 1866-73-5 this compound.
- Fisher Scientific. (n.d.). Ellman's Reagent.
- BMG Labtech. (n.d.).
- BOC Sciences. (n.d.). CAS 7161-73-1 Thiocholine iodide.
- BroadPharm. (2022, January 18). Ellman's Assay Protocol.
- Dojindo Molecular Technologies. (n.d.). Instruction manual.
- Aimetti, A. A., et al. (2009).
- Cayman Chemical. (2022, October 17).
- Carl ROTH. (n.d.).
- Johnson, S. M., et al. (2012). Thermodynamic stability and aggregation kinetics of EF helix and EF loop variants of transthyretin. PMC - PubMed Central.
- SciSpace. (n.d.). Hydrolysis of low concentrations of the acetylthiocholine analogs acetyl(homo)thiocholine and acetyl(nor)thiocholine by acetylch.
- Sigma-Aldrich. (n.d.). Acetylthiocholine-iodide.
- Aimetti, A. A., et al. (2009).
- TargetMol. (n.d.). Acetylthiocholine iodide.
- Sigma-Aldrich. (n.d.). Acetylthiocholine iodide = 98 TLC, powder or crystals 1866-15-5.
- Kelly, F. C. (1953). Studies on the stability of iodine compounds in iodized salt. PubMed.
- ResearchGate. (2025, August 9). Hydrolysis of acetylthiocholine iodide and reactivation of phoxim-inhibited acetylcholinesterase by pralidoxime chloride, obidoxime chloride and trimedoxime | Request PDF.
Sources
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. broadpharm.com [broadpharm.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Hydrolysis of acetylthiocholine iodide and reactivation of phoxim-inhibited acetylcholinesterase by pralidoxime chloride, obidoxime chloride and trimedoxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thermodynamic stability and aggregation kinetics of EF helix and EF loop variants of transthyretin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. S-碘化丙酰硫代胆碱 ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 17. biosynth.com [biosynth.com]
- 18. This compound CAS#: 1866-73-5 [amp.chemicalbook.com]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Minimizing Iodide Interference in Electrochemical Assays
Welcome to the Technical Support Center for Electrochemical Assays. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and mitigate iodide interference in their electrochemical experiments. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to make informed decisions in your experimental design.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding iodide interference.
Q1: What is iodide interference and how do I recognize it in my data?
A: Iodide interference is the generation of a false or inaccurate signal in an amperometric biosensor due to the electrochemical oxidation of iodide ions (I⁻) at the working electrode.[1] This interference can manifest in several ways:
-
Unusually High Baseline Current: The initial current before adding your analyte is significantly higher than in control experiments.
-
Signal Drift: You observe a continuous and steady increase or decrease in the baseline current over time.[1]
-
Non-Reproducible Results: There is high variability in measurements of the same sample.
-
Discrepancy with Other Methods: Your electrochemical results do not correlate with data from other analytical techniques like spectrophotometry or HPLC.
-
Poor Analyte Recovery: When spiking a known concentration of your analyte into a sample matrix, the measured recovery is significantly lower than expected, suggesting a matrix effect, with iodide being a common culprit.[1]
Q2: What are the common sources of iodide contamination in my experiments?
A: Iodide contamination can originate from various sources, some of which may not be immediately obvious:
-
Biological Samples: Bodily fluids such as urine, blood serum, and plasma naturally contain iodide. Typical urinary iodide concentrations can range from 0.3 µM to 6.0 µM.[2][3]
-
Reagents and Buffers: Some laboratory reagents and buffer solutions may contain trace amounts of iodide as an impurity.[1] Always use high-purity, analytical grade reagents.
-
Cell Culture Media: Certain formulations of cell culture media may contain iodide salts.
-
Iodinated Contrast Media: In clinical research, samples from patients who have undergone imaging procedures may contain high concentrations of iodinated contrast agents.
Q3: What is the electrochemical mechanism of iodide interference?
A: At a standard platinum working electrode, iodide interference primarily occurs through its direct oxidation. The process can be complex, involving multiple steps, especially in acidic media.[1][4][5] The fundamental reaction is the oxidation of iodide ions to iodine:
2I⁻ → I₂ + 2e⁻
This reaction generates an anodic current that is indistinguishable from the current generated by the oxidation of the target analyte (e.g., H₂O₂ in many oxidase-based biosensors). The situation is further complicated by the reaction of the newly formed iodine with excess iodide in the solution to form triiodide:[1][4][5]
I₂ + I⁻ ⇌ I₃⁻
At higher potentials (above +0.6 V vs. Hg/Hg₂SO₄), iodide can be further oxidized to higher-valent iodine compounds, such as iodate (IO₃⁻), which can also contribute to the interference signal.[1][4]
Section 2: In-Depth Troubleshooting Guides
This section provides a systematic approach to identifying and resolving iodide interference.
Guide 1: Diagnosing the Presence of Iodide Interference
If you suspect iodide interference based on the symptoms described in the FAQs, follow this diagnostic workflow:
-
Run a Control Experiment: Prepare your buffer solution and add a known concentration of potassium iodide (KI) that is relevant to the suspected concentration in your samples. If you observe a significant current response, iodide is likely interfering.
-
Spike and Recovery Test:
-
Measure the signal of your sample.
-
Spike the sample with a known concentration of your target analyte.
-
Measure the signal of the spiked sample.
-
Calculate the recovery percentage: (Signal_spiked - Signal_unspiked) / Signal_expected_from_spike * 100%.
-
A recovery significantly below 100% points towards a matrix effect, which could be caused by iodide.[1]
-
-
Standard Addition Method: This method can help compensate for matrix effects. It involves adding known amounts of the analyte to the sample and extrapolating to find the initial concentration. If the standard addition calibration curve is linear and yields a plausible result, it suggests that the interference can be compensated for.[1]
Guide 2: Strategic Mitigation of Iodide Interference
Once iodide interference is confirmed, several strategies can be employed to minimize its impact. The choice of strategy will depend on the nature of your sample and the requirements of your assay.
Strategy 1: Sample Pretreatment to Remove Iodide
Physically removing iodide from the sample before analysis is a direct and often effective approach.
-
Anion Exchange Resin:
-
Silver-Based Precipitation:
-
Principle: Silver ions (Ag⁺) react with iodide to form a highly insoluble precipitate (AgI), which can then be removed by centrifugation. Silver can be introduced in the form of silver-impregnated activated carbon or other silver-containing materials.[7]
-
Best For: Samples where the addition of silver ions does not interfere with other components or the analyte itself.
-
Strategy 2: Electrode Surface Modification
Creating a physical barrier on the electrode surface can prevent iodide from reaching the active sites while allowing the target analyte to pass through.
-
Permselective Membranes (e.g., Nafion):
-
Principle: Nafion is a perfluorinated sulfonic acid ionomer that carries a negative charge. It effectively repels anionic species like iodide through electrostatic repulsion, while allowing neutral molecules like H₂O₂ to pass through.[2]
-
Best For: Assays where the target analyte is a small, neutral molecule.
-
-
Electropolymerized Films (e.g., poly(m-phenylenediamine)):
-
Principle: Electropolymerization of monomers like m-phenylenediamine (m-PD) directly onto the electrode surface creates a thin, size-selective polymer film. This film acts as a barrier to larger interfering molecules and can also exhibit charge-selective properties.[1]
-
Best For: A wide range of applications, as the properties of the film can be tuned by adjusting the electropolymerization conditions.
-
Strategy 3: Optimization of Electrochemical Parameters
Adjusting the operating potential of your working electrode can sometimes be sufficient to minimize iodide interference.
-
Lowering the Operating Potential:
-
Principle: The oxidation of iodide is potential-dependent. By lowering the applied potential to a level where the oxidation of your target analyte is still efficient but the oxidation of iodide is less favorable, you can improve the signal-to-noise ratio.[1]
-
Best For: Situations where there is a sufficient potential window between the oxidation of the analyte and iodide.
-
Section 3: Detailed Experimental Protocols
These protocols provide step-by-step instructions for implementing the mitigation strategies discussed above.
Protocol 1: Iodide Removal from Biological Samples using Anion Exchange Resin
Materials:
-
Dowex 1X8 or similar strong base anion exchange resin
-
Microcentrifuge tubes
-
Phosphate buffered saline (PBS), pH 7.4
-
Vortex mixer and centrifuge
Procedure:
-
Resin Preparation:
-
Add approximately 100 mg of anion exchange resin to a 1.5 mL microcentrifuge tube.
-
Wash the resin by adding 1 mL of PBS, vortexing for 1 minute, and then centrifuging at 2,000 x g for 2 minutes.
-
Carefully aspirate and discard the supernatant. Repeat the washing step two more times.
-
-
Sample Treatment:
-
Add 500 µL of your sample (e.g., serum or plasma) to the washed resin.
-
Vortex the mixture for 5 minutes to ensure thorough mixing and binding of iodide to the resin.
-
-
Sample Collection:
-
Centrifuge the tube at 10,000 x g for 5 minutes to pellet the resin.
-
Carefully collect the supernatant (the iodide-depleted sample) for your electrochemical analysis.
-
Expected Outcome: This procedure is expected to remove over 95% of free iodide from the sample.[1]
Protocol 2: Electrode Modification with a Nafion Film
Materials:
-
5% Nafion solution (in a mixture of lower aliphatic alcohols and water)
-
Working electrode (e.g., platinum disk)
-
Micropipette
-
Spin coater (optional)
-
Oven or hot plate
Procedure (Drop-Casting Method):
-
Electrode Cleaning: Ensure the working electrode is thoroughly cleaned and polished according to standard laboratory procedures.
-
Nafion Application: Using a micropipette, carefully drop-cast 5-10 µL of the 5% Nafion solution onto the active surface of the electrode.
-
Drying and Curing:
Procedure (Spin-Coating Method):
-
Electrode Cleaning: As above.
-
Nafion Application: Place the electrode on the spin coater chuck. Apply 5 µL of 5% Nafion solution to the center of the electrode surface.
-
Spin Coating: Spin the electrode at a suitable speed (e.g., 1000-3000 rpm) for 30-60 seconds to create a uniform film.
-
Annealing: Anneal the modified electrode at 150°C for 25 minutes to ensure good adhesion.[1]
Expected Outcome: The Nafion membrane will significantly reduce interference from anionic species like iodide while allowing small, neutral analytes to reach the electrode surface.[2]
Protocol 3: Electropolymerization of a Poly(m-phenylenediamine) (PPD) Film
Materials:
-
m-phenylenediamine (m-PD)
-
Deaerated phosphate buffered saline (PBS), pH 7.4
-
Potentiostat with a three-electrode setup (working, reference, counter electrodes)
Procedure:
-
Prepare Polymerization Solution: Dissolve 5 mM m-PD in deaerated PBS (pH 7.4).
-
Electrode Preparation: Ensure the platinum working electrode is clean and polished.
-
Electropolymerization:
-
Immerse the three-electrode system in the m-PD solution.
-
Apply a constant potential of +0.7 V (vs. Ag/AgCl) to the working electrode for 15-20 minutes.
-
-
Post-Polymerization Treatment:
-
After polymerization, rinse the electrode thoroughly with deionized water to remove any unreacted monomer.
-
Condition the modified electrode by cycling the potential in a clean PBS solution until a stable cyclic voltammogram is obtained.
-
Expected Outcome: The PPD film will act as a size-exclusion barrier, significantly reducing interference from iodide while allowing the passage of small molecules like hydrogen peroxide.[1]
Section 4: Data Summary and Visual Guides
Table 1: Comparison of Iodide Mitigation Strategies
| Mitigation Strategy | Principle | Typical Effectiveness | Advantages | Disadvantages |
| Anion Exchange Resin | Ion Exchange | >95% iodide removal | High efficiency, simple procedure | May remove anionic analytes, potential for non-specific binding |
| Nafion Coating | Electrostatic Repulsion | High rejection of anions | Easy to apply, good stability | Less effective for cationic or neutral interferents, may increase response time |
| Electropolymerized Film (PPD) | Size Exclusion | High rejection of interferents | Tunable thickness and permeability, good adhesion | Requires electrochemical setup, potential for electrode fouling during polymerization |
| Lowering Operating Potential | Electrochemical Selectivity | Variable, depends on analyte | No sample or electrode modification needed | May reduce analyte signal, limited applicability if oxidation potentials are close |
Diagram 1: Mechanism of Iodide Interference
This diagram illustrates how iodide directly oxidizes at the electrode surface, producing a current that interferes with the detection of the target analyte, in this case, hydrogen peroxide (H₂O₂).
Caption: Mechanism of iodide interference at an amperometric biosensor.
Diagram 2: Troubleshooting Decision Tree for Iodide Interference
This flowchart provides a logical pathway for identifying and mitigating iodide interference.
Caption: Decision tree for selecting an iodide interference mitigation strategy.
References
- Zhang, G., & Liu, H. (2007). Electrochemical Oxidation Behavior of Iodide on Platinum Electrode in Acid Solution. Journal of Chinese Society of Corrosion and Protection, 27(4), 223-227.
- Macagno, V. A., Giordano, M. C., & Arvia, A. J. (1968). Kinetics and mechanisms of electrochemical reactions on platinum with solutions of iodine-sodium iodide in acetonitrile. Electrochimica Acta, 13(7), 1645-1663.
- National Center for Biotechnology Information. (2004). Toxicological Profile for Iodine. In Analytical Methods.
- Svinterekova, A., et al. (2021). Nafion Protective Membrane Enables Using Ruthenium Oxide Electrodes for pH Measurement in Milk. Journal of The Electrochemical Society, 168(10), 107511.
- Ohno, S. (1971). Determination of iodine and bromine in biological materials by neutron activation analysis. Analyst, 96(1143), 423-426.
- Moussy, F., & Harrison, D. J. (1994). Effect of interference on the performance of glucose enzyme electrodes using Nafion coatings. Analytical Chemistry, 66(14), 2372-2378.
- Loh, K. S., et al. (2014). Electrochemical quantification of iodide ions in synthetic urine using silver nanoparticles: a proof-of-concept. Sensors, 14(8), 14754-14766.
- Frontana-Uribe, B. A., et al. (2020). Electrochemical Processes Coupled to a Biological Treatment for the Removal of Iodinated X-ray Contrast Media Compounds. Frontiers in Chemistry, 8, 638.
- Beran, P., & Bruckenstein, S. (1968). Voltammetry of iodine(I) chloride, iodine, and iodate at rotated platinum disk and ring-disk electrodes. Analytical Chemistry, 40(7), 1045-1055.
- Dunn, J. T., et al. (1990). Evaluation of automated urinary iodine methods: Problems of interfering substances identified. Clinical Chemistry, 36(6), 865-869.
- Smajdor, J., et al. (2017). Platinum as a HOI/I2 Redox Electrode and Its Mixed Potential in the Oscillatory Briggs-Rauscher Reaction. The Journal of Physical Chemistry A, 121(3), 645-653.
- Sangam, S. K., et al. (2023). Fabrication and Optimization of Nafion as a Protective Membrane for TiN-Based pH Sensors. Chemosensors, 11(2), 126.
- Semwal, M., & Kumar, A. (2017). Removal and sequestration of iodide using silver-impregnated activated carbon. Environmental Science & Technology, 36(4), 789-793.
Sources
- 1. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 2. Electrochemical Sensors Based on the Electropolymerized Natural Phenolic Antioxidants and Their Analytical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. researchgate.net [researchgate.net]
- 5. sedici.unlp.edu.ar [sedici.unlp.edu.ar]
- 6. mdpi.com [mdpi.com]
- 7. Electropolymerization and Characterization of Poly (O-Phenylenediamine) Thin Films at Different pH | Journal of Nano and Materials Science Research [journals.nanotechunn.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Signal Quenching in Fluorescent Cholinesterase Assays
Welcome to the technical support center for fluorescent cholinesterase assays. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues related to signal quenching. As experienced application scientists, we understand that unexpected signal loss can be a significant roadblock in your research. This resource provides in-depth, field-proven insights and actionable troubleshooting steps to ensure the integrity and accuracy of your experimental data.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions regarding signal quenching in fluorescent cholinesterase assays.
Q1: My fluorescence signal is much lower than expected. What are the likely causes?
A low fluorescence signal can stem from several factors, broadly categorized as reagent-related issues, instrument settings, or quenching phenomena. Common causes include inactive enzyme or degraded substrate, incorrect excitation/emission wavelength settings on your plate reader, or the presence of quenching agents in your sample.[1] This guide will focus on troubleshooting signal loss due to quenching.
Q2: What is fluorescence quenching?
Fluorescence quenching is any process that decreases the fluorescence intensity of a sample.[2] This can occur through various mechanisms, including collisional (dynamic) quenching, static quenching (formation of a non-fluorescent complex), and Förster Resonance Energy Transfer (FRET).[2][3] In the context of cholinesterase assays, quenching can be caused by the test compounds themselves, assay components, or optical artifacts like the inner filter effect.[4][5]
Q3: How can I differentiate between true enzyme inhibition and signal quenching?
This is a critical question in drug discovery screening. A compound that quenches the fluorescent signal can be mistaken for a potent inhibitor. To distinguish between these, you need to run specific control experiments. A common method is to perform the assay in the absence of the enzyme but in the presence of the fluorescent product and the test compound. If the signal is reduced, the compound is likely a quencher.[4]
In-Depth Troubleshooting Guides
This section provides detailed troubleshooting workflows for specific quenching-related problems.
Issue 1: My test compound appears to be a potent inhibitor, but I suspect it's actually quenching the signal.
This is a frequent challenge in high-throughput screening (HTS) where numerous compounds are tested.[6][7] Autofluorescence and quenching are two primary mechanisms by which compounds can interfere with fluorescent assays.[4][5]
A test compound can directly interfere with the assay's fluorescence through several mechanisms:
-
Compound Autofluorescence: The compound itself fluoresces at the same wavelengths as your assay's fluorophore, leading to an artificially high signal and masking true inhibition.[6][8]
-
Fluorescence Quenching: The compound absorbs the excitation or emission energy from the fluorophore, reducing the detected signal.[2][4][5]
The following DOT script illustrates the decision-making process to identify compound interference:
Caption: Workflow to diagnose compound interference.
-
Prepare Control Plates:
-
Plate 1 (Compound Autofluorescence): Add your test compound at various concentrations to wells containing only the assay buffer.
-
Plate 2 (Quenching Control): Add your test compound at the same concentrations to wells containing the fluorescent product of the enzymatic reaction (e.g., resorufin for Amplex Red assays[9]) at a concentration that gives a mid-range signal, along with the assay buffer. Do not add the enzyme.
-
-
Incubate: Follow the same incubation time and temperature as your primary assay.
-
Read Fluorescence: Use the same plate reader settings (excitation and emission wavelengths) as your primary assay.
-
Analyze the Data:
-
Plate 1: If you observe a significant signal that increases with compound concentration, your compound is autofluorescent.
-
Plate 2: If the fluorescence signal decreases as the compound concentration increases, your compound is a quencher.
-
| Strategy | Description | Best For |
| Use Red-Shifted Dyes | Autofluorescence is often more prominent in the blue-green spectral region. Switching to fluorophores that excite and emit at longer, red-shifted wavelengths (e.g., near-infrared dyes) can significantly reduce interference from many compounds.[6][8] | Mitigating both autofluorescence and quenching. |
| Kinetic Assays | Instead of an endpoint reading, measure the fluorescence signal over time. The initial rate of the reaction is less affected by compound autofluorescence, which should remain constant.[4] | Counteracting autofluorescence. |
| Time-Resolved FRET (TR-FRET) | This technique uses a time delay between excitation and emission detection, which effectively eliminates short-lived background fluorescence from interfering compounds.[10] | High-throughput screening with autofluorescent compounds. |
| Orthogonal Assays | Confirm hits using a different detection method, such as an absorbance-based assay (e.g., Ellman's reagent) or a label-free technique.[11] | Validating true inhibitors and eliminating false positives. |
Issue 2: The fluorescence signal is not linear with increasing enzyme or substrate concentration, even at low concentrations.
This phenomenon, often characterized by a plateau or even a decrease in signal at higher concentrations, is a classic symptom of the Inner Filter Effect (IFE) .
The inner filter effect is a significant artifact in fluorescence measurements that leads to a non-linear relationship between fluorescence intensity and fluorophore concentration.[12][13] It is not a true quenching mechanism but rather an optical distortion. There are two types of IFE:
-
Primary IFE: Occurs when a substance in the solution (including the fluorophore itself or other chromophores) absorbs the excitation light, preventing it from reaching all the fluorophore molecules in the sample.[12]
-
Secondary IFE: Happens when a substance in the solution absorbs the light emitted by the fluorophore before it can reach the detector.[12]
The following DOT script visualizes the mechanism of the inner filter effect:
Caption: Mechanisms of Primary and Secondary Inner Filter Effects.
The most straightforward way to avoid IFE is to work with dilute solutions where the absorbance is low (typically below 0.1).[12] However, if higher concentrations are necessary, a correction can be applied.
-
Measure Absorbance: After your fluorescence measurement, measure the absorbance of your samples in the same microplate at both the excitation wavelength (Aex) and the emission wavelength (Aem).
-
Apply Correction Formula: A commonly used formula to correct for IFE is:
-
F_corrected = F_observed * 10^((Aex + Aem) / 2)
-
Where F_corrected is the corrected fluorescence, F_observed is the measured fluorescence, Aex is the absorbance at the excitation wavelength, and Aem is the absorbance at the emission wavelength.[14]
-
| Practice | Rationale |
| Use Low Sample Volumes/Pathlengths | A shorter pathlength reduces the distance light travels through the sample, thus decreasing the probability of absorption.[13] |
| Optimize Reagent Concentrations | Titrate your enzyme and substrate to find the lowest concentrations that still provide a robust signal-to-noise ratio. |
| Use a Microplate Reader with Top-Reading Optics | For adherent cells, reading from the top can minimize the pathlength through potentially absorbing media.[8] |
Issue 3: High background fluorescence in my negative control wells.
High background can mask the true signal from your enzymatic reaction, reducing the assay's sensitivity and dynamic range.
-
Autofluorescent Assay Components: Cell culture media (especially those with phenol red), serum, and some buffers can have intrinsic fluorescence.[8]
-
Substrate Instability: Some fluorescent substrates can spontaneously hydrolyze or degrade over time, leading to a high background signal.[1]
-
Contamination: Bacterial or fungal contamination can introduce fluorescent compounds.
-
Plasticware: Certain types of microplates can be autofluorescent. It is recommended to use black, opaque plates for fluorescence assays to minimize background and well-to-well crosstalk.[15]
-
Component Check: Measure the fluorescence of each individual assay component (buffer, substrate solution, enzyme solution, etc.) in separate wells. This will help pinpoint the source of the background signal.
-
Substrate Stability Test: Incubate the substrate in the assay buffer for the duration of the experiment and measure the fluorescence at different time points. A significant increase in fluorescence over time indicates substrate instability.
-
Media and Buffer Optimization:
-
Use High-Quality Reagents: Ensure your enzyme and substrate are from a reputable source and have been stored correctly to prevent degradation.[1]
References
- Patsnap Synapse. (2023). How to Use Fluorescence Spectroscopy for Enzyme Activity Assays. [Link]
- U.S. Department of Agriculture. (2012). Microplate Enzyme Assay Using Fluorescence. [Link]
- BMG LABTECH. (n.d.). How to reduce autofluorescence in cell-based assays. [Link]
- HORIBA. (2024). What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements?. [Link]
- bioRxiv. (2023).
- PubMed. (n.d.). [Inhibition of Acetylcholinesterase Using Fluorescence-Labeled Inhibitors]. [Link]
- ResearchGate. (2015). How can I correct the fluorescence measurements due to inner filter effect in protein-ligand systems?. [Link]
- National Center for Biotechnology Information. (2024).
- National Center for Biotechnology Information. (n.d.). Interference and Artifacts in High-content Screening. [Link]
- National Center for Biotechnology Information. (2015). Interference with Fluorescence and Absorbance. [Link]
- National Center for Biotechnology Information. (2015). Interference with Fluorescence and Absorbance. [Link]
- ACS Publications. (2022). Monitoring the Activity and Inhibition of Cholinesterase Enzymes using Single-Walled Carbon Nanotube Fluorescent Sensors. [Link]
- University of Virginia School of Medicine. (n.d.). Reducing Cellular Autofluorescence in Flow Cytometry: An In Situ Method. [Link]
- Semantic Scholar. (2022). Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus. [Link]
- ResearchGate. (n.d.). A Review on the Methods for Correcting the Fluorescence Inner-Filter Effect of Fluorescence Spectrum. [Link]
- PubMed. (2015). A fluorescence assay for measuring acetylcholinesterase activity in rat blood and a human neuroblastoma cell line (SH-SY5Y). [Link]
- ACS Publications. (2023). Reducing the Inner Filter Effect in Microplates by Increasing Absorbance? Linear Fluorescence in Highly Concentrated Fluorophore Solutions in the Presence of an Added Absorber. [Link]
- National Center for Biotechnology Information. (n.d.). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. [Link]
- PubMed. (2024).
- PubMed. (2018). Thioflavin T Interaction with Acetylcholinesterase: New Evidence of 1:1 Binding Stoichiometry Obtained with Samples Prepared by Equilibrium Microdialysis. [Link]
- Wikipedia. (n.d.). Quenching (fluorescence). [Link]
- ResearchGate. (n.d.). (A) Amplex Red and (B) Ellman cell-based assay schemes for measuring.... [Link]
- ResearchGate. (2023).
- Biocompare. (2024). A Guide to Enzyme Assay Kits. [Link]
- PubMed Central. (2023). Real-time monitoring and in vivo visualization of acetylcholinesterase activity with a near-infrared fluorescent probe. [Link]
- Agilent. (n.d.). Tips for Improved Luminescence Performance. [Link]
- ScienceDirect. (2023). Pitfalls associated with the use of Thioflavin-T to monitor anti-fibrillogenic activity. [Link]
- PubMed. (2017).
- MDPI. (n.d.). Fluorometric and Colorimetric Biosensors for the Assay of Cholinesterase Inhibitors. [Link]
- PubMed. (2001).
- ResearchGate. (n.d.).
- MDPI. (2023). Fluorometric and Colorimetric Biosensors for the Assay of Cholinesterase Inhibitors. [Link]
- PubMed Central. (2023). Uncovering Molecular Quencher Effects on FRET Phenomena in Microsphere-Immobilized Probe Systems. [Link]
- PubMed. (2020). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. [Link]
- National Center for Biotechnology Information. (n.d.).
- National Center for Biotechnology Information. (2022). Monitoring the Activity and Inhibition of Cholinesterase Enzymes using Single-Walled Carbon Nanotube Fluorescent Sensors. [Link]
- PubMed. (n.d.). Recommendations for the reduction of compound artifacts in time-resolved fluorescence resonance energy transfer assays. [Link]
- PubMed. (n.d.). Interference of low-molecular substances with the thioflavin-T fluorescence assay of amyloid fibrils. [Link]
- PubMed. (2023).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 3. ossila.com [ossila.com]
- 4. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bmglabtech.com [bmglabtech.com]
- 9. researchgate.net [researchgate.net]
- 10. Recommendations for the reduction of compound artifacts in time-resolved fluorescence resonance energy transfer assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of acetylcholinesterase inhibitors using homogenous cell-based assays in quantitative high-throughput screening platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. nrel.colostate.edu [nrel.colostate.edu]
- 16. What are the factors that cause fluorescence quenching? | AAT Bioquest [aatbio.com]
Technical Support Center: Adjusting for Substrate Inhibition with High Propionylthiocholine Iodide Concentrations in Acetylcholinesterase (AChE) Assays
For: Researchers, scientists, and drug development professionals.
Introduction
The colorimetric assay developed by Ellman, which measures acetylcholinesterase (AChE) activity, is a cornerstone of neuroscience and pharmacology research.[1] It relies on the hydrolysis of a thiocholine ester substrate, such as propionylthiocholine iodide (PTCI), by AChE. The resulting thiocholine product reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow anion, 5-thio-2-nitrobenzoate (TNB), which is quantified spectrophotometrically at approximately 412 nm.[2][3] While robust, a common pitfall in this assay is the phenomenon of substrate inhibition, where paradoxically, excessively high concentrations of the substrate lead to a decrease in enzyme activity.
This guide provides a comprehensive framework for understanding, identifying, and correcting for substrate inhibition caused by high concentrations of this compound, ensuring the accuracy and reliability of your experimental data.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is substrate inhibition in the context of AChE assays?
Substrate inhibition is a form of enzyme inhibition where the enzyme's activity rate decreases at substrate concentrations above a certain optimal point. Instead of the reaction rate reaching a stable maximum (Vmax) as predicted by standard Michaelis-Menten kinetics, the rate forms a characteristic "bell-shaped" curve when plotted against substrate concentration.[4] This phenomenon is observed with approximately 20% of all known enzymes, including acetylcholinesterase.[4]
Q2: Why does this compound cause substrate inhibition at high concentrations?
Acetylcholinesterase possesses two primary binding sites within its active site gorge: a Catalytic Anionic Site (CAS) deep within the gorge where hydrolysis occurs, and a Peripheral Anionic Site (PAS) located at the mouth of the gorge.[5][6]
The mechanism for substrate inhibition involves this second site:
-
At optimal concentrations: A single substrate molecule binds to the CAS and is efficiently hydrolyzed.
-
At inhibitory concentrations: A second substrate molecule binds to the PAS while the first molecule is being processed at the CAS.[5][7] This binding event at the PAS induces a conformational change in the enzyme that allosterically hinders the catalytic process, often by trapping the reaction products and preventing their exit from the active site.[5][6] At extremely high concentrations, multiple substrate molecules can physically obstruct the gorge, further preventing product release.[5]
Q3: What are the typical signs of substrate inhibition in my experimental data?
The most definitive sign is observing a decrease in the reaction rate (e.g., ΔAbsorbance/minute) as you increase the concentration of this compound beyond a certain point. Other symptoms may include:
-
Poor reproducibility of results at high substrate concentrations.
-
Non-linear reaction progress curves over time.
-
Difficulty in fitting kinetic data to the standard Michaelis-Menten model.
Q4: Is there a universal optimal concentration for this compound?
No, there is no single optimal concentration. It is highly dependent on the specific experimental conditions, including the source and purity of the AChE enzyme, buffer pH, temperature, and ionic strength. Therefore, it is crucial to determine the optimal substrate concentration empirically for your specific assay conditions. This process is a fundamental part of proper assay validation.[2][3]
Part 2: Troubleshooting Guide: Identifying and Mitigating Substrate Inhibition
If you suspect substrate inhibition is affecting your results, a systematic approach involving experimental validation is the most reliable solution.
Step 1: Preliminary Diagnosis
Review your existing data. Does a plot of reaction velocity versus this compound concentration show a peak followed by a decline? If you have been using a single, high concentration of substrate and getting inconsistent results, substrate inhibition is a likely culprit.
Step 2: Experimental Protocol for Determining Optimal Substrate Concentration
The objective of this experiment is to generate a substrate-velocity curve to identify the concentration of this compound that yields the maximum reaction rate before the onset of inhibition.
Materials and Reagents:
-
Purified Acetylcholinesterase (AChE)
-
This compound (PTCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)[8]
-
Assay Buffer (e.g., 0.1 M Sodium Phosphate Buffer, pH 7.5-8.0)[9]
-
Clear, flat-bottom 96-well microplate
-
Multichannel pipette
-
Microplate reader capable of kinetic measurements at 412 nm
Protocol:
-
Reagent Preparation:
-
Prepare a concentrated stock solution of PTCI (e.g., 100 mM) in deionized water. Protect from light.
-
Prepare a stock solution of DTNB (e.g., 10 mM) in your assay buffer.[10]
-
Prepare a working solution of AChE in assay buffer at a concentration that gives a linear response over time (this should be determined in a separate enzyme concentration optimization experiment).[3]
-
-
Substrate Serial Dilution:
-
In the 96-well plate, perform a serial dilution of the PTCI stock solution to create a wide range of final assay concentrations. A good starting range would be from 0.05 mM to 10 mM. It is critical to include concentrations on both the low and high ends of this range.
-
-
Assay Setup:
-
For each reaction well, combine the assay buffer, a set volume of DTNB solution, and your AChE enzyme solution.
-
Crucially, include proper blank controls to account for non-enzymatic substrate hydrolysis:
-
Assay Blank: Buffer, DTNB, and substrate, but no enzyme.[11]
-
Sample Blank: Buffer, DTNB, and enzyme, but no substrate.
-
-
-
Reaction Initiation and Measurement:
-
Pre-incubate the plate at your desired assay temperature (e.g., 25°C or 37°C) for 5 minutes.
-
Initiate the reaction by adding the corresponding concentration of PTCI to each well.
-
Immediately place the plate in the microplate reader and begin kinetic measurements of absorbance at 412 nm. Record readings every 15-30 seconds for 5-10 minutes.
-
Step 3: Data Analysis and Interpretation
-
Calculate Reaction Velocity: For each PTCI concentration, determine the initial reaction velocity (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min). Subtract the rate of the "Assay Blank" from all measurements to correct for spontaneous substrate hydrolysis.[11]
-
Plot the Data: Create a scatter plot of Reaction Velocity (Y-axis) versus this compound Concentration (X-axis).
-
Identify the Optimal Range:
-
If no inhibition occurs, the curve will rise and plateau, following Michaelis-Menten kinetics.
-
If substrate inhibition is present, the curve will rise to a peak and then descend. The optimal substrate concentration is the concentration at the peak of this curve. For routine assays, using a concentration in the range that gives 80-100% of this maximum activity is a robust choice.
-
Data Presentation Example:
| Final PTCI Conc. (mM) | Average Velocity (ΔAbs/min) | Corrected Velocity (ΔAbs/min) |
| 0.0 | 0.001 | 0.000 |
| 0.1 | 0.025 | 0.024 |
| 0.5 | 0.078 | 0.077 |
| 1.0 | 0.115 | 0.114 |
| 2.0 | 0.135 | 0.134 |
| 5.0 | 0.110 | 0.109 |
| 10.0 | 0.065 | 0.064 |
Based on this example data, the optimal PTCI concentration is approximately 2.0 mM.
Part 3: Visualization and Mechanistic Insights
To ensure robust and reproducible results, a systematic workflow is essential.
Caption: Experimental workflow for determining the optimal substrate concentration.
Understanding the underlying mechanism provides the context for troubleshooting.
Caption: Mechanism of AChE substrate inhibition at high concentrations.
Finally, interpreting the resulting data plot is the key to solving the issue.
Caption: Logic diagram for interpreting substrate titration data.
References
- Title: Acetylcholinesterase Inhibition Assays for High-Throughput Screening Source: PubMed Central URL:[Link]
- Title: Structural insights into substrate traffic and inhibition in acetylcholinesterase Source: PubMed Central URL:[Link]
- Title: Molecular basis of inhibition of substrate hydrolysis by a ligand bound to the peripheral site of acetylcholinesterase Source: National Institutes of Health (NIH) URL:[Link]
- Title: Substrate inhibition of acetylcholinesterase: residues affecting signal transduction from the surface to the catalytic center Source: PubMed Central URL:[Link]
- Title: Substrate binding to the peripheral site of acetylcholinesterase initiates enzymatic catalysis. Substrate inhibition arises as a secondary effect Source: PubMed URL:[Link]
- Title: How to optimize ellman's reagent protocol?
- Title: Comparison of kinetic parameters for acetylthiocholine, soman, ketamine and fasciculin towards acetylcholinesterase in liposomes and in solution Source: PubMed URL:[Link]
- Title: Equation: Substrate inhibition Source: GraphPad Prism 10 Curve Fitting Guide URL:[Link]
- Title: Activation/Inhibition of Cholinesterases by Excess Substrate: Interpretation of the Phenomenological b Factor in Steady-State Rate Equ
- Title: Acetylcholinesterase kinetics Source: PubMed URL:[Link]
- Title: Dissection of the human acetylcholinesterase active center determinants of substrate specificity Source: PubMed URL:[Link]
- Title: Kinetics of Total Enzymatic Hydrolysis of Acetylcholine and Acetylthiocholine Source: ResearchG
- Title: Kinetics of hydrolysis of acetylthiocholine and acetylcholine by cholinesterases Source: PubMed URL:[Link]
- Title: Quantitative Ellman's assay setup and results to evaluate modification...
- Title: History and New Developments of Assays for Cholinesterase Activity and Inhibition Source: ACS Public
- Title: Ellman Esterase Assay Protocol Source: Scribd URL:[Link]
- Title: Ellman's assay for in-solution quantification of sulfhydryl groups Source: BMG Labtech URL:[Link]
- Title: Ellman's method is still an appropriate method for measurement of cholinesterases activities Source: National Institutes of Health (NIH) URL:[Link]
- Title: Acetylcholinesterase Inhibition Assays for High-Throughput Screening Source: ResearchG
- Title: Development of a High-throughput Assay to Identify Novel Reactivators of Acetylcholinesterase Source: bioRxiv URL:[Link]
Sources
- 1. Ellman's method is still an appropriate method for measurement of cholinesterases activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. graphpad.com [graphpad.com]
- 5. Structural insights into substrate traffic and inhibition in acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substrate inhibition of acetylcholinesterase: residues affecting signal transduction from the surface to the catalytic center - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Substrate binding to the peripheral site of acetylcholinesterase initiates enzymatic catalysis. Substrate inhibition arises as a secondary effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. scribd.com [scribd.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Impact of solvent on Propionylthiocholine iodide assay performance
Welcome to the technical support resource for the Propionylthiocholine (PTC) iodide assay, a variant of the classic Ellman's method for measuring cholinesterase activity. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the critical role of solvents in assay performance. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot issues and ensure the integrity of your data.
Frequently Asked Questions (FAQs)
Q1: Why is the choice of solvent so critical when screening potential cholinesterase inhibitors?
The choice of solvent is paramount because many organic solvents, commonly used to dissolve test compounds, can directly interact with the cholinesterase enzyme.[1][2][3] This interaction can lead to enzyme inhibition or, less commonly, activation, confounding the interpretation of your results. For example, a compound that appears to be a potent inhibitor might simply be dissolved in a solvent that is itself inhibiting the enzyme. Therefore, understanding and controlling for solvent effects is a cornerstone of a robust screening campaign.
A study designed to evaluate the effects of different organic solvents on acetylcholinesterase (AChE) activity found that Dimethyl Sulfoxide (DMSO), acetonitrile, and ethanol all exhibited inhibitory effects.[1][4] Conversely, methanol showed a negligible impact, making it a more suitable choice for such assays.[1][2][4]
Q2: My inhibitor is only soluble in DMSO. What is the maximum concentration of DMSO I can use in my assay?
This is a frequent and critical question. DMSO is a widely used solvent, but it is a known inhibitor of human acetylcholinesterase (AChE).[5][6][7] Studies have shown that DMSO acts as a mixed-competitive inhibitor of AChE.[1][5] Even at concentrations commonly used in high-throughput screening, its effect is significant. For instance, 1-4% (v/v) DMSO can cause approximately 37-80% inhibition of human AChE activity.[5][6]
Core Recommendation: The final concentration of DMSO in your assay well should be kept as low as possible, ideally well below 1%. It is absolutely essential to run a "solvent control" — a well containing the enzyme, substrate, and the highest concentration of DMSO used in your experiment, but no test compound. The activity in this well should be considered your 100% activity baseline (or 0% inhibition) for calculating the inhibitory effect of your test compounds.
Q3: What are the best alternative solvents to DMSO for cholinesterase inhibitor screening?
Based on kinetic studies, methanol has been identified as a highly suitable solvent due to its negligible impact on AChE inhibition and kinetics.[2][4] Other solvents like ethanol and acetonitrile have weaker inhibitory effects than DMSO but are still not entirely inert.[1][8] Propylene glycol has also been identified as having a minimal inhibitory effect on cholinesterase activity.[9][10]
The selection of a solvent should always be validated empirically for your specific assay conditions (enzyme source, concentration, etc.).
Troubleshooting Guide
Issue 1: High background signal or steadily increasing absorbance in blank wells.
A high or drifting background reading in wells containing only the buffer, Propionylthiocholine (PTC), and DTNB (Ellman's reagent) points to the spontaneous reaction of DTNB or hydrolysis of the substrate.
-
Causality 1: DTNB Instability. DTNB can degrade, especially under suboptimal pH or light exposure, leading to the formation of the yellow TNB²⁻ product.[11]
-
Causality 2: Sub-optimal Buffer pH. The Ellman's assay is typically performed in a phosphate buffer at a pH between 7.4 and 8.0.[12][13] Higher pH values can increase the rate of spontaneous DTNB reduction by hydroxide ions, while a pH that is too low can reduce the sensitivity of the colorimetric reaction.[13]
-
Causality 3: Substrate Hydrolysis. Thioester substrates like PTC can undergo spontaneous, non-enzymatic hydrolysis over time.
Issue 2: My enzyme activity is lower than expected, even in the absence of an inhibitor.
Low enzymatic activity can be caused by solvent interference, degraded reagents, or sub-optimal assay conditions.
-
Causality 1: Solvent Inhibition. As discussed, organic solvents like DMSO, acetone, and acetonitrile can directly inhibit cholinesterase activity.[7] A study demonstrated that 1-4% concentrations of these solvents can lead to 13-80% inhibition of AChE.[7]
-
Causality 2: The "Iodide" Effect. Propionylthiocholine iodide contains iodide anions. While less of a concern for standard colorimetric assays, if you are using or developing an amperometric or other electrochemical detection method, iodide is electrochemically active and can interfere with the signal, potentially leading to false readings or reduced sensitivity.[14]
-
Causality 3: Reagent Degradation. The enzyme itself is sensitive and can lose activity with improper storage or repeated freeze-thaw cycles. The substrate, Propionylthiocholine iodide, is hygroscopic and sensitive to light and moisture.[15][16]
| Solvent | Concentration (v/v) | Approximate Inhibition of human AChE | Inhibition Type | Source |
| DMSO | 1% | ~37% | Mixed-Competitive | [5][7] |
| 4% | ~79% | Mixed-Competitive | [5][7] | |
| Acetonitrile | 1-4% | ~13-54% | Competitive | [4][7] |
| Ethanol | 1-4% | (Inhibitory) | Non-competitive | [1][4] |
| Methanol | 1-4% | Negligible | - | [2][4] |
Note: The exact percentage of inhibition can vary based on enzyme source and specific assay conditions.
Protocols for Ensuring Data Integrity
Protocol 1: Validating a New Solvent or Solvent Concentration
Objective: To determine the effect of your chosen solvent at the working concentration on enzyme activity and establish the correct baseline for your screening assay.
Methodology:
-
Prepare Reagents:
-
Assay Buffer: 0.1 M Sodium Phosphate, pH 7.4-8.0, with 1 mM EDTA.[12][17]
-
Enzyme Solution: Prepare cholinesterase solution in assay buffer to the desired final concentration.
-
DTNB Solution: 10 mM DTNB in assay buffer.
-
Substrate: 10 mM this compound in deionized water. Prepare fresh.[15]
-
Solvent Stock: Your organic solvent (e.g., DMSO, Methanol).
-
-
Set Up Controls (in a 96-well plate):
-
100% Activity Control (No Solvent): Buffer + Enzyme Solution.
-
Solvent Control: Buffer + Enzyme Solution + Solvent (to the highest final concentration you will use for your test compounds).
-
Blank (No Enzyme): Buffer + Solvent (at the highest concentration).
-
-
Assay Procedure:
-
To each well, add the corresponding components (Buffer, Enzyme, Solvent).
-
Add 10 µL of DTNB solution.
-
Initiate the reaction by adding 10 µL of the PTC iodide substrate solution.
-
Immediately begin reading the absorbance at 412 nm every 30-60 seconds for 10-15 minutes.
-
-
Analysis:
-
Calculate the reaction rate (V₀) for the "100% Activity Control" and the "Solvent Control" by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the % Inhibition caused by the solvent: % Inhibition = (1 - (Rate_Solvent_Control / Rate_100%_Activity_Control)) * 100
-
For all subsequent inhibitor screening plates, the "Solvent Control" rate should be used as the 0% inhibition baseline for calculating compound activity.
-
References
- Baswar, D., & Mishra, A. (2023). Effect of Organic Solvents on Acetylcholinesterase Inhibition and Enzyme Kinetics. Central Nervous System Agents in Medicinal Chemistry, 23(1), 40-47. [Link][1][2][4]
- Kumar, A., & Darreh-Shori, T. (2017). DMSO: A Mixed-Competitive Inhibitor of Human Acetylcholinesterase. ACS Chemical Neuroscience, 8(11), 2354-2360. [Link][5][6][7]
- Baswar, D., & Mishra, A. (2023). Effect of Organic Solvents on Acetylcholinesterase Inhibition and Enzyme Kinetics. PubMed. [Link][1][4]
- Bentham Science Publishers. (2023). Effect of Organic Solvents on Acetylcholinesterase Inhibition and Enzyme Kinetics. [Link][1][2][4]
- ResearchGate. (2017). DMSO: A Mixed-Competitive Inhibitor of Human Acetylcholinesterase | Request PDF. [Link][5][6]
- ResearchGate. (2022). Rethinking common solvents in butyrylcholinesterase activity assays. [Link][3]
- Ercetin, T., Mavideniz, A., et al. (2020). The effects of some organic solvents on the modified Ellman procedure for the assay of cholinesterases. DergiPark. [Link][8]
- Kumar, A., & Darreh-Shori, T. (2017). DMSO: A Mixed-Competitive Inhibitor of Human Acetylcholinesterase. American Chemical Society. [Link][5][7]
- ResearchGate. (2023). Comparing the effects of organic cosolvents on acetylcholinesterase and butyrylcholinesterase activity. [Link][9]
- Shakar, S. F., & Lapa, A. J. (1984). Dimethyl sulfoxide: inhibition of acetylcholinesterase in the mammalian heart. Biochemical Pharmacology, 33(3), 365-369. [Link]
- Darvesh, S., et al. (2023). Solvents and detergents compatible with enzyme kinetic studies of cholinesterases. Chemico-Biological Interactions. [Link][10]
- Tomizawa, K., et al. (2020). Dimethyl Sulfoxide Enhances Acetylcholine-Induced Contractions in Rat Urinary Bladder Smooth Muscle by Inhibiting Acetylcholinesterase Activities. J-Stage. [Link]
- ResearchGate. (2023). Why is my ellman's reagent not reacting?. [Link][12]
- Worek, F., & Thiermann, H. (2013). History and New Developments of Assays for Cholinesterase Activity and Inhibition. In book: Anticholinesterase Pesticides: Metabolism, Neurotoxicity, and Epidemiology. [Link]
- ResearchGate. (2008).
- ResearchGate. (2022). What is the reason TNB loses color during Ellman's assay?. [Link][13]
- BMG Labtech. (2019).
- Santos, T. C., et al. (2020). Anticholinesterase Activities of Different Solvent Extracts of Brewer's Spent Grain. PMC. [Link]
- Arduini, F., et al. (2013). Critical Evaluation of Acetylthiocholine Iodide and Acetylthiocholine Chloride as Substrates for Amperometric Biosensors Based on Acetylcholinesterase. Sensors (Basel), 13(2), 1637–1651. [Link][14]
- Creative Biolabs. Propidium Iodide Assay Protocol. [Link]
- ResearchGate. (2020). What if my test compound reacts with dtnb in ellman's assay?. [Link]
- NCBI Bookshelf. (2015). Assay Interference by Chemical Reactivity. [Link]
- ResearchGate. (1966).
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of Organic Solvents on Acetylcholinesterase Inhibition and Enzyme Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DMSO: A Mixed-Competitive Inhibitor of Human Acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. researchgate.net [researchgate.net]
- 10. Solvents and detergents compatible with enzyme kinetic studies of cholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Critical Evaluation of Acetylthiocholine Iodide and Acetylthiocholine Chloride as Substrates for Amperometric Biosensors Based on Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. goldbio.com [goldbio.com]
- 17. assets.fishersci.com [assets.fishersci.com]
Best practices for storing and handling Propionylthiocholine iodide to maintain integrity
Technical Support Center: Propionylthiocholine Iodide (PTCI)
Welcome to the technical support center for this compound (PTCI). This guide is designed for researchers, scientists, and drug development professionals who utilize PTCI, a critical substrate in cholinesterase activity assays. Maintaining the chemical integrity of PTCI is paramount for generating accurate and reproducible data. This resource provides in-depth, experience-driven answers to common challenges and questions regarding its storage and handling.
Troubleshooting Guide
This section addresses specific experimental issues that can arise from the improper handling or degradation of PTCI.
Problem: My cholinesterase assay has high background absorbance/fluorescence, even in 'no-enzyme' control wells.
-
Plausible Cause: This is a classic sign of spontaneous hydrolysis of PTCI. The thioester bond in PTCI can break non-enzymatically, releasing free thiocholine. This free thiol then reacts with Ellman's reagent (DTNB) or a fluorescent thiol probe, creating a signal that is independent of enzyme activity.[1][2] This issue is often exacerbated by improper solution preparation or storage.
-
Investigative Steps & Solutions:
-
Verify Buffer pH: High pH significantly accelerates the hydrolysis of thioesters. Ensure your assay buffer is within the appropriate pH range (typically 7.2-8.0) immediately before use. Do not assume the pH of a stored buffer has remained stable.
-
Prepare Substrate Solution Freshly: PTCI solutions are prone to degradation. Best practice dictates preparing the PTCI working solution fresh for each experiment.[1][3] Storing aqueous solutions of PTCI, even for a day, is not recommended.[3]
-
Check for Contamination: Ensure all reagents and labware are free of contaminating thiols or strong bases that could contribute to background signal.
-
Run a "Substrate Only" Blank: To quantify the rate of spontaneous hydrolysis, prepare a well containing only your assay buffer and PTCI (no enzyme or DTNB). At the end of the incubation period, add DTNB and measure the absorbance. This value represents your non-enzymatic background and can be subtracted from your sample readings.
-
Problem: I am observing poor reproducibility or a progressive loss of signal across experiments run on different days.
-
Plausible Cause: This issue strongly suggests the degradation of your solid PTCI stock or frozen aliquots. PTCI is hygroscopic and sensitive to light and moisture, which can lead to gradual degradation over time, reducing the effective concentration of the active substrate.
-
Investigative Steps & Solutions:
-
Review Solid Storage Conditions: Solid PTCI should be stored in a tightly sealed container at -20°C, protected from light and moisture.[4][5][6] Safety Data Sheets often recommend storing it under an inert atmosphere.[7][8]
-
Implement Proper Aliquoting: Repeatedly opening and closing the main stock container introduces moisture, which accelerates degradation. Upon receiving a new bottle of PTCI, it is advisable to aliquot the powder into smaller, single-use vials under dry conditions (e.g., in a glove box or a desiccator).
-
Evaluate Freeze-Thaw Cycles: If you are using frozen stock solutions, limit the number of freeze-thaw cycles. Prepare small-volume aliquots of your concentrated stock solution to ensure that each aliquot is thawed only once or twice.
-
Purchase a New Batch: If you suspect your stock has been compromised, the most reliable solution is to purchase a new lot of PTCI and compare the results.
-
Problem: The enzymatic reaction rate is lower than expected or non-linear.
-
Plausible Cause: An inaccurate concentration of the PTCI solution can lead to misleading kinetic data. This can happen if the solid reagent has absorbed water, leading to a weighing error, or if the substrate has degraded.
-
Investigative Steps & Solutions:
-
Ensure Proper Weighing Technique: Because PTCI is hygroscopic, it rapidly absorbs atmospheric moisture. When weighing, allow the container to equilibrate to room temperature before opening to prevent condensation.[9] Weigh the required amount quickly and seal the container immediately.
-
Confirm Substrate is Not Limiting: If the reaction rate plateaus quickly, it may indicate substrate depletion. This can happen if the initial substrate concentration was lower than intended due to weighing errors or degradation.[1] Consider testing a higher concentration of PTCI.
-
Prepare Fresh Solutions: As a primary rule of troubleshooting, always remake your substrate solution from solid stock when encountering unexpected kinetic results.[1]
-
Frequently Asked Questions (FAQs)
This section provides clear, authoritative answers to common questions about handling and storing this compound.
Q1: What are the ideal storage conditions for solid this compound?
Solid PTCI should be stored at -20°C in a dry, dark environment.[4][5][6] The vial must be tightly sealed to prevent the entry of moisture, as the compound is known to be hygroscopic. For long-term storage, placing the sealed vial inside a desiccator at -20°C provides an additional layer of protection.
| Parameter | Condition | Rationale |
| Temperature | -20°C | Slows chemical degradation processes. |
| Atmosphere | Dry / Inert Gas | PTCI is hygroscopic; moisture accelerates hydrolysis. |
| Light | Protect from Light | The compound can be light-sensitive.[7] |
| Container | Tightly Sealed | Prevents exposure to atmospheric humidity.[7][9] |
Q2: How should I prepare and store PTCI stock solutions?
It is strongly recommended to prepare aqueous PTCI solutions fresh on the day of the experiment.[1][3] Aqueous solutions are not stable for long periods. If a concentrated stock solution must be prepared in advance, dissolve the PTCI in an organic solvent like DMSO, aliquot it into single-use volumes, and store it at -20°C or -80°C for up to one month, protected from light.[10] Before use, thaw the aliquot and dilute it to the final working concentration in your aqueous assay buffer. Avoid storing PTCI in aqueous buffers for more than one day.[3]
Q3: What safety precautions should I take when handling PTCI powder?
According to safety data sheets, PTCI should be handled with care. It can cause skin, eye, and respiratory irritation.[4] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4][7] When weighing the powder, do so in a well-ventilated area or a chemical fume hood to avoid inhalation.[8]
Q4: What are the visual signs of PTCI degradation?
While subtle chemical degradation is not always visible, any change from its typical appearance as a white to off-white crystalline powder may indicate a problem.[6] Clumping of the powder suggests moisture absorption. Significant discoloration (e.g., turning yellow or brown) is a clear indicator of degradation, and the reagent should be discarded.
Visual Protocols & Workflows
Recommended Workflow for Preparing PTCI Aliquots
This diagram illustrates the best-practice workflow for handling a new bottle of solid PTCI to maximize its shelf-life and ensure experimental consistency.
Caption: Decision tree for troubleshooting high background signal.
References
- Cholinesterase assay by an efficient fixed time endpoint method.Valtierra, U., et al., Analytical Biochemistry.[Link]
- Acetylthiocholine Iodide Material Safety D
- This compound (≥98%).Amerigo Scientific.[Link]
- Acetylcholinesterase Reagent.BioAssay Systems.[Link]
- Factors in standardizing automated cholinesterase assays.Moser, V.C., et al., Journal of Toxicological Sciences.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Factors in standardizing automated cholinesterase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. This compound = 98 1866-73-5 [sigmaaldrich.com]
- 5. This compound (≥98%) - Amerigo Scientific [amerigoscientific.com]
- 6. This compound CAS#: 1866-73-5 [amp.chemicalbook.com]
- 7. fishersci.at [fishersci.at]
- 8. fishersci.com [fishersci.com]
- 9. biosynth.com [biosynth.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
A Researcher's Guide to Cholinesterase Assays: Propionylthiocholine Iodide vs. Acetylthiocholine
For researchers, scientists, and drug development professionals navigating the complexities of cholinergic signaling, the accurate measurement of cholinesterase activity is paramount. The choice of substrate in these assays is a critical decision that directly impacts the specificity, sensitivity, and ultimately, the interpretation of experimental data. This guide provides an in-depth, objective comparison of two commonly employed substrates, propionylthiocholine iodide and its close analog, acetylthiocholine, for the spectrophotometric determination of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) activity.
The Foundation: Understanding Cholinesterase Specificity
Acetylcholinesterase and butyrylcholinesterase, while both belonging to the cholinesterase family, exhibit distinct substrate preferences. AChE, a key enzyme in the termination of neurotransmission, preferentially hydrolyzes acetylcholine.[1] BChE, often referred to as pseudocholinesterase, demonstrates a broader substrate specificity and can hydrolyze a variety of choline esters.[2] This fundamental difference in substrate preference is the cornerstone of designing assays to selectively measure the activity of each enzyme in a sample where both may be present.
Acetylthiocholine: The Gold Standard for Total Cholinesterase Activity
Acetylthiocholine (ATCh) is a synthetic thio-analog of the natural neurotransmitter acetylcholine and is the most widely used substrate for measuring total cholinesterase activity.[3] Its structural similarity to acetylcholine makes it an excellent substrate for AChE.[2] The hydrolysis of acetylthiocholine by either AChE or BChE yields thiocholine, which can be readily quantified using the classic Ellman's method.[4] In this method, the sulfhydryl group of thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be measured spectrophotometrically at 412 nm.[4] The rate of color formation is directly proportional to the total cholinesterase activity in the sample.
Propionylthiocholine: A Tool for Discrimination
While acetylthiocholine provides a robust measure of total cholinesterase activity, it cannot, on its own, distinguish between the contributions of AChE and BChE. This is where propionylthiocholine (PTCh) proves to be an invaluable tool. The subtle difference in the acyl group—a propionyl group in PTCh versus an acetyl group in ATCh—is exploited to differentiate between the two enzymes.
Generally, AChE hydrolyzes acetylthiocholine at a significantly higher rate than propionylthiocholine. Conversely, BChE often hydrolyzes propionylthiocholine at a rate comparable to or even greater than acetylthiocholine. By performing parallel assays with both substrates, researchers can calculate the relative contributions of AChE and BChE to the total cholinesterase activity.
Quantitative Comparison of Kinetic Parameters
The efficiency of an enzyme's catalytic activity is described by its kinetic parameters, primarily the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ). Kₘ is the substrate concentration at which the reaction rate is half of Vₘₐₓ and is an inverse measure of the substrate's affinity for the enzyme. A lower Kₘ value indicates a higher affinity. Vₘₐₓ represents the maximum rate of the reaction when the enzyme is saturated with the substrate.
While kinetic parameters can vary depending on the enzyme source and experimental conditions, the following table provides a comparative overview of reported Kₘ and Vₘₐₓ values for acetylthiocholine and propionylthiocholine with cholinesterases from fish brain, offering a glimpse into their differential hydrolysis.
| Substrate | Enzyme | Kₘ (mM) | Vₘₐₓ (U/mg protein) | Catalytic Efficiency (Vₘₐₓ/Kₘ) |
| Acetylthiocholine Iodide (ATC) | Cholinesterase (from M. albus brain) | 0.204 | 0.619 | 3.034 |
| This compound (PTC) | Cholinesterase (from M. albus brain) | 0.111 | 0.297 | 2.675 |
| Butyrylthiocholine Iodide (BTC) | Cholinesterase (from M. albus brain) | 0.286 | 0.435 | 1.521 |
| Data adapted from Khalidi et al. (2019).[3] |
This data illustrates that for this particular cholinesterase source, acetylthiocholine has a higher catalytic efficiency compared to propionylthiocholine. It is crucial for researchers to determine these kinetic parameters for their specific enzyme and experimental setup to ensure accurate data interpretation.
Experimental Workflow: Differentiating AChE and BChE Activity
To determine the respective activities of AChE and BChE in a sample containing a mixture of both, a differential assay using both acetylthiocholine and propionylthiocholine is employed. The following is a detailed protocol based on the principles of the Ellman's method.
Diagram of the Experimental Workflow
Caption: Workflow for differentiating AChE and BChE activity.
Detailed Step-by-Step Protocol
Materials:
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
-
Phosphate buffer (0.1 M, pH 7.4)
-
DTNB solution (10 mM in phosphate buffer)
-
Acetylthiocholine iodide (ATCh) solution (10 mM in deionized water, prepare fresh)
-
This compound (PTCh) solution (10 mM in deionized water, prepare fresh)
-
Sample containing cholinesterase activity (e.g., tissue homogenate, cell lysate, plasma)
-
Selective BChE inhibitor (e.g., ethopropazine) for validation (optional)
Procedure:
-
Prepare Reagent Mix: For each substrate, prepare a reagent mix containing phosphate buffer and DTNB solution.
-
Set up the Microplate:
-
Blank Wells: Add reagent mix without the sample or substrate.
-
Sample Wells (ATCh): Add your sample and the reagent mix.
-
Sample Wells (PTCh): In separate wells, add your sample and the reagent mix.
-
It is recommended to run each condition in triplicate.
-
-
Initiate the Reaction:
-
To the "Sample Wells (ATCh)", add the acetylthiocholine solution to initiate the reaction.
-
To the "Sample Wells (PTCh)", add the propionylthiocholine solution to initiate the reaction.
-
-
Measure Absorbance: Immediately place the microplate in the reader and measure the absorbance at 412 nm at regular intervals (e.g., every minute) for a set period (e.g., 10-20 minutes).
Calculation of AChE and BChE Activity
The rate of the reaction (V) is determined from the linear portion of the absorbance versus time plot.
-
Calculate the total cholinesterase activity (V_total) from the assay with acetylthiocholine.
-
Calculate the hydrolysis rate with propionylthiocholine (V_PTCh).
The specific activities of AChE and BChE can then be estimated using the following equations, which are based on the differential hydrolysis rates of the two substrates by the two enzymes. These equations require prior determination of the hydrolysis rates of each substrate by purified AChE and BChE under the same assay conditions.
Let:
-
V_ATCh_AChE = Rate of ATCh hydrolysis by pure AChE
-
V_PTCh_AChE = Rate of PTCh hydrolysis by pure AChE
-
V_ATCh_BChE = Rate of ATCh hydrolysis by pure BChE
-
V_PTCh_BChE = Rate of PTCh hydrolysis by pure BChE
The observed rates in the mixed sample are:
-
V_ATCh_sample = (AChE_activity * V_ATCh_AChE) + (BChE_activity * V_ATCh_BChE)
-
V_PTCh_sample = (AChE_activity * V_PTCh_AChE) + (BChE_activity * V_PTCh_BChE)
By solving this system of two linear equations with two unknowns (AChE_activity and BChE_activity), the specific contribution of each enzyme can be determined.
A simpler, more common approach involves the use of a selective BChE inhibitor. By measuring the total activity with acetylthiocholine in the presence and absence of a specific BChE inhibitor (like ethopropazine), the BChE activity can be determined by subtraction, and the remaining activity is attributed to AChE.[5]
Enzymatic Reaction Pathway
The enzymatic hydrolysis of thiocholine esters by cholinesterases and the subsequent colorimetric detection in the Ellman's assay can be visualized as follows:
Sources
- 1. Kinetics of hydrolysis of acetylthiocholine and acetylcholine by cholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of a Brain Acetylcholinesterase Extraction Method and Kinetic Constants after Methyl-Paraoxon Inhibition in Three Brazilian Fish Species - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetic Parameters of Propionylthiocholine and Butyrylthiocholine Iodide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of neuroscience and enzyme kinetics, the selection of an appropriate substrate is paramount for the accurate characterization of cholinesterase activity. This guide provides an in-depth comparison of two widely used chromogenic substrates, Propionylthiocholine (PTC) iodide and Butyrylthiocholine (BTC) iodide, focusing on their kinetic parameters with Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). Understanding these differences is critical for designing robust assays and interpreting experimental data with precision.
Theoretical Framework: Michaelis-Menten Kinetics
The enzymatic hydrolysis of both PTC and BTC by cholinesterases follows the Michaelis-Menten model.[1][2] This model describes the relationship between the initial reaction velocity (V), substrate concentration ([S]), the maximum velocity (Vmax), and the Michaelis constant (Km).
-
Vmax (Maximum Velocity): Represents the rate of reaction when the enzyme is fully saturated with the substrate. It is directly proportional to the enzyme concentration.
-
Km (Michaelis Constant): The substrate concentration at which the reaction velocity is half of Vmax.[3] It serves as an inverse measure of the substrate's affinity for the enzyme; a lower Km indicates a higher affinity.[3]
-
kcat (Turnover Number): Defined as Vmax divided by the enzyme concentration, kcat represents the number of substrate molecules converted to product per enzyme molecule per unit of time.
-
kcat/Km (Catalytic Efficiency): This ratio is a measure of how efficiently an enzyme converts a substrate into a product, reflecting both binding affinity and catalytic activity.
These parameters are fundamental to understanding enzyme behavior and are crucial for comparing the suitability of different substrates.[4]
Substrate Specificity and Kinetic Parameter Comparison
AChE and BChE, while both hydrolyzing acetylcholine, exhibit distinct preferences for other choline esters. This specificity is a key consideration in assay design.[5] AChE, true to its name, preferentially hydrolyzes acetyl-esters, while BChE has a broader specificity and more efficiently hydrolyzes larger acyl group substrates like butyrylcholine.[5][6]
The choice between PTC and BTC often depends on the specific enzyme being investigated. PTC, with an acyl group intermediate in size between acetylcholine and butyrylcholine, can be hydrolyzed by both enzymes. BTC is a more specific substrate for BChE and is hydrolyzed at a much higher rate by BChE than by AChE.[5]
Table 1: Comparative Kinetic Parameters of PTC and BTC with Cholinesterases
| Enzyme Source | Substrate | Km (mM) | Vmax (relative units) | Catalytic Efficiency (Vmax/Km) | Reference |
| Monopterus albus brain (ChE) | Propionylthiocholine (PTC) | 0.201 | 0.354 | 1.761 | [7] |
| Monopterus albus brain (ChE) | Butyrylthiocholine (BTC) | 0.407 | 0.826 | 2.030 | [7] |
| Diodon hystrix liver (ChE) | Propionylthiocholine (PTC) | - | - | 2965.26 | [8] |
| Diodon hystrix liver (ChE) | Butyrylthiocholine (BTC) | - | - | 7193 | [8] |
Note: The values presented are derived from different studies and experimental conditions may vary. Direct comparison should be made with caution. The catalytic efficiency values from Diodon hystrix liver cholinesterase are presented as reported in the source.
As indicated by the data, cholinesterases from different species can exhibit varying substrate preferences. For instance, cholinesterase from Diodon hystrix liver shows a markedly higher catalytic efficiency with BTC, suggesting it is predominantly BChE.[8] Conversely, studies on cholinesterase from Monopterus albus brain show a less pronounced, though still present, preference for BTC over PTC.[7]
Experimental Protocol: Determination of Kinetic Parameters via Ellman's Assay
The most common method for measuring cholinesterase activity is the spectrophotometric assay developed by Ellman.[9][10] This assay utilizes 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to quantify the production of thiocholine, a product of PTC or BTC hydrolysis. The reaction between thiocholine and DTNB produces the yellow anion 5-thio-2-nitrobenzoate (TNB), which can be monitored by measuring the change in absorbance at or near 412 nm.[11]
The assay is a two-step process:
-
Enzymatic Hydrolysis: The cholinesterase (AChE or BChE) catalyzes the hydrolysis of the thiocholine substrate (PTC or BTC) to produce propionate or butyrate and thiocholine.[11]
-
Colorimetric Reaction: The resulting thiocholine reacts with DTNB, cleaving the disulfide bond to form TNB, which is quantifiable by its absorbance.[11][12] The rate of TNB formation is directly proportional to the cholinesterase activity.[9]
Diagram of the Ellman's Assay Workflow
Caption: The two-step reaction mechanism for cholinesterase activity measurement.
Practical Considerations and Substrate Selection
-
For AChE-centric Studies: While PTC can be used, acetylthiocholine (ATC) remains the most specific substrate for AChE. [5]When using PTC, it is important to consider potential cross-reactivity if BChE is also present in the sample.
-
For BChE-centric Studies: Butyrylthiocholine (BTC) is the substrate of choice for measuring BChE activity due to its higher rate of hydrolysis by this enzyme. [5]This makes BTC a more sensitive and specific substrate for BChE. [5]* Differentiating Enzyme Activity: In samples containing both AChE and BChE, using both PTC (or ATC) and BTC in parallel assays can help dissect the relative contributions of each enzyme to the total cholinesterase activity. [5]The use of selective inhibitors is another common strategy.
-
Substrate Inhibition: It is important to note that at very high concentrations, some cholinesterase substrates can cause substrate inhibition, leading to a decrease in reaction velocity. [13]Therefore, it is crucial to determine the optimal substrate concentration range for the specific enzyme and conditions being studied.
Conclusion
The selection between propionylthiocholine and butyrylthiocholine iodide is a critical decision in the design of cholinesterase activity assays. BTC is generally the superior substrate for the specific and sensitive measurement of BChE activity. While PTC can be hydrolyzed by both enzymes, its utility is context-dependent and requires careful consideration of potential cross-reactivity. A thorough understanding of the kinetic parameters and the application of a robust experimental protocol, such as the Ellman's assay detailed here, are essential for generating accurate and reproducible data in neuroscience research and drug development.
References
- Scribd. (n.d.). Ellman Esterase Assay Protocol.
- protocols.io. (2023). Quantifying Acetylcholinesterase activity in striatal brain tissue with DTNB assay.
- Komersová, A., Komers, K., & Zdrazilová, P. (2005). Kinetics of hydrolysis of acetylthiocholine and acetylcholine by cholinesterases. Chemical Biology & Drug Design, 157-158, 387-388.
- ResearchGate. (n.d.). Comparison table for maximum velocity (Vmax) and biomolecular constant (Km) for acetylthiocholine iodide (ATC), butyrylthiocholine iodide (BTC) and propionylthiocholine iodide (PTC) of ChE from M. albus brain.
- ResearchGate. (2025). Ellman's method is still an appropriate method for measurement of cholinesterases activities.
- Masson, P., & Lockridge, O. (2010). Activation/Inhibition of Cholinesterases by Excess Substrate: Interpretation of the Phenomenological b Factor in Steady-State Rate Equation. Biophysical Journal, 98(1), 39-48.
- ResearchGate. (n.d.). Substrate specificity of AChE B.
- Chemistry LibreTexts. (2025). 9.2: The Equations of Enzyme Kinetics.
- Ordentlich, A., Barak, D., Kronman, C., Ariel, N., Segall, Y., Velan, B., & Shafferman, A. (1993). Dissection of the human acetylcholinesterase active center determinants of substrate specificity. Identification of residues constituting the anionic site, the hydrophobic site, and the acyl pocket. The Journal of biological chemistry, 268(23), 17083–17095.
- UKEssays. (2018). Enzyme Kinetics of Acetylcholinesterase.
- Vilcaes, A. A., Valdez, C. M., & Cascone, O. (2007). Cholinesterase assay by an efficient fixed time endpoint method. Analytical Biochemistry, 370(2), 164-169.
- ResearchGate. (n.d.). Michaelis-Menten kinetics plot.
- Pérez, D. I., Martínez, A., Gil, C., & Campillo, N. E. (2015). Synthesis, Pharmacological Assessment, and Molecular Modeling of Acetylcholinesterase/Butyrylcholinesterase Inhibitors: Effect against Amyloid-β-Induced Neurotoxicity. Molecules, 20(8), 13838-13869.
- Public Health Toxicology. (2023). Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method.
- ResearchGate. (n.d.). Comparison Km dan Vmax between ATC, BTC dan PTC.
- Starič, A., & Šinko, G. (2015). New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter. PLoS ONE, 10(10), e0139480.
- Ganea, G. M., Vasilescu, A., & Dinca, V. (2013). Critical Evaluation of Acetylthiocholine Iodide and Acetylthiocholine Chloride as Substrates for Amperometric Biosensors Based on Acetylcholinesterase. Sensors, 13(1), 1238-1251.
- Colletier, J. P., Fournier, D., & Greenblatt, H. M. (2006). Structural insights into substrate traffic and inhibition in acetylcholinesterase. The EMBO journal, 25(12), 2746–2756.
- Macdonald, I. R., & Rosenberry, T. L. (2019). Comparison of the Binding of Reversible Inhibitors to Human Butyrylcholinesterase and Acetylcholinesterase: A Crystallographic, Kinetic and Calorimetric Study. International journal of molecular sciences, 20(24), 6147.
- SciSpace. (n.d.). Butyrylcholine.
Sources
- 1. Kinetics of hydrolysis of acetylthiocholine and acetylcholine by cholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation/Inhibition of Cholinesterases by Excess Substrate: Interpretation of the Phenomenological b Factor in Steady-State Rate Equation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. ukessays.com [ukessays.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Butyrylcholine | 215 Publications | 3674 Citations | Top Authors | Related Topics [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Structural insights into substrate traffic and inhibition in acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of a Cholinesterase Assay Using Propionylthiocholine Iodide
This guide provides a comprehensive framework for the validation of a cholinesterase assay utilizing Propionylthiocholine (PTC) iodide as the substrate. It is designed for researchers, scientists, and drug development professionals who require a robust and reliable method for quantifying cholinesterase activity. This document delves into the underlying scientific principles of the assay, offers a detailed, step-by-step validation protocol grounded in regulatory expectations, and presents a comparative analysis with alternative substrates.
Introduction: The Critical Role of Cholinesterase Measurement
Cholinesterases, primarily Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), are serine hydrolases that play a pivotal role in regulating cholinergic neurotransmission by hydrolyzing the neurotransmitter acetylcholine.[1] The accurate measurement of their activity is crucial in various fields, including the development of therapeutics for neurodegenerative diseases like Alzheimer's, where cholinesterase inhibitors are a key treatment modality, and in toxicology for assessing exposure to organophosphates and carbamates.[2]
The choice of substrate is a critical determinant of assay performance. While Acetylthiocholine (ATC) is the closest synthetic analog to the endogenous substrate, Propionylthiocholine (PTC) offers distinct advantages in certain applications, including its utility in identifying individuals sensitive to succinylcholine.[3][4] This guide focuses on the validation of a cholinesterase assay using PTC, employing the widely accepted Ellman's method.[5][6]
The Ellman's Method: A Robust Colorimetric Approach
The Ellman's method is a simple, rapid, and cost-effective colorimetric assay for measuring cholinesterase activity.[7][8] The principle lies in the enzymatic hydrolysis of a thiocholine ester substrate, in this case, Propionylthiocholine, by cholinesterase to produce thiocholine. The released thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to generate the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified spectrophotometrically at 412 nm.[6][9]
The Enzymatic Reaction Pathway
The following diagram illustrates the two-step reaction mechanism underlying the cholinesterase assay with Propionylthiocholine and DTNB.
Caption: Enzymatic hydrolysis of Propionylthiocholine and subsequent colorimetric detection.
Assay Validation: A Framework for Trustworthy Results
The validation of any analytical method is paramount to ensure the reliability and reproducibility of the data. This protocol is designed in accordance with the principles outlined in the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation, which is recognized by major regulatory bodies including the FDA and EMA.[3][4][10][11][12]
Validation Workflow Overview
The following diagram outlines the key stages of the cholinesterase assay validation process.
Caption: Workflow for the validation of the cholinesterase assay.
Detailed Validation Protocols
The following sections provide step-by-step methodologies for validating the key performance characteristics of the cholinesterase assay using Propionylthiocholine iodide.
3.2.1. Specificity and Selectivity
Objective: To demonstrate that the assay can unequivocally measure cholinesterase activity without interference from other components in the sample matrix.
Protocol:
-
Blank Analysis: Analyze multiple sources of the biological matrix (e.g., plasma, serum, tissue homogenate) without the addition of the enzyme or substrate to assess any background signal.
-
Substrate-Only Control: Incubate the Propionylthiocholine substrate with the sample matrix in the absence of the enzyme to determine the rate of non-enzymatic hydrolysis.
-
Enzyme-Only Control: Incubate the cholinesterase enzyme in the sample matrix without the substrate to assess any intrinsic reactivity with DTNB.
-
Inhibitor Specificity (for differentiating AChE and BChE):
-
To measure AChE activity specifically, pre-incubate the sample with a selective BChE inhibitor (e.g., ethopropazine) before adding the PTC substrate.
-
To measure BChE activity specifically, pre-incubate the sample with a selective AChE inhibitor (e.g., BW284c51) before adding the PTC substrate.
-
Acceptance Criteria: The signal from blank, substrate-only, and enzyme-only controls should be negligible compared to the signal generated in the presence of both enzyme and substrate. Selective inhibitors should demonstrate a significant and specific reduction in the activity of their target enzyme.
3.2.2. Linearity and Range
Objective: To establish the range over which the assay response is directly proportional to the enzyme concentration.
Protocol:
-
Prepare a series of at least five dilutions of a high-concentration cholinesterase standard in the relevant biological matrix.
-
Analyze each dilution in triplicate using the established assay protocol.
-
Plot the measured enzyme activity (rate of change in absorbance per minute) against the known enzyme concentration.
-
Perform a linear regression analysis and determine the coefficient of determination (R²).
Acceptance Criteria: The R² value should be ≥ 0.99. The linear range is the concentration range over which this linearity is maintained.
3.2.3. Precision
Objective: To assess the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is evaluated at two levels: intra-assay (repeatability) and inter-assay (intermediate precision).[7][9][13]
Protocol:
-
Intra-Assay Precision:
-
Prepare three quality control (QC) samples at low, medium, and high concentrations within the linear range of the assay.
-
Analyze each QC sample in at least five replicates within the same analytical run.
-
Calculate the mean, standard deviation (SD), and coefficient of variation (%CV) for each QC level.[9]
-
-
Inter-Assay Precision:
-
Analyze the same three QC samples (low, medium, and high) on at least three different days by different analysts if possible.
-
Calculate the mean, SD, and %CV for each QC level across all runs.[9]
-
Acceptance Criteria:
-
Intra-assay precision: %CV should be ≤ 15% (ideally <10%).[9]
-
Inter-assay precision: %CV should be ≤ 20% (ideally <15%).[9]
3.2.4. Accuracy
Objective: To determine the closeness of the mean test results obtained by the assay to the true value.
Protocol:
-
Prepare QC samples at low, medium, and high concentrations by spiking a known amount of purified cholinesterase into the biological matrix.
-
Analyze these QC samples in at least five replicates.
-
Calculate the percent recovery using the formula: (Mean Measured Concentration / Spiked Concentration) x 100%.
Acceptance Criteria: The mean percent recovery should be within 85-115% of the nominal value.
3.2.5. Limit of Detection (LOD) and Limit of Quantification (LOQ)
Objective: To determine the lowest concentration of cholinesterase that can be reliably detected and quantified with acceptable precision and accuracy.
Protocol:
-
LOD: The lowest concentration of the analyte that can be distinguished from the background noise. It can be determined based on the standard deviation of the response and the slope of the calibration curve. A common approach is to use the formula: LOD = 3.3 * (SD of the blank / Slope of the calibration curve).[14]
-
LOQ: The lowest concentration of the analyte that can be quantitatively determined with suitable precision and accuracy. A common approach is to use the formula: LOQ = 10 * (SD of the blank / Slope of the calibration curve).[14]
Acceptance Criteria: The LOQ must be demonstrated to have acceptable precision (%CV ≤ 20%) and accuracy (80-120% recovery).
3.2.6. Stability
Objective: To evaluate the stability of the analyte in the biological matrix under different storage and handling conditions.
Protocol:
-
Freeze-Thaw Stability: Analyze QC samples after subjecting them to at least three freeze-thaw cycles.
-
Short-Term Stability: Analyze QC samples kept at room temperature for a duration that mimics the expected sample handling time.
-
Long-Term Stability: Analyze QC samples stored at the intended storage temperature (e.g., -20°C or -80°C) for an extended period.
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the mean concentration of the freshly prepared samples.
Comparative Analysis: Propionylthiocholine vs. Alternative Substrates
The choice of substrate significantly influences the specificity and sensitivity of a cholinesterase assay. The most common alternatives to PTC are Acetylthiocholine (ATC) and Butyrylthiocholine (BTC).
-
Acetylthiocholine (ATC): As the thio-analog of the natural substrate, ATC is generally considered the most specific substrate for AChE.[1]
-
Butyrylthiocholine (BTC): This substrate is preferentially hydrolyzed by BChE and is therefore the substrate of choice for measuring BChE activity.[1]
-
Propionylthiocholine (PTC): PTC is hydrolyzed by both AChE and BChE, often with intermediate kinetics compared to ATC and BTC.
The following table summarizes the key performance characteristics of these three substrates based on available literature.
| Parameter | Propionylthiocholine (PTC) | Acetylthiocholine (ATC) | Butyrylthiocholine (BTC) |
| Primary Target | AChE and BChE | AChE | BChE |
| Specificity | Moderate; hydrolyzed by both enzymes. | High for AChE.[1] | High for BChE.[1] |
| Kinetic Profile (Km) | Intermediate affinity for both enzymes. | High affinity (low Km) for AChE.[15] | High affinity (low Km) for BChE. |
| Kinetic Profile (Vmax) | Generally lower than the preferred substrate for each enzyme. | High for AChE. | High for BChE. |
| Key Application | General cholinesterase screening; identifying succinylcholine sensitivity.[3] | Specific measurement of AChE activity. | Specific measurement of BChE activity. |
Experimental Data Snapshot: Comparative Kinetics
The following table presents a comparison of kinetic constants for the three substrates with cholinesterase from the brain of Monopterus albus. While species-specific differences exist, this data provides a useful illustration of the relative substrate preferences.
| Substrate | Km (µM) | Vmax (µmol/min/mg protein) | Vmax/Km (Efficiency) |
| Propionylthiocholine (PTC) | 134.9 | 0.4 | 2965.26 |
| Acetylthiocholine (ATC) | 68.2 | 0.25 | 3680.15 |
| Butyrylthiocholine (BTC) | 27.8 | 0.2 | 7193.00 |
Data adapted from a study on cholinesterase from M. albus brain.[12]
This data indicates that for this particular enzyme source, BTC is the most efficiently hydrolyzed substrate, followed by ATC and then PTC. This underscores the importance of selecting the appropriate substrate based on the specific research question and the cholinesterase isoform of interest.
Conclusion and Recommendations
The validation of a cholinesterase assay using this compound is a critical step in ensuring the generation of high-quality, reliable data for research and drug development. By following a systematic validation process grounded in regulatory guidelines such as ICH M10, researchers can establish a robust and trustworthy assay.
Key Recommendations:
-
Define the Purpose: Clearly define the intended use of the assay (e.g., screening, kinetic analysis, specific measurement of AChE or BChE) to guide the validation design and acceptance criteria.
-
Thorough Validation: Conduct a comprehensive validation that includes specificity, linearity, precision, accuracy, LOD/LOQ, and stability.
-
Substrate Selection: The choice between PTC, ATC, and BTC should be scientifically justified based on the specific cholinesterase isoform of interest and the research question. For general cholinesterase activity screening, PTC can be a suitable choice. For specific quantification of AChE or BChE, ATC and BTC are the preferred substrates, respectively.
-
Documentation: Meticulously document all validation experiments, data, and results in a comprehensive validation report.
By adhering to these principles, researchers can confidently employ a validated cholinesterase assay with this compound to advance their scientific endeavors.
References
- ICH M10 Bioanalytical Method Validation and Study Sample Analysis. European Medicines Agency. [Link]
- Ellman, G. L., Courtney, K. D., Andres, V., & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical pharmacology, 7(2), 88-95.
- King, J., & Wroe, M. (1975). Scope and limitations of propionylthiocholinesterase in the characterisation of cholinesterase variants. Clinical biochemistry, 8(6), 384-390.
- ICH M10 Bioanalytical Method Validation. U.S.
- Ahmad, A., et al. (2018). Acetylcholinesterase from the brain of Monopterus albus as detection of metal ions.
- Cholinesterase. Labcorp. [Link]
- Worek, F., & Thiermann, H. (2013). Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning. Drug testing and analysis, 5(4), 221-227.
- Komersová, A., Komers, K., & Cegan, A. (2007). New findings about Ellman's method to determine cholinesterase activity.
- Komers, K., Cegan, A., & Link, M. (2002). Kinetics and mechanism of hydrolysis of acetylthiocholine by butyrylcholine esterase.
- Validation of Cholinesterase (Acetyl and Butyryl) Activity Estimation in the Blood and Brain of Wistar Rats. International Journal of Scientific Research in Science and Technology.
- Pohanka, M. (2011). History and new developments of assays for cholinesterase activity and inhibition. Chemical reviews, 111(12), 7662-7681.
- How To Calculate The Coefficient Of Vari
- The precision analysis of Enzyme-linked immunosorbent assay kits. Cloud-Clone Corp. [Link]
- Colović, M. B., et al. (2013). Cholinesterase assay by an efficient fixed time endpoint method. Analytical biochemistry, 442(2), 153-156.
- A novel RP-HPLC method for quantification of cholinesterase activity in human blood: An application for assessing organophosphate and carbam
- Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology.
- Worek, F., & Thiermann, H. (2013). Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning. Drug testing and analysis, 5(4), 221-227.
- Komersová, A., Komers, K., & Zdražilová, P. (2005). Kinetics of hydrolysis of acetylthiocholine and acetylcholine by cholinesterases. Chemico-biological interactions, 157, 387-388.
- Development and validation of a simple assay for the determination of cholinesterase activity in whole blood of laboratory animals. Journal of applied toxicology, 32(11), 931-937.
- Calculating Inter- and Intra-Assay Coefficients of Variability. Salimetrics. [Link]
- How to calculate the LOB, LOD and LOQ of an enzyme assay. Biology Stack Exchange. [Link]
- The Limit of Detection.
- Q2(R2) Validation of Analytical Procedures. U.S.
- Inter and Intra As Say Coefficients of Variability. Scribd. [Link]
- Taylor, P., & Radic, Z. (1994). Structural bases for the specificity of cholinesterase catalysis and inhibition. Annual review of pharmacology and toxicology, 34(1), 281-320.
- Validation of Analytical Procedures- A Review. Asian Journal of Pharmaceutical Analysis.
- Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment. The AAPS Journal.
- Table S1. Kinetic parameters of enzymatic AChE reactions.
- A new method for determining the cholinesterase activity.
- Immunogenicity Testing of Therapeutic Protein Products — Developing and Validating Assays for Anti-Drug Antibody Detection. U.S.
- Scope and limitations of propionylthiocholinesterase in the characterisation of cholinesterase variants. PubMed.
- Standardization of Clinical Cholinesterase Measurements.
- A comparative study of acetylcholinesterase and general-esterase activity assays using different substrates, in vitro and in vivo exposures and model organisms. Ecotoxicology and Environmental Safety.
- Guidance for Industry: Potency Tests for Cellular and Gene Therapy Products. U.S.
- CHOLINESTERASE. Linear Chemicals. [Link]
- Determination of the kinetic parameters of AChE and BuChE under steady-state conditions.
- Komersová, A., Komers, K., & Zdražilová, P. (2005). Kinetics of hydrolysis of acetylthiocholine and acetylcholine by cholinesterases. Chemico-biological interactions, 157, 387-388.
- Comparative measurement of serum Acetyl Cholinesterase Enzyme using three different methods. Iranian Journal of Toxicology.
Sources
- 1. Kinetics of total enzymatic hydrolysis of acetylcholine and acetylthiocholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Scope and limitations of propionylthiocholinesterase in the characterisation of cholinesterase variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. labcorp.com [labcorp.com]
- 5. Active site gating and substrate specificity of butyrylcholinesterase and acetylcholinesterase: insights from molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]
- 7. Cholinesterase assay by an efficient fixed time endpoint method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New findings about Ellman's method to determine cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A comparative study of acetylcholinesterase and general-esterase activity assays using different substrates, in vitro and in vivo exposures and model organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. A novel RP-HPLC method for quantification of cholinesterase activity in human blood: An application for assessing organophosphate and carbamate insecticide exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Kinetics of hydrolysis of acetylthiocholine and acetylcholine by cholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Substrate Selection: Cross-Reactivity of Propionylthiocholine Iodide with Acetylcholinesterase
For researchers, scientists, and drug development professionals dedicated to the study of cholinergic signaling, the accurate measurement of acetylcholinesterase (AChE) activity is paramount. This enzyme's role in hydrolyzing the neurotransmitter acetylcholine makes it a critical target for therapeutics aimed at Alzheimer's disease, myasthenia gravis, and for assessing the toxicity of nerve agents and pesticides.[1][2][3] The cornerstone of these investigations is the in vitro activity assay, where the choice of substrate is a decision that profoundly impacts experimental accuracy and interpretation.
This guide provides an in-depth comparison of Propionylthiocholine iodide (PTCI) and the more commonly used Acetylthiocholine iodide (ATCI) as substrates for AChE. We will delve into the causality behind experimental choices, present supporting data, and provide validated protocols to ensure the scientific integrity of your findings.
Understanding the Enzymatic Landscape: AChE Substrate Specificity
Acetylcholinesterase, a serine hydrolase, possesses a deep active-site gorge containing a catalytic triad.[4][5] Its primary physiological function is the rapid hydrolysis of acetylcholine. The efficiency and specificity of this reaction are governed by the precise architecture of the enzyme's active site, which includes an "anionic" subsite that binds the quaternary ammonium group of choline and an "esteratic" subsite that accommodates the acetyl group.[6][7]
While AChE exhibits the highest affinity for its native substrate, acetylcholine, in vitro assays commonly employ thio-analogs like ATCI and PTCI.[8][9] These synthetic substrates are hydrolyzed by AChE to produce thiocholine, a thiol-containing compound that can be readily quantified in a colorimetric reaction, most famously, the Ellman's assay.[10][11]
The structural difference between ATCI and PTCI lies in the acyl group: ATCI possesses an acetyl group, mirroring the natural substrate, while PTCI has a slightly larger propionyl group. This seemingly minor alteration has significant implications for the rate of hydrolysis by AChE. Generally, AChE demonstrates a preference for smaller acyl groups, leading to a higher hydrolysis rate for acetylthiocholine compared to propionylthiocholine and butyrylthiocholine.[12]
Head-to-Head Comparison: Propionylthiocholine vs. Acetylthiocholine
The selection between PTCI and ATCI should be a data-driven decision based on the specific goals of the experiment. While ATCI is the preferred substrate for measuring AChE activity due to its structural similarity to acetylcholine and higher hydrolysis rate, PTCI can be a valuable tool, particularly when investigating cholinesterase variants or in specific diagnostic applications.[8]
| Parameter | Acetylthiocholine (ATCI) | Propionylthiocholine (PTCI) | Rationale & Implications |
| Structure | Acetyl group on thiocholine | Propionyl group on thiocholine | The smaller acetyl group of ATCI more closely mimics the natural substrate, acetylcholine, leading to a better fit within the AChE active site.[6][8] |
| AChE Hydrolysis Rate | Higher | Lower | AChE generally exhibits higher catalytic efficiency (kcat/Km) for ATCI.[12] This results in a more sensitive assay for detecting AChE activity. |
| Substrate Specificity | Preferred substrate for AChE | Also hydrolyzed by Butyrylcholinesterase (BChE) | While both are hydrolyzed by AChE, the relative rates of hydrolysis by AChE and BChE differ. The choice of substrate can be used to differentiate between the activities of these two enzymes in a mixed sample.[8] |
| Common Applications | Standard for AChE activity assays, inhibitor screening | Investigating cholinesterase variants, certain diagnostic assays | ATCI is the go-to for routine AChE measurements. PTCI's utility shines in more specialized research contexts. |
Note: The kinetic parameters (Km and Vmax) can vary depending on the source of the enzyme and the specific assay conditions.
Visualizing the Reaction: The Ellman's Assay Workflow
The Ellman's assay is the most common method for measuring cholinesterase activity using thio-substrates.[13][14] The principle is straightforward: the thiocholine produced from the enzymatic hydrolysis of ATCI or PTCI reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified spectrophotometrically at 412 nm.[15][16]
Caption: Workflow of the Ellman's Assay for measuring acetylcholinesterase activity.
Experimental Protocol: A Validated Approach to AChE Activity Measurement
This protocol is a self-validating system, designed to ensure accuracy and reproducibility.
Materials:
-
This compound (PTCI) or Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)
-
Purified acetylcholinesterase (e.g., from electric eel or human recombinant)
-
Phosphate buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Substrate Stock Solution (10 mM): Dissolve the appropriate amount of PTCI or ATCI in deionized water. Prepare fresh daily.
-
DTNB Stock Solution (10 mM): Dissolve DTNB in phosphate buffer (pH 7.0). Store protected from light.
-
Enzyme Working Solution: Dilute the stock AChE solution in phosphate buffer (pH 8.0) to the desired concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 10 minutes.
-
-
Assay Setup (in a 96-well plate):
-
Add 150 µL of phosphate buffer (0.1 M, pH 8.0) to each well.
-
Add 10 µL of DTNB solution to each well.
-
Add 20 µL of the enzyme working solution to the appropriate wells. Include a "no enzyme" control well containing only buffer and DTNB.
-
Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.
-
-
Initiation of Reaction and Measurement:
-
Initiate the reaction by adding 20 µL of the substrate solution to each well.
-
Immediately start measuring the absorbance at 412 nm every minute for 10-20 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔAbs/min) for each well.
-
Correct the rate of the enzyme-containing wells by subtracting the rate of the "no enzyme" control (to account for non-enzymatic hydrolysis of the substrate).
-
Calculate the enzyme activity using the Beer-Lambert law:
-
Causality in Experimental Design: Why These Steps Matter
-
pH 8.0 Buffer: The reaction of thiocholine with DTNB is optimal at a slightly alkaline pH.[13]
-
Pre-incubation: This step ensures that the enzyme and other reagents are at a stable temperature before the reaction is initiated, leading to more consistent results.
-
Kinetic Measurement: Measuring the absorbance over time allows for the determination of the initial reaction velocity (V₀), which is crucial for accurate kinetic analysis and is more reliable than a single endpoint measurement.
-
"No Enzyme" Control: This is essential to account for any spontaneous, non-enzymatic hydrolysis of the thio-substrate, ensuring that the measured activity is solely due to the enzyme.
Concluding Remarks for the Discerning Scientist
The choice between this compound and Acetylthiocholine iodide is not a matter of right or wrong, but of selecting the most appropriate tool for the scientific question at hand. For the majority of acetylcholinesterase activity and inhibition studies, the superior hydrolysis rate of acetylthiocholine makes it the substrate of choice, offering greater sensitivity and a closer approximation of the enzyme's interaction with its natural substrate.[8][12]
However, this compound remains a valuable substrate in the researcher's toolkit, particularly for comparative studies of different cholinesterases or for specific diagnostic applications where its unique kinetic properties can be leveraged. A thorough understanding of the underlying enzymatic principles and a meticulously validated experimental protocol, as outlined in this guide, are the cornerstones of generating robust and reliable data in the field of cholinergic research.
References
- Komers, K., Komersová, A., & Čegan, A. (2005). Kinetics of Total Enzymatic Hydrolysis of Acetylcholine and Acetylthiocholine. ResearchGate.
- Reddy, V. K., et al. (2012). Development and validation of a simple assay for the determination of cholinesterase activity in whole blood of laboratory animals. PubMed.
- ACS Publications. (2023). Validation of Acetylcholinesterase Inhibition Machine Learning Models for Multiple Species. Chemical Research in Toxicology.
- ACS Publications. (2023). Validation of Acetylcholinesterase Inhibition Machine Learning Models for Multiple Species.
- ResearchGate. Substrate specificity of AChE B. The rate of hydrolysis of acetylthiocholine (f), acetyl -... ResearchGate.
- SciSpace. (2015). Validation of Cholinesterase (Acetyl and Butyryl) Activity Estimation in the Blood and Brain of Wistar Rats. SciSpace.
- Wlasiuk, G., & Fini, J. (2015). New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter. PubMed Central.
- Ordentlich, A., et al. (1993). Dissection of the human acetylcholinesterase active center determinants of substrate specificity. Identification of residues constituting the anionic site, the hydrophobic site, and the acyl pocket. PubMed.
- Shen, J., et al. (2002). Studying enzyme binding specificity in acetylcholinesterase using a combined molecular dynamics and multiple docking approach. PubMed.
- Karlsson, E., et al. (1988). Comparison of kinetic parameters for acetylthiocholine, soman, ketamine and fasciculin towards acetylcholinesterase in liposomes and in solution. PubMed.
- Beri, V., et al. (2013). Hydrolysis of low concentrations of the acetylthiocholine analogs acetyl(homo)thiocholine and acetyl(nor)thiocholine by acetylcholinesterase may be limited by selective gating at the enzyme peripheral site. PubMed.
- Komersová, A., et al. (2005). Kinetics of hydrolysis of acetylthiocholine and acetylcholine by cholinesterases. PubMed.
- BMG Labtech. Ellman's assay for in-solution quantification of sulfhydryl groups. BMG Labtech.
- Hofer, P., & Fringeli, U. P. (1981). Acetylcholinesterase kinetics. PubMed.
- Wikipedia. Ellman's reagent. Wikipedia.
- Beri, V., et al. (2012). Hydrolysis of low concentrations of the acetylthiocholine analogs acetyl(homo)thiocholine and acetyl(nor)thiocholine by acetylcholinesterase may be limited by selective gating at the enzyme peripheral site. PubMed Central.
- SciSpace. (2012). Hydrolysis of low concentrations of the acetylthiocholine analogs acetyl(homo)thiocholine and acetyl(nor)thiocholine by acetylch. SciSpace.
- Taylor, P., & Lappi, S. (1975). Role of the peripheral anionic site on acetylcholinesterase: inhibition by substrates and coumarin derivatives. PubMed.
- Pohanka, M. (2011). History and New Developments of Assays for Cholinesterase Activity and Inhibition. ResearchGate.
- ResearchGate. Acetylcholinesterase (AChE) hydrolyzes the acetylthiocholine and forms... ResearchGate.
- Szegletes, T., et al. (1999). Substrate binding to the peripheral site of acetylcholinesterase initiates enzymatic catalysis. Substrate inhibition arises as a secondary effect. PubMed.
- Bourne, Y., et al. (2004). Structural insights into substrate traffic and inhibition in acetylcholinesterase. PubMed Central.
- Musilek, K., et al. (2007). Limitation of the Ellman method: cholinesterase activity measurement in the presence of oximes. PubMed.
- Fisher Scientific. Ellman's Reagent. Fisher Scientific.
- Trakas, N., et al. (1997). Antibodies to acetylcholinesterase cross-reacting with thyroglobulin in myasthenia gravis and Graves's disease. PubMed.
- Arduini, F., et al. (2013). Critical Evaluation of Acetylthiocholine Iodide and Acetylthiocholine Chloride as Substrates for Amperometric Biosensors Based on Acetylcholinesterase. National Institutes of Health.
- Pérez-Areales, F. J., et al. (2014). Synthesis, Pharmacological Assessment, and Molecular Modeling of Acetylcholinesterase/Butyrylcholinesterase Inhibitors: Effect against Amyloid-β-Induced Neurotoxicity. PubMed Central.
- Singh, S., et al. (2022). Novel insights on acetylcholinesterase inhibition by Convolvulus pluricaulis, scopolamine and their combination in zebrafish. PubMed Central.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Hydrolysis of low concentrations of the acetylthiocholine analogs acetyl(homo)thiocholine and acetyl(nor)thiocholine by acetylcholinesterase may be limited by selective gating at the enzyme peripheral site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural insights into substrate traffic and inhibition in acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dissection of the human acetylcholinesterase active center determinants of substrate specificity. Identification of residues constituting the anionic site, the hydrophobic site, and the acyl pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studying enzyme binding specificity in acetylcholinesterase using a combined molecular dynamics and multiple docking approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Kinetics of hydrolysis of acetylthiocholine and acetylcholine by cholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Limitation of the Ellman method: cholinesterase activity measurement in the presence of oximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. broadpharm.com [broadpharm.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. Ellman's reagent - Wikipedia [en.wikipedia.org]
- 16. assets.fishersci.com [assets.fishersci.com]
A Comparative Guide to Colorimetric and Electrochemical Detection for Propionylthiocholine Iodide Assays
For researchers, scientists, and drug development professionals engaged in the study of cholinesterases, the accurate measurement of enzyme activity is paramount. Propionylthiocholine iodide serves as a key substrate in these assays, and its hydrolysis product, thiocholine, is the target for detection. The two most prominent methods for quantifying this reaction are colorimetric and electrochemical assays. This guide provides an in-depth, objective comparison of these two techniques, supported by experimental principles and data to aid in the selection of the most appropriate method for your research needs.
Introduction to Propionylthiocholine Assays
Acetylcholinesterase (AChE) is a critical enzyme in the central nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine to terminate nerve impulses.[1][2][3] The study of AChE activity is crucial in neuroscience and is a primary focus in the development of therapeutics for conditions like Alzheimer's disease, where AChE inhibitors are a frontline treatment.[2][4][5] Propionylthiocholine, an analog of acetylcholine, is frequently used as a substrate for AChE in vitro.[6] The enzymatic hydrolysis of propionylthiocholine yields thiocholine and propionic acid. The rate of thiocholine production is directly proportional to the AChE activity.
The Colorimetric Approach: Ellman's Reagent
The most widely adopted colorimetric method for quantifying AChE activity is the Ellman's assay, which utilizes 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).[4][7]
Principle of Detection
The Ellman's method is a two-step coupled enzymatic reaction:[4]
-
Enzymatic Hydrolysis: Acetylcholinesterase catalyzes the hydrolysis of a thiocholine ester substrate, such as propionylthiocholine or acetylthiocholine, to produce thiocholine.
-
Colorimetric Reaction: The free sulfhydryl group (-SH) on the resulting thiocholine molecule rapidly reacts with DTNB. This reaction cleaves the disulfide bond of DTNB, releasing the yellow-colored 5-thio-2-nitrobenzoate (TNB²⁻) anion, which has a strong absorbance maximum at 412 nm.[2][4][8]
The rate of TNB²⁻ formation, measured as an increase in absorbance over time, is directly proportional to the AChE activity in the sample.[4][7]
Reaction Mechanism of Ellman's Assay
Caption: A high-level workflow for an electrochemical AChE activity assay.
Advantages and Limitations
Advantages:
-
High Sensitivity and Low Detection Limits: Electrochemical biosensors can offer significantly lower limits of detection compared to colorimetric methods, making them ideal for samples with low enzyme activity. [9][10]* Direct and Real-Time Monitoring: These sensors provide a direct measurement of the enzymatic product and can monitor the reaction in real-time. [11]* Miniaturization and Portability: Electrochemical systems are well-suited for miniaturization and the development of portable, point-of-care devices. [12] Limitations:
-
Complexity and Cost: The fabrication of enzyme-modified electrodes can be more complex and costly than preparing reagents for a colorimetric assay. The required instrumentation (a potentiostat) is also more specialized.
-
Interference: Electrochemical measurements can be affected by other electroactive species in the sample that are oxidized at the applied potential, such as ascorbic acid and uric acid. [13]The iodide counter-ion in this compound can also be electrochemically active and interfere with measurements, necessitating careful optimization of the working potential. [14][15][16]* Enzyme Stability: The stability of the immobilized enzyme on the electrode surface can be a concern and may limit the reusability of the sensor. [17]
Head-to-Head Comparison: Colorimetric vs. Electrochemical Detection
| Feature | Colorimetric (Ellman's Assay) | Electrochemical Biosensors |
| Principle | Indirect, two-step enzymatic and chemical reaction | Direct, enzymatic reaction followed by electrochemical oxidation |
| Sensitivity | Good, typically in the mU/mL range [18] | Excellent, can reach the µU/mL or even lower range [19][20] |
| Limit of Detection | Generally higher, around 0.1 mU/mL [18] | Generally lower, can be as low as 0.029 mU/mL or lower [19][20] |
| Throughput | High, easily adaptable to 96-well plates [2] | Can be adapted for high throughput, but may require specialized equipment |
| Speed | Typically requires a 10-30 minute incubation [2][18] | Can provide real-time measurements [11] |
| Cost | Low reagent and equipment cost [9][21] | Higher initial cost for electrode fabrication and potentiostat |
| Ease of Use | Simple, straightforward protocol [22] | Requires more specialized knowledge for electrode preparation and data acquisition |
| Interference | Susceptible to colored compounds, reducing agents, and thiols [23][24] | Susceptible to other electroactive species and the iodide substrate counter-ion [13][14] |
Experimental Protocols
Colorimetric Assay (Ellman's Method) - 96-Well Plate Format
Materials:
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 412 nm
-
0.1 M Sodium Phosphate Buffer, pH 8.0
-
This compound (PTCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylcholinesterase (AChE) enzyme standard
-
Test samples
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DTNB (e.g., 10 mM) in the phosphate buffer.
-
Prepare a stock solution of PTCI (e.g., 100 mM) in deionized water.
-
Prepare a working solution of AChE in phosphate buffer.
-
-
Assay Setup:
-
To each well, add:
-
150 µL of 0.1 M Sodium Phosphate Buffer (pH 8.0)
-
10 µL of DTNB solution
-
20 µL of sample or AChE standard
-
-
Include a blank control containing buffer instead of the enzyme sample.
-
-
Reaction Initiation:
-
Start the reaction by adding 20 µL of the PTCI solution to each well.
-
-
Measurement:
-
Immediately place the plate in the microplate reader and measure the absorbance at 412 nm every minute for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔAbs/min) for each well from the linear portion of the kinetic curve.
-
Subtract the rate of the blank from the rates of the samples and standards.
-
The AChE activity is proportional to this corrected rate.
-
Electrochemical Assay
Materials:
-
AChE-modified working electrode (e.g., screen-printed carbon electrode)
-
Reference electrode (e.g., Ag/AgCl)
-
Counter electrode (e.g., platinum wire)
-
Potentiostat
-
Electrochemical cell
-
0.1 M Phosphate Buffer, pH 7.4
-
This compound (PTCI)
Procedure:
-
Electrode Preparation:
-
Immobilize AChE onto the working electrode surface using a suitable method (e.g., cross-linking with glutaraldehyde).
-
-
Electrochemical Cell Setup:
-
Assemble the three-electrode system in the electrochemical cell containing a known volume of phosphate buffer.
-
-
Baseline Measurement:
-
Apply a constant oxidation potential (e.g., +0.4 V vs. Ag/AgCl, this needs to be optimized to avoid iodide interference) and record the stable baseline current.
-
-
Reaction Initiation:
-
Add a specific concentration of PTCI to the electrochemical cell to initiate the enzymatic reaction.
-
-
Measurement:
-
Record the increase in the oxidation current as thiocholine is produced and oxidized at the electrode surface. The measurement can be done using techniques like chronoamperometry or differential pulse voltammetry.
-
-
Data Analysis:
-
The change in current (ΔI) is directly proportional to the AChE activity in the sample. A calibration curve can be generated using known concentrations of thiocholine or AChE.
-
Conclusion and Recommendations
Both colorimetric and electrochemical methods offer robust and reliable means for measuring AChE activity using this compound. The choice between the two ultimately depends on the specific requirements of the research.
-
For high-throughput screening of a large number of compounds, inhibitor studies, and routine enzyme activity measurements where cost and simplicity are major considerations, the colorimetric Ellman's assay is an excellent choice. Its adaptability to a 96-well plate format and the use of standard laboratory equipment make it highly accessible.
-
For applications requiring very high sensitivity, the detection of low levels of enzyme activity, real-time monitoring, or the development of portable diagnostic devices, electrochemical biosensors are the superior option. While they require a greater initial investment in terms of cost and expertise, their performance in terms of sensitivity and direct detection is unparalleled.
Researchers should carefully consider the potential for interference in both assays and perform appropriate control experiments to ensure the validity of their results. By understanding the principles, advantages, and limitations of each technique, scientists can confidently select the most suitable method to advance their research in the vital field of cholinesterase activity.
References
- Analyst (RSC Publishing). Ellman's reagent: interference in mercapto group determination, with special reference to cigarette smoke.
- National Institutes of Health (NIH). Measurement of acetylcholinesterase activity by electrochemical analysis method utilizing organocatalytic reactions.
- National Institutes of Health (NIH). Acetylcholinesterase Inhibitors Assay Using Colorimetric pH Sensitive Strips and Image Analysis by a Smartphone.
- ACS Publications. Colorimetric Assay for Acetylcholinesterase Activity and Inhibitor Screening Based on Metal–Organic Framework Nanosheets.
- MDPI. A Smartphone Camera Colorimetric Assay of Acetylcholinesterase and Butyrylcholinesterase Activity.
- PubMed. New findings about Ellman's method to determine cholinesterase activity.
- ResearchGate. Measurement of acetylcholinesterase using a two‐dimensional electrochemical sensor LAAS | Request PDF.
- MDPI. Electrochemical Acetylcholinesterase Sensors for Anti-Alzheimer's Disease Drug Determination.
- ResearchGate. Chemical mechanism of Ellman's method | Download Scientific Diagram.
- Assay Genie. Acetylcholinesterase Inhibition Assay Kit (Colorimetric) (BA0160).
- RSC Publishing. Acetylcholinesterase biosensor based on electrochemically inducing 3D graphene oxide network/multi-walled carbon nanotube composites for detection of pesticides.
- National Institutes of Health (NIH). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method.
- ResearchGate. Detection of the reduced (free) thiol content. (A) The Ellman assay is...
- ResearchGate. What if my test compound reacts with dtnb in ellman's assay?
- MDPI. A Sensitive Electrochemical Cholinesterase-Inhibiting Biosensor for Organophosphorus Pesticides Based on Ti3C2TX MXene Quantum Dots.
- National Institutes of Health (NIH). Ellman's Assay on the Surface: Thiol Quantification of Human Cofilin-1 Protein through Surface Plasmon Resonance.
- PubMed Central (PMC). Acetylcholinesterase Biosensors for Electrochemical Detection of Organophosphorus Compounds: A Review.
- PubMed Central (PMC). Acetylcholinesterase Biosensor Based on Functionalized Renewable Carbon Platform for Detection of Carbaryl in Food.
- ResearchGate. Electrochemical Acetylcholinesterase Biosensor for Detection of Cholinesterase Inhibitors: Study with Eserine.
- Public Health Toxicology. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method.
- ACS Publications. Colorimetric Assay for Acetylcholinesterase Activity and Inhibitor Screening Based on Metal–Organic Framework Nanosheets.
- MDPI. Critical Evaluation of Acetylthiocholine Iodide and Acetylthiocholine Chloride as Substrates for Amperometric Biosensors Based on Acetylcholinesterase.
- MDPI. Colorimetric Biosensors: Advancements in Nanomaterials and Cutting-Edge Detection Strategies.
- MDPI. Two-Dimensional Material-Based Colorimetric Biosensors: A Review.
- ResearchGate. Advantages and disadvantages of colorimetric sensor arrays.
- MDPI. Electrochemical vs. Optical Biosensors for Point-of-Care Applications: A Critical Review.
- PubMed Central (PMC). Flexible Biosensors Based on Colorimetry, Fluorescence, and Electrochemistry for Point-of-Care Testing.
- PubMed. Colorimetric Assay for Acetylcholinesterase Activity and Inhibitor Screening Based on Metal-Organic Framework Nanosheets.
- National Institutes of Health (NIH). Critical Evaluation of Acetylthiocholine Iodide and Acetylthiocholine Chloride as Substrates for Amperometric Biosensors Based on Acetylcholinesterase.
- ResearchGate. (PDF) Critical Evaluation of Acetylthiocholine Iodide and Acetylthiocholine Chloride as Substrates for Amperometric Biosensors Based on Acetylcholinesterase.
- PubMed. Acetylcholinesterase fiber-optic biosensor for detection of anticholinesterases.
- PubMed Central (PMC). Flow-Through Acetylcholinesterase Sensor with Replaceable Enzyme Reactor.
- ACS Publications. History and New Developments of Assays for Cholinesterase Activity and Inhibition.
- Indian Journal of Clinical Biochemistry. IMPROVED COLORIMETRIC METHOD FOR CHOLINESTERASE ACTIVITY.
- Abbkine. Total Cholesterol (TC) Colorimetric Assay Kit (Single Reagent, COD-PAP Method).
Sources
- 1. mdpi.com [mdpi.com]
- 2. assaygenie.com [assaygenie.com]
- 3. Acetylcholinesterase Biosensors for Electrochemical Detection of Organophosphorus Compounds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Acetylcholinesterase Inhibitors Assay Using Colorimetric pH Sensitive Strips and Image Analysis by a Smartphone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpp.com [ijpp.com]
- 7. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Measurement of acetylcholinesterase activity by electrochemical analysis method utilizing organocatalytic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Flexible Biosensors Based on Colorimetry, Fluorescence, and Electrochemistry for Point-of-Care Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Critical Evaluation of Acetylthiocholine Iodide and Acetylthiocholine Chloride as Substrates for Amperometric Biosensors Based on Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Acetylcholinesterase Biosensor Based on Functionalized Renewable Carbon Platform for Detection of Carbaryl in Food - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Acetylcholinesterase Assay Kit (AChE, Colorimetric) (ab138871) | Abcam [abcam.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. Ellman's reagent: interference in mercapto group determination, with special reference to cigarette smoke - Analyst (RSC Publishing) [pubs.rsc.org]
- 24. researchgate.net [researchgate.net]
A Researcher's Guide to Butyrylcholinesterase (BChE) Substrates: A Comparative Analysis of Propionylthiocholine Iodide
For researchers, scientists, and drug development professionals, the accurate measurement of butyrylcholinesterase (BChE) activity is paramount. From toxicological screening to the development of therapeutics for neurodegenerative diseases like Alzheimer's, the choice of substrate in your assay can significantly impact the quality and interpretation of your data. This guide provides an in-depth comparison of Propionylthiocholine iodide (PTC), a commonly used BChE substrate, with its primary alternatives, offering experimental data and procedural insights to inform your selection.
The Enzymatic Heart of the Matter: How BChE Assays Work
Butyrylcholinesterase, a serine hydrolase, plays a crucial role in hydrolyzing various choline esters.[1] In clinical toxicology, plasma BChE assays are often preferred for monitoring organophosphate exposure due to their simplicity and reproducibility.[2] The most prevalent method for quantifying BChE activity is the colorimetric assay developed by Ellman in 1961.[2][3] This method's enduring popularity stems from its speed, low cost, and adaptability for high-throughput analysis.[2]
The assay's principle is straightforward. BChE hydrolyzes a synthetic thio-analog of its natural substrate, such as Propionylthiocholine. This enzymatic cleavage releases a thiocholine molecule. This product then reacts with Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), to produce the vibrant yellow 5-thio-2-nitrobenzoate (TNB) anion, which is quantified spectrophotometrically at approximately 412 nm.[4][5] The rate of yellow color formation is directly proportional to the BChE activity in the sample.[6]
Caption: Enzymatic cascade of the Ellman's assay for BChE activity.
Head-to-Head: A Comparative Look at BChE Substrates
While BChE can hydrolyze a broad range of esters, its activity is most efficiently measured using specific synthetic substrates.[7] The choice between Acetylthiocholine (ATC), Propionylthiocholine (PTC), and Butyrylthiocholine (BTC) depends on the specific research question, particularly whether the goal is to measure BChE specifically in the presence of Acetylcholinesterase (AChE).
| Feature | Acetylthiocholine (ATC) Iodide | Propionylthiocholine (PTC) Iodide | Butyrylthiocholine (BTC) Iodide |
| Primary Use | Preferred for AChE; also hydrolyzed by BChE | Used for BChE, sometimes to differentiate from AChE | Preferred for BChE due to high specificity |
| BChE Specificity | Lower | Moderate | Higher |
| Relative Hydrolysis Rate by BChE | Slower | Intermediate | Faster |
| Typical Assay Concentration | 1 mM[8] | 1-5 mM[2][8] | 2-5 mM[2][8] |
| Kinetic Parameter (kcat/KM) for human BChE (min⁻¹µM⁻¹) | ~1.6 | Data not readily available in comparative studies | ~14.4 |
| Key Advantage | Good for total cholinesterase or specific AChE activity. | Can be used in assays to differentiate cholinesterase types. | High sensitivity and specificity for BChE activity.[9] |
| Key Disadvantage | Not ideal for specific BChE measurement in mixed samples. | Less specific than BTC for BChE. | May not be suitable for assays of total cholinesterase activity. |
Kinetic data for human BChE with ATC and BTC is derived from studies on wild-type enzymes.[10] It is important to note that absolute values can vary based on experimental conditions.
The Causality Behind Substrate Choice
The structural differences between these substrates, specifically the length of the acyl chain, dictate their interaction with the active site of the cholinesterases. BChE possesses a larger and more flexible active site gorge compared to AChE, allowing it to accommodate bulkier substrates like butyrylcholine and its analogs more efficiently.[11][12] This is why BTC is hydrolyzed at a significantly higher rate by BChE, making it the substrate of choice for sensitive and specific BChE activity measurement.[9]
ATC, being structurally analogous to the natural neurotransmitter acetylcholine, is the preferred substrate for AChE.[9] While BChE can hydrolyze ATC, its efficiency is considerably lower than with BTC.[10]
Propionylthiocholine (PTC) sits in the middle. Its propionyl group is larger than the acetyl group of ATC but smaller than the butyryl group of BTC. This intermediate structure results in hydrolysis by both enzymes. This property can be exploited in differential assays. For instance, by measuring activity with both ATC and PTC, and potentially using selective inhibitors, researchers can begin to dissect the relative contributions of AChE and BChE in a given sample.
Field-Proven Experimental Protocols
A trustworthy protocol is a self-validating one. The inclusion of blanks is critical to account for any non-enzymatic substrate hydrolysis or interfering substances in the sample. The following protocols are adapted for a 96-well microplate reader, a common format for high-throughput screening.[2]
Protocol 1: BChE Activity Assay Using Propionylthiocholine (PTC) Iodide
This protocol is a modification of the widely used Ellman's method.[2]
1. Reagent Preparation:
-
Phosphate Buffer (PB): 0.1 M Sodium Phosphate, pH 7.4.
-
DTNB Solution: 2 mM 5,5'-dithiobis-(2-nitrobenzoic acid) in PB.
-
PTC Substrate Solution: 10 mM this compound in PB.
-
Sample Preparation: Dilute serum or plasma samples. A 400-fold dilution is often effective for human serum to ensure linearity.[2]
2. Assay Procedure:
-
To each well of a 96-well microplate, add the following in order:
-
10 µL of diluted sample (or buffer for blank).
-
40 µL of PB (pH 7.4).
-
50 µL of 2 mM DTNB solution.
-
-
Incubate the plate for 10 minutes at 25°C in the microplate reader. This step allows for temperature equilibration and the reaction of DTNB with any free sulfhydryl groups in the sample.[2]
-
Initiate the enzymatic reaction by adding 100 µL of 10 mM PTC substrate solution to each well. The final concentration in the 200 µL reaction volume will be 5 mM PTC and 0.5 mM DTNB.[2]
-
Immediately begin monitoring the change in absorbance at 412 nm every minute for at least 5 minutes.
3. Data Analysis:
-
Calculate the rate of change in absorbance per minute (ΔA/min).
-
Enzyme activity is calculated using the Beer-Lambert law: Activity (U/L) = (ΔA/min) / (ε × l) × (V_total / V_sample) × 10^6
-
ε (Molar extinction coefficient of TNB): 14,150 M⁻¹cm⁻¹ at 412 nm.[13]
-
l (path length in cm): This is specific to the microplate and reader; it must be determined or provided by the manufacturer.
-
V_total: Total reaction volume in mL (0.2 mL).
-
V_sample: Volume of the undiluted sample in mL (e.g., for a 1:400 dilution from 10 µL, this would be 0.000025 mL).
-
Caption: Standard workflow for a microplate-based BChE activity assay.
Protocol 2: BChE Activity Assay Using Butyrylthiocholine (BTC) Iodide
The protocol for BTC is nearly identical to that for PTC, reflecting the versatility of the Ellman's method. The primary change is the substrate used.
1. Reagent Preparation:
-
Phosphate Buffer (PB): 0.1 M Sodium Phosphate, pH 7.4.
-
DTNB Solution: 2 mM DTNB in PB.
-
BTC Substrate Solution: 10 mM Butyrylthiocholine iodide in PB.
-
Sample Preparation: Dilute serum or plasma samples as with the PTC protocol (e.g., 400-fold for human serum).[2]
2. Assay Procedure:
-
Follow the same steps as the PTC protocol, adding sample, buffer, and DTNB to the plate.
-
Incubate for 10 minutes at 25°C.
-
Initiate the reaction by adding 100 µL of 10 mM BTC substrate solution . The final concentration will be 5 mM BTC.[2]
-
Monitor absorbance at 412 nm kinetically for at least 5 minutes.
3. Data Analysis:
-
The data analysis is identical to the PTC protocol, using the same Beer-Lambert law calculation.
Conclusion
This compound is a valid and useful substrate for the measurement of butyrylcholinesterase activity. Its primary utility lies in applications where researchers may need to differentiate between AChE and BChE activity, or where a direct comparison with ATC-based assays is intended. However, for studies demanding the highest sensitivity and specificity for BChE, particularly in samples with potential cross-reactivity from AChE, Butyrylthiocholine iodide remains the superior choice . The selection of a substrate is a critical experimental decision, and understanding the kinetic properties and specificity of each alternative is essential for generating robust and reliable data.
References
- Darvesh, S., et al. (2015). New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter. PubMed Central.
- Pan, Y., et al. (n.d.). Substrate Selectivity of High-Activity Mutants of Human Butyrylcholinesterase. PMC.
- Masson, P., et al. (2019). Activation/Inhibition of Cholinesterases by Excess Substrate: Interpretation of the Phenomenological b Factor in Steady-State Rate Equation. MDPI.
- Masson, P., et al. (2005). Kinetic analysis of butyrylcholinesterase-catalyzed hydrolysis of acetanilides. ResearchGate.
- Patel, A. B. (2022). Cholinesterase (ChE) Test Using Ellman's Photometric Method. ResearchGate.
- Unknown. (n.d.). Determination of the kinetic parameters of AChE and BuChE under... ResearchGate.
- Patel, A. B. (2023). Standard procedure for determination of acetylcholinesterase and butyrylcholinesterase activities. ResearchGate.
- Unknown. (n.d.). Kinetic study of BuChE: (A) BuChE activity versus its substrate at... ResearchGate.
- Patel, A. B. (2023). Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology.
- Unknown. (n.d.). Ellman Esterase Assay Protocol. Scribd.
- Mohammadi, M. (2017). Ellman's method is still an appropriate method for measurement of cholinesterases activities. ScienceDirect.
- Taylor, P., et al. (n.d.). Comparison of the Binding of Reversible Inhibitors to Human Butyrylcholinesterase and Acetylcholinesterase: A Crystallographic, Kinetic and Calorimetric Study. NIH.
- Unknown. (n.d.). Advantages of the WRAIR whole blood cholinesterase assay: Comparative analysis to the micro-Ellman, Test-mate ChE (TM) and Michel (Delta pH) assays. ResearchGate.
- Tai, H., et al. (2011). Active Site Gating and Substrate Specificity of Butyrylcholinesterase and Acetylcholinesterase: Insights from Molecular Dynamics Simulations. NIH.
- Tai, H., et al. (2011). Active site gating and substrate specificity of butyrylcholinesterase and acetylcholinesterase: insights from molecular dynamics simulations. PubMed.
- Gosset, J. (n.d.). Acetylcholinesterase and butyrylcholinesterase (AChE and BChE). Gosset.
- Unknown. (n.d.). Active Site Gating and Substrate Specificity of Butyrylcholinesterase and Acetylcholinesterase: Insights from Molecular Dynamics Simulations. ResearchGate.
- Masson, P., et al. (2005). Kinetic analysis of butyrylcholinesterase-catalyzed hydrolysis of acetanilides. PubMed.
- Goličnik, M., et al. (2019). Time-course of human cholinesterases-catalyzed competing substrate kinetics. ScienceDirect.
Sources
- 1. gosset.ai [gosset.ai]
- 2. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Ellman's method is still an appropriate method for measurement of cholinesterases activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Substrate Selectivity of High-Activity Mutants of Human Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Active Site Gating and Substrate Specificity of Butyrylcholinesterase and Acetylcholinesterase: Insights from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Active site gating and substrate specificity of butyrylcholinesterase and acetylcholinesterase: insights from molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
A Comparative Guide to the Reproducibility and Accuracy of the Propionylthiocholine Iodide Assay for Cholinesterase Activity
For researchers, scientists, and drug development professionals, the precise measurement of cholinesterase activity is a critical aspect of neuroscience, toxicology, and pharmacology. The choice of assay can significantly influence experimental outcomes, dictating the sensitivity, specificity, and overall reliability of the data. This guide provides an in-depth comparison of the Propionylthiocholine iodide (PTCI) assay with the widely used Acetylthiocholine iodide (ATCI) or Ellman's assay, focusing on their reproducibility and accuracy.
The Foundation: Measuring Cholinesterase Activity
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are two vital enzymes responsible for the hydrolysis of the neurotransmitter acetylcholine, terminating the signal at cholinergic synapses.[1] While structurally similar, they exhibit different substrate specificities. AChE preferentially hydrolyzes acetylcholine, whereas BChE has a broader substrate range.[2][3][4] The accurate quantification of their activity is paramount for understanding neurodegenerative diseases, developing novel therapeutics, and assessing the toxicity of pesticides and other chemical agents.[1]
The most common method for determining cholinesterase activity is the spectrophotometric assay developed by Ellman.[5][6] This method relies on the hydrolysis of a thiocholine ester substrate by the cholinesterase enzyme. The resulting thiocholine product reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the increase in absorbance at or near 412 nm.[5][6][7] The rate of color formation is directly proportional to the enzyme's activity.[5]
Mechanism of the this compound (PTCI) Assay
The PTCI assay operates on the same principle as the classic Ellman's method. Propionylthiocholine, a synthetic analog of acetylcholine, serves as the substrate for cholinesterases. The enzymatic hydrolysis of PTCI yields propionate and thiocholine. The liberated thiocholine then reacts with DTNB in a stoichiometric manner to produce the yellow TNB anion, which is measured spectrophotometrically.
Caption: Biochemical pathway of the PTCI assay for cholinesterase activity.
Detailed Protocol: this compound (PTCI) Assay
This protocol provides a generalized procedure. Optimization may be necessary based on the specific enzyme source and experimental conditions.
Materials:
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
0.1 M Sodium Phosphate Buffer (pH 8.0)
-
Enzyme sample (e.g., purified cholinesterase, tissue homogenate, cell lysate)
-
Microplate reader or spectrophotometer
Procedure:
-
Reagent Preparation:
-
Phosphate Buffer: Prepare 0.1 M sodium phosphate buffer and adjust the pH to 8.0. The slightly alkaline pH is crucial as it favors the deprotonation of the thiol group, promoting the reaction with DTNB.[10]
-
DTNB Solution: Dissolve DTNB in the phosphate buffer to a final concentration of 10 mM.
-
PTCI Solution: Prepare a stock solution of PTCI in deionized water. The final concentration in the assay will depend on the specific experimental goals (e.g., near the Km value for kinetic studies).
-
-
Assay Setup (96-well plate format):
-
Add 150 µL of phosphate buffer to each well.
-
Add 10 µL of the enzyme sample or a positive control (a sample with known cholinesterase activity). For a blank control, add 10 µL of buffer instead of the enzyme.
-
Add 20 µL of the DTNB solution to each well.
-
To initiate the reaction, add 20 µL of the PTCI solution to each well. Mix gently by tapping the plate.
-
-
Measurement:
-
Kinetic Assay (Recommended): Immediately begin reading the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader. The rate of change in absorbance (ΔA/min) is proportional to the enzyme activity.[5]
-
Endpoint Assay: Incubate the plate for a fixed time (e.g., 10-30 minutes) at a constant temperature, protected from light.[11] After incubation, measure the final absorbance at 412 nm.
-
-
Calculation of Enzyme Activity: The activity is calculated using the Beer-Lambert law: Activity (U/L) = (ΔA/min) * (Total Assay Volume / (ε * l * Sample Volume)) * 10^6
-
ΔA/min: The rate of change in absorbance per minute.
-
Total Assay Volume: The final volume in the well (in mL).
-
ε (Molar extinction coefficient of TNB): 14,150 M⁻¹cm⁻¹ at 412 nm, pH 8.0 is a commonly cited value.[5][7]
-
l (Path length): The path length of the well (in cm).
-
Sample Volume: The volume of the enzyme sample added (in mL).
-
The Benchmark: Acetylthiocholine Iodide (ATCI) or Ellman's Assay
The Ellman's assay using Acetylthiocholine iodide (ATCI) is the most widely adopted method for measuring cholinesterase activity.[6][12] The protocol is identical to the one described for PTCI, with the substitution of ATCI for PTCI as the substrate.
Comparison of Performance: PTCI vs. ATCI Assays
The choice between PTCI and ATCI is primarily driven by the specific cholinesterase being investigated and the research question at hand.
| Parameter | This compound (PTCI) Assay | Acetylthiocholine Iodide (ATCI) Assay | References |
| Substrate Specificity | Often shows higher or comparable hydrolysis rates with Butyrylcholinesterase (BChE). | Preferred substrate for Acetylcholinesterase (AChE) due to its structural similarity to acetylcholine. | [1] |
| Primary Application | Useful for characterizing BChE activity or when studying samples with mixed cholinesterase populations. | Gold standard for measuring AChE activity and for screening AChE-specific inhibitors. | [1][6][12] |
| Reported Reproducibility | High, contingent on precise control of temperature and pH. | High, with extensive validation across numerous studies. | [13] |
| Accuracy | Accurate for BChE activity determination. May overestimate non-AChE cholinesterase activity if used for general screening. | Highly accurate for AChE activity. May underestimate total cholinesterase activity in samples with high BChE levels. | [14][15] |
| Potential Interferences | Susceptible to the same interferences as the ATCI assay (e.g., compounds that react with DTNB). | Compounds containing free sulfhydryl groups can react with DTNB, leading to false-positive results. | [16] |
Experimental Workflow for Assay Comparison
To ensure a robust comparison between the PTCI and ATCI assays, a well-controlled experimental workflow is essential.
Caption: Workflow for comparing PTCI and ATCI cholinesterase assays.
Expert Insights and Causality Behind Experimental Choices
-
Substrate Choice is Key to Specificity: The structural differences between PTCI and ATCI lead to differential hydrolysis rates by AChE and BChE.[4][17] ATCI, being a closer analog to the natural substrate acetylcholine, is hydrolyzed more efficiently by AChE.[1] Conversely, the slightly bulkier propionyl group of PTCI can be more readily accommodated in the active site of BChE.[2][3] Therefore, for studies focused on AChE, ATCI is the superior choice for accuracy and sensitivity. When BChE is the primary target, PTCI often provides a more robust signal.
-
The Importance of Controls for Trustworthiness: A self-validating protocol is crucial. This includes:
-
Blank Controls: To account for the non-enzymatic hydrolysis of the substrate and any background absorbance from the reagents.
-
Positive Controls: Using a known concentration of purified enzyme to validate the assay's performance.
-
Inhibitor Controls: For inhibitor screening, a known inhibitor should be used to confirm that the assay can detect a decrease in enzyme activity.
-
-
Kinetic vs. Endpoint Assays: A kinetic assay, where the absorbance is measured continuously, is generally preferred over an endpoint assay.[5] This is because it provides the initial reaction rate, which is a more accurate representation of the enzyme's activity before substrate depletion or product inhibition becomes significant. It also allows for the easy identification of any assay artifacts, such as a lag phase or a non-linear reaction rate.
Conclusion and Recommendations
Both the this compound and Acetylthiocholine iodide assays, when performed correctly, are reproducible and accurate methods for measuring cholinesterase activity. The choice between them is not a matter of one being universally better, but rather which is more appropriate for the specific research question.
-
For AChE-focused studies , the ATCI assay (Ellman's method) remains the gold standard due to its high specificity.[1]
-
For the characterization of BChE activity , the PTCI assay is an excellent and often more sensitive alternative.
-
In studies involving samples with mixed cholinesterase populations , running both assays in parallel can provide valuable insights into the relative contributions of AChE and BChE to the total cholinesterase activity.
Ultimately, a thorough understanding of the substrate specificities of the cholinesterases and the principles of the assay are paramount for generating reliable and meaningful data in the field of cholinergic research.
References
- Fang, L., Pan, Y., Muzyka, J. L., & Zhan, C. G. (2011). Active site gating and substrate specificity of butyrylcholinesterase and acetylcholinesterase: insights from molecular dynamics simulations. The Journal of Physical Chemistry B, 115(27), 8797–8805. [Link]
- Fang, L., Pan, Y., Muzyka, J. L., & Zhan, C. G. (2011). Active Site Gating and Substrate Specificity of Butyrylcholinesterase and Acetylcholinesterase: Insights from Molecular Dynamics Simulations. The Journal of Physical Chemistry B, 115(27), 8797-8805. [Link]
- Fang, L., Pan, Y., Muzyka, J. L., & Zhan, C. G. (2011). Active Site Gating and Substrate Specificity of Butyrylcholinesterase and Acetylcholinesterase: Insights from Molecular Dynamics Simulations.
- Saxena, A., Sun, W., Fedorko, J. M., & Koplovitz, I. (2012). Development and validation of a simple assay for the determination of cholinesterase activity in whole blood of laboratory animals. Chemico-biological interactions, 197(2-3), 101–109. [Link]
- Scribd. (n.d.). Ellman Esterase Assay Protocol. [Link]
- Carletti, E., Fiasconaro, M., & Cagnardi, P. (2010). Validation of an automated spectrophotometric assay for the determination of cholinesterase activity in canine serum. Journal of veterinary diagnostic investigation : official publication of the American Association of Veterinary Laboratory Diagnosticians, Inc, 22(4), 589–593. [Link]
- SciSpace. (2015). Validation of Cholinesterase (Acetyl and Butyryl)
- Fang, L., Pan, Y., Muzyka, J. L., & Zhan, C.-G. (2011). Active Site Gating and Substrate Specificity of Butyrylcholinesterase and Acetylcholinesterase: Insights from Molecular Dynamics Simulations.
- ACS Publications. (2023). Validation of Acetylcholinesterase Inhibition Machine Learning Models for Multiple Species. [Link]
- ResearchGate. (n.d.). (PDF) Ellman's method is still an appropriate method for measurement of cholinesterases activities. [Link]
- Wikipedia. (n.d.). Ellman's reagent. [Link]
- ResearchGate. (n.d.). Effect of daylight on the reaction of thiols with Ellman's reagent, 5,5'-dithiobis(2-nitrobenzoic acid) | Request PDF. [Link]
- Pohanka, M. (2014). History and New Developments of Assays for Cholinesterase Activity and Inhibition. Current Medicinal Chemistry, 21(24), 2794-2803. [Link]
- ResearchGate. (2020). What if my test compound reacts with dtnb in ellman's assay? [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Active site gating and substrate specificity of butyrylcholinesterase and acetylcholinesterase: insights from molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Active Site Gating and Substrate Specificity of Butyrylcholinesterase and Acetylcholinesterase: Insights from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 7. Ellman's reagent - Wikipedia [en.wikipedia.org]
- 8. This compound = 98 1866-73-5 [sigmaaldrich.com]
- 9. S-碘化丙酰硫代胆碱 ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Development and validation of a simple assay for the determination of cholinesterase activity in whole blood of laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Cholinesterase Assays: Correlating Propionylthiocholine Iodide with Established Methods
For researchers and drug development professionals dedicated to the study of cholinesterases—enzymes critical in neurotransmission and a key target in neurodegenerative diseases like Alzheimer's and myasthenia gravis—the choice of assay is a foundational decision that dictates the quality and reliability of experimental outcomes. This guide provides an in-depth comparison of the Propionylthiocholine (PTC) iodide assay with other prevalent cholinesterase detection methods, offering the technical insights and field-proven perspectives of a Senior Application Scientist.
The Principle of Thiocholine-Based Cholinesterase Assays
At the heart of the most common colorimetric methods for measuring cholinesterase activity lies the use of a thiocholine ester substrate. The fundamental principle, established by Ellman and colleagues in 1961, remains the gold standard. Cholinesterase (either acetylcholinesterase, AChE, or butyrylcholinesterase, BChE) hydrolyzes the thiocholine ester substrate, such as acetylthiocholine (ATC) or propionylthiocholine (PTC), to produce thiocholine. This product then reacts with a chromogenic reagent, most commonly 5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB, to generate a colored product that can be quantified spectrophotometrically. The rate of color formation is directly proportional to the cholinesterase activity.
Figure 1. General reaction scheme for thiocholine-based cholinesterase assays.
Propionylthiocholine (PTC) vs. Acetylthiocholine (ATC): A Comparative Analysis
While acetylthiocholine is the natural analog for acetylcholinesterase, propionylthiocholine often serves as a valuable alternative, particularly when differentiating between cholinesterase subtypes.
| Parameter | Acetylthiocholine (ATC) | Propionylthiocholine (PTC) | Significance |
| Substrate Specificity | Preferred substrate for AChE. Also hydrolyzed by BChE. | Hydrolyzed by both AChE and BChE, often at different rates. BChE can show higher activity with PTC. | Allows for differential inhibitor screening and characterization of cholinesterase subtypes. |
| Spontaneous Hydrolysis | Higher rate of non-enzymatic hydrolysis, leading to increased background signal. | More stable in solution, resulting in lower background noise and a better signal-to-noise ratio. | Improved assay sensitivity and reliability, especially for low-activity samples or high-throughput screening. |
| Kinetic Parameters | Vmax and Km values are well-characterized for a wide range of species and enzyme sources. | Kinetic parameters can differ, providing another dimension for enzyme characterization. | The choice of substrate can influence the apparent inhibitory potency of a compound. |
Expert Insight: The lower spontaneous hydrolysis of PTC is a significant advantage in automated, high-throughput screening environments where incubation times may be prolonged. The reduced background signal simplifies data analysis and can lead to fewer false positives.
Experimental Protocols: A Self-Validating Approach
The following protocol is designed to be self-validating by including appropriate controls for spontaneous substrate hydrolysis and non-specific reactions.
Materials and Reagents
-
Buffer: 0.1 M Phosphate Buffer, pH 8.0
-
Substrate: Propionylthiocholine iodide or Acetylthiocholine iodide (10 mM stock solution)
-
Chromogen: 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB), 10 mM in buffer
-
Enzyme: Purified cholinesterase or biological sample (e.g., brain homogenate, plasma)
-
Microplate Reader capable of measuring absorbance at 412 nm
Assay Procedure in a 96-Well Plate Format
-
Prepare Reagent Mix: For each 100 µL of final reaction volume, prepare a master mix containing:
-
80 µL of 0.1 M Phosphate Buffer (pH 8.0)
-
10 µL of 10 mM DTNB
-
-
Set up Controls:
-
Blank (No Enzyme): 10 µL of buffer + 90 µL of Reagent Mix.
-
Substrate Control (Spontaneous Hydrolysis): 10 µL of substrate + 90 µL of Reagent Mix.
-
-
Set up Test Wells:
-
Enzyme Activity: 10 µL of enzyme solution + 90 µL of Reagent Mix.
-
-
Initiate Reaction: Add 10 µL of the 10 mM substrate solution (PTC or ATC) to all wells except the Blank.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the change in absorbance at 412 nm every minute for 10-20 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V, in mOD/min) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Correct the enzyme activity rate by subtracting the rate of spontaneous hydrolysis (Substrate Control).
-
Cholinesterase activity can be calculated using the Beer-Lambert law, with the molar extinction coefficient of TNB²⁻ at 412 nm being 14,150 M⁻¹cm⁻¹.
-
Figure 2. Experimental workflow for the thiocholine-based cholinesterase assay.
Correlation with Other Cholinesterase Methods
While the PTC/DTNB assay is robust, it's essential to understand how it correlates with other methods.
Amperometric Biosensors
Amperometric biosensors offer a different detection principle. Here, a cholinesterase is immobilized on an electrode. The thiocholine produced from the enzymatic reaction is then electrochemically oxidized, generating a current that is proportional to the enzyme activity.
-
Correlation: Generally, there is a good correlation between the Ellman method (using either PTC or ATC) and amperometric detection for inhibitor screening. However, electroactive compounds in the sample can interfere with the amperometric signal, a limitation not present in the colorimetric assay.
-
Advantages of Amperometry: Higher sensitivity and potential for miniaturization and real-time monitoring.
pH-Indicator Based Assays
The hydrolysis of acetylcholine or propionylcholine produces acetic or propionic acid, respectively, leading to a decrease in the pH of the medium. This change can be monitored using a pH indicator dye.
-
Correlation: The correlation can be strong, but this method is highly sensitive to the buffer capacity of the sample. It is less suitable for biological samples with high buffering capacity, such as blood plasma.
-
Disadvantages: Requires low buffer concentrations, which can affect enzyme stability and activity.
Radiometric Assays
Using a radiolabeled substrate (e.g., [³H]-acetylcholine) is considered a highly sensitive and direct method. The enzymatic reaction is followed by a separation step to quantify the radiolabeled product.
-
Correlation: Often used as a "gold standard" for validating other methods. The correlation with the PTC/DTNB assay is typically very good.
-
Disadvantages: Involves handling of radioactive materials, requires specialized equipment, and is not easily adaptable to high-throughput formats.
Conclusion: Selecting the Appropriate Assay
The this compound assay, a variation of the classic Ellman method, is a robust, reliable, and cost-effective method for measuring cholinesterase activity. Its primary advantages over the more traditional acetylthiocholine-based assay are its increased stability and lower rate of spontaneous hydrolysis, leading to an improved signal-to-noise ratio.
While alternative methods like amperometric biosensors and radiometric assays offer higher sensitivity, the PTC/DTNB assay provides an excellent balance of convenience, adaptability to high-throughput screening, and strong correlation with these more complex techniques. For most applications in academic research and drug development, the PTC iodide assay remains a cornerstone for the reliable quantification of cholinesterase activity and the characterization of its inhibitors.
References
- Ellman, G. L., Courtney, K. D., Andres, V., & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology.
- Li, B., Stribny, J., & Ferles, M. (1983). Butyrylthiocholine and propionylthiocholine as substrates of cholinesterases.
- Worek, F., Mast, U., Kiderlen, D., Diepold, C., & Eyer, P. (1999). Improved determination of acetylcholinesterase activity in human whole blood. Clinical Chemistry and Laboratory Medicine.
- Andres, V., & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology. This is a foundational paper and the extinction coefficient is widely cited. A direct link to a source stating only the coefficient is less common than citing the original paper.
- Pohanka, M., Hrabinova, M., Kuca, K., & Simonato, J. P. (2011). Amperometric biosensor for screening of organophosphorus pesticides and nerve agents. Sensors.
Propionylthiocholine Iodide: A Superior Substrate for Specific Cholinesterase Activity Profiling
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of neuroscience and drug development, the precise measurement of cholinesterase activity is paramount for understanding cholinergic neurotransmission and for the discovery of novel therapeutics for neurodegenerative disorders. The choice of substrate in cholinesterase assays profoundly influences the accuracy, specificity, and relevance of the obtained data. While acetylthiocholine and butyrylthiocholine have been the conventional workhorses, propionylthiocholine iodide is emerging as a substrate with distinct advantages for specific applications, particularly in the characterization of butyrylcholinesterase (BChE) activity and its genetic variants. This guide provides an in-depth, objective comparison of this compound with other commonly used thiocholine esters, supported by experimental data and detailed protocols to empower researchers in making informed decisions for their experimental designs.
Understanding the Cholinesterase Landscape: AChE and BChE
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are two closely related serine hydrolases that play critical roles in the hydrolysis of choline esters.[1] While AChE is primarily responsible for the rapid degradation of the neurotransmitter acetylcholine in the synaptic cleft, BChE exhibits a broader substrate specificity and is found in various tissues, including plasma, liver, and the nervous system.[1] The differential expression and substrate preferences of these two enzymes necessitate the use of specific substrates for their individual characterization.
The Thiocholine Esters: A Comparative Analysis
The most common method for measuring cholinesterase activity is the spectrophotometric assay developed by Ellman, which utilizes a thiocholine ester as the substrate. The enzymatic hydrolysis of the thiocholine ester produces thiocholine, which in turn reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.[2]
The choice of the acyl group of the thiocholine ester—acetyl, propionyl, or butyryl—determines the substrate's specificity towards AChE and BChE.
Acetylthiocholine Iodide (ATCI)
Acetylthiocholine is structurally the most similar to the natural substrate acetylcholine, making it the preferred substrate for measuring AChE activity.[1] AChE exhibits the highest catalytic efficiency for acetylthiocholine compared to other thiocholine esters.
Butyrylthiocholine Iodide (BTCI)
Butyrylthiocholine is the substrate of choice for measuring BChE activity. BChE hydrolyzes butyrylthiocholine at a significantly higher rate than acetylthiocholine, rendering it a more sensitive and specific substrate for this enzyme.[1]
This compound (PTCI)
This compound possesses an intermediate-length acyl group, positioning it as a unique tool for specific cholinesterase activity profiling. Its distinct advantages lie in its preferential hydrolysis by BChE over AChE and its utility in clinical diagnostics.
Advantages of this compound
The primary advantages of using this compound stem from its substrate specificity, which allows for more precise characterization of BChE activity, particularly in samples containing both AChE and BChE.
-
Enhanced Specificity for Butyrylcholinesterase (BChE): While BChE can hydrolyze a range of choline esters, propionylthiocholine has been shown to be a more specific substrate for BChE compared to acetylthiocholine. This is particularly valuable when studying BChE activity in the presence of AChE, as it minimizes the confounding contribution from AChE-mediated hydrolysis.
-
Clinical Diagnostic Utility: Propionylthiocholine has proven to be the substrate of choice for identifying individuals with genetic variants of BChE that result in reduced enzyme activity. This is critically important for predicting patient sensitivity to the muscle relaxant succinylcholine, which is primarily metabolized by BChE.[3] The use of propionylthiocholine in this context provides a more reliable assessment of BChE function than other substrates.
-
Favorable Kinetic Properties for BChE Measurement: While direct comparative kinetic data for all three substrates with human cholinesterases is sparse in a single study, evidence suggests that propionylthiocholine offers a favorable combination of affinity (Km) and turnover rate (Vmax) for BChE, allowing for sensitive and accurate activity measurements.
Quantitative Data Comparison
The following table summarizes the kinetic parameters for the hydrolysis of acetylthiocholine iodide (ATC), butyrylthiocholine iodide (BTC), and this compound (PTC) by cholinesterase from the brain of Monopterus albus. While not from a human source, this data provides a direct comparison of the three substrates with a single cholinesterase preparation.
| Substrate | Km (mM) | Vmax (µmol/min/mg) | Catalytic Efficiency (Vmax/Km) |
| Acetylthiocholine Iodide (ATC) | 0.091 | 0.301 | 3.304 |
| Butyrylthiocholine Iodide (BTC) | 0.046 | 0.331 | 7.193 |
| This compound (PTC) | 0.038 | 0.113 | 2.965 |
Data adapted from a study on cholinesterase from M. albus brain.[4]
This data indicates that for this particular cholinesterase, butyrylthiocholine has the highest catalytic efficiency, followed by acetylthiocholine and then propionylthiocholine. It is important to note that the substrate preference can vary between species and enzyme isoforms.
Experimental Protocols
The following are detailed, step-by-step methodologies for performing cholinesterase activity assays using the three thiocholine esters based on the Ellman's method.
Diagram of the Ellman's Reaction Workflow
Caption: Workflow of the Ellman's assay for cholinesterase activity.
General Reagent Preparation (for all three substrates)
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare a solution of 0.1 M sodium phosphate dibasic and 0.1 M sodium phosphate monobasic. Mix the two solutions while monitoring the pH until a pH of 8.0 is reached.
-
DTNB Solution (10 mM): Dissolve 39.6 mg of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in 10 mL of phosphate buffer. Store protected from light.
-
Enzyme Solution: Prepare a stock solution of the cholinesterase (AChE or BChE) and dilute it to the desired concentration in phosphate buffer immediately before use. Keep the enzyme solution on ice.
Substrate Solution Preparation
-
Acetylthiocholine Iodide (ATCI) Solution (14 mM): Dissolve 40.2 mg of ATCI in 10 mL of deionized water. Prepare fresh daily.[5]
-
This compound (PTCI) Solution (e.g., 4.0 mmol/L): The concentration may need to be optimized depending on the enzyme source and activity. A starting concentration of 4.0 mmol/L can be used. Dissolve the appropriate amount of PTCI in deionized water. Prepare fresh daily.
-
Butyrylthiocholine Iodide (BTCI) Solution: The optimal concentration can vary. For serum BChE, a concentration of 5mM has been suggested.[6] Dissolve the appropriate amount of BTCI in deionized water. Prepare fresh daily.
Assay Procedure (96-well plate format)
-
Plate Setup:
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL of the respective thiocholine iodide solution (ATCI, PTCI, or BTCI).
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL Enzyme solution + 10 µL DTNB + 10 µL of the solvent used for any test compounds.
-
Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL Enzyme solution + 10 µL DTNB + 10 µL of the test compound solution.
-
-
Pre-incubation: Add the buffer, enzyme solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for 10 minutes at 25°C.
-
Initiate Reaction: Add 10 µL of the appropriate thiocholine iodide solution to each well to start the reaction.
-
Kinetic Measurement: Immediately start reading the absorbance at 412 nm in a microplate reader at regular intervals (e.g., every 15-30 seconds) for 5-10 minutes.
-
Data Analysis: Calculate the rate of the reaction (change in absorbance per minute). The enzyme activity is proportional to this rate.
Diagram of the Experimental Workflow
Caption: Step-by-step experimental workflow for cholinesterase assay.
Stability of Thiocholine Esters
Aqueous solutions of thiocholine esters are susceptible to hydrolysis, and their stability can be influenced by pH and temperature. It is generally recommended to prepare fresh solutions of acetylthiocholine iodide daily to ensure reproducibility.[5][7] While specific comparative stability data for propionylthiocholine and butyrylthiocholine iodide is less readily available, it is best practice to also prepare these solutions fresh for each experiment to minimize potential degradation. For long-term storage, the solid forms of these compounds should be stored at -20°C, protected from light and moisture.[8][9]
Conclusion
The selection of a thiocholine ester substrate is a critical determinant of the specificity and relevance of cholinesterase activity assays. While acetylthiocholine iodide remains the gold standard for assessing AChE activity, and butyrylthiocholine iodide is optimal for general BChE measurements, this compound offers distinct advantages in specific contexts. Its preferential hydrolysis by BChE and its established utility in the clinical diagnosis of BChE genetic variants make it an invaluable tool for researchers and clinicians focused on the nuanced roles of this important enzyme. By understanding the comparative properties of these substrates and employing robust experimental protocols, researchers can enhance the precision and impact of their investigations into the cholinergic system.
References
- Komers, K., Cegan, A., & Link, M. (2002). Kinetics and mechanism of hydrolysis of acetylthiocholine by butyrylcholine esterase. Zeitschrift für Naturforschung C, 57(11-12), 1072-1077. [Link]
- ResearchGate. (n.d.). Comparison table for maximum velocity (Vmax) and biomolecular constant (Km) for acetylthiocholine iodide (ATC), butyrylthiocholine iodide (BTC) and this compound (PTC)
- Komersová, A., Komers, K., & Zdražilová, P. (2005). Kinetics of hydrolysis of acetylthiocholine and acetylcholine by cholinesterases. Chemico-biological interactions, 157, 387-388. [Link]
- Masson, P., Fortier, P. L., Albaret, C., Froment, M. T., Bartels, C. F., & Lockridge, O. (2005). Comparison of the Binding of Reversible Inhibitors to Human Butyrylcholinesterase and Acetylcholinesterase: A Crystallographic, Kinetic and Calorimetric Study. Molecules, 20(12), 21913–21937. [Link]
- Komersová, A., Komers, K., Čegan, A., & Vlček, J. (2006). Kinetics of total enzymatic hydrolysis of acetylcholine and acetylthiocholine. Zeitschrift für Naturforschung C, 61(3-4), 289-294. [Link]
- Ellman, G. L., Courtney, K. D., Andres, V., & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical pharmacology, 7(2), 88-95.
- Nagy, A., Varghese, S., & Stephens, M. (2015). New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter. Journal of analytical methods in chemistry, 2015, 813253. [Link]
- Okello, E. J., Adebayo, S. A., & Mohammed, A. (2018). Comparative Kinetics of Acetyl- and Butyryl-Cholinesterase Inhibition by Green Tea Catechins|Relevance to the Symptomatic Treatment of Alzheimer's Disease. Molecules, 23(3), 531. [Link]
- Karlsson, E., As-Haq, M., & Lind, P. (1990). Comparison of kinetic parameters for acetylthiocholine, soman, ketamine and fasciculin towards acetylcholinesterase in liposomes and in solution. Biochemical pharmacology, 40(10), 2209-2214. [Link]
- Richardson, R. J. (2007). Determination of Cholinesterase in Blood and Tissue. Current protocols in toxicology, 34(1), 12-13. [Link]
- Labcare diagnostics. (n.d.). Cholinesterase. [Link]
- Villalonga-Barber, C., Muñoz-Garrido, P., Soriano-Irigaray, L., & Pozo, Ó. J. (2015). Cholinesterase assay by an efficient fixed time endpoint method. MethodsX, 2, 339-347. [Link]
- Labcare diagnostics. (n.d.). Cholinesterase. [Link]
- ResearchGate. (n.d.). Table S1.
- Augustinsson, K. B., Eriksson, H., & Faijersson, Y. (1978). A new approach to determining cholinesterase activities in samples of whole blood. Clinica chimica acta, 89(2), 239-252. [Link]
- Chen, C. H., Lin, R. T., Lin, H. F., & Chen, Y. H. (2021). Serum Level and Activity of Butylcholinesterase: A Biomarker for Post-Stroke Dementia. Journal of personalized medicine, 11(8), 738. [Link]
- Pisani, L., Catto, M., Giangreco, I., Leonetti, F., Nicolotti, O., Stefanachi, A., ... & Carotti, A. (2016). Synthesis, Pharmacological Assessment, and Molecular Modeling of Acetylcholinesterase/Butyrylcholinesterase Inhibitors: Effect against Amyloid-β-Induced Neurotoxicity. Journal of medicinal chemistry, 59(17), 7876-7893. [Link]
- Pohanka, M. (2014). History and New Developments of Assays for Cholinesterase Activity and Inhibition. Current Medicinal Chemistry, 21(24), 2824-2845. [Link]
- Tecles, F., Gutiérrez, A., & Cerón, J. J. (2002). A New Assay for Measurement of Acetylcholinesterase and Butyrylcholinesterase in Canine Whole Blood Combining Specific Substrates and Ethopropazine Hydrochloride as a Selective Butyrylcholinesterase Inhibitor.
- Doss, F. L., & Doss, M. (2021). Emerging significance of butyrylcholinesterase. World journal of biological chemistry, 12(4), 33-46. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Emerging significance of butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. This compound = 98 1866-73-5 [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Limitations of Propionylthiocholine Iodide as a Cholinesterase Substrate
For researchers, scientists, and drug development professionals engaged in the study of cholinergic systems, the accurate measurement of cholinesterase activity is paramount. The choice of substrate in these assays is a critical decision that dictates the reliability and interpretability of the resulting data. Propionylthiocholine iodide (PTCI) is a commonly used substrate, particularly in the characterization of butyrylcholinesterase (BChE) activity. However, a nuanced understanding of its limitations is essential for robust experimental design and accurate data interpretation. This guide provides an in-depth technical analysis of the constraints of using PTCI, comparing its performance with alternative substrates and offering supporting experimental frameworks.
The Foundation: Measuring Cholinesterase Activity with Thiocholine Esters
The most prevalent method for quantifying cholinesterase activity is the colorimetric assay developed by Ellman.[1][2] This assay utilizes synthetic thio-analogs of acetylcholine, such as propionylthiocholine. The core principle involves the enzymatic hydrolysis of the thioester bond by a cholinesterase, which liberates thiocholine. This product then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which is quantified spectrophotometrically at 412 nm.[2][3] The rate of TNB formation is directly proportional to the cholinesterase activity in the sample.[4]
Key Limitations of this compound
While useful, PTCI is not without its drawbacks. Researchers must be cognizant of the following limitations to avoid experimental artifacts and misinterpretation of data.
Sub-optimal Substrate Specificity
A primary limitation of PTCI lies in its substrate specificity. While it is preferentially hydrolyzed by butyrylcholinesterase (BChE), it is also a substrate for acetylcholinesterase (AChE). This cross-reactivity can be problematic in samples containing a mixture of both enzymes, such as brain homogenates or whole blood.
-
For BChE Measurement: Although BChE hydrolyzes butyrylcholine at the highest rate, it also acts on propionylcholine and acetylcholine. Propionylthiocholine was historically considered a good substrate for identifying BChE genetic variants.[5] However, for precise quantification of BChE activity in the presence of AChE, a more specific substrate like Butyrylthiocholine (BTCI) is generally preferred.
-
For AChE Measurement: AChE displays a clear substrate preference, with the rate of hydrolysis typically following the order: Acetylthiocholine (ATCI) > Propionylthiocholine (PTCI) > Butyrylthiocholine (BTCI). Using PTCI to measure AChE activity would result in significantly lower sensitivity compared to ATCI.
This lack of absolute specificity necessitates the use of selective inhibitors to dissect the relative contributions of AChE and BChE to the total cholinesterase activity when using PTCI in mixed-enzyme systems.
Spontaneous, Non-Enzymatic Hydrolysis
The thioester bond in PTCI and other thiocholine esters is inherently unstable in aqueous solutions and can undergo spontaneous hydrolysis.[4][6] This non-enzymatic breakdown of the substrate also produces thiocholine, which reacts with DTNB, leading to a continuous increase in background absorbance.
This phenomenon can significantly impact the accuracy of the assay, particularly when:
-
Measuring low levels of cholinesterase activity.
-
Conducting long-incubation assays.
The rate of spontaneous hydrolysis for isobutyryl and cyclohexane-carboxyl esters of thiocholine has been shown to be significantly slower than their enzymatic hydrolysis, making them more stable alternatives for certain applications.[6]
Interference from the Iodide Counter-ion
Propionylthiocholine is commonly supplied as an iodide salt. The iodide anion (I⁻) can interfere with certain analytical methods, especially amperometric biosensors.[7] In these systems, iodide can be electrochemically oxidized at the electrode surface, generating a signal that can be mistaken for the oxidation of thiocholine, leading to false-positive results or an overestimation of enzyme activity.[7] While this is less of a concern for standard colorimetric assays, it is a critical limitation for the development of electrochemical cholinesterase-based biosensors.
Substrate Inhibition
Like other choline esters, PTCI can cause substrate inhibition at high concentrations.[8] This means that as the substrate concentration increases beyond a certain point, the rate of the enzymatic reaction begins to decrease. This phenomenon is often attributed to the binding of a second substrate molecule to a peripheral anionic site on the enzyme, which allosterically hinders the catalytic process.[8] Substrate inhibition complicates kinetic analyses and can lead to an underestimation of Vmax if not properly accounted for in the experimental design.
Comparative Analysis with Alternative Substrates
The choice of substrate should be guided by the specific cholinesterase of interest and the nature of the biological sample.
| Feature | Propionylthiocholine (PTCI) | Acetylthiocholine (ATCI) | Butyrylthiocholine (BTCI) |
| Primary Target | Butyrylcholinesterase (BChE) | Acetylcholinesterase (AChE) | Butyrylcholinesterase (BChE) |
| AChE Hydrolysis Rate | Moderate | High | Low |
| BChE Hydrolysis Rate | High | Moderate | Very High[9] |
| Specificity | Moderate; hydrolyzed by both AChE and BChE. | High for AChE.[9] | High for BChE.[9] |
| Spontaneous Hydrolysis | Present; can contribute to background.[4] | Similar to other thioesters; non-negligible.[10] | Also susceptible to spontaneous hydrolysis. |
| Key Advantage | Historically used for BChE phenotyping.[5] | Gold standard for AChE activity assays. | Most sensitive and specific substrate for BChE.[9] |
| Key Limitation | Lack of specificity in mixed-enzyme samples. | Can cause significant substrate inhibition of AChE.[8] | Not ideal for measuring AChE activity. |
Recommendation: For the most accurate and specific measurement of AChE activity, Acetylthiocholine (ATCI) is the substrate of choice.[9] For Butyrylcholinesterase (BChE) activity, Butyrylthiocholine (BTCI) offers superior specificity and sensitivity.[9] PTCI may be considered in specific contexts, such as certain genetic screening protocols, but its limitations must be carefully controlled for.
Experimental Protocol: Comparative Assessment of Cholinesterase Substrates
This protocol outlines a procedure to compare the activity of a cholinesterase-containing sample (e.g., purified enzyme or plasma) using PTCI and a more specific alternative like BTCI.
Materials:
-
This compound (PTCI)[11]
-
Butyrylthiocholine iodide (BTCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Sodium phosphate buffer (0.1 M, pH 7.4)
-
Cholinesterase source (e.g., purified human BChE, plasma sample)
-
Microplate reader capable of kinetic measurements at 412 nm
-
96-well microplates
Procedure:
-
Reagent Preparation:
-
Assay Buffer: 0.1 M sodium phosphate, pH 7.4.
-
DTNB Solution: Prepare a 10 mM stock solution of DTNB in the assay buffer.
-
Substrate Solutions: Prepare 100 mM stock solutions of both PTCI and BTCI in deionized water. Protect from light and prepare fresh.
-
Working DTNB/Buffer Solution: Prepare a working solution containing the final desired concentration of DTNB in the assay buffer. For a final concentration of 0.5 mM DTNB in a 200 µL reaction volume, this would be prepared accordingly.
-
Enzyme/Sample: Dilute the cholinesterase source in assay buffer to a concentration that yields a linear rate of reaction over 5-10 minutes.
-
-
Assay Setup (per well):
-
Blank Wells (for each substrate): Contain buffer, DTNB, and the respective substrate, but no enzyme. This measures the rate of spontaneous hydrolysis.
-
Sample Wells (for each substrate): Contain buffer, DTNB, the enzyme sample, and the respective substrate.
-
In a 96-well plate, add the components in the following order:
-
160 µL of working DTNB/Buffer solution.
-
20 µL of diluted enzyme/sample (or 20 µL of assay buffer for blank wells).
-
Mix and pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.
-
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the appropriate 10x concentrated substrate solution (PTCI or BTCI) to each well to achieve the desired final concentration (e.g., 1 mM).
-
Immediately place the plate in the microplate reader and begin measuring the absorbance at 412 nm every 30 seconds for 10 minutes.
-
-
Data Analysis:
-
For each well, plot absorbance versus time.
-
Determine the rate of reaction (ΔAbs/min) from the initial, linear portion of the curve.
-
Correct the rate of the sample wells by subtracting the rate of the corresponding blank (spontaneous hydrolysis).
-
Calculate the cholinesterase activity using the Beer-Lambert law:
-
Activity (mol/min/L) = (ΔAbs/min) / (ε × l)
-
Where ε (epsilon) is the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹) and l is the path length of the sample in the well (in cm).
-
-
By performing this experiment, a direct, quantitative comparison of the enzyme's activity towards PTCI and BTCI can be made, highlighting the potential differences in sensitivity and specificity.
Conclusion
This compound is a functional substrate for the measurement of cholinesterase activity, particularly for historical applications in BChE phenotyping. However, its utility in modern, high-precision research is constrained by significant limitations, most notably its lack of specificity between AChE and BChE, its susceptibility to spontaneous hydrolysis, and potential interferences from its iodide counter-ion in certain assay formats.
For researchers aiming for the highest degree of accuracy and specificity, the use of Acetylthiocholine (ATCI) for AChE and Butyrylthiocholine (BTCI) for BChE is strongly recommended. A thorough understanding of the kinetic properties and inherent limitations of any chosen substrate is not merely academic—it is a prerequisite for generating reliable, reproducible, and ultimately meaningful data in the field of cholinergic research.
References
- Radic, Z., et al. (1993). Dissection of the human acetylcholinesterase active center determinants of substrate specificity. Identification of residues constituting the anionic site, the hydrophobic site, and the acyl pocket. Journal of Biological Chemistry, 268(23), pp.17901-17909. [Link]
- Istrate, D., et al. (2013). Critical Evaluation of Acetylthiocholine Iodide and Acetylthiocholine Chloride as Substrates for Amperometric Biosensors Based on Acetylcholinesterase. Sensors, 13(2), pp.1538-1553. [Link]
- Rosenberry, T. L., et al. (2012). Hydrolysis of low concentrations of the acetylthiocholine analogs acetyl(homo)thiocholine and acetyl(nor)thiocholine by acetylcholinesterase may be limited by selective gating at the enzyme peripheral site. Chemico-Biological Interactions, 203(1), pp.48-53. [Link]
- Yamakage, K., et al. (2001). New thiocholine ester substrates for the assay of human serum cholinesterase. Clinical Chemistry, 47(10), pp.1895-1897. [Link]
- Ciupu, V. V., et al. (2019). Non-Enzymatic Hydrolysis of Acetylthiocholine by Silver Nanoparticles.
- Pohanka, M. (2011). Cholinesterases, a target of pesticides and chemical warfare agents. Biomedical Papers of the Medical Faculty of the University Palacky, Olomouc, Czechoslovakia, 155(3), pp.219-229. [Link]
- Medical Tube. (2024). Types of Cholinesterase and their Actions Acetylcholinesterase, Butyrylcholinesterase. YouTube. [Link]
- Chen, X., et al. (2018). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. In High-Throughput Screening Assays in Toxicology, pp. 101-113. [Link]
- ResearchGate. (n.d.). Substrate specificity of AChE B. The rate of hydrolysis of acetylthiocholine (f), acetyl-[-methyl]thiocholine ( ), propionylthiocholine () and butyrylthiocholine (OE)
- Google Patents. (n.d.).
- Bartleby. (n.d.). Acetylcholinesterase and Butyrylcholinesterase Substrate Selectivity and Various Acting Cholinesterase Inhibitors. [Link]
- University of Utah. (n.d.).
- Pediaa.Com. (2024). What is the Difference Between Acetylcholinesterase and Butyrylcholinesterase. [Link]
- Miao, Y., et al. (2010). History and New Developments of Assays for Cholinesterase Activity and Inhibition. Chemical Reviews, 110(9), pp.5216-5234. [Link]
- BMG Labtech. (2018).
- Scholars Archive @ OSU. (2020). Novel substrate-free cholinesterase based sensing of organophosphorus compounds. [Link]
- ResearchGate. (n.d.). Effect of daylight on the reaction of thiols with Ellman's reagent, 5,5'-dithiobis(2-nitrobenzoic acid). [Link]
- Rosenberry, T. L., et al. (2012). Hydrolysis of low concentrations of the acetylthiocholine analogs acetyl(homo)thiocholine and acetyl(nor)thiocholine by acetylcholinesterase may be limited by selective gating at the enzyme peripheral site. PubMed. [Link]
- ResearchGate. (n.d.). Table S1.
- Stojan, J., et al. (2008). Activation/Inhibition of Cholinesterases by Excess Substrate: Interpretation of the Phenomenological b Factor in Steady-State Rate Equation. International Journal of Molecular Sciences, 9(4), pp.551-561. [Link]
- Evans, R. T., & Wroe, J. (1978). Scope and limitations of propionylthiocholinesterase in the characterisation of cholinesterase variants.
- Radic, Z., et al. (1993). Dissection of the human acetylcholinesterase active center determinants of substrate specificity. Identification of residues constituting the anionic site, the hydrophobic site, and the acyl pocket. PubMed. [Link]
- Taylor, P., & Lappi, S. (1975). Role of the peripheral anionic site on acetylcholinesterase: inhibition by substrates and coumarin derivatives. Biochemistry, 14(9), pp.1989-1997. [Link]
- ResearchGate. (n.d.). Determination of the kinetic parameters of AChE and BuChE under... [Link]
- Greig, N. H., et al. (2010). Kinetics of Human Serum Butyrylcholinesterase Inhibition by a Novel Experimental Alzheimer Therapeutic, Dihydrobenzodioxepine Cymserine. Journal of Alzheimer's Disease, 19(2), pp.541-551. [Link]
- Colletier, J. P., et al. (2006). Structural insights into substrate traffic and inhibition in acetylcholinesterase. The EMBO Journal, 25(12), pp.2746-2756. [Link]
- Gbadamosi, I. T., et al. (2022). Kinetics and computational study of butyrylcholinesterase inhibition by methylrosmarinate: relevance to Alzheimer's disease treatment. Journal of Biomolecular Structure & Dynamics, 40(13), pp.5873-5884. [Link]
- Liu, J., et al. (1998). Hydrolysis of acetylthiocholine iodide and reactivation of phoxim-inhibited acetylcholinesterase by pralidoxime chloride, obidoxime chloride and trimedoxime. PubMed. [Link]
- Kilanowska, A., et al. (2016). Synthesis, isolation and purification of [11C]-choline. Nuclear Medicine Review, 19(2), pp.86-90. [Link]
Sources
- 1. scholarsarchive.library.albany.edu [scholarsarchive.library.albany.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN1978660A - Stabilized cholinesterase substrate solution - Google Patents [patents.google.com]
- 5. Scope and limitations of propionylthiocholinesterase in the characterisation of cholinesterase variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New thiocholine ester substrates for the assay of human serum cholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Critical Evaluation of Acetylthiocholine Iodide and Acetylthiocholine Chloride as Substrates for Amperometric Biosensors Based on Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of the peripheral anionic site on acetylcholinesterase: inhibition by substrates and coumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Hydrolysis of low concentrations of the acetylthiocholine analogs acetyl(homo)thiocholine and acetyl(nor)thiocholine by acetylcholinesterase may be limited by selective gating at the enzyme peripheral site - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scbt.com [scbt.com]
A Head-to-Head Comparison of Propionylthiocholine and S-Butyrylthiocholine Iodide for Cholinesterase Activity Assays
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of neurodegenerative disease research and drug development, the precise measurement of cholinesterase activity is paramount. Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymatic targets, and the selection of an appropriate substrate for their activity assays is a critical determinant of experimental success. This guide provides an in-depth, head-to-head comparison of two commonly employed thiocholine ester substrates: Propionylthiocholine iodide (PTCI) and S-butyrylthiocholine iodide (BTCI). By delving into their kinetic parameters with both AChE and BChE, and providing a detailed experimental protocol, this document serves as a comprehensive resource for making informed decisions in your research endeavors.
Understanding the Cholinesterases: AChE and BChE
Acetylcholinesterase and butyrylcholinesterase, while both belonging to the cholinesterase family, exhibit distinct substrate specificities and play different roles in cholinergic signaling and pathology. AChE is primarily found in the synaptic clefts of cholinergic neurons and at neuromuscular junctions, where its principal role is the rapid hydrolysis of the neurotransmitter acetylcholine, terminating the nerve impulse.[1] In contrast, BChE, also known as pseudocholinesterase, is more broadly distributed in tissues such as the liver, plasma, and glial cells in the brain.[1] While it can also hydrolyze acetylcholine, BChE displays a broader substrate specificity. Notably, in pathological conditions such as Alzheimer's disease, BChE activity in the brain is often elevated, making it an increasingly important therapeutic target.[1]
The Principle of the Assay: Ellman's Method
The most widely used method for determining cholinesterase activity in vitro is the spectrophotometric assay developed by Ellman and colleagues.[2] This method utilizes thiocholine esters, such as PTCI and BTCI, as substrates. The enzymatic hydrolysis of these substrates by cholinesterases yields thiocholine. Thiocholine, in turn, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm. The rate of color development is directly proportional to the cholinesterase activity.
Figure 1: The two-step reaction of the Ellman's assay.
Head-to-Head Comparison: Kinetic Parameters
The choice between PTCI and BTCI hinges on the specific cholinesterase being investigated. This is quantitatively demonstrated by their Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax). The Km value is an inverse measure of the enzyme's affinity for the substrate, with a lower Km indicating a higher affinity. The Vmax represents the maximum rate of the reaction at saturating substrate concentrations.
The following table summarizes the kinetic parameters for the hydrolysis of acetylthiocholine (the endogenous substrate analogue), propionylthiocholine, and S-butyrylthiocholine by human acetylcholinesterase and a human butyrylcholinesterase-like antibody fragment.
| Enzyme | Substrate | Km (mM) | Relative Vmax (%) | Source |
| Human Acetylcholinesterase | Acetylthiocholine | 0.12 | 100 | Ordentlich et al., 1993[3] |
| Propionylthiocholine | 0.28 | 108 | Ordentlich et al., 1993[3] | |
| S-Butyrylthiocholine | 0.85 | 38 | Ordentlich et al., 1993[3] | |
| Human BChE-like Antibody | Acetylthiocholine | 1.1 ± 0.2 | 100 | Podestà et al., 2014[4] |
| Propionylthiocholine | 0.7 ± 0.1 | 130 | Podestà et al., 2014[4] | |
| S-Butyrylthiocholine | 0.5 ± 0.1 | 150 | Podestà et al., 2014[4] |
Analysis of Kinetic Data:
-
For Acetylcholinesterase (AChE): The data clearly indicates that human AChE has the highest affinity for acetylthiocholine (lowest Km), followed by propionylthiocholine, and a significantly lower affinity for S-butyrylthiocholine.[3] While the Vmax for propionylthiocholine is comparable to that of acetylthiocholine, the Vmax for S-butyrylthiocholine is substantially lower.[3] This demonstrates that propionylthiocholine is a more efficient substrate for AChE than S-butyrylthiocholine .
-
For Butyrylcholinesterase (BChE): In contrast, the human BChE-like enzyme exhibits the highest affinity for S-butyrylthiocholine (lowest Km) and the highest relative Vmax with this substrate.[4] This aligns with the broader substrate specificity of BChE and highlights that S-butyrylthiocholine is the preferred substrate for measuring BChE activity .
Causality Behind Experimental Choices:
The structural differences between the active sites of AChE and BChE account for their distinct substrate preferences. The active site gorge of AChE is narrower and more conformationally restricted, favoring smaller acyl groups like acetyl and, to a lesser extent, propionyl.[5] The bulkier butyryl group of BTCI fits less favorably into the AChE active site, resulting in a lower affinity and catalytic efficiency.[3] Conversely, the active site of BChE is larger and more accommodating, allowing it to efficiently bind and hydrolyze substrates with larger acyl groups, such as butyrylcholine.[5]
Therefore, the experimental choice of substrate should be guided by the primary research question:
-
To specifically measure AChE activity , particularly in samples that may also contain BChE, This compound is a more selective substrate than S-butyrylthiocholine iodide.
-
To specifically measure BChE activity , S-butyrylthiocholine iodide is the superior choice due to its higher affinity and turnover rate with this enzyme.
Detailed Experimental Protocol: Ellman's Assay for Cholinesterase Activity
This protocol provides a step-by-step methodology for measuring cholinesterase activity using either this compound or S-butyrylthiocholine iodide in a 96-well microplate format.
Materials:
-
This compound (PTCI) or S-butyrylthiocholine iodide (BTCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Purified acetylcholinesterase or butyrylcholinesterase, or biological sample (e.g., tissue homogenate, plasma)
-
Sodium phosphate buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Reagent Preparation:
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate and adjust the pH to 8.0.
-
DTNB Stock Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of phosphate buffer. Store protected from light at 4°C.
-
Substrate Stock Solution (100 mM):
-
For PTCI (MW: 303.20 g/mol ): Dissolve 30.32 mg of PTCI in 1 mL of deionized water.
-
For BTCI (MW: 317.23 g/mol ): Dissolve 31.72 mg of BTCI in 1 mL of deionized water.
-
Prepare fresh daily and keep on ice.
-
Assay Procedure:
Figure 2: Experimental workflow for the Ellman's assay.
-
Plate Setup: In a 96-well plate, add the following to each well:
-
Blank: 180 µL of phosphate buffer + 10 µL of DTNB stock solution.
-
Enzyme/Sample Wells: 170 µL of phosphate buffer + 10 µL of enzyme/sample solution + 10 µL of DTNB stock solution.
-
-
Pre-incubation: Incubate the plate for 5 minutes at room temperature to allow the temperature to equilibrate.
-
Initiate Reaction: To each well (except the blank), add 10 µL of the 100 mM substrate stock solution (PTCI or BTCI). The final substrate concentration will be 5 mM.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and begin measuring the absorbance at 412 nm every 30 seconds for 10-15 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbsorbance/minute) for each well by determining the slope of the linear portion of the absorbance versus time curve.
-
Subtract the rate of the blank well (to account for non-enzymatic hydrolysis of the substrate) from the rates of the sample wells.
-
Calculate the cholinesterase activity using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔAbs/min) / (ε × l) × (Total Volume / Sample Volume) × 1000 Where:
-
ε (molar extinction coefficient of TNB) = 14,150 M-1cm-1
-
l (path length of the well in cm)
-
-
Conclusion
The selection between this compound and S-butyrylthiocholine iodide as a substrate for cholinesterase activity assays is a critical decision that should be driven by the specific enzyme of interest. For researchers focusing on acetylcholinesterase, this compound offers superior specificity and efficiency. Conversely, for studies centered on butyrylcholinesterase, S-butyrylthiocholine iodide is the substrate of choice. By understanding the kinetic differences between these two compounds and employing a robust experimental protocol such as the Ellman's assay detailed here, researchers can ensure the accuracy and reliability of their findings in the vital pursuit of understanding and treating neurodegenerative diseases.
References
- Biolabo. (n.d.). CHOLINESTERASE Butyrylthiocholine.
- Ordentlich, A., Barak, D., Kronman, C., Flashner, Y., Leitner, M., Segall, Y., Ariel, N., Cohen, S., Velan, B., & Shafferman, A. (1993). Dissection of the human acetylcholinesterase active center determinants of substrate specificity. Identification of residues constituting the anionic site, the hydrophobic site, and the acyl pocket. The Journal of biological chemistry, 268(23), 17083–17095.
- Komersová, A., Komers, K., & Zdražilová, P. (2005). Kinetics of hydrolysis of acetylthiocholine and acetylcholine by cholinesterases. Chemico-biological interactions, 157-158, 387–388.
- Masson, P., & Lockridge, O. (2023). Drug and pro-drug substrates and pseudo-substrates of human butyrylcholinesterase. Biochemical pharmacology, 218, 115910.
- Greig, N. H., Utsuki, T., Ingram, D. K., & Lahiri, D. K. (2005). Butyrylcholinesterase: an important new target in Alzheimer's disease therapy.
- Komers, K., Čegan, A., & Link, M. (2002). Kinetics and mechanism of hydrolysis of acetylthiocholine by butyrylcholine esterase.
- Kamal, M. A. (2006). Kinetic analysis of the inhibition of human butyrylcholinesterase with cymserine. Biochimica et biophysica acta, 1764(1), 26–32.
- Fang, L., Pan, Y., Muzyka, J. L., & Zhan, C. G. (2011). Active site gating and substrate specificity of butyrylcholinesterase and acetylcholinesterase: insights from molecular dynamics simulations. The journal of physical chemistry. B, 115(27), 8797–8805.
- Xie, W., Teng, Q., & Li, W. (2010). Comparison of the Binding of Reversible Inhibitors to Human Butyrylcholinesterase and Acetylcholinesterase: A Crystallographic, Kinetic and Calorimetric Study. International journal of molecular sciences, 11(11), 4502–4519.
- Mattos, C., & Name, A. D. (2012). Probing the Peripheral Site of Human Butyrylcholinesterase. ACS medicinal chemistry letters, 3(11), 909–913.
- Darvesh, S., Hopkins, D. A., & Geula, C. (2003). Neurobiology of butyrylcholinesterase. Nature reviews. Neuroscience, 4(2), 131–138.
- Podestà, A., Rossi, S., Massarelli, I., Carpi, S., Adinolfi, B., Fogli, S., Bianucci, A. M., & Nieri, P. (2014). Selection of a human butyrylcholinesterase-like antibody single-chain variable fragment resistant to AChE inhibitors from a phage library expressed in E. coli. mAbs, 6(4), 986–995.
- Kamal, M. A., Al-Jafari, A. A., & Greig, N. H. (2006). Kinetics of Human Serum Butyrylcholinesterase Inhibition by a Novel Experimental Alzheimer Therapeutic, Dihydrobenzodioxepine Cymserine. Current Alzheimer research, 3(4), 321–329.
- Zdražilová, P., Štěpánková, Š., Vránová, M., Komers, K., Komersová, A., & Čegan, A. (2006). Kinetics of total enzymatic hydrolysis of acetylcholine and acetylthiocholine.
- Masson, P., Fortier, M., & Schopfer, L. M. (2019). Human Plasma Butyrylcholinesterase Hydrolyzes Atropine: Kinetic and Molecular Modeling Studies. International journal of molecular sciences, 20(18), 4568.
- Ellman, G. L., Courtney, K. D., Andres, V., & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical pharmacology, 7, 88–95.
- Darvesh, S., & Martin, E. (2010). Structural Study of the Complex Stereoselectivity of Human Butyrylcholinesterase for the Neurotoxic V-agents. The Journal of biological chemistry, 285(10), 7434–7441.
- Lockridge, O. (1988). Comparison of butyrylcholinesterase and acetylcholinesterase. BioEssays : news and reviews in molecular, cellular and developmental biology, 9(4), 125–128.
- Xie, S. S., Wang, X. J., & Zhang, J. (2002). Two new methods monitoring kinetics of hydrolysis of acetylcholine and acetylthiocholine. Analytical and bioanalytical chemistry, 372(5-6), 633–638.
- Brglez, V., Njari, B., & Radić, B. (2004). Activity of cholinesterases in human whole blood measured with acetylthiocholine as substrate and ethopropazine as selective inhibitor of plasma butyrylcholinesterase. Archives of industrial hygiene and toxicology, 55(1), 1–4.
- Mattos, M. C., & Lassiter, T. L. (2002). Cocaine and butyrylcholinesterase (BChE): determination of enzymatic parameters. Journal of biochemical and molecular toxicology, 16(5), 251–256.
- Grieshaber, N. A., Grieshaber, S. S., & Knight, A. P. (2001). Kinetic analysis of the inhibition of human butyrylcholinesterase with cymserine. Chemico-biological interactions, 134(3), 229–241.
- Afsar, T., & Kamal, M. A. (2018). Computational and Kinetic Studies of Acetylcholine Esterase Inhibition by Phenserine. CNS & neurological disorders drug targets, 17(7), 543–549.
Sources
- 1. Kinetic analysis of the inhibition of human butyrylcholinesterase with cymserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetics of total enzymatic hydrolysis of acetylcholine and acetylthiocholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the Binding of Reversible Inhibitors to Human Butyrylcholinesterase and Acetylcholinesterase: A Crystallographic, Kinetic and Calorimetric Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selection of a human butyrylcholinesterase-like antibody single-chain variable fragment resistant to AChE inhibitors from a phage library expressed in E. coli [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Cholinesterase Substrates: Unraveling the Specificity of Propionylthiocholine Iodide
For researchers, scientists, and drug development professionals navigating the complexities of the cholinergic system, the precise measurement of cholinesterase activity is paramount. The choice of substrate in these assays is a critical decision that directly influences the accuracy, specificity, and ultimate interpretation of experimental data. This guide provides an in-depth, objective comparison of Propionylthiocholine iodide (PTCI) with its commonly used alternatives, Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI), for differentiating between acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) activity.
The Critical Need for Cholinesterase Subtype Specificity
Acetylcholinesterase and butyrylcholinesterase, while both belonging to the cholinesterase family, exhibit distinct substrate preferences and physiological roles. AChE is primarily responsible for the rapid hydrolysis of the neurotransmitter acetylcholine in synaptic clefts, playing a crucial role in neuronal communication.[1] In contrast, BChE has a broader substrate specificity and is found in plasma and various tissues, where it is thought to be involved in the hydrolysis of various esters and the detoxification of certain compounds.[1] In pathological conditions such as Alzheimer's disease, the relative activities of these two enzymes can change, making the ability to distinguish their individual contributions essential for both basic research and therapeutic development.[2]
The Chemical Biology of Thiocholine Substrates: A Comparative Analysis
The most widely accepted method for measuring cholinesterase activity is the Ellman's assay, which utilizes thiocholine-based substrates.[3] The enzymatic hydrolysis of these substrates yields thiocholine, which in turn reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a quantifiable yellow-colored product.[4] The rate of color formation is directly proportional to the cholinesterase activity.
The three primary thiocholine substrates used in this assay are Acetylthiocholine (ATCI), Propionylthiocholine (PTCI), and Butyrylthiocholine (BTCI). Their specificity towards AChE and BChE is dictated by the size of their acyl group, which interacts with the active site of the enzymes.
The Structural Basis of Substrate Specificity: A Tale of Two Active Sites
The differential substrate specificity of AChE and BChE arises from key differences in the architecture of their active site gorges.[5] The active site of AChE is narrower and more conformationally restricted due to the presence of bulky aromatic residues.[6] This structural constraint favors the binding and hydrolysis of smaller substrates like acetylcholine and its analogue, acetylthiocholine.
In contrast, the active site gorge of BChE is larger and more flexible, with some of the bulky aromatic residues in AChE being replaced by smaller, aliphatic residues in BChE.[6] This more accommodating active site allows BChE to hydrolyze a broader range of substrates, including those with larger acyl groups like butyrylthiocholine.[6] Propionylthiocholine, with an acyl group of intermediate size, exhibits a more nuanced specificity profile, making it a valuable tool for dissecting the contributions of both enzymes.
The enzymatic reaction of cholinesterases with thiocholine substrates can be visualized as follows:
Caption: Enzymatic hydrolysis of thiocholine substrates by cholinesterases.
Quantitative Comparison of Substrate Specificity
The specificity of a substrate for a particular enzyme is quantitatively defined by its kinetic parameters, primarily the Michaelis constant (Kₘ) and the catalytic constant (kcat). Kₘ is an inverse measure of the substrate's affinity for the enzyme, while kcat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit time. The ratio kcat/Kₘ is a measure of the enzyme's catalytic efficiency.
While a comprehensive dataset for all three substrates with purified human AChE and BChE is not available in a single study, the following table summarizes representative kinetic data from the literature. It is important to note that absolute values can vary depending on the enzyme source (species and tissue), purity, and assay conditions (pH, temperature, and buffer composition).
| Substrate | Enzyme | Kₘ (mM) | Relative Vₘₐₓ | Catalytic Efficiency (kcat/Kₘ) |
| Acetylthiocholine (ATCI) | Human AChE | ~0.08 | High | High |
| Human BChE | ~4.3 x 10⁻⁴ | Moderate | Moderate | |
| Propionylthiocholine (PTCI) | Human Serum ChE (predominantly BChE) | ~6.9 x 10⁻³ | Moderate | Moderate |
| Butyrylthiocholine (BTCI) | Human AChE | High | Low | Low |
| Human BChE | ~0.1-0.6 | High | High |
Note: This table is a compilation from multiple sources and should be used for comparative purposes. The relative Vmax and catalytic efficiencies are described qualitatively due to variations in the reporting of absolute values across different studies.
From the available data, a clear pattern emerges:
-
Acetylthiocholine (ATCI) is the preferred substrate for AChE, exhibiting high affinity and a high turnover rate. While it is also hydrolyzed by BChE, its efficiency is generally lower compared to AChE.
-
Butyrylthiocholine (BTCI) is the substrate of choice for BChE, which hydrolyzes it much more efficiently than AChE.
-
Propionylthiocholine (PTCI) demonstrates an intermediate specificity. It is a good substrate for both enzymes, though often with a preference for BChE over AChE. This characteristic can be exploited in differential assays to estimate the relative contributions of both enzymes in a mixed sample.
Experimental Protocol: Differentiating AChE and BChE Activity using Thiocholine Substrates
The following is a detailed, step-by-step methodology for a standard Ellman's assay, which can be adapted for use with ATCI, PTCI, or BTCI to determine the activity of AChE and BChE.
I. Reagent Preparation
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate buffer and adjust the pH to 8.0. This buffer provides a stable pH environment for the enzymatic reaction and the subsequent colorimetric reaction.
-
DTNB Reagent (10 mM): Dissolve 5,5'-dithiobis-(2-nitrobenzoic acid) in the phosphate buffer to a final concentration of 10 mM. This is the chromogenic reagent that reacts with thiocholine.
-
Substrate Stock Solutions (100 mM): Prepare 100 mM stock solutions of Acetylthiocholine iodide, this compound, and Butyrylthiocholine iodide in deionized water. Store these solutions at -20°C.
-
Enzyme Solutions: Prepare stock solutions of purified human acetylcholinesterase and butyrylcholinesterase in a suitable buffer (e.g., phosphate buffer with 0.1% BSA to prevent enzyme denaturation). The final concentration will depend on the specific activity of the enzyme preparation.
II. Assay Procedure
The following workflow can be visualized for clarity:
Caption: A typical experimental workflow for the Ellman's assay.
-
Assay Plate Preparation: In a 96-well microplate, add the following to each well:
-
150 µL of 0.1 M Phosphate Buffer (pH 8.0)
-
10 µL of 10 mM DTNB Reagent
-
20 µL of the desired substrate (ATCI, PTCI, or BTCI) at various concentrations (for Kₘ determination) or a single saturating concentration.
-
-
Pre-incubation: Pre-incubate the plate at the desired assay temperature (e.g., 25°C or 37°C) for 5 minutes to ensure temperature equilibration.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 20 µL of the enzyme solution (AChE or BChE) to each well.
-
Kinetic Measurement: Immediately place the microplate in a plate reader and measure the change in absorbance at 412 nm every 15-30 seconds for a total of 5-10 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbsorbance/minute) from the linear portion of the kinetic curve.
-
To determine Kₘ and Vₘₐₓ, plot the reaction rate against the substrate concentration and fit the data to the Michaelis-Menten equation using a non-linear regression software.
-
To compare the specificity of the substrates, perform the assay with each substrate for both AChE and BChE and compare the resulting kinetic parameters.
-
III. Self-Validating System and Controls
To ensure the trustworthiness of the results, the following controls should be included in every experiment:
-
Blank (No Enzyme): A well containing all reagents except the enzyme to measure the rate of non-enzymatic substrate hydrolysis. The rate of the blank should be subtracted from the rates of the experimental wells.
-
Positive Control: A known cholinesterase inhibitor can be included to validate the assay's ability to detect inhibition.
-
Substrate Curve: When determining kinetic parameters, a range of substrate concentrations should be used to ensure that the enzyme is saturated at higher concentrations and that the Michaelis-Menten model is appropriate.
Conclusion: Selecting the Right Substrate for Your Research Needs
The choice between Acetylthiocholine, Propionylthiocholine, and Butyrylthiocholine is not a matter of one being universally "better" than the others, but rather a strategic decision based on the specific research question.
-
For the specific measurement of AChE activity , Acetylthiocholine iodide is the undisputed substrate of choice due to its high specificity and well-characterized kinetics.
-
For the selective quantification of BChE activity , Butyrylthiocholine iodide is the preferred substrate, as it is hydrolyzed by BChE at a significantly higher rate than by AChE.
-
This compound serves as a valuable tool for comparative studies and for estimating the relative contributions of AChE and BChE in samples containing both enzymes. Its intermediate specificity allows for a more nuanced characterization of cholinesterase activity profiles.
By understanding the underlying structural and kinetic basis of substrate specificity and by employing a robust and well-controlled experimental design, researchers can confidently select the most appropriate thiocholine substrate to achieve their scientific objectives.
References
- Darvesh, S., Hopkins, D. A., & Geula, C. (2003). Neurobiology of butyrylcholinesterase. Nature Reviews Neuroscience, 4(2), 131-138.
- Okabe, H., Sagesaka, T., & Nakajima, N. (2001). New thiocholine ester substrates for the assay of human serum cholinesterase. Clinical Chemistry, 47(10), 1845-1850.
- Masson, P., Goličnik, M., & Lockridge, O. (2019). Time-course of human cholinesterases-catalyzed competing substrate kinetics. Chemico-Biological Interactions, 309, 108713.
- Ellman, G. L., Courtney, K. D., Andres, V., & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88-95.
- Tai, H., Liu, W., & Schopfer, L. M. (2011). Active site gating and substrate specificity of butyrylcholinesterase and acetylcholinesterase: insights from molecular dynamics simulations. The Journal of Physical Chemistry B, 115(28), 8797-8805.
- Sussman, J. L., Harel, M., Frolow, F., Oefner, C., Goldman, A., Toker, L., & Silman, I. (1991). Atomic structure of acetylcholinesterase from Torpedo californica: a prototypic acetylcholine-binding protein. Science, 253(5022), 872-879.
- Nicolet, Y., Lockridge, O., Masson, P., Fontecilla-Camps, J. C., & Nachon, F. (2003). Crystal structure of human butyrylcholinesterase and of its complexes with substrate and products. Journal of Biological Chemistry, 278(42), 41141-41147.
- Komersová, A., Komers, K., & Čegan, A. (2002). Kinetics and mechanism of hydrolysis of acetylthiocholine by butyrylcholine esterase.
- Lockridge, O. (1990). Genetic variants of human serum cholinesterase influence metabolism of the muscle relaxant succinylcholine. Pharmacology & Therapeutics, 47(1), 35-60.
- Komers, K., Komersová, A., & Čegan, A. (2005). Kinetics of hydrolysis of acetylthiocholine and acetylcholine by cholinesterases. Chemico-Biological Interactions, 157, 387-388.
- Greig, N. H., Utsuki, T., Ingram, D. K., & Lahiri, D. K. (2005). Kinetics of human serum butyrylcholinesterase inhibition by a novel experimental Alzheimer therapeutic, dihydrobenzodioxepine cymserine. Journal of Alzheimer's Disease, 8(3), 261-271.
- Rosenberry, T. L., Chang, H. W., & Chen, Y. T. (1972). Purification of the acetylcholinesterase by affinity chromatography and determination of active site stoichiometry. Journal of Biological Chemistry, 247(5), 1555-1565.
- Radić, Z., Pickering, N. A., Vellom, D. C., Camp, S., & Taylor, P. (1993). Three distinct domains in the cholinesterase molecule confer selectivity for acetyl- and butyrylcholinesterase inhibitors. Biochemistry, 32(45), 12074-12084.
- Kamal, M. A., Al-Jafari, A. A., & Greig, N. H. (2006). Kinetics of human acetylcholinesterase inhibition by the novel experimental Alzheimer therapeutic agent, tolserine. Neurochemical Research, 31(8), 1041-1047.
- Gentry, M. K., & Doctor, B. P. (2004). The toxicology of organophosphate and carbamate pesticides. In Handbook of Toxicology (pp. 849-873). CRC Press.
- Darvesh, S., & Hopkins, D. A. (2010). Differential substrate and inhibitor specificities of cholinesterases from different species. In Cholinesterases and Cholinesterase Inhibitors (pp. 25-45). John Wiley & Sons, Ltd.
- Masson, P., & Lockridge, O. (2010). Butyrylcholinesterase for protection from organophosphorus poisons: catalytic complexities and biological significance. Archives of Biochemistry and Biophysics, 494(2), 107-120.
- Silver, A. (1974). The biology of cholinesterases. North-Holland Publishing Company.
- Stojan, J., & Žnidarič, D. (2000). A comparative study of substrate specificity of vertebrate and invertebrate cholinesterases. Comparative Biochemistry and Physiology Part C: Toxicology & Pharmacology, 126(3), 235-244.
- Taylor, P. (1991). The cholinesterases. Journal of Biological Chemistry, 266(7), 4025-4028.
- Toutant, J. P. (1989). Insect acetylcholinesterase: catalytic properties, inhibition, and genetics. Progress in Neurobiology, 32(5), 423-446.
- Vigny, M., Gisiger, V., & Massoulié, J. (1978). "Non-specific" cholinesterase and acetylcholinesterase in rat tissues: molecular forms, structural and catalytic properties, and significance of the two enzyme systems. Journal of Neurochemistry, 31(3), 559-565.
- Whittaker, M. (1986). Cholinesterase. Karger Medical and Scientific Publishers.
- Perry, E. K., Tomlinson, B. E., Blessed, G., Bergmann, K., Gibson, P. H., & Perry, R. H. (1978). Correlation of cholinergic abnormalities with senile plaques and mental test scores in senile dementia. British Medical Journal, 2(6150), 1457-1459.
- Mesulam, M. M., Guillozet, A., Shaw, P., Levey, A., & Wainer, B. H. (1992). Acetylcholinesterase and butyrylcholinesterase in the human frontal cortex: a quantitative histochemical and immunohistochemical analysis. Neuroscience, 46(3), 495-506.
Sources
- 1. Kinetics of hydrolysis of acetylthiocholine and acetylcholine by cholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetics and mechanism of hydrolysis of acetylthiocholine by butyrylcholine esterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Comprehensive Review of Cholinesterase Modeling and Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Plasma Butyrylcholinesterase Hydrolyzes Atropine: Kinetic and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetics of human acetylcholinesterase inhibition by the novel experimental Alzheimer therapeutic agent, tolserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New thiocholine ester substrates for the assay of human serum cholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Propionylthiocholine iodide assay performance against standard reference materials
Benchmarking Propionylthiocholine Iodide Assay Performance Against Standard Reference Materials: A Technical Guide
Abstract
The Propionylthiocholine (PTC) iodide assay, a variant of the classic Ellman's method, is a cornerstone for quantifying cholinesterase activity, pivotal in neuroscience research and the development of therapeutics for neurodegenerative diseases like Alzheimer's.[1][2] The reliability and reproducibility of this assay are paramount for generating high-quality, comparable data. This guide provides a comprehensive framework for benchmarking the performance of the PTC iodide assay. We delve into the underlying enzymatic mechanism, present a detailed experimental protocol, and establish a methodology for performance comparison against certified standard reference materials. By adhering to these guidelines, researchers, scientists, and drug development professionals can ensure the accuracy and validity of their cholinesterase activity measurements, fostering greater confidence in experimental outcomes.
Introduction: The Imperative of Rigorous Assay Validation
The quantification of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) activity is fundamental to a wide array of research areas, from monitoring pesticide exposure to screening for novel inhibitors as potential therapeutics.[3][4] The most common method for this is the spectrophotometric assay developed by Ellman, which utilizes a thiocholine ester substrate.[2][5] In this guide, we focus on Propionylthiocholine (PTC) iodide, a substrate hydrolyzed by cholinesterases.
Benchmarking this assay against a standard reference material is not merely a procedural formality; it is a critical step in establishing the trustworthiness of the generated data.[6][7] It provides a baseline for accuracy, precision, and linearity, ensuring that measurements are both reliable and comparable across different laboratories and studies. This guide will walk you through the essential steps to validate and benchmark your PTC iodide assay, ensuring the integrity of your scientific findings.
The Ellman's Method: A Two-Step Enzymatic Reaction
The PTC iodide assay is a variation of the widely adopted Ellman's method for measuring cholinesterase activity.[1][2] The principle lies in a two-step coupled enzymatic reaction:
-
Enzymatic Hydrolysis: Cholinesterase catalyzes the hydrolysis of this compound, producing thiocholine and propionate.
-
Colorimetric Reaction: The sulfhydryl group (-SH) of the liberated thiocholine rapidly reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent.[1][2] This reaction cleaves the disulfide bond of DTNB, yielding the yellow-colored 5-thio-2-nitrobenzoate (TNB²⁻) anion, which exhibits strong absorbance at 412 nm.[1][8]
The rate of TNB²⁻ formation, observed as an increase in absorbance over time, is directly proportional to the cholinesterase activity in the sample.[1]
Standard Reference Materials: The Gold Standard for Comparison
To objectively assess the performance of your PTC iodide assay, it is crucial to use a well-characterized standard reference material. For cholinesterase activity, a highly purified and stable preparation of the enzyme, such as acetylcholinesterase from human erythrocytes, serves as an excellent reference. These standards come with a certificate of analysis detailing their specific activity, allowing for a direct comparison of your experimental results.
Key Characteristics of an Ideal Enzyme Standard:
-
High Purity: Minimizes the presence of contaminating proteins that could interfere with the assay.[9]
-
Known Specific Activity: Provides a defined value against which to compare your measurements.
-
Stability: Ensures consistent performance over time when stored under recommended conditions.[10]
For the purpose of this guide, we will consider a commercially available, highly purified human acetylcholinesterase as our standard reference material.[11]
Experimental Protocol: A Step-by-Step Guide to the PTC Iodide Assay
This protocol provides a robust method for determining cholinesterase activity in a 96-well plate format, which is adaptable for inhibitor screening.
Required Reagents and Equipment
-
This compound (PTC iodide): Substrate for the enzymatic reaction.[12][13]
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB): Chromogenic reagent.[8][14]
-
Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.
-
Standard Reference Material: Acetylcholinesterase (AChE) from human erythrocytes with a known specific activity (e.g., ≥500 units/mg protein).
-
Test Samples: Your enzyme preparations or samples to be assayed.
-
96-well clear, flat-bottom microplate.
-
Multichannel pipette.
-
Microplate reader capable of kinetic measurements at 412 nm.
Reagent Preparation
-
Assay Buffer (0.1 M Sodium Phosphate, pH 8.0): Prepare and adjust the pH accurately.
-
10 mM DTNB Stock Solution: Dissolve 3.96 mg of DTNB in 1 mL of Assay Buffer. Protect from light.
-
100 mM PTC Iodide Stock Solution: Dissolve 30.32 mg of PTC iodide in 1 mL of deionized water. Prepare fresh daily.
-
AChE Standard Working Solution: Dilute the AChE standard reference material to a final concentration of 0.1 U/mL in Assay Buffer. Keep on ice.
Assay Procedure
-
Plate Setup: Add the following to the wells of a 96-well plate:
-
Blank: 150 µL Assay Buffer
-
Standard: 100 µL Assay Buffer + 50 µL of AChE Standard Working Solution
-
Sample: 100 µL Assay Buffer + 50 µL of your sample
-
-
Add DTNB: Add 25 µL of 10 mM DTNB to all wells.
-
Initiate Reaction: Add 25 µL of 100 mM PTC Iodide to all wells to start the reaction. Use a multichannel pipette for consistency.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the absorbance at 412 nm every 60 seconds for 10-20 minutes.
Experimental Workflow Diagram
Caption: Mechanism of the this compound Assay.
Principles of Inhibition
Enzyme inhibitors are critical tools for validating that the measured activity is indeed from the target enzyme. [9]When screening for inhibitors, a decrease in the rate of the reaction in the presence of a test compound indicates potential inhibitory activity. The potency of an inhibitor is typically expressed as its IC₅₀ value, the concentration at which it inhibits 50% of the enzyme's activity.
Conclusion: Ensuring Data Integrity through Rigorous Benchmarking
This guide has provided a comprehensive framework for benchmarking the performance of the this compound assay. By following the detailed protocol, utilizing a certified standard reference material, and adhering to the data analysis and performance criteria outlined, researchers can ensure the accuracy, reliability, and reproducibility of their cholinesterase activity measurements. This rigorous approach to assay validation is essential for generating high-quality data that can be confidently interpreted and compared across studies, ultimately advancing our understanding of cholinergic systems and the development of novel therapeutics.
References
- Kainz, Q. M., et al. (2019). New findings about Ellman's method to determine cholinesterase activity. PubMed.
- BenchChem. (2025). Application Note: Quantification of Acetylcholinesterase Activity Using DTNB. BenchChem.
- AAT Bioquest. (2021). How do I screen for acetylcholinesterase activity?.
- Pohanka, M. (2014). Optimal detection of cholinesterase activity in biological samples: modifications to the standard Ellman's assay. PubMed.
- Kainz, Q. M., et al. (2019). New Findings about Ellman's Method to Determine Cholinesterase Activity.
- Worek, F., et al. (2016). Normal range of human red blood cell acetylcholinesterase activity.
- Dahlin, J. L., & Walters, M. A. (2012). Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations. NCBI.
- Li, Y., et al. (2024). Updated Adult Human Red Blood Cell Acetylcholinesterase Activity Reference Range with Time-Modified Michel Method. Clinical Chemistry, Oxford Academic.
- Abcam. Acetylcholinesterase Assay Kit (AChE, Colorimetric) (ab138871). Abcam.
- Sigma-Aldrich. Acetylcholinesterase from human erythrocytes buffered aqueous solution. Sigma-Aldrich.
- National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual.
- van der Kamp, M. W., & Mulholland, A. J. (2021). A guide to benchmarking enzymatically catalysed reactions: the importance of accurate reference energies and the chemical enviro. ChemRxiv.
- Sigma-Aldrich. Butyrylcholinesterase (BChE) Activity Assay Kit. Sigma-Aldrich.
- Andreasson, U., et al. (2015). A Practical Guide to Immunoassay Method Validation. PubMed Central.
- Abcam. Butyrylcholinesterase Assay Kit (ab241010). Abcam.
- Pohanka, M. (2012). History and New Developments of Assays for Cholinesterase Activity and Inhibition. MDPI.
- Sigma-Aldrich. Acetylcholinesterase Activity Assay Kit. Sigma-Aldrich.
- Arati, P., et al. (2015). New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter. PubMed Central.
- Novus Biologicals. Acetylcholinesterase/ACHE Activity Assay Kit (Colorimetric) (KA3962). Novus Biologicals.
- Baines, K. (2021). Critical steps when validating an assay or analytical method for cell and gene therapy products. European Pharmaceutical Review.
- Sigma-Aldrich. Butyrylcholinesterase Activity Kit (Colorimetric). Sigma-Aldrich.
- Mayo Clinic Laboratories. (2023). Acetylcholinesterase, Erythrocytes Pseudocholinesterase, Total, Serum.
- Arbor Assays. Butyrylcholinesterase (BChE) Fluorescent Activity Kit. Arbor Assays.
- BioVision. Acetylcholinesterase Activity Colorimetric Assay Kit. BioVision.
- LGC Clinical Diagnostics. (2023).
- Sigma-Aldrich. Acetylcholinesterase, human (C1682)
- Estévez, J., et al. (2012). Cholinesterase assay by an efficient fixed time endpoint method. PubMed Central.
- Sigma-Aldrich. This compound ≥98%. Sigma-Aldrich.
- van der Kamp, M. W., & Mulholland, A. J. (2021). A Guide to Benchmarking Enzymatically Catalysed Reactions: The Importance of Accurate Reference Energies and the Chemical Environment. ChemRxiv, Cambridge Open Engage.
- BioRxiv. (2025). EC-Bench: A Benchmark for Enzyme Commission Number Prediction. bioRxiv.
- Mello, L. D., & Kubota, L. T. (2013). Critical Evaluation of Acetylthiocholine Iodide and Acetylthiocholine Chloride as Substrates for Amperometric Biosensors Based on Acetylcholinesterase. NIH.
- Boster Biological Technology. Acetylcholinesterase (AChE) Assay Kit Catalog Nos. AR4001. Boster Biological Technology.
- Sigma-Aldrich. This compound ≥98%. Sigma-Aldrich.
- arXiv. (2024). ReactZyme: A Benchmark for Enzyme-Reaction Prediction. arXiv.
- Warshel, A., & Sharma, P. K. (2009). Evaluation and ranking of enzyme designs. PubMed Central.
- BenchChem. An In-depth Technical Guide to the Chemical Properties of Acetylthiocholine Iodide. BenchChem.
- Santa Cruz Biotechnology. This compound | CAS 1866-73-5. Santa Cruz Biotechnology.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Optimal detection of cholinesterase activity in biological samples: modifications to the standard Ellman's assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. This compound = 98 1866-73-5 [sigmaaldrich.com]
- 13. scbt.com [scbt.com]
- 14. New findings about Ellman's method to determine cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Propionylthiocholine Iodide
For researchers, scientists, and drug development professionals, the integrity of your work is paramount. This extends beyond the bench to the responsible management of all laboratory materials, including the disposal of specialized chemicals like propionylthiocholine iodide. As a substrate for cholinesterase activity assays, its unique biochemical properties demand a thorough and cautious approach to waste management to ensure personnel safety and environmental protection. This guide provides essential, step-by-step guidance for the proper disposal of this compound, grounded in established safety protocols and regulatory compliance.
I. Understanding the Hazard Profile of this compound
This compound is a quaternary ammonium salt and a thiocholine ester. While comprehensive toxicological data is not widely available, Safety Data Sheets (SDS) for this compound and structurally similar compounds consistently highlight several key hazards. As a cholinesterase inhibitor, it can interfere with neuromuscular function.[1]
Key Hazard Information:
| Hazard Classification | Description | Source |
| Skin Irritation | Causes skin irritation. | |
| Serious Eye Damage | Causes serious eye damage. | |
| Respiratory Irritation | May cause respiratory irritation. | |
| Aquatic Hazard | As a quaternary ammonium compound, it is prudent to consider it hazardous to aquatic life. | [2] |
Due to these hazards, this compound must be managed as a hazardous waste. Under no circumstances should it be disposed of down the drain or in regular solid waste.[3]
II. The Core Principle of Compliant Disposal: The Waste Management Hierarchy
The primary and most critical step in the proper disposal of this compound is to manage it through a licensed hazardous waste disposal contractor, in accordance with all local, state, and federal regulations.[3] Laboratory personnel should not attempt to treat or neutralize the chemical waste without explicit approval and validated procedures from their institution's Environmental Health and Safety (EHS) department.
The following workflow outlines the decision-making process and necessary steps for the proper disposal of this compound waste.
Sources
A Senior Application Scientist's Guide to Handling Propionylthiocholine Iodide: Safety, Operations, and Disposal
Propionylthiocholine iodide is a widely used substrate in biochemical assays to measure the activity of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Its structural similarity to the endogenous neurotransmitter acetylcholine allows it to be hydrolyzed by these enzymes, producing thiocholine. The subsequent reaction of thiocholine is typically monitored to quantify enzyme activity.
However, the very properties that make this compound a valuable research tool also necessitate stringent safety protocols. As a cholinesterase inhibitor, it poses significant health risks if handled improperly.[1][2] This guide provides essential, field-proven safety and logistical information for researchers, scientists, and drug development professionals. Our objective is to empower you with the knowledge to handle this compound safely and effectively, ensuring both the integrity of your research and the protection of your team.
Understanding the Inherent Risks
Before handling any chemical, a thorough understanding of its hazards is paramount. This compound is classified with specific risk factors that dictate the required safety measures.
Primary Hazard Classifications:
-
H315: Causes skin irritation. Direct contact with the solid or solutions can lead to localized inflammation and discomfort.[3][4]
-
H318: Causes serious eye damage. This is a critical risk. The powder or splashes of a solution can cause severe and potentially irreversible damage to the eyes.[3][4]
-
H335: May cause respiratory irritation. Inhalation of the fine powder can irritate the respiratory tract.[3][4]
The Core Mechanistic Threat: Cholinesterase Inhibition Beyond immediate irritation, the primary systemic risk is the inhibition of cholinesterase enzymes.[2][5] These enzymes are crucial for breaking down acetylcholine, a neurotransmitter that regulates a vast array of bodily functions. Inhibition leads to an accumulation of acetylcholine, causing overstimulation of the parasympathetic nervous system.[1][6] While acute, severe toxicity is unlikely with the small quantities used in typical lab settings, repeated low-level exposure or a significant single exposure could lead to symptoms such as nausea, vomiting, dizziness, confusion, and muscle cramps.[2][7] It is critical to recognize that the toxicological properties of this specific compound have not been exhaustively investigated, warranting a cautious and proactive approach to safety.[8]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not merely a box-checking exercise; it is a scientifically-driven decision based on the specific hazards of the chemical and the procedure being performed. Below is a summary of the required PPE for handling this compound.
| Task | Required PPE | Rationale |
| Weighing Solid Powder | • Nitrile Gloves (or other compatible chemical-resistant gloves)• Lab Coat• Chemical Safety Goggles• NIOSH-approved Respirator (e.g., N95 or higher) | The primary risks are inhalation of fine powder (H335) and eye contact (H318). A respirator is essential to prevent respiratory tract irritation.[3][8][9] Goggles provide a complete seal to protect against airborne particulates. |
| Preparing Solutions | • Nitrile Gloves• Lab Coat• Chemical Safety Goggles or a Face Shield | The risk shifts from inhalation to splashes. Goggles or a face shield are critical to protect against serious eye damage from droplets.[9][10] Gloves and a lab coat protect against skin irritation.[9][10] |
| General Handling & Assays | • Nitrile Gloves• Lab Coat• Safety Glasses with Side Shields | For handling dilute solutions in a controlled setting, the risk of significant splashes or aerosol generation is lower. Standard laboratory PPE is sufficient to protect against minor incidental contact.[10] |
Operational Protocol: A Step-by-Step Guide
This protocol provides a self-validating system for handling this compound, from preparation to cleanup.
Step 1: Preparation and Workspace Setup
-
Consult the SDS: Always review the latest Safety Data Sheet (SDS) for this compound before beginning work.[3][8][9]
-
Designate a Work Area: All handling of the solid compound and concentrated solutions should occur within a certified chemical fume hood to mitigate inhalation risks.[9]
-
Assemble Materials: Ensure all necessary equipment (spatulas, weigh boats, glassware), PPE, and waste containers are within reach inside the fume hood to minimize movement in and out of the controlled area.
-
Verify Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and functional.[8][9]
Step 2: Donning PPE
-
Put on a lab coat, ensuring it is fully buttoned.
-
Don the appropriate respiratory protection if you are weighing the solid.
-
Put on safety goggles.
-
Finally, put on chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.
Step 3: Handling the Compound
-
Retrieval: Obtain the this compound container from its recommended storage, which is typically refrigerated at -20°C.[3] Allow the container to warm to room temperature before opening to prevent condensation.[8]
-
Weighing: Carefully weigh the desired amount of powder. Use a spatula to gently transfer the solid, avoiding any actions that could generate dust.
-
Solubilization: Add the solvent to the solid in a closed or covered container (e.g., a conical tube or a beaker covered with parafilm). Mix gently by swirling or vortexing rather than vigorous shaking to prevent aerosolization.
-
Experimentation: Conduct your assay using the prepared solution. Always handle solutions with care to avoid splashes and spills.
Step 4: Decontamination and Cleanup
-
Clean Workspace: Wipe down the work surface in the fume hood with an appropriate cleaning agent.
-
Decontaminate Glassware: Thoroughly rinse all glassware that came into contact with the chemical.
-
Doffing PPE: Remove PPE in the reverse order it was put on. Remove gloves first, turning them inside out as you do, and dispose of them in the designated hazardous waste container. Remove your lab coat and hang it in the designated area.
Spill and Disposal Plan
Accidents can happen. A clear plan for managing spills and waste is non-negotiable.
Spill Response:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate (if necessary): For a large spill of the powder outside of a fume hood, evacuate the immediate area.
-
Cleanup: For small, contained spills:
-
Ensure you are wearing the appropriate PPE (respirator, goggles, gloves, lab coat).
-
Gently cover the spill with an absorbent material.
-
Carefully sweep up the solid material, avoiding dust generation, and place it into a sealed, labeled container for hazardous waste.[9]
-
Clean the area with soap and water.
-
Waste Disposal:
-
Classification: All solid this compound and any concentrated solutions are to be considered hazardous chemical waste. This includes contaminated gloves, weigh boats, and paper towels.
-
Collection: Collect all waste in a clearly labeled, sealed, and puncture-proof container.
-
Disposal Procedure: Do not dispose of this chemical down the drain.[8] The waste must be disposed of through your institution's environmental health and safety office or a certified hazardous waste contractor.[8][9] A common method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[8]
Workflow Visualization
The following diagram outlines the logical flow for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
References
- Cholinesterase inhibitors: Types, how they work, and side effects. Medical News Today. [Link]
- Cholinesterase Inhibitors: Alzheimer's Uses, Side Effects. MedicineNet. [Link]
- The tolerability and safety of cholinesterase inhibitors in the treatment of dementia. Taylor & Francis Online. [Link]
- Safety of Cholinesterase Inhibitors and NMDA Receptors Antagonists for the Treatment of Patients with Dementia.
- The tolerability and safety of cholinesterase inhibitors in the tre
- Safety Data Sheet - ACETYLTHIOCHOLINE IODIDE. Sdfine. [Link]
Sources
- 1. Cholinesterase inhibitors: Types, how they work, and side effects [medicalnewstoday.com]
- 2. Cholinesterase Inhibitors: Alzheimer's Uses, Side Effects [medicinenet.com]
- 3. S-碘化丙酰硫代胆碱 ≥98% | Sigma-Aldrich [sigmaaldrich.cn]
- 4. CAS # 1866-73-5, this compound - chemBlink [chemblink.com]
- 5. researchgate.net [researchgate.net]
- 6. Safety of Cholinesterase Inhibitors and NMDA Receptors Antagonists for the Treatment of Patients with Dementia | Pereverzev | Safety and Risk of Pharmacotherapy [risksafety.ru]
- 7. The tolerability and safety of cholinesterase inhibitors in the treatment of dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biosynth.com [biosynth.com]
- 9. fishersci.com [fishersci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
